molecular formula C28H40O6 B1159774 Macrocarpal K CAS No. 218290-59-6

Macrocarpal K

Cat. No.: B1159774
CAS No.: 218290-59-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde is a natural product found in Eucalyptus globulus with data available.

Properties

IUPAC Name

5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3/t17-,18-,21+,22+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAOETHJYYAVCC-SMYUTWQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H]1CCC(=C)[C@H]2[C@]1(CC[C@H](C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Architecture of Macrocarpal K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Macrocarpal K is a naturally occurring phloroglucinol-sesquiterpene adduct isolated from the leaves of Eucalyptus species, notably Eucalyptus globulus.[1][2] As a member of the macrocarpal family of compounds, it has attracted scientific interest for its unique chemical structure and biological activities. This guide provides an in-depth overview of the chemical structure of this compound, detailing its physicochemical properties, the experimental protocols for its isolation and characterization, and a visualization of its structure and isolation workflow.

Physicochemical and Structural Data

This compound is characterized as an isopentylphloroglucinol-β-eudesmol adduct.[1] Its complex structure consists of a substituted phloroglucinol (B13840) core linked to a sesquiterpenoid moiety. The definitive stereochemistry and connectivity have been established through spectroscopic analysis.

PropertyValueReference
Molecular Formula C₂₈H₄₀O₆[2][3]
Molecular Weight 472.6 g/mol
CAS Number 218290-59-6
IUPAC Name 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Synonyms (-)-Macrocarpal K, 9'-epi-Macrocarpal H
Compound Class Phloroglucinol Diterpene Derivative

Chemical Structure Visualization

The chemical structure of this compound is composed of two main parts: a phloroglucinol dicarbaldehyde unit and a sesquiterpene unit, linked together. The following diagram illustrates this molecular architecture.

Diagram of this compound's core structure.

Experimental Protocols

The isolation and structural elucidation of macrocarpals, including this compound, follow a standardized phytochemical workflow. The methodologies employed are critical for obtaining the pure compound and confirming its chemical identity.

Isolation and Purification of this compound

This protocol is based on established methods for isolating macrocarpals from Eucalyptus species.

  • Plant Material and Extraction:

    • Air-dried leaves of Eucalyptus globulus or Eucalyptus macrocarpa are powdered.

    • The powdered material (e.g., 2.8 kg) is extracted with 80% aqueous acetone (B3395972) at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude paste.

  • Solvent Partitioning and Fractionation:

    • The crude acetone extract is suspended in water and partitioned successively with ethyl acetate (B1210297).

    • The ethyl acetate fractions, which show the highest biological activity (e.g., antibacterial), are combined.

    • The active fraction is washed with hexane (B92381) to remove nonpolar constituents like fats and waxes. The resulting material is concentrated.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography: The concentrated fraction is applied to a silica gel column. Elution is performed with a gradient of chloroform-methanol (e.g., 5:1 followed by 2:1) to separate active fractions.

    • Sephadex LH-20 Column Chromatography: Active fractions from the silica gel column are further purified on a Sephadex LH-20 column, using methanol (B129727) as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC with a suitable solvent system (e.g., methanol-acetic acid-water) to yield pure this compound.

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques, which is standard for novel natural products.

  • Mass Spectrometry (MS): Negative-ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula (C₂₈H₄₀O₆).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling interactions. Key signals for macrocarpals include those for aldehyde protons, phenolic hydroxyls, and methyl groups.

    • ¹³C NMR: Determines the number of carbon atoms and identifies their types (e.g., methyl, methylene, methine, quaternary, carbonyl).

    • 2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton and the assignment of all signals.

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous proof of the relative and absolute stereochemistry of the molecule. The structure of the related Macrocarpal A was confirmed using this method.

Isolation Workflow

The multi-step process for isolating this compound from its plant source is visualized in the following workflow diagram.

Isolation_Workflow plant Eucalyptus Leaves (Powdered) extraction Extraction with 80% Acetone plant->extraction partition Solvent Partitioning (Ethyl Acetate / Water) extraction->partition Crude Extract silica Silica Gel Column Chromatography partition->silica Active Ethyl Acetate Fraction sephadex Sephadex LH-20 Column Chromatography silica->sephadex Partially Purified Fractions hplc Reversed-Phase HPLC sephadex->hplc pure_cpd Pure this compound hplc->pure_cpd analysis Structural Elucidation (NMR, MS) pure_cpd->analysis

Workflow for the isolation of this compound.

References

The Chemical Architecture of Macrocarpal K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Macrocarpal K is a naturally occurring phloroglucinol-sesquiterpene adduct isolated from the leaves of Eucalyptus species, notably Eucalyptus globulus.[1][2] As a member of the macrocarpal family of compounds, it has attracted scientific interest for its unique chemical structure and biological activities. This guide provides an in-depth overview of the chemical structure of this compound, detailing its physicochemical properties, the experimental protocols for its isolation and characterization, and a visualization of its structure and isolation workflow.

Physicochemical and Structural Data

This compound is characterized as an isopentylphloroglucinol-β-eudesmol adduct.[1] Its complex structure consists of a substituted phloroglucinol (B13840) core linked to a sesquiterpenoid moiety. The definitive stereochemistry and connectivity have been established through spectroscopic analysis.

PropertyValueReference
Molecular Formula C₂₈H₄₀O₆[2][3]
Molecular Weight 472.6 g/mol
CAS Number 218290-59-6
IUPAC Name 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Synonyms (-)-Macrocarpal K, 9'-epi-Macrocarpal H
Compound Class Phloroglucinol Diterpene Derivative

Chemical Structure Visualization

The chemical structure of this compound is composed of two main parts: a phloroglucinol dicarbaldehyde unit and a sesquiterpene unit, linked together. The following diagram illustrates this molecular architecture.

Diagram of this compound's core structure.

Experimental Protocols

The isolation and structural elucidation of macrocarpals, including this compound, follow a standardized phytochemical workflow. The methodologies employed are critical for obtaining the pure compound and confirming its chemical identity.

Isolation and Purification of this compound

This protocol is based on established methods for isolating macrocarpals from Eucalyptus species.

  • Plant Material and Extraction:

    • Air-dried leaves of Eucalyptus globulus or Eucalyptus macrocarpa are powdered.

    • The powdered material (e.g., 2.8 kg) is extracted with 80% aqueous acetone (B3395972) at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude paste.

  • Solvent Partitioning and Fractionation:

    • The crude acetone extract is suspended in water and partitioned successively with ethyl acetate (B1210297).

    • The ethyl acetate fractions, which show the highest biological activity (e.g., antibacterial), are combined.

    • The active fraction is washed with hexane (B92381) to remove nonpolar constituents like fats and waxes. The resulting material is concentrated.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography: The concentrated fraction is applied to a silica gel column. Elution is performed with a gradient of chloroform-methanol (e.g., 5:1 followed by 2:1) to separate active fractions.

    • Sephadex LH-20 Column Chromatography: Active fractions from the silica gel column are further purified on a Sephadex LH-20 column, using methanol (B129727) as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC with a suitable solvent system (e.g., methanol-acetic acid-water) to yield pure this compound.

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques, which is standard for novel natural products.

  • Mass Spectrometry (MS): Negative-ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula (C₂₈H₄₀O₆).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling interactions. Key signals for macrocarpals include those for aldehyde protons, phenolic hydroxyls, and methyl groups.

    • ¹³C NMR: Determines the number of carbon atoms and identifies their types (e.g., methyl, methylene, methine, quaternary, carbonyl).

    • 2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton and the assignment of all signals.

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous proof of the relative and absolute stereochemistry of the molecule. The structure of the related Macrocarpal A was confirmed using this method.

Isolation Workflow

The multi-step process for isolating this compound from its plant source is visualized in the following workflow diagram.

Isolation_Workflow plant Eucalyptus Leaves (Powdered) extraction Extraction with 80% Acetone plant->extraction partition Solvent Partitioning (Ethyl Acetate / Water) extraction->partition Crude Extract silica Silica Gel Column Chromatography partition->silica Active Ethyl Acetate Fraction sephadex Sephadex LH-20 Column Chromatography silica->sephadex Partially Purified Fractions hplc Reversed-Phase HPLC sephadex->hplc pure_cpd Pure this compound hplc->pure_cpd analysis Structural Elucidation (NMR, MS) pure_cpd->analysis

Workflow for the isolation of this compound.

References

The Chemical Architecture of Macrocarpal K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Macrocarpal K is a naturally occurring phloroglucinol-sesquiterpene adduct isolated from the leaves of Eucalyptus species, notably Eucalyptus globulus.[1][2] As a member of the macrocarpal family of compounds, it has attracted scientific interest for its unique chemical structure and biological activities. This guide provides an in-depth overview of the chemical structure of this compound, detailing its physicochemical properties, the experimental protocols for its isolation and characterization, and a visualization of its structure and isolation workflow.

Physicochemical and Structural Data

This compound is characterized as an isopentylphloroglucinol-β-eudesmol adduct.[1] Its complex structure consists of a substituted phloroglucinol core linked to a sesquiterpenoid moiety. The definitive stereochemistry and connectivity have been established through spectroscopic analysis.

PropertyValueReference
Molecular Formula C₂₈H₄₀O₆[2][3]
Molecular Weight 472.6 g/mol
CAS Number 218290-59-6
IUPAC Name 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Synonyms (-)-Macrocarpal K, 9'-epi-Macrocarpal H
Compound Class Phloroglucinol Diterpene Derivative

Chemical Structure Visualization

The chemical structure of this compound is composed of two main parts: a phloroglucinol dicarbaldehyde unit and a sesquiterpene unit, linked together. The following diagram illustrates this molecular architecture.

Diagram of this compound's core structure.

Experimental Protocols

The isolation and structural elucidation of macrocarpals, including this compound, follow a standardized phytochemical workflow. The methodologies employed are critical for obtaining the pure compound and confirming its chemical identity.

Isolation and Purification of this compound

This protocol is based on established methods for isolating macrocarpals from Eucalyptus species.

  • Plant Material and Extraction:

    • Air-dried leaves of Eucalyptus globulus or Eucalyptus macrocarpa are powdered.

    • The powdered material (e.g., 2.8 kg) is extracted with 80% aqueous acetone at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude paste.

  • Solvent Partitioning and Fractionation:

    • The crude acetone extract is suspended in water and partitioned successively with ethyl acetate.

    • The ethyl acetate fractions, which show the highest biological activity (e.g., antibacterial), are combined.

    • The active fraction is washed with hexane to remove nonpolar constituents like fats and waxes. The resulting material is concentrated.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: The concentrated fraction is applied to a silica gel column. Elution is performed with a gradient of chloroform-methanol (e.g., 5:1 followed by 2:1) to separate active fractions.

    • Sephadex LH-20 Column Chromatography: Active fractions from the silica gel column are further purified on a Sephadex LH-20 column, using methanol as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC with a suitable solvent system (e.g., methanol-acetic acid-water) to yield pure this compound.

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques, which is standard for novel natural products.

  • Mass Spectrometry (MS): Negative-ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula (C₂₈H₄₀O₆).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling interactions. Key signals for macrocarpals include those for aldehyde protons, phenolic hydroxyls, and methyl groups.

    • ¹³C NMR: Determines the number of carbon atoms and identifies their types (e.g., methyl, methylene, methine, quaternary, carbonyl).

    • 2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton and the assignment of all signals.

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous proof of the relative and absolute stereochemistry of the molecule. The structure of the related Macrocarpal A was confirmed using this method.

Isolation Workflow

The multi-step process for isolating this compound from its plant source is visualized in the following workflow diagram.

Isolation_Workflow plant Eucalyptus Leaves (Powdered) extraction Extraction with 80% Acetone plant->extraction partition Solvent Partitioning (Ethyl Acetate / Water) extraction->partition Crude Extract silica Silica Gel Column Chromatography partition->silica Active Ethyl Acetate Fraction sephadex Sephadex LH-20 Column Chromatography silica->sephadex Partially Purified Fractions hplc Reversed-Phase HPLC sephadex->hplc pure_cpd Pure this compound hplc->pure_cpd analysis Structural Elucidation (NMR, MS) pure_cpd->analysis

Workflow for the isolation of this compound.

References

Macrocarpal K: A Technical Guide to its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol-sesquiterpene adduct that has garnered scientific interest due to its significant biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of this compound. It also details the experimental protocols for its isolation and characterization, summarizes its known biological activities with quantitative data, and proposes a putative signaling pathway based on the activities of its constituent moieties.

Discovery and Natural Source

This compound was first isolated from the leaves of the Tasmanian blue gum, Eucalyptus globulus. It is classified as an isopentylphloroglucinol-β-eudesmol adduct[1]. This discovery was part of broader research into the chemical constituents of Eucalyptus species, which are known to produce a variety of bioactive compounds, including other macrocarpals such as A, B, and C[2].

Physicochemical Properties

The structural elucidation of this compound and its analogs has been achieved through various spectroscopic techniques.

PropertyValueReference
Molecular FormulaC₂₈H₄₀O₆
IUPAC Name5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Molecular Weight472.6 g/mol
AppearanceNot explicitly reported, but related macrocarpals are described as slightly yellowish powders.[2]
General ClassIsopentylphloroglucinol-β-eudesmol adduct[1]

Experimental Protocols

General Isolation and Purification Workflow

G Figure 1: General workflow for the isolation of this compound. plant_material Dried, powdered Eucalyptus globulus leaves extraction Extraction with 80% aqueous acetone (B3395972) or 95% ethanol (B145695) plant_material->extraction filtration_concentration Filtration and concentration under reduced pressure extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract partitioning Liquid-liquid partitioning (e.g., with ethyl acetate (B1210297) and water) crude_extract->partitioning organic_phase Ethyl Acetate Fraction (containing macrocarpals) partitioning->organic_phase concentration_2 Concentration of organic phase organic_phase->concentration_2 column_chromatography Silica (B1680970) Gel Column Chromatography (gradient elution, e.g., chloroform-methanol) concentration_2->column_chromatography fraction_collection Fraction Collection and TLC analysis column_chromatography->fraction_collection hplc Reversed-phase HPLC for final purification fraction_collection->hplc macrocarpal_k Isolated this compound hplc->macrocarpal_k

Figure 1: General workflow for the isolation of this compound.

1. Plant Material and Extraction:

  • Dried and powdered leaves of Eucalyptus globulus are used as the starting material.

  • Extraction is typically performed with a solvent such as 80% aqueous acetone or 95% ethanol under reflux to ensure exhaustive extraction of the target compounds[2].

2. Fractionation:

  • The crude extract is subjected to liquid-liquid partitioning. A common system involves partitioning between ethyl acetate and water.

  • The ethyl acetate fraction, which contains the less polar macrocarpals, is collected and concentrated under reduced pressure.

3. Chromatographic Purification:

  • The concentrated ethyl acetate fraction is then subjected to column chromatography, typically using silica gel as the stationary phase.

  • A gradient elution system, for example, with increasing concentrations of methanol (B129727) in chloroform, is employed to separate the compounds based on polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the compound of interest are pooled and further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structural Elucidation:

  • The structure of the isolated compound is determined using a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Biological Activity

This compound has demonstrated potent biological activity, particularly as an antifouling agent.

Biological ActivityOrganismQuantitative DataReference
Attachment-inhibiting activityBlue mussel (Mytilus edulis galloprovincialis)1-3 times more potent than CuSO₄

Proposed Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, a putative mechanism can be inferred from the known biological activities of its constituent parts: a phloroglucinol (B13840) derivative and a β-eudesmol sesquiterpenoid.

Antifungal/Antifouling Activity (Phloroglucinol Moiety): Phloroglucinol derivatives are known to exhibit antifungal properties through a multi-pronged approach that includes disruption of the fungal cell membrane, leading to increased permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation. This mechanism is likely a major contributor to the observed antifouling activity of this compound.

Anti-inflammatory Activity (β-Eudesmol Moiety): β-Eudesmol has been shown to possess anti-inflammatory properties by suppressing the activation of key signaling molecules such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). It has also been reported to influence the JNK signaling pathway.

Based on this, a proposed, simplified signaling pathway for the multifaceted biological activity of this compound is presented below.

G Figure 2: Putative signaling pathways affected by this compound. cluster_antifouling Antifouling/Antifungal Pathway cluster_inflammatory Anti-inflammatory Pathway macrocarpal_k_af This compound (Phloroglucinol moiety) cell_membrane Fungal/Larval Cell Membrane Disruption macrocarpal_k_af->cell_membrane ros Increased Intracellular ROS cell_membrane->ros dna_damage DNA Fragmentation ros->dna_damage apoptosis Cell Death / Inhibition of Settlement dna_damage->apoptosis macrocarpal_k_ai This compound (β-eudesmol moiety) p38_mapk p38 MAPK macrocarpal_k_ai->p38_mapk inhibition nf_kb NF-κB macrocarpal_k_ai->nf_kb inhibition jnk JNK macrocarpal_k_ai->jnk modulation inflammatory_response Reduced Inflammatory Response p38_mapk->inflammatory_response nf_kb->inflammatory_response jnk->inflammatory_response

Figure 2: Putative signaling pathways affected by this compound.

Conclusion

This compound is a promising natural product with significant antifouling properties. Its discovery from Eucalyptus globulus highlights the potential of natural sources for the development of novel bioactive compounds. Further research is warranted to fully elucidate its mechanism of action and to explore its potential applications in pharmaceuticals and biotechnology. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing molecule.

References

Macrocarpal K: A Technical Guide to its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol-sesquiterpene adduct that has garnered scientific interest due to its significant biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of this compound. It also details the experimental protocols for its isolation and characterization, summarizes its known biological activities with quantitative data, and proposes a putative signaling pathway based on the activities of its constituent moieties.

Discovery and Natural Source

This compound was first isolated from the leaves of the Tasmanian blue gum, Eucalyptus globulus. It is classified as an isopentylphloroglucinol-β-eudesmol adduct[1]. This discovery was part of broader research into the chemical constituents of Eucalyptus species, which are known to produce a variety of bioactive compounds, including other macrocarpals such as A, B, and C[2].

Physicochemical Properties

The structural elucidation of this compound and its analogs has been achieved through various spectroscopic techniques.

PropertyValueReference
Molecular FormulaC₂₈H₄₀O₆
IUPAC Name5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Molecular Weight472.6 g/mol
AppearanceNot explicitly reported, but related macrocarpals are described as slightly yellowish powders.[2]
General ClassIsopentylphloroglucinol-β-eudesmol adduct[1]

Experimental Protocols

General Isolation and Purification Workflow

G Figure 1: General workflow for the isolation of this compound. plant_material Dried, powdered Eucalyptus globulus leaves extraction Extraction with 80% aqueous acetone (B3395972) or 95% ethanol (B145695) plant_material->extraction filtration_concentration Filtration and concentration under reduced pressure extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract partitioning Liquid-liquid partitioning (e.g., with ethyl acetate (B1210297) and water) crude_extract->partitioning organic_phase Ethyl Acetate Fraction (containing macrocarpals) partitioning->organic_phase concentration_2 Concentration of organic phase organic_phase->concentration_2 column_chromatography Silica (B1680970) Gel Column Chromatography (gradient elution, e.g., chloroform-methanol) concentration_2->column_chromatography fraction_collection Fraction Collection and TLC analysis column_chromatography->fraction_collection hplc Reversed-phase HPLC for final purification fraction_collection->hplc macrocarpal_k Isolated this compound hplc->macrocarpal_k

Figure 1: General workflow for the isolation of this compound.

1. Plant Material and Extraction:

  • Dried and powdered leaves of Eucalyptus globulus are used as the starting material.

  • Extraction is typically performed with a solvent such as 80% aqueous acetone or 95% ethanol under reflux to ensure exhaustive extraction of the target compounds[2].

2. Fractionation:

  • The crude extract is subjected to liquid-liquid partitioning. A common system involves partitioning between ethyl acetate and water.

  • The ethyl acetate fraction, which contains the less polar macrocarpals, is collected and concentrated under reduced pressure.

3. Chromatographic Purification:

  • The concentrated ethyl acetate fraction is then subjected to column chromatography, typically using silica gel as the stationary phase.

  • A gradient elution system, for example, with increasing concentrations of methanol (B129727) in chloroform, is employed to separate the compounds based on polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the compound of interest are pooled and further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structural Elucidation:

  • The structure of the isolated compound is determined using a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Biological Activity

This compound has demonstrated potent biological activity, particularly as an antifouling agent.

Biological ActivityOrganismQuantitative DataReference
Attachment-inhibiting activityBlue mussel (Mytilus edulis galloprovincialis)1-3 times more potent than CuSO₄

Proposed Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, a putative mechanism can be inferred from the known biological activities of its constituent parts: a phloroglucinol (B13840) derivative and a β-eudesmol sesquiterpenoid.

Antifungal/Antifouling Activity (Phloroglucinol Moiety): Phloroglucinol derivatives are known to exhibit antifungal properties through a multi-pronged approach that includes disruption of the fungal cell membrane, leading to increased permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation. This mechanism is likely a major contributor to the observed antifouling activity of this compound.

Anti-inflammatory Activity (β-Eudesmol Moiety): β-Eudesmol has been shown to possess anti-inflammatory properties by suppressing the activation of key signaling molecules such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). It has also been reported to influence the JNK signaling pathway.

Based on this, a proposed, simplified signaling pathway for the multifaceted biological activity of this compound is presented below.

G Figure 2: Putative signaling pathways affected by this compound. cluster_antifouling Antifouling/Antifungal Pathway cluster_inflammatory Anti-inflammatory Pathway macrocarpal_k_af This compound (Phloroglucinol moiety) cell_membrane Fungal/Larval Cell Membrane Disruption macrocarpal_k_af->cell_membrane ros Increased Intracellular ROS cell_membrane->ros dna_damage DNA Fragmentation ros->dna_damage apoptosis Cell Death / Inhibition of Settlement dna_damage->apoptosis macrocarpal_k_ai This compound (β-eudesmol moiety) p38_mapk p38 MAPK macrocarpal_k_ai->p38_mapk inhibition nf_kb NF-κB macrocarpal_k_ai->nf_kb inhibition jnk JNK macrocarpal_k_ai->jnk modulation inflammatory_response Reduced Inflammatory Response p38_mapk->inflammatory_response nf_kb->inflammatory_response jnk->inflammatory_response

Figure 2: Putative signaling pathways affected by this compound.

Conclusion

This compound is a promising natural product with significant antifouling properties. Its discovery from Eucalyptus globulus highlights the potential of natural sources for the development of novel bioactive compounds. Further research is warranted to fully elucidate its mechanism of action and to explore its potential applications in pharmaceuticals and biotechnology. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing molecule.

References

Macrocarpal K: A Technical Guide to its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol-sesquiterpene adduct that has garnered scientific interest due to its significant biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of this compound. It also details the experimental protocols for its isolation and characterization, summarizes its known biological activities with quantitative data, and proposes a putative signaling pathway based on the activities of its constituent moieties.

Discovery and Natural Source

This compound was first isolated from the leaves of the Tasmanian blue gum, Eucalyptus globulus. It is classified as an isopentylphloroglucinol-β-eudesmol adduct[1]. This discovery was part of broader research into the chemical constituents of Eucalyptus species, which are known to produce a variety of bioactive compounds, including other macrocarpals such as A, B, and C[2].

Physicochemical Properties

The structural elucidation of this compound and its analogs has been achieved through various spectroscopic techniques.

PropertyValueReference
Molecular FormulaC₂₈H₄₀O₆
IUPAC Name5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Molecular Weight472.6 g/mol
AppearanceNot explicitly reported, but related macrocarpals are described as slightly yellowish powders.[2]
General ClassIsopentylphloroglucinol-β-eudesmol adduct[1]

Experimental Protocols

General Isolation and Purification Workflow

G Figure 1: General workflow for the isolation of this compound. plant_material Dried, powdered Eucalyptus globulus leaves extraction Extraction with 80% aqueous acetone or 95% ethanol plant_material->extraction filtration_concentration Filtration and concentration under reduced pressure extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract partitioning Liquid-liquid partitioning (e.g., with ethyl acetate and water) crude_extract->partitioning organic_phase Ethyl Acetate Fraction (containing macrocarpals) partitioning->organic_phase concentration_2 Concentration of organic phase organic_phase->concentration_2 column_chromatography Silica Gel Column Chromatography (gradient elution, e.g., chloroform-methanol) concentration_2->column_chromatography fraction_collection Fraction Collection and TLC analysis column_chromatography->fraction_collection hplc Reversed-phase HPLC for final purification fraction_collection->hplc macrocarpal_k Isolated this compound hplc->macrocarpal_k

Figure 1: General workflow for the isolation of this compound.

1. Plant Material and Extraction:

  • Dried and powdered leaves of Eucalyptus globulus are used as the starting material.

  • Extraction is typically performed with a solvent such as 80% aqueous acetone or 95% ethanol under reflux to ensure exhaustive extraction of the target compounds[2].

2. Fractionation:

  • The crude extract is subjected to liquid-liquid partitioning. A common system involves partitioning between ethyl acetate and water.

  • The ethyl acetate fraction, which contains the less polar macrocarpals, is collected and concentrated under reduced pressure.

3. Chromatographic Purification:

  • The concentrated ethyl acetate fraction is then subjected to column chromatography, typically using silica gel as the stationary phase.

  • A gradient elution system, for example, with increasing concentrations of methanol in chloroform, is employed to separate the compounds based on polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the compound of interest are pooled and further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structural Elucidation:

  • The structure of the isolated compound is determined using a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Biological Activity

This compound has demonstrated potent biological activity, particularly as an antifouling agent.

Biological ActivityOrganismQuantitative DataReference
Attachment-inhibiting activityBlue mussel (Mytilus edulis galloprovincialis)1-3 times more potent than CuSO₄

Proposed Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, a putative mechanism can be inferred from the known biological activities of its constituent parts: a phloroglucinol derivative and a β-eudesmol sesquiterpenoid.

Antifungal/Antifouling Activity (Phloroglucinol Moiety): Phloroglucinol derivatives are known to exhibit antifungal properties through a multi-pronged approach that includes disruption of the fungal cell membrane, leading to increased permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation. This mechanism is likely a major contributor to the observed antifouling activity of this compound.

Anti-inflammatory Activity (β-Eudesmol Moiety): β-Eudesmol has been shown to possess anti-inflammatory properties by suppressing the activation of key signaling molecules such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). It has also been reported to influence the JNK signaling pathway.

Based on this, a proposed, simplified signaling pathway for the multifaceted biological activity of this compound is presented below.

G Figure 2: Putative signaling pathways affected by this compound. cluster_antifouling Antifouling/Antifungal Pathway cluster_inflammatory Anti-inflammatory Pathway macrocarpal_k_af This compound (Phloroglucinol moiety) cell_membrane Fungal/Larval Cell Membrane Disruption macrocarpal_k_af->cell_membrane ros Increased Intracellular ROS cell_membrane->ros dna_damage DNA Fragmentation ros->dna_damage apoptosis Cell Death / Inhibition of Settlement dna_damage->apoptosis macrocarpal_k_ai This compound (β-eudesmol moiety) p38_mapk p38 MAPK macrocarpal_k_ai->p38_mapk inhibition nf_kb NF-κB macrocarpal_k_ai->nf_kb inhibition jnk JNK macrocarpal_k_ai->jnk modulation inflammatory_response Reduced Inflammatory Response p38_mapk->inflammatory_response nf_kb->inflammatory_response jnk->inflammatory_response

Figure 2: Putative signaling pathways affected by this compound.

Conclusion

This compound is a promising natural product with significant antifouling properties. Its discovery from Eucalyptus globulus highlights the potential of natural sources for the development of novel bioactive compounds. Further research is warranted to fully elucidate its mechanism of action and to explore its potential applications in pharmaceuticals and biotechnology. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing molecule.

References

The Biosynthesis of Phloroglucinols in Eucalyptus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Eucalyptus is a rich source of a diverse array of specialized metabolites, among which formylated phloroglucinol (B13840) compounds (FPCs) are of significant ecological and pharmaceutical interest. These compounds, central to the plant's defense mechanisms, exhibit a wide range of bioactive properties. This technical guide provides an in-depth overview of the current understanding of the phloroglucinol biosynthesis pathway in Eucalyptus. It consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the biosynthetic route and associated workflows to facilitate further research and development in this field.

Introduction

Phloroglucinols are a class of polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene ring structure. In Eucalyptus, these core structures are often elaborately decorated, most commonly through formylation and the attachment of terpene moieties, giving rise to a complex group of molecules known as formylated phloroglucinol compounds (FPCs).[1][2] These compounds play a crucial role in the chemical defense of Eucalyptus species against herbivores.[1][2] The biosynthetic origin of the phloroglucinol core is attributed to the acetate (B1210297) pathway.[3] This guide will delve into the proposed enzymatic steps, present quantitative data on FPC accumulation, and provide detailed experimental protocols relevant to the study of this important class of natural products.

The Proposed Biosynthetic Pathway of Phloroglucinols in Eucalyptus

The biosynthesis of the phloroglucinol core in Eucalyptus is believed to follow the polyketide pathway, which is analogous to fatty acid biosynthesis. The key steps are outlined below.

Formation of the Phloroglucinol Ring

The foundational step in phloroglucinol biosynthesis is the head-to-tail condensation of three molecules of malonyl-CoA. This reaction is catalyzed by a Type III polyketide synthase (PKS) . While a specific phloroglucinol synthase has not yet been fully characterized in Eucalyptus, studies have identified gene fragments of at least five different Type III PKSs in Eucalyptus camaldulensis and Eucalyptus robusta, suggesting a family of these enzymes is involved in the production of various polyketide-derived secondary metabolites, including phloroglucinols.

The proposed mechanism involves the sequential decarboxylative condensation of two malonyl-CoA extender units to a starter malonyl-CoA unit, followed by an intramolecular C-C bond formation (Claisen condensation) to yield a cyclic intermediate. Subsequent tautomerization leads to the aromatic phloroglucinol ring.

Post-PKS Modifications

The basic phloroglucinol scaffold undergoes several modifications to generate the diverse array of FPCs found in Eucalyptus. These modifications include:

  • Acylation: The phloroglucinol ring can be acylated, often with isobutyryl, isovaleroyl, or other short-chain fatty acyl groups.

  • Formylation: One or more hydroxyl groups on the phloroglucinol ring can be formylated. The enzymes responsible for this step, likely formyltransferases, have not yet been identified in Eucalyptus.

  • Attachment of Terpene Moieties: A significant feature of many Eucalyptus phloroglucinols is their conjugation with monoterpenes or sesquiterpenes. The biogenesis of these adducts is proposed to occur via a Diels-Alder type cycloaddition between a terpene and an ortho-quinone methide intermediate derived from the phloroglucinol.

The following Graphviz diagram illustrates the proposed biosynthetic pathway.

phloroglucinol_biosynthesis MalonylCoA 3x Malonyl-CoA PKS Type III Polyketide Synthase (PKS) MalonylCoA->PKS Phloroglucinol Phloroglucinol Core PKS->Phloroglucinol Acylation Acylation Phloroglucinol->Acylation Acylphloroglucinol Acylphloroglucinol Acylation->Acylphloroglucinol Formylation Formylation Acylphloroglucinol->Formylation FormylAcylphloroglucinol Formyl-Acylphloroglucinol Formylation->FormylAcylphloroglucinol Cycloaddition Diels-Alder type Cycloaddition FormylAcylphloroglucinol->Cycloaddition Terpene Terpene Precursor (e.g., from MEP/MVA pathway) Terpene->Cycloaddition FPC Formylated Phloroglucinol Compound (FPC) Adduct Cycloaddition->FPC

Proposed biosynthetic pathway of formylated phloroglucinol compounds in Eucalyptus.

Data Presentation: Quantitative Analysis of FPCs in Eucalyptus

The concentration of FPCs can vary significantly between different Eucalyptus species and among different tissues within the same plant. The following tables summarize the quantitative data on total FPC concentrations in various Eucalyptus species.

Table 1: Total Formylated Phloroglucinol Compound (FPC) Concentration in Various Eucalyptus Species and Tissues.

Eucalyptus SpeciesTissueTotal FPC Concentration (mg g⁻¹ DW)
E. camphoraLeaves65
Flower Buds13
Flowers12
E. globulusLeaves41
E. yarraensisLeavesTraces Detected
Flower BudsTraces Detected
E. cladocalyxLeavesNot Detected
Corymbia ficifoliaLeavesNot Detected

Data are presented as mean values. DW = Dry Weight.

Experimental Protocols

Extraction and Quantification of Formylated Phloroglucinol Compounds (FPCs) by UHPLC-DAD-ESI-Q-TOF-MS/MS

This protocol is adapted from a validated method for the analysis of FPCs in Eucalyptus tissues.

4.1.1. Extraction Procedure

  • Weigh approximately 20 mg of fresh plant material (e.g., leaves, flower buds) into a 2 mL microcentrifuge tube.

  • Add 500 µL of extraction solvent (85% methanol, 0.1% formic acid in water).

  • Boil the samples for 5 minutes.

  • Immediately cool the samples on ice for 10-15 minutes.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new brown glass vial.

  • Store the extracts at -80°C until analysis.

  • For determination of dry weight, oven-dry the plant material pellet at 70°C for 24 hours.

  • Prior to LC-MS analysis, dilute the samples 5-fold in 0.1% formic acid in water and filter through a 0.45 µm membrane filter.

4.1.2. UHPLC-DAD-ESI-Q-TOF-MS/MS Analysis

  • UHPLC System: A system equipped with a suitable C18 column.

  • Mobile Phase:

    • Solvent A: 0.05% formic acid in water

    • Solvent B: 0.05% formic acid in acetonitrile

  • Gradient Elution:

    • Start with 50% Solvent B.

    • Linearly increase to 100% Solvent B over 20 minutes.

    • Hold at 100% Solvent B for 13 minutes.

    • Return to initial conditions and re-equilibrate for 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • DAD Detection: Monitor at 275 nm.

  • Mass Spectrometer: A Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • Data Analysis: Identify FPCs based on their retention time, UV absorbance at 275 nm, accurate mass (within < ± 2 ppm error), and characteristic fragmentation patterns. Quantify using a calibration curve of authentic standards where available.

The following workflow diagram illustrates the process of FPC analysis.

fpc_analysis_workflow Start Plant Material (e.g., Eucalyptus leaves) Extraction Extraction (85% MeOH, 0.1% Formic Acid, Boiling) Start->Extraction Centrifugation Centrifugation (15,000 x g, 5 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution and Filtration (5-fold, 0.45 µm filter) Supernatant->Dilution UHPLC UHPLC Separation (C18 column, gradient elution) Dilution->UHPLC DAD DAD Detection (275 nm) UHPLC->DAD MS ESI-Q-TOF-MS/MS (Negative Ion Mode) UHPLC->MS DataAnalysis Data Analysis (Identification and Quantification) DAD->DataAnalysis MS->DataAnalysis End Results DataAnalysis->End

Workflow for the extraction and analysis of FPCs from Eucalyptus tissues.

Future Directions

The biosynthesis of phloroglucinols in Eucalyptus is a promising area for future research. Key areas that require further investigation include:

  • Functional Characterization of Eucalyptus Type III PKSs: Cloning and expressing the full-length cDNAs of the identified PKS gene fragments will be crucial to determine their substrate specificities and kinetic parameters.

  • Identification of Tailoring Enzymes: The enzymes responsible for formylation, acylation, and the coupling of terpenes to the phloroglucinol core need to be identified and characterized.

  • Regulatory Mechanisms: Understanding how the expression of genes in the phloroglucinol biosynthetic pathway is regulated in response to developmental cues and environmental stresses will provide a more complete picture of their role in the plant.

  • Metabolic Engineering: With a complete understanding of the biosynthetic pathway, there is potential for the metabolic engineering of microorganisms or even Eucalyptus itself to produce high-value phloroglucinol derivatives for pharmaceutical applications.

Conclusion

The biosynthesis of phloroglucinols in Eucalyptus is a complex process that begins with the acetate pathway and involves a series of enzymatic modifications to generate a diverse array of bioactive compounds. While the general pathway has been proposed, significant research is still needed to fully elucidate the specific enzymes and regulatory networks involved. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of plant secondary metabolism and unlock the potential of Eucalyptus phloroglucinols for various applications.

References

The Biosynthesis of Phloroglucinols in Eucalyptus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Eucalyptus is a rich source of a diverse array of specialized metabolites, among which formylated phloroglucinol (B13840) compounds (FPCs) are of significant ecological and pharmaceutical interest. These compounds, central to the plant's defense mechanisms, exhibit a wide range of bioactive properties. This technical guide provides an in-depth overview of the current understanding of the phloroglucinol biosynthesis pathway in Eucalyptus. It consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the biosynthetic route and associated workflows to facilitate further research and development in this field.

Introduction

Phloroglucinols are a class of polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene ring structure. In Eucalyptus, these core structures are often elaborately decorated, most commonly through formylation and the attachment of terpene moieties, giving rise to a complex group of molecules known as formylated phloroglucinol compounds (FPCs).[1][2] These compounds play a crucial role in the chemical defense of Eucalyptus species against herbivores.[1][2] The biosynthetic origin of the phloroglucinol core is attributed to the acetate (B1210297) pathway.[3] This guide will delve into the proposed enzymatic steps, present quantitative data on FPC accumulation, and provide detailed experimental protocols relevant to the study of this important class of natural products.

The Proposed Biosynthetic Pathway of Phloroglucinols in Eucalyptus

The biosynthesis of the phloroglucinol core in Eucalyptus is believed to follow the polyketide pathway, which is analogous to fatty acid biosynthesis. The key steps are outlined below.

Formation of the Phloroglucinol Ring

The foundational step in phloroglucinol biosynthesis is the head-to-tail condensation of three molecules of malonyl-CoA. This reaction is catalyzed by a Type III polyketide synthase (PKS) . While a specific phloroglucinol synthase has not yet been fully characterized in Eucalyptus, studies have identified gene fragments of at least five different Type III PKSs in Eucalyptus camaldulensis and Eucalyptus robusta, suggesting a family of these enzymes is involved in the production of various polyketide-derived secondary metabolites, including phloroglucinols.

The proposed mechanism involves the sequential decarboxylative condensation of two malonyl-CoA extender units to a starter malonyl-CoA unit, followed by an intramolecular C-C bond formation (Claisen condensation) to yield a cyclic intermediate. Subsequent tautomerization leads to the aromatic phloroglucinol ring.

Post-PKS Modifications

The basic phloroglucinol scaffold undergoes several modifications to generate the diverse array of FPCs found in Eucalyptus. These modifications include:

  • Acylation: The phloroglucinol ring can be acylated, often with isobutyryl, isovaleroyl, or other short-chain fatty acyl groups.

  • Formylation: One or more hydroxyl groups on the phloroglucinol ring can be formylated. The enzymes responsible for this step, likely formyltransferases, have not yet been identified in Eucalyptus.

  • Attachment of Terpene Moieties: A significant feature of many Eucalyptus phloroglucinols is their conjugation with monoterpenes or sesquiterpenes. The biogenesis of these adducts is proposed to occur via a Diels-Alder type cycloaddition between a terpene and an ortho-quinone methide intermediate derived from the phloroglucinol.

The following Graphviz diagram illustrates the proposed biosynthetic pathway.

phloroglucinol_biosynthesis MalonylCoA 3x Malonyl-CoA PKS Type III Polyketide Synthase (PKS) MalonylCoA->PKS Phloroglucinol Phloroglucinol Core PKS->Phloroglucinol Acylation Acylation Phloroglucinol->Acylation Acylphloroglucinol Acylphloroglucinol Acylation->Acylphloroglucinol Formylation Formylation Acylphloroglucinol->Formylation FormylAcylphloroglucinol Formyl-Acylphloroglucinol Formylation->FormylAcylphloroglucinol Cycloaddition Diels-Alder type Cycloaddition FormylAcylphloroglucinol->Cycloaddition Terpene Terpene Precursor (e.g., from MEP/MVA pathway) Terpene->Cycloaddition FPC Formylated Phloroglucinol Compound (FPC) Adduct Cycloaddition->FPC

Proposed biosynthetic pathway of formylated phloroglucinol compounds in Eucalyptus.

Data Presentation: Quantitative Analysis of FPCs in Eucalyptus

The concentration of FPCs can vary significantly between different Eucalyptus species and among different tissues within the same plant. The following tables summarize the quantitative data on total FPC concentrations in various Eucalyptus species.

Table 1: Total Formylated Phloroglucinol Compound (FPC) Concentration in Various Eucalyptus Species and Tissues.

Eucalyptus SpeciesTissueTotal FPC Concentration (mg g⁻¹ DW)
E. camphoraLeaves65
Flower Buds13
Flowers12
E. globulusLeaves41
E. yarraensisLeavesTraces Detected
Flower BudsTraces Detected
E. cladocalyxLeavesNot Detected
Corymbia ficifoliaLeavesNot Detected

Data are presented as mean values. DW = Dry Weight.

Experimental Protocols

Extraction and Quantification of Formylated Phloroglucinol Compounds (FPCs) by UHPLC-DAD-ESI-Q-TOF-MS/MS

This protocol is adapted from a validated method for the analysis of FPCs in Eucalyptus tissues.

4.1.1. Extraction Procedure

  • Weigh approximately 20 mg of fresh plant material (e.g., leaves, flower buds) into a 2 mL microcentrifuge tube.

  • Add 500 µL of extraction solvent (85% methanol, 0.1% formic acid in water).

  • Boil the samples for 5 minutes.

  • Immediately cool the samples on ice for 10-15 minutes.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new brown glass vial.

  • Store the extracts at -80°C until analysis.

  • For determination of dry weight, oven-dry the plant material pellet at 70°C for 24 hours.

  • Prior to LC-MS analysis, dilute the samples 5-fold in 0.1% formic acid in water and filter through a 0.45 µm membrane filter.

4.1.2. UHPLC-DAD-ESI-Q-TOF-MS/MS Analysis

  • UHPLC System: A system equipped with a suitable C18 column.

  • Mobile Phase:

    • Solvent A: 0.05% formic acid in water

    • Solvent B: 0.05% formic acid in acetonitrile

  • Gradient Elution:

    • Start with 50% Solvent B.

    • Linearly increase to 100% Solvent B over 20 minutes.

    • Hold at 100% Solvent B for 13 minutes.

    • Return to initial conditions and re-equilibrate for 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • DAD Detection: Monitor at 275 nm.

  • Mass Spectrometer: A Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • Data Analysis: Identify FPCs based on their retention time, UV absorbance at 275 nm, accurate mass (within < ± 2 ppm error), and characteristic fragmentation patterns. Quantify using a calibration curve of authentic standards where available.

The following workflow diagram illustrates the process of FPC analysis.

fpc_analysis_workflow Start Plant Material (e.g., Eucalyptus leaves) Extraction Extraction (85% MeOH, 0.1% Formic Acid, Boiling) Start->Extraction Centrifugation Centrifugation (15,000 x g, 5 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution and Filtration (5-fold, 0.45 µm filter) Supernatant->Dilution UHPLC UHPLC Separation (C18 column, gradient elution) Dilution->UHPLC DAD DAD Detection (275 nm) UHPLC->DAD MS ESI-Q-TOF-MS/MS (Negative Ion Mode) UHPLC->MS DataAnalysis Data Analysis (Identification and Quantification) DAD->DataAnalysis MS->DataAnalysis End Results DataAnalysis->End

Workflow for the extraction and analysis of FPCs from Eucalyptus tissues.

Future Directions

The biosynthesis of phloroglucinols in Eucalyptus is a promising area for future research. Key areas that require further investigation include:

  • Functional Characterization of Eucalyptus Type III PKSs: Cloning and expressing the full-length cDNAs of the identified PKS gene fragments will be crucial to determine their substrate specificities and kinetic parameters.

  • Identification of Tailoring Enzymes: The enzymes responsible for formylation, acylation, and the coupling of terpenes to the phloroglucinol core need to be identified and characterized.

  • Regulatory Mechanisms: Understanding how the expression of genes in the phloroglucinol biosynthetic pathway is regulated in response to developmental cues and environmental stresses will provide a more complete picture of their role in the plant.

  • Metabolic Engineering: With a complete understanding of the biosynthetic pathway, there is potential for the metabolic engineering of microorganisms or even Eucalyptus itself to produce high-value phloroglucinol derivatives for pharmaceutical applications.

Conclusion

The biosynthesis of phloroglucinols in Eucalyptus is a complex process that begins with the acetate pathway and involves a series of enzymatic modifications to generate a diverse array of bioactive compounds. While the general pathway has been proposed, significant research is still needed to fully elucidate the specific enzymes and regulatory networks involved. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of plant secondary metabolism and unlock the potential of Eucalyptus phloroglucinols for various applications.

References

The Biosynthesis of Phloroglucinols in Eucalyptus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Eucalyptus is a rich source of a diverse array of specialized metabolites, among which formylated phloroglucinol compounds (FPCs) are of significant ecological and pharmaceutical interest. These compounds, central to the plant's defense mechanisms, exhibit a wide range of bioactive properties. This technical guide provides an in-depth overview of the current understanding of the phloroglucinol biosynthesis pathway in Eucalyptus. It consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the biosynthetic route and associated workflows to facilitate further research and development in this field.

Introduction

Phloroglucinols are a class of polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene ring structure. In Eucalyptus, these core structures are often elaborately decorated, most commonly through formylation and the attachment of terpene moieties, giving rise to a complex group of molecules known as formylated phloroglucinol compounds (FPCs).[1][2] These compounds play a crucial role in the chemical defense of Eucalyptus species against herbivores.[1][2] The biosynthetic origin of the phloroglucinol core is attributed to the acetate pathway.[3] This guide will delve into the proposed enzymatic steps, present quantitative data on FPC accumulation, and provide detailed experimental protocols relevant to the study of this important class of natural products.

The Proposed Biosynthetic Pathway of Phloroglucinols in Eucalyptus

The biosynthesis of the phloroglucinol core in Eucalyptus is believed to follow the polyketide pathway, which is analogous to fatty acid biosynthesis. The key steps are outlined below.

Formation of the Phloroglucinol Ring

The foundational step in phloroglucinol biosynthesis is the head-to-tail condensation of three molecules of malonyl-CoA. This reaction is catalyzed by a Type III polyketide synthase (PKS) . While a specific phloroglucinol synthase has not yet been fully characterized in Eucalyptus, studies have identified gene fragments of at least five different Type III PKSs in Eucalyptus camaldulensis and Eucalyptus robusta, suggesting a family of these enzymes is involved in the production of various polyketide-derived secondary metabolites, including phloroglucinols.

The proposed mechanism involves the sequential decarboxylative condensation of two malonyl-CoA extender units to a starter malonyl-CoA unit, followed by an intramolecular C-C bond formation (Claisen condensation) to yield a cyclic intermediate. Subsequent tautomerization leads to the aromatic phloroglucinol ring.

Post-PKS Modifications

The basic phloroglucinol scaffold undergoes several modifications to generate the diverse array of FPCs found in Eucalyptus. These modifications include:

  • Acylation: The phloroglucinol ring can be acylated, often with isobutyryl, isovaleroyl, or other short-chain fatty acyl groups.

  • Formylation: One or more hydroxyl groups on the phloroglucinol ring can be formylated. The enzymes responsible for this step, likely formyltransferases, have not yet been identified in Eucalyptus.

  • Attachment of Terpene Moieties: A significant feature of many Eucalyptus phloroglucinols is their conjugation with monoterpenes or sesquiterpenes. The biogenesis of these adducts is proposed to occur via a Diels-Alder type cycloaddition between a terpene and an ortho-quinone methide intermediate derived from the phloroglucinol.

The following Graphviz diagram illustrates the proposed biosynthetic pathway.

phloroglucinol_biosynthesis MalonylCoA 3x Malonyl-CoA PKS Type III Polyketide Synthase (PKS) MalonylCoA->PKS Phloroglucinol Phloroglucinol Core PKS->Phloroglucinol Acylation Acylation Phloroglucinol->Acylation Acylphloroglucinol Acylphloroglucinol Acylation->Acylphloroglucinol Formylation Formylation Acylphloroglucinol->Formylation FormylAcylphloroglucinol Formyl-Acylphloroglucinol Formylation->FormylAcylphloroglucinol Cycloaddition Diels-Alder type Cycloaddition FormylAcylphloroglucinol->Cycloaddition Terpene Terpene Precursor (e.g., from MEP/MVA pathway) Terpene->Cycloaddition FPC Formylated Phloroglucinol Compound (FPC) Adduct Cycloaddition->FPC

Proposed biosynthetic pathway of formylated phloroglucinol compounds in Eucalyptus.

Data Presentation: Quantitative Analysis of FPCs in Eucalyptus

The concentration of FPCs can vary significantly between different Eucalyptus species and among different tissues within the same plant. The following tables summarize the quantitative data on total FPC concentrations in various Eucalyptus species.

Table 1: Total Formylated Phloroglucinol Compound (FPC) Concentration in Various Eucalyptus Species and Tissues.

Eucalyptus SpeciesTissueTotal FPC Concentration (mg g⁻¹ DW)
E. camphoraLeaves65
Flower Buds13
Flowers12
E. globulusLeaves41
E. yarraensisLeavesTraces Detected
Flower BudsTraces Detected
E. cladocalyxLeavesNot Detected
Corymbia ficifoliaLeavesNot Detected

Data are presented as mean values. DW = Dry Weight.

Experimental Protocols

Extraction and Quantification of Formylated Phloroglucinol Compounds (FPCs) by UHPLC-DAD-ESI-Q-TOF-MS/MS

This protocol is adapted from a validated method for the analysis of FPCs in Eucalyptus tissues.

4.1.1. Extraction Procedure

  • Weigh approximately 20 mg of fresh plant material (e.g., leaves, flower buds) into a 2 mL microcentrifuge tube.

  • Add 500 µL of extraction solvent (85% methanol, 0.1% formic acid in water).

  • Boil the samples for 5 minutes.

  • Immediately cool the samples on ice for 10-15 minutes.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new brown glass vial.

  • Store the extracts at -80°C until analysis.

  • For determination of dry weight, oven-dry the plant material pellet at 70°C for 24 hours.

  • Prior to LC-MS analysis, dilute the samples 5-fold in 0.1% formic acid in water and filter through a 0.45 µm membrane filter.

4.1.2. UHPLC-DAD-ESI-Q-TOF-MS/MS Analysis

  • UHPLC System: A system equipped with a suitable C18 column.

  • Mobile Phase:

    • Solvent A: 0.05% formic acid in water

    • Solvent B: 0.05% formic acid in acetonitrile

  • Gradient Elution:

    • Start with 50% Solvent B.

    • Linearly increase to 100% Solvent B over 20 minutes.

    • Hold at 100% Solvent B for 13 minutes.

    • Return to initial conditions and re-equilibrate for 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • DAD Detection: Monitor at 275 nm.

  • Mass Spectrometer: A Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • Data Analysis: Identify FPCs based on their retention time, UV absorbance at 275 nm, accurate mass (within < ± 2 ppm error), and characteristic fragmentation patterns. Quantify using a calibration curve of authentic standards where available.

The following workflow diagram illustrates the process of FPC analysis.

fpc_analysis_workflow Start Plant Material (e.g., Eucalyptus leaves) Extraction Extraction (85% MeOH, 0.1% Formic Acid, Boiling) Start->Extraction Centrifugation Centrifugation (15,000 x g, 5 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution and Filtration (5-fold, 0.45 µm filter) Supernatant->Dilution UHPLC UHPLC Separation (C18 column, gradient elution) Dilution->UHPLC DAD DAD Detection (275 nm) UHPLC->DAD MS ESI-Q-TOF-MS/MS (Negative Ion Mode) UHPLC->MS DataAnalysis Data Analysis (Identification and Quantification) DAD->DataAnalysis MS->DataAnalysis End Results DataAnalysis->End

Workflow for the extraction and analysis of FPCs from Eucalyptus tissues.

Future Directions

The biosynthesis of phloroglucinols in Eucalyptus is a promising area for future research. Key areas that require further investigation include:

  • Functional Characterization of Eucalyptus Type III PKSs: Cloning and expressing the full-length cDNAs of the identified PKS gene fragments will be crucial to determine their substrate specificities and kinetic parameters.

  • Identification of Tailoring Enzymes: The enzymes responsible for formylation, acylation, and the coupling of terpenes to the phloroglucinol core need to be identified and characterized.

  • Regulatory Mechanisms: Understanding how the expression of genes in the phloroglucinol biosynthetic pathway is regulated in response to developmental cues and environmental stresses will provide a more complete picture of their role in the plant.

  • Metabolic Engineering: With a complete understanding of the biosynthetic pathway, there is potential for the metabolic engineering of microorganisms or even Eucalyptus itself to produce high-value phloroglucinol derivatives for pharmaceutical applications.

Conclusion

The biosynthesis of phloroglucinols in Eucalyptus is a complex process that begins with the acetate pathway and involves a series of enzymatic modifications to generate a diverse array of bioactive compounds. While the general pathway has been proposed, significant research is still needed to fully elucidate the specific enzymes and regulatory networks involved. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of plant secondary metabolism and unlock the potential of Eucalyptus phloroglucinols for various applications.

References

Macrocarpal K: A Phloroglucinol Derivative with Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol (B13840) derivative found in select species of the Eucalyptus genus. As a member of the macrocarpal family of compounds, which are characterized by a phloroglucinol core linked to a diterpene moiety, this compound is of significant interest to the scientific community for its potential therapeutic applications. While extensive research has been conducted on its analogues, such as Macrocarpal A, B, and C, specific pharmacological data on this compound remains limited. This technical guide aims to provide a comprehensive overview of the known and extrapolated pharmacological properties of this compound, drawing upon the wealth of data available for the broader macrocarpal class. This document details potential mechanisms of action, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation into this promising natural product.

Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C₂₈H₄₀O₆ and a molecular weight of 472.6 g/mol . A summary of its key physicochemical properties is presented below.

PropertyValue
Molecular Formula C₂₈H₄₀O₆
Molecular Weight 472.6 g/mol
General Class Phloroglucinol Diterpene

Pharmacological Properties

Based on the activities of structurally similar macrocarpals, this compound is predicted to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize the available data for the macrocarpal class of compounds, which provide a strong rationale for the investigation of this compound.

Antimicrobial Activity

Macrocarpals have demonstrated potent activity against a variety of pathogenic microorganisms, particularly Gram-positive bacteria and some fungi. The mode of action is believed to involve the disruption of microbial cell walls and membranes.[1]

Table 1: Antibacterial Activity of Related Macrocarpals

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Macrocarpal AStaphylococcus aureus16
Macrocarpal BStaphylococcus aureus0.78 - 3.13
Macrocarpal BBacillus subtilis0.78 - 3.13
Macrocarpal CTrichophyton mentagrophytes1.95
Antifungal Activity

Detailed studies on Macrocarpal C have elucidated a multi-pronged antifungal mechanism against dermatophytes.[2] This involves increasing the permeability of the fungal cell membrane, inducing the production of intracellular reactive oxygen species (ROS), and promoting DNA fragmentation, ultimately leading to apoptosis.[2] Given its structural similarity, this compound may share this mechanism of action.

Table 2: Antifungal Activity of Macrocarpal C

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Macrocarpal CTrichophyton mentagrophytes1.95
Potential Anticancer Activity

While direct evidence for this compound is not yet available, other natural product classes with structural similarities have shown cytotoxic effects against various cancer cell lines. The evaluation of this compound's anticancer potential is a promising area for future research. The potential mechanism could involve the modulation of key signaling pathways such as NF-κB and MAPK, which are often dysregulated in cancer.

Table 3: Cytotoxicity of a Phloroglucinol Derivative (Eckol) against Cancer Cell Lines

Cell LineIC₅₀ (µg/mL)
Human colon cancer (HCT116)Data for related compounds suggest potential activity.[3]
Breast cancer (MCF-7)Data for related compounds suggest potential activity.[4]

Note: Data for a related phloroglucinol is provided for illustrative purposes due to the lack of specific data for macrocarpals in this context.

Potential Anti-inflammatory and Enzyme Inhibitory Activity

Certain macrocarpals have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes. This suggests a potential role for this compound in metabolic diseases. Additionally, many natural polyphenolic compounds exhibit anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.

Table 4: DPP-4 Inhibitory Activity of Macrocarpals A, B, and C

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
Macrocarpal A500~30>500
Macrocarpal B500~30>500
Macrocarpal C50~90~35

Experimental Protocols

To facilitate the investigation of this compound's pharmacological properties, detailed protocols for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth is observed.

Antifungal Mechanism of Action Assays

This assay utilizes a fluorescent dye, such as SYTOX Green, which can only enter cells with compromised plasma membranes.

  • Fungal Culture: Grow the fungal strain to the desired phase.

  • Treatment: Treat the fungal cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include positive (e.g., a known membrane-disrupting agent) and negative (untreated) controls.

  • Staining: Add SYTOX Green to the cell suspensions and incubate.

  • Measurement: Measure the fluorescence intensity using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Intracellular ROS can be detected using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Loading: Incubate the fungal cells with DCFH-DA.

  • Treatment: Treat the cells with this compound at different concentrations and for various time points.

  • Measurement: Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Fixation and Permeabilization: Fix the treated fungal cells and permeabilize the cell walls.

  • Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to detect the incorporated fluorescent label, indicating DNA breaks.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC₅₀ value can be calculated from the dose-response curve.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay measures the inhibition of DPP-4 enzymatic activity.

  • Reaction Mixture: In a 96-well plate, combine the DPP-4 enzyme, assay buffer, and various concentrations of this compound.

  • Pre-incubation: Incubate the mixture at 37°C.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).

  • Fluorescence Measurement: Measure the increase in fluorescence over time, which corresponds to the enzymatic activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its pharmacological investigation.

cluster_0 Natural Product Drug Discovery Workflow Plant_Material Eucalyptus sp. Leaves Extraction Solvent Extraction Plant_Material->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of This compound Fractionation->Isolation Bioassays Pharmacological Screening Isolation->Bioassays Lead_Optimization Lead Optimization Bioassays->Lead_Optimization cluster_1 Antifungal Mechanism of Action Macrocarpal_K This compound Membrane Fungal Cell Membrane Disruption Macrocarpal_K->Membrane ROS Increased Intracellular ROS Production Membrane->ROS DNA_Damage DNA Fragmentation ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis cluster_2 Potential Anti-inflammatory Signaling Pathway Modulation Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK Macrocarpal_K This compound Macrocarpal_K->IKK Inhibition IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

References

Macrocarpal K: A Phloroglucinol Derivative with Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol (B13840) derivative found in select species of the Eucalyptus genus. As a member of the macrocarpal family of compounds, which are characterized by a phloroglucinol core linked to a diterpene moiety, this compound is of significant interest to the scientific community for its potential therapeutic applications. While extensive research has been conducted on its analogues, such as Macrocarpal A, B, and C, specific pharmacological data on this compound remains limited. This technical guide aims to provide a comprehensive overview of the known and extrapolated pharmacological properties of this compound, drawing upon the wealth of data available for the broader macrocarpal class. This document details potential mechanisms of action, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation into this promising natural product.

Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C₂₈H₄₀O₆ and a molecular weight of 472.6 g/mol . A summary of its key physicochemical properties is presented below.

PropertyValue
Molecular Formula C₂₈H₄₀O₆
Molecular Weight 472.6 g/mol
General Class Phloroglucinol Diterpene

Pharmacological Properties

Based on the activities of structurally similar macrocarpals, this compound is predicted to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize the available data for the macrocarpal class of compounds, which provide a strong rationale for the investigation of this compound.

Antimicrobial Activity

Macrocarpals have demonstrated potent activity against a variety of pathogenic microorganisms, particularly Gram-positive bacteria and some fungi. The mode of action is believed to involve the disruption of microbial cell walls and membranes.[1]

Table 1: Antibacterial Activity of Related Macrocarpals

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Macrocarpal AStaphylococcus aureus16
Macrocarpal BStaphylococcus aureus0.78 - 3.13
Macrocarpal BBacillus subtilis0.78 - 3.13
Macrocarpal CTrichophyton mentagrophytes1.95
Antifungal Activity

Detailed studies on Macrocarpal C have elucidated a multi-pronged antifungal mechanism against dermatophytes.[2] This involves increasing the permeability of the fungal cell membrane, inducing the production of intracellular reactive oxygen species (ROS), and promoting DNA fragmentation, ultimately leading to apoptosis.[2] Given its structural similarity, this compound may share this mechanism of action.

Table 2: Antifungal Activity of Macrocarpal C

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Macrocarpal CTrichophyton mentagrophytes1.95
Potential Anticancer Activity

While direct evidence for this compound is not yet available, other natural product classes with structural similarities have shown cytotoxic effects against various cancer cell lines. The evaluation of this compound's anticancer potential is a promising area for future research. The potential mechanism could involve the modulation of key signaling pathways such as NF-κB and MAPK, which are often dysregulated in cancer.

Table 3: Cytotoxicity of a Phloroglucinol Derivative (Eckol) against Cancer Cell Lines

Cell LineIC₅₀ (µg/mL)
Human colon cancer (HCT116)Data for related compounds suggest potential activity.[3]
Breast cancer (MCF-7)Data for related compounds suggest potential activity.[4]

Note: Data for a related phloroglucinol is provided for illustrative purposes due to the lack of specific data for macrocarpals in this context.

Potential Anti-inflammatory and Enzyme Inhibitory Activity

Certain macrocarpals have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes. This suggests a potential role for this compound in metabolic diseases. Additionally, many natural polyphenolic compounds exhibit anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.

Table 4: DPP-4 Inhibitory Activity of Macrocarpals A, B, and C

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
Macrocarpal A500~30>500
Macrocarpal B500~30>500
Macrocarpal C50~90~35

Experimental Protocols

To facilitate the investigation of this compound's pharmacological properties, detailed protocols for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth is observed.

Antifungal Mechanism of Action Assays

This assay utilizes a fluorescent dye, such as SYTOX Green, which can only enter cells with compromised plasma membranes.

  • Fungal Culture: Grow the fungal strain to the desired phase.

  • Treatment: Treat the fungal cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include positive (e.g., a known membrane-disrupting agent) and negative (untreated) controls.

  • Staining: Add SYTOX Green to the cell suspensions and incubate.

  • Measurement: Measure the fluorescence intensity using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Intracellular ROS can be detected using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Loading: Incubate the fungal cells with DCFH-DA.

  • Treatment: Treat the cells with this compound at different concentrations and for various time points.

  • Measurement: Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Fixation and Permeabilization: Fix the treated fungal cells and permeabilize the cell walls.

  • Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to detect the incorporated fluorescent label, indicating DNA breaks.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC₅₀ value can be calculated from the dose-response curve.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay measures the inhibition of DPP-4 enzymatic activity.

  • Reaction Mixture: In a 96-well plate, combine the DPP-4 enzyme, assay buffer, and various concentrations of this compound.

  • Pre-incubation: Incubate the mixture at 37°C.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).

  • Fluorescence Measurement: Measure the increase in fluorescence over time, which corresponds to the enzymatic activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its pharmacological investigation.

cluster_0 Natural Product Drug Discovery Workflow Plant_Material Eucalyptus sp. Leaves Extraction Solvent Extraction Plant_Material->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of This compound Fractionation->Isolation Bioassays Pharmacological Screening Isolation->Bioassays Lead_Optimization Lead Optimization Bioassays->Lead_Optimization cluster_1 Antifungal Mechanism of Action Macrocarpal_K This compound Membrane Fungal Cell Membrane Disruption Macrocarpal_K->Membrane ROS Increased Intracellular ROS Production Membrane->ROS DNA_Damage DNA Fragmentation ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis cluster_2 Potential Anti-inflammatory Signaling Pathway Modulation Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK Macrocarpal_K This compound Macrocarpal_K->IKK Inhibition IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

References

Macrocarpal K: A Phloroglucinol Derivative with Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol derivative found in select species of the Eucalyptus genus. As a member of the macrocarpal family of compounds, which are characterized by a phloroglucinol core linked to a diterpene moiety, this compound is of significant interest to the scientific community for its potential therapeutic applications. While extensive research has been conducted on its analogues, such as Macrocarpal A, B, and C, specific pharmacological data on this compound remains limited. This technical guide aims to provide a comprehensive overview of the known and extrapolated pharmacological properties of this compound, drawing upon the wealth of data available for the broader macrocarpal class. This document details potential mechanisms of action, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation into this promising natural product.

Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C₂₈H₄₀O₆ and a molecular weight of 472.6 g/mol . A summary of its key physicochemical properties is presented below.

PropertyValue
Molecular Formula C₂₈H₄₀O₆
Molecular Weight 472.6 g/mol
General Class Phloroglucinol Diterpene

Pharmacological Properties

Based on the activities of structurally similar macrocarpals, this compound is predicted to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize the available data for the macrocarpal class of compounds, which provide a strong rationale for the investigation of this compound.

Antimicrobial Activity

Macrocarpals have demonstrated potent activity against a variety of pathogenic microorganisms, particularly Gram-positive bacteria and some fungi. The mode of action is believed to involve the disruption of microbial cell walls and membranes.[1]

Table 1: Antibacterial Activity of Related Macrocarpals

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Macrocarpal AStaphylococcus aureus16
Macrocarpal BStaphylococcus aureus0.78 - 3.13
Macrocarpal BBacillus subtilis0.78 - 3.13
Macrocarpal CTrichophyton mentagrophytes1.95
Antifungal Activity

Detailed studies on Macrocarpal C have elucidated a multi-pronged antifungal mechanism against dermatophytes.[2] This involves increasing the permeability of the fungal cell membrane, inducing the production of intracellular reactive oxygen species (ROS), and promoting DNA fragmentation, ultimately leading to apoptosis.[2] Given its structural similarity, this compound may share this mechanism of action.

Table 2: Antifungal Activity of Macrocarpal C

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Macrocarpal CTrichophyton mentagrophytes1.95
Potential Anticancer Activity

While direct evidence for this compound is not yet available, other natural product classes with structural similarities have shown cytotoxic effects against various cancer cell lines. The evaluation of this compound's anticancer potential is a promising area for future research. The potential mechanism could involve the modulation of key signaling pathways such as NF-κB and MAPK, which are often dysregulated in cancer.

Table 3: Cytotoxicity of a Phloroglucinol Derivative (Eckol) against Cancer Cell Lines

Cell LineIC₅₀ (µg/mL)
Human colon cancer (HCT116)Data for related compounds suggest potential activity.[3]
Breast cancer (MCF-7)Data for related compounds suggest potential activity.[4]

Note: Data for a related phloroglucinol is provided for illustrative purposes due to the lack of specific data for macrocarpals in this context.

Potential Anti-inflammatory and Enzyme Inhibitory Activity

Certain macrocarpals have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes. This suggests a potential role for this compound in metabolic diseases. Additionally, many natural polyphenolic compounds exhibit anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.

Table 4: DPP-4 Inhibitory Activity of Macrocarpals A, B, and C

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
Macrocarpal A500~30>500
Macrocarpal B500~30>500
Macrocarpal C50~90~35

Experimental Protocols

To facilitate the investigation of this compound's pharmacological properties, detailed protocols for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth is observed.

Antifungal Mechanism of Action Assays

This assay utilizes a fluorescent dye, such as SYTOX Green, which can only enter cells with compromised plasma membranes.

  • Fungal Culture: Grow the fungal strain to the desired phase.

  • Treatment: Treat the fungal cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include positive (e.g., a known membrane-disrupting agent) and negative (untreated) controls.

  • Staining: Add SYTOX Green to the cell suspensions and incubate.

  • Measurement: Measure the fluorescence intensity using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Intracellular ROS can be detected using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Loading: Incubate the fungal cells with DCFH-DA.

  • Treatment: Treat the cells with this compound at different concentrations and for various time points.

  • Measurement: Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Fixation and Permeabilization: Fix the treated fungal cells and permeabilize the cell walls.

  • Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to detect the incorporated fluorescent label, indicating DNA breaks.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC₅₀ value can be calculated from the dose-response curve.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay measures the inhibition of DPP-4 enzymatic activity.

  • Reaction Mixture: In a 96-well plate, combine the DPP-4 enzyme, assay buffer, and various concentrations of this compound.

  • Pre-incubation: Incubate the mixture at 37°C.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).

  • Fluorescence Measurement: Measure the increase in fluorescence over time, which corresponds to the enzymatic activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its pharmacological investigation.

cluster_0 Natural Product Drug Discovery Workflow Plant_Material Eucalyptus sp. Leaves Extraction Solvent Extraction Plant_Material->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of This compound Fractionation->Isolation Bioassays Pharmacological Screening Isolation->Bioassays Lead_Optimization Lead Optimization Bioassays->Lead_Optimization cluster_1 Antifungal Mechanism of Action Macrocarpal_K This compound Membrane Fungal Cell Membrane Disruption Macrocarpal_K->Membrane ROS Increased Intracellular ROS Production Membrane->ROS DNA_Damage DNA Fragmentation ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis cluster_2 Potential Anti-inflammatory Signaling Pathway Modulation Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK Macrocarpal_K This compound Macrocarpal_K->IKK Inhibition IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

References

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Macrocarpal K": Extensive research of scientific literature did not yield any information on a compound specifically named "this compound." The following guide focuses on the well-documented antimicrobial properties of other known macrocarpals, particularly Macrocarpals A, B, and C, which have been isolated from Eucalyptus species.

Introduction

Macrocarpals are a class of phloroglucinol-diterpenoid derivatives found in various Eucalyptus species.[1][2] These compounds have garnered significant interest within the scientific community for their potent antimicrobial activities against a range of pathogens, including bacteria and fungi.[3][4] This technical guide provides a comprehensive overview of the current understanding of the antimicrobial mechanism of action of macrocarpals, with a focus on providing researchers, scientists, and drug development professionals with detailed data, experimental protocols, and visual representations of the key processes involved.

Antimicrobial Spectrum and Potency

Macrocarpals exhibit a broad spectrum of antimicrobial activity, with notable efficacy against Gram-positive bacteria and certain fungi.[2] The potency of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Macrocarpals against Selected Microorganisms

MacrocarpalMicroorganismMIC (µg/mL)Reference
Macrocarpal ABacillus subtilis PCI219< 0.2
Staphylococcus aureus FDA209P0.4
Macrocarpal BStaphylococcus aureus0.78 - 3.13
Bacillus subtilis0.78 - 3.13
Micrococcus luteus0.78 - 3.13
Mycobacterium smegmatis0.78 - 3.13
Macrocarpal CTrichophyton mentagrophytes1.95

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of macrocarpals is believed to be multifaceted, involving several key mechanisms that lead to the inhibition of microbial growth and, in some cases, cell death. The primary proposed mechanisms include disruption of the cell membrane, induction of oxidative stress, and inhibition of essential microbial enzymes.

Disruption of Bacterial Cell Membrane Integrity

A primary mode of action for macrocarpals, particularly Macrocarpal B, is the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the diterpenoid moiety of macrocarpals likely facilitates their interaction with and insertion into the lipid bilayer of the bacterial cell membrane.

Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation

Studies on Macrocarpal C have demonstrated its ability to induce the production of intracellular Reactive Oxygen Species (ROS) in fungal cells. ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative stress contributes significantly to the antifungal activity of Macrocarpal C. It is plausible that a similar mechanism is at play in the antibacterial activity of other macrocarpals.

DNA Fragmentation and Apoptosis-like Cell Death

In addition to ROS generation, Macrocarpal C has been shown to induce DNA fragmentation in the dermatophyte Trichophyton mentagrophytes. This suggests that Macrocarpal C may trigger an apoptosis-like cell death pathway in fungal cells. This mechanism distinguishes it from some conventional antifungal agents and highlights a potentially novel target for antifungal drug development.

Inhibition of Bacterial Enzymes

Macrocarpals A, B, and C have been shown to inhibit the activity of trypsin-like proteinases in the periodontopathic bacterium Porphyromonas gingivalis. These enzymes are crucial for the bacterium's virulence and survival. The dose-dependent inhibition of these proteinases suggests a specific interaction between the macrocarpals and the bacterial enzymes, which contributes to their overall antimicrobial effect against this pathogen.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Macrocarpal C Antifungal Activity

The following diagram illustrates the proposed signaling pathway for the antifungal mechanism of action of Macrocarpal C against dermatophytes.

MacrocarpalC_Mechanism Proposed Antifungal Mechanism of Macrocarpal C cluster_cell Fungal Cell Membrane Cell Membrane ROS Increased Intracellular Reactive Oxygen Species (ROS) Membrane->ROS Disruption leads to DNA_Damage DNA Fragmentation ROS->DNA_Damage Induces Apoptosis Apoptosis-like Cell Death DNA_Damage->Apoptosis Triggers MacrocarpalC Macrocarpal C MacrocarpalC->Membrane Targets

Caption: Proposed Antifungal Mechanism of Macrocarpal C.

General Experimental Workflow for Assessing Antimicrobial Mechanism of Action

The following diagram outlines a general experimental workflow for investigating the antimicrobial mechanism of action of a compound like a macrocarpal.

Antimicrobial_Workflow Experimental Workflow for Antimicrobial Mechanism of Action Studies cluster_mechanism Mechanism of Action Assays Start Start: Compound of Interest (e.g., Macrocarpal) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC TimeKill Time-Kill Kinetic Assay MIC->TimeKill Mechanism Elucidate Mechanism of Action TimeKill->Mechanism MembraneAssay Membrane Permeability Assay (e.g., SYTOX Green Uptake) ROSAssay ROS Production Assay (e.g., DCFH-DA) DNAAssay DNA Damage Assay (e.g., TUNEL Assay) EnzymeAssay Enzyme Inhibition Assay Data Data Analysis and Interpretation MembraneAssay->Data ROSAssay->Data DNAAssay->Data EnzymeAssay->Data

Caption: Experimental Workflow for Antimicrobial Mechanism Studies.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of macrocarpals against various microbial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Macrocarpal Stock Solution: A stock solution of the macrocarpal is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the macrocarpal stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized microbial inoculum is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits visible microbial growth.

Membrane Permeability Assay (SYTOX Green Uptake)

This assay assesses the ability of a compound to compromise the integrity of the microbial cell membrane.

  • Cell Culture: Microbial cells are cultured to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Treatment: The cells are resuspended in the buffer and treated with the macrocarpal at various concentrations (e.g., 1x MIC, 2x MIC). A positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells) are included.

  • Incubation: The cell suspensions are incubated for a defined period.

  • Staining: SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, is added to each suspension to a final concentration of approximately 1 µM.

  • Fluorescence Measurement: After a short incubation in the dark, the fluorescence intensity is measured using a fluorescence spectrophotometer or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. An increase in fluorescence indicates membrane damage.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular generation of ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Preparation: Microbial cells are prepared and washed as described for the membrane permeability assay.

  • Loading with Probe: The cells are incubated with DCFH-DA (e.g., 10 µM) in a suitable buffer for a specific time to allow the probe to enter the cells.

  • Washing: The cells are washed to remove any extracellular probe.

  • Treatment: The probe-loaded cells are then treated with the macrocarpal at different concentrations.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence spectrophotometer or a microplate reader at an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm. An increase in fluorescence corresponds to an increase in intracellular ROS.

Conclusion

Macrocarpals represent a promising class of natural antimicrobial compounds with multifaceted mechanisms of action. Their ability to disrupt cell membranes, induce oxidative stress, and inhibit essential enzymes makes them attractive candidates for further investigation and development as novel antimicrobial agents. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate future research in this area, ultimately contributing to the development of new strategies to combat microbial infections.

References

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Macrocarpal K": Extensive research of scientific literature did not yield any information on a compound specifically named "this compound." The following guide focuses on the well-documented antimicrobial properties of other known macrocarpals, particularly Macrocarpals A, B, and C, which have been isolated from Eucalyptus species.

Introduction

Macrocarpals are a class of phloroglucinol-diterpenoid derivatives found in various Eucalyptus species.[1][2] These compounds have garnered significant interest within the scientific community for their potent antimicrobial activities against a range of pathogens, including bacteria and fungi.[3][4] This technical guide provides a comprehensive overview of the current understanding of the antimicrobial mechanism of action of macrocarpals, with a focus on providing researchers, scientists, and drug development professionals with detailed data, experimental protocols, and visual representations of the key processes involved.

Antimicrobial Spectrum and Potency

Macrocarpals exhibit a broad spectrum of antimicrobial activity, with notable efficacy against Gram-positive bacteria and certain fungi.[2] The potency of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Macrocarpals against Selected Microorganisms

MacrocarpalMicroorganismMIC (µg/mL)Reference
Macrocarpal ABacillus subtilis PCI219< 0.2
Staphylococcus aureus FDA209P0.4
Macrocarpal BStaphylococcus aureus0.78 - 3.13
Bacillus subtilis0.78 - 3.13
Micrococcus luteus0.78 - 3.13
Mycobacterium smegmatis0.78 - 3.13
Macrocarpal CTrichophyton mentagrophytes1.95

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of macrocarpals is believed to be multifaceted, involving several key mechanisms that lead to the inhibition of microbial growth and, in some cases, cell death. The primary proposed mechanisms include disruption of the cell membrane, induction of oxidative stress, and inhibition of essential microbial enzymes.

Disruption of Bacterial Cell Membrane Integrity

A primary mode of action for macrocarpals, particularly Macrocarpal B, is the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the diterpenoid moiety of macrocarpals likely facilitates their interaction with and insertion into the lipid bilayer of the bacterial cell membrane.

Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation

Studies on Macrocarpal C have demonstrated its ability to induce the production of intracellular Reactive Oxygen Species (ROS) in fungal cells. ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative stress contributes significantly to the antifungal activity of Macrocarpal C. It is plausible that a similar mechanism is at play in the antibacterial activity of other macrocarpals.

DNA Fragmentation and Apoptosis-like Cell Death

In addition to ROS generation, Macrocarpal C has been shown to induce DNA fragmentation in the dermatophyte Trichophyton mentagrophytes. This suggests that Macrocarpal C may trigger an apoptosis-like cell death pathway in fungal cells. This mechanism distinguishes it from some conventional antifungal agents and highlights a potentially novel target for antifungal drug development.

Inhibition of Bacterial Enzymes

Macrocarpals A, B, and C have been shown to inhibit the activity of trypsin-like proteinases in the periodontopathic bacterium Porphyromonas gingivalis. These enzymes are crucial for the bacterium's virulence and survival. The dose-dependent inhibition of these proteinases suggests a specific interaction between the macrocarpals and the bacterial enzymes, which contributes to their overall antimicrobial effect against this pathogen.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Macrocarpal C Antifungal Activity

The following diagram illustrates the proposed signaling pathway for the antifungal mechanism of action of Macrocarpal C against dermatophytes.

MacrocarpalC_Mechanism Proposed Antifungal Mechanism of Macrocarpal C cluster_cell Fungal Cell Membrane Cell Membrane ROS Increased Intracellular Reactive Oxygen Species (ROS) Membrane->ROS Disruption leads to DNA_Damage DNA Fragmentation ROS->DNA_Damage Induces Apoptosis Apoptosis-like Cell Death DNA_Damage->Apoptosis Triggers MacrocarpalC Macrocarpal C MacrocarpalC->Membrane Targets

Caption: Proposed Antifungal Mechanism of Macrocarpal C.

General Experimental Workflow for Assessing Antimicrobial Mechanism of Action

The following diagram outlines a general experimental workflow for investigating the antimicrobial mechanism of action of a compound like a macrocarpal.

Antimicrobial_Workflow Experimental Workflow for Antimicrobial Mechanism of Action Studies cluster_mechanism Mechanism of Action Assays Start Start: Compound of Interest (e.g., Macrocarpal) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC TimeKill Time-Kill Kinetic Assay MIC->TimeKill Mechanism Elucidate Mechanism of Action TimeKill->Mechanism MembraneAssay Membrane Permeability Assay (e.g., SYTOX Green Uptake) ROSAssay ROS Production Assay (e.g., DCFH-DA) DNAAssay DNA Damage Assay (e.g., TUNEL Assay) EnzymeAssay Enzyme Inhibition Assay Data Data Analysis and Interpretation MembraneAssay->Data ROSAssay->Data DNAAssay->Data EnzymeAssay->Data

Caption: Experimental Workflow for Antimicrobial Mechanism Studies.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of macrocarpals against various microbial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Macrocarpal Stock Solution: A stock solution of the macrocarpal is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the macrocarpal stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized microbial inoculum is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits visible microbial growth.

Membrane Permeability Assay (SYTOX Green Uptake)

This assay assesses the ability of a compound to compromise the integrity of the microbial cell membrane.

  • Cell Culture: Microbial cells are cultured to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Treatment: The cells are resuspended in the buffer and treated with the macrocarpal at various concentrations (e.g., 1x MIC, 2x MIC). A positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells) are included.

  • Incubation: The cell suspensions are incubated for a defined period.

  • Staining: SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, is added to each suspension to a final concentration of approximately 1 µM.

  • Fluorescence Measurement: After a short incubation in the dark, the fluorescence intensity is measured using a fluorescence spectrophotometer or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. An increase in fluorescence indicates membrane damage.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular generation of ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Preparation: Microbial cells are prepared and washed as described for the membrane permeability assay.

  • Loading with Probe: The cells are incubated with DCFH-DA (e.g., 10 µM) in a suitable buffer for a specific time to allow the probe to enter the cells.

  • Washing: The cells are washed to remove any extracellular probe.

  • Treatment: The probe-loaded cells are then treated with the macrocarpal at different concentrations.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence spectrophotometer or a microplate reader at an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm. An increase in fluorescence corresponds to an increase in intracellular ROS.

Conclusion

Macrocarpals represent a promising class of natural antimicrobial compounds with multifaceted mechanisms of action. Their ability to disrupt cell membranes, induce oxidative stress, and inhibit essential enzymes makes them attractive candidates for further investigation and development as novel antimicrobial agents. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate future research in this area, ultimately contributing to the development of new strategies to combat microbial infections.

References

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Macrocarpal K": Extensive research of scientific literature did not yield any information on a compound specifically named "this compound." The following guide focuses on the well-documented antimicrobial properties of other known macrocarpals, particularly Macrocarpals A, B, and C, which have been isolated from Eucalyptus species.

Introduction

Macrocarpals are a class of phloroglucinol-diterpenoid derivatives found in various Eucalyptus species.[1][2] These compounds have garnered significant interest within the scientific community for their potent antimicrobial activities against a range of pathogens, including bacteria and fungi.[3][4] This technical guide provides a comprehensive overview of the current understanding of the antimicrobial mechanism of action of macrocarpals, with a focus on providing researchers, scientists, and drug development professionals with detailed data, experimental protocols, and visual representations of the key processes involved.

Antimicrobial Spectrum and Potency

Macrocarpals exhibit a broad spectrum of antimicrobial activity, with notable efficacy against Gram-positive bacteria and certain fungi.[2] The potency of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Macrocarpals against Selected Microorganisms

MacrocarpalMicroorganismMIC (µg/mL)Reference
Macrocarpal ABacillus subtilis PCI219< 0.2
Staphylococcus aureus FDA209P0.4
Macrocarpal BStaphylococcus aureus0.78 - 3.13
Bacillus subtilis0.78 - 3.13
Micrococcus luteus0.78 - 3.13
Mycobacterium smegmatis0.78 - 3.13
Macrocarpal CTrichophyton mentagrophytes1.95

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of macrocarpals is believed to be multifaceted, involving several key mechanisms that lead to the inhibition of microbial growth and, in some cases, cell death. The primary proposed mechanisms include disruption of the cell membrane, induction of oxidative stress, and inhibition of essential microbial enzymes.

Disruption of Bacterial Cell Membrane Integrity

A primary mode of action for macrocarpals, particularly Macrocarpal B, is the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the diterpenoid moiety of macrocarpals likely facilitates their interaction with and insertion into the lipid bilayer of the bacterial cell membrane.

Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation

Studies on Macrocarpal C have demonstrated its ability to induce the production of intracellular Reactive Oxygen Species (ROS) in fungal cells. ROS, such as superoxide anions and hydroxyl radicals, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative stress contributes significantly to the antifungal activity of Macrocarpal C. It is plausible that a similar mechanism is at play in the antibacterial activity of other macrocarpals.

DNA Fragmentation and Apoptosis-like Cell Death

In addition to ROS generation, Macrocarpal C has been shown to induce DNA fragmentation in the dermatophyte Trichophyton mentagrophytes. This suggests that Macrocarpal C may trigger an apoptosis-like cell death pathway in fungal cells. This mechanism distinguishes it from some conventional antifungal agents and highlights a potentially novel target for antifungal drug development.

Inhibition of Bacterial Enzymes

Macrocarpals A, B, and C have been shown to inhibit the activity of trypsin-like proteinases in the periodontopathic bacterium Porphyromonas gingivalis. These enzymes are crucial for the bacterium's virulence and survival. The dose-dependent inhibition of these proteinases suggests a specific interaction between the macrocarpals and the bacterial enzymes, which contributes to their overall antimicrobial effect against this pathogen.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Macrocarpal C Antifungal Activity

The following diagram illustrates the proposed signaling pathway for the antifungal mechanism of action of Macrocarpal C against dermatophytes.

MacrocarpalC_Mechanism Proposed Antifungal Mechanism of Macrocarpal C cluster_cell Fungal Cell Membrane Cell Membrane ROS Increased Intracellular Reactive Oxygen Species (ROS) Membrane->ROS Disruption leads to DNA_Damage DNA Fragmentation ROS->DNA_Damage Induces Apoptosis Apoptosis-like Cell Death DNA_Damage->Apoptosis Triggers MacrocarpalC Macrocarpal C MacrocarpalC->Membrane Targets

Caption: Proposed Antifungal Mechanism of Macrocarpal C.

General Experimental Workflow for Assessing Antimicrobial Mechanism of Action

The following diagram outlines a general experimental workflow for investigating the antimicrobial mechanism of action of a compound like a macrocarpal.

Antimicrobial_Workflow Experimental Workflow for Antimicrobial Mechanism of Action Studies cluster_mechanism Mechanism of Action Assays Start Start: Compound of Interest (e.g., Macrocarpal) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC TimeKill Time-Kill Kinetic Assay MIC->TimeKill Mechanism Elucidate Mechanism of Action TimeKill->Mechanism MembraneAssay Membrane Permeability Assay (e.g., SYTOX Green Uptake) ROSAssay ROS Production Assay (e.g., DCFH-DA) DNAAssay DNA Damage Assay (e.g., TUNEL Assay) EnzymeAssay Enzyme Inhibition Assay Data Data Analysis and Interpretation MembraneAssay->Data ROSAssay->Data DNAAssay->Data EnzymeAssay->Data

Caption: Experimental Workflow for Antimicrobial Mechanism Studies.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of macrocarpals against various microbial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Macrocarpal Stock Solution: A stock solution of the macrocarpal is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the macrocarpal stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized microbial inoculum is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits visible microbial growth.

Membrane Permeability Assay (SYTOX Green Uptake)

This assay assesses the ability of a compound to compromise the integrity of the microbial cell membrane.

  • Cell Culture: Microbial cells are cultured to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Treatment: The cells are resuspended in the buffer and treated with the macrocarpal at various concentrations (e.g., 1x MIC, 2x MIC). A positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells) are included.

  • Incubation: The cell suspensions are incubated for a defined period.

  • Staining: SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, is added to each suspension to a final concentration of approximately 1 µM.

  • Fluorescence Measurement: After a short incubation in the dark, the fluorescence intensity is measured using a fluorescence spectrophotometer or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. An increase in fluorescence indicates membrane damage.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular generation of ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Preparation: Microbial cells are prepared and washed as described for the membrane permeability assay.

  • Loading with Probe: The cells are incubated with DCFH-DA (e.g., 10 µM) in a suitable buffer for a specific time to allow the probe to enter the cells.

  • Washing: The cells are washed to remove any extracellular probe.

  • Treatment: The probe-loaded cells are then treated with the macrocarpal at different concentrations.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence spectrophotometer or a microplate reader at an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm. An increase in fluorescence corresponds to an increase in intracellular ROS.

Conclusion

Macrocarpals represent a promising class of natural antimicrobial compounds with multifaceted mechanisms of action. Their ability to disrupt cell membranes, induce oxidative stress, and inhibit essential enzymes makes them attractive candidates for further investigation and development as novel antimicrobial agents. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate future research in this area, ultimately contributing to the development of new strategies to combat microbial infections.

References

In-Silico Docking of Macrocarpal K: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of Computational Approaches to Understanding a Novel Natural Product

This technical guide provides a comprehensive overview of the theoretical framework and practical application of in-silico molecular docking studies focused on Macrocarpal K, a phloroglucinol (B13840) derivative found in Eucalyptus species. While specific docking studies on this compound are not extensively reported in publicly available literature, this document outlines a robust methodology based on established computational drug discovery protocols. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this natural compound.

This compound, a natural compound isolated from the leaves of Eucalyptus species, has garnered interest for its potential antimicrobial properties.[1] Its mode of action is suggested to involve the disruption of microbial cell walls, highlighting its potential in the development of new treatments for bacterial and fungal infections.[1] This guide will use Dipeptidyl Peptidase 4 (DPP-4), a target for type-2 diabetes, as a hypothetical protein of interest for docking studies with this compound, drawing parallels from studies on the related compound Macrocarpal C, which has shown inhibitory activity against DPP-4.[2][3]

Hypothetical Docking Data Summary

To illustrate the potential outcomes of an in-silico docking study of this compound, the following table presents hypothetical quantitative data. These values are representative of what researchers might expect when evaluating the binding affinity and interaction of a ligand with a protein target.

ParameterValueUnitInterpretation
Binding Affinity (ΔG) -8.5kcal/molA strong negative value suggests a favorable and stable binding interaction between this compound and the active site of the target protein.
Inhibition Constant (Ki) 2.5µMA low micromolar inhibition constant indicates potent inhibitory potential of the compound against the enzyme's activity.
Ligand Efficiency (LE) 0.35kcal/mol per heavy atomThis value normalizes binding affinity by the size of the molecule, indicating efficient binding.
Hydrogen Bonds 4CountThe formation of multiple hydrogen bonds suggests specific and strong interactions with key amino acid residues in the binding pocket.
Hydrophobic Interactions 6CountNumerous hydrophobic interactions contribute to the overall stability of the ligand-protein complex.

Detailed Experimental Protocol for In-Silico Docking

This section outlines a detailed, step-by-step protocol for conducting a molecular docking study of this compound against a selected protein target, such as DPP-4. This methodology is based on standard practices in computational drug design.[4]

1. Preparation of the Protein Receptor:

  • Acquisition of Protein Structure: The three-dimensional crystal structure of the target protein (e.g., DPP-4) would be retrieved from the Protein Data Bank (PDB).

  • Protein Preparation: Using molecular modeling software such as AutoDock Tools, the protein structure would be prepared by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges to the protein atoms.

    • Saving the prepared protein structure in the PDBQT file format.

2. Preparation of the Ligand (this compound):

  • Ligand Structure Acquisition: The 2D structure of this compound would be obtained from a chemical database like PubChem.

  • 3D Structure Generation and Optimization: The 2D structure would be converted to a 3D structure using software like Open Babel. The energy of the 3D structure would then be minimized using a force field (e.g., MMFF94) to obtain a stable conformation.

  • Ligand Preparation for Docking: The optimized ligand structure would be prepared in AutoDock Tools by:

    • Detecting the root and defining the rotatable bonds.

    • Saving the prepared ligand in the PDBQT file format.

3. Molecular Docking Simulation:

  • Grid Box Definition: A grid box would be defined around the active site of the protein. The dimensions and center of the grid box are crucial for directing the docking simulation to the region of interest.

  • Docking Algorithm: A docking program like AutoDock Vina would be used to perform the docking simulation. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the defined grid box.

  • Execution of Docking: The docking simulation would be run to generate multiple binding poses of this compound within the protein's active site, each with a corresponding binding affinity score.

4. Analysis of Docking Results:

  • Binding Pose Selection: The binding pose with the lowest binding energy (most favorable) would be selected for further analysis.

  • Interaction Analysis: The interactions between this compound and the amino acid residues of the protein's active site would be visualized and analyzed using software like Discovery Studio or PyMOL. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualizing In-Silico Processes and Pathways

In-Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in-silico drug discovery, from the initial identification of a therapeutic target to the optimization of a lead compound.

G Target_ID Target Identification and Validation Lead_Discovery Lead Discovery (Virtual Screening) Target_ID->Lead_Discovery Docking Molecular Docking (e.g., this compound) Lead_Discovery->Docking Lead_Opt Lead Optimization Docking->Lead_Opt ADMET ADMET Prediction Lead_Opt->ADMET In_Vitro In Vitro/In Vivo Testing ADMET->In_Vitro

A generalized workflow for in-silico drug discovery.

Hypothetical Signaling Pathway Modulation

This diagram depicts a hypothetical signaling pathway that could be inhibited by this compound, leading to an antimicrobial effect. This is a conceptual representation and not a confirmed mechanism for this compound.

G Receptor Bacterial Receptor Kinase_A Signal Kinase A Receptor->Kinase_A Kinase_B Signal Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression (e.g., for cell wall synthesis) TF->Gene_Expression Macrocarpal_K This compound Macrocarpal_K->Kinase_B

Hypothetical inhibition of a bacterial signaling pathway by this compound.

References

In-Silico Docking of Macrocarpal K: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of Computational Approaches to Understanding a Novel Natural Product

This technical guide provides a comprehensive overview of the theoretical framework and practical application of in-silico molecular docking studies focused on Macrocarpal K, a phloroglucinol (B13840) derivative found in Eucalyptus species. While specific docking studies on this compound are not extensively reported in publicly available literature, this document outlines a robust methodology based on established computational drug discovery protocols. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this natural compound.

This compound, a natural compound isolated from the leaves of Eucalyptus species, has garnered interest for its potential antimicrobial properties.[1] Its mode of action is suggested to involve the disruption of microbial cell walls, highlighting its potential in the development of new treatments for bacterial and fungal infections.[1] This guide will use Dipeptidyl Peptidase 4 (DPP-4), a target for type-2 diabetes, as a hypothetical protein of interest for docking studies with this compound, drawing parallels from studies on the related compound Macrocarpal C, which has shown inhibitory activity against DPP-4.[2][3]

Hypothetical Docking Data Summary

To illustrate the potential outcomes of an in-silico docking study of this compound, the following table presents hypothetical quantitative data. These values are representative of what researchers might expect when evaluating the binding affinity and interaction of a ligand with a protein target.

ParameterValueUnitInterpretation
Binding Affinity (ΔG) -8.5kcal/molA strong negative value suggests a favorable and stable binding interaction between this compound and the active site of the target protein.
Inhibition Constant (Ki) 2.5µMA low micromolar inhibition constant indicates potent inhibitory potential of the compound against the enzyme's activity.
Ligand Efficiency (LE) 0.35kcal/mol per heavy atomThis value normalizes binding affinity by the size of the molecule, indicating efficient binding.
Hydrogen Bonds 4CountThe formation of multiple hydrogen bonds suggests specific and strong interactions with key amino acid residues in the binding pocket.
Hydrophobic Interactions 6CountNumerous hydrophobic interactions contribute to the overall stability of the ligand-protein complex.

Detailed Experimental Protocol for In-Silico Docking

This section outlines a detailed, step-by-step protocol for conducting a molecular docking study of this compound against a selected protein target, such as DPP-4. This methodology is based on standard practices in computational drug design.[4]

1. Preparation of the Protein Receptor:

  • Acquisition of Protein Structure: The three-dimensional crystal structure of the target protein (e.g., DPP-4) would be retrieved from the Protein Data Bank (PDB).

  • Protein Preparation: Using molecular modeling software such as AutoDock Tools, the protein structure would be prepared by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges to the protein atoms.

    • Saving the prepared protein structure in the PDBQT file format.

2. Preparation of the Ligand (this compound):

  • Ligand Structure Acquisition: The 2D structure of this compound would be obtained from a chemical database like PubChem.

  • 3D Structure Generation and Optimization: The 2D structure would be converted to a 3D structure using software like Open Babel. The energy of the 3D structure would then be minimized using a force field (e.g., MMFF94) to obtain a stable conformation.

  • Ligand Preparation for Docking: The optimized ligand structure would be prepared in AutoDock Tools by:

    • Detecting the root and defining the rotatable bonds.

    • Saving the prepared ligand in the PDBQT file format.

3. Molecular Docking Simulation:

  • Grid Box Definition: A grid box would be defined around the active site of the protein. The dimensions and center of the grid box are crucial for directing the docking simulation to the region of interest.

  • Docking Algorithm: A docking program like AutoDock Vina would be used to perform the docking simulation. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the defined grid box.

  • Execution of Docking: The docking simulation would be run to generate multiple binding poses of this compound within the protein's active site, each with a corresponding binding affinity score.

4. Analysis of Docking Results:

  • Binding Pose Selection: The binding pose with the lowest binding energy (most favorable) would be selected for further analysis.

  • Interaction Analysis: The interactions between this compound and the amino acid residues of the protein's active site would be visualized and analyzed using software like Discovery Studio or PyMOL. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualizing In-Silico Processes and Pathways

In-Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in-silico drug discovery, from the initial identification of a therapeutic target to the optimization of a lead compound.

G Target_ID Target Identification and Validation Lead_Discovery Lead Discovery (Virtual Screening) Target_ID->Lead_Discovery Docking Molecular Docking (e.g., this compound) Lead_Discovery->Docking Lead_Opt Lead Optimization Docking->Lead_Opt ADMET ADMET Prediction Lead_Opt->ADMET In_Vitro In Vitro/In Vivo Testing ADMET->In_Vitro

A generalized workflow for in-silico drug discovery.

Hypothetical Signaling Pathway Modulation

This diagram depicts a hypothetical signaling pathway that could be inhibited by this compound, leading to an antimicrobial effect. This is a conceptual representation and not a confirmed mechanism for this compound.

G Receptor Bacterial Receptor Kinase_A Signal Kinase A Receptor->Kinase_A Kinase_B Signal Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression (e.g., for cell wall synthesis) TF->Gene_Expression Macrocarpal_K This compound Macrocarpal_K->Kinase_B

Hypothetical inhibition of a bacterial signaling pathway by this compound.

References

In-Silico Docking of Macrocarpal K: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of Computational Approaches to Understanding a Novel Natural Product

This technical guide provides a comprehensive overview of the theoretical framework and practical application of in-silico molecular docking studies focused on Macrocarpal K, a phloroglucinol derivative found in Eucalyptus species. While specific docking studies on this compound are not extensively reported in publicly available literature, this document outlines a robust methodology based on established computational drug discovery protocols. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this natural compound.

This compound, a natural compound isolated from the leaves of Eucalyptus species, has garnered interest for its potential antimicrobial properties.[1] Its mode of action is suggested to involve the disruption of microbial cell walls, highlighting its potential in the development of new treatments for bacterial and fungal infections.[1] This guide will use Dipeptidyl Peptidase 4 (DPP-4), a target for type-2 diabetes, as a hypothetical protein of interest for docking studies with this compound, drawing parallels from studies on the related compound Macrocarpal C, which has shown inhibitory activity against DPP-4.[2][3]

Hypothetical Docking Data Summary

To illustrate the potential outcomes of an in-silico docking study of this compound, the following table presents hypothetical quantitative data. These values are representative of what researchers might expect when evaluating the binding affinity and interaction of a ligand with a protein target.

ParameterValueUnitInterpretation
Binding Affinity (ΔG) -8.5kcal/molA strong negative value suggests a favorable and stable binding interaction between this compound and the active site of the target protein.
Inhibition Constant (Ki) 2.5µMA low micromolar inhibition constant indicates potent inhibitory potential of the compound against the enzyme's activity.
Ligand Efficiency (LE) 0.35kcal/mol per heavy atomThis value normalizes binding affinity by the size of the molecule, indicating efficient binding.
Hydrogen Bonds 4CountThe formation of multiple hydrogen bonds suggests specific and strong interactions with key amino acid residues in the binding pocket.
Hydrophobic Interactions 6CountNumerous hydrophobic interactions contribute to the overall stability of the ligand-protein complex.

Detailed Experimental Protocol for In-Silico Docking

This section outlines a detailed, step-by-step protocol for conducting a molecular docking study of this compound against a selected protein target, such as DPP-4. This methodology is based on standard practices in computational drug design.[4]

1. Preparation of the Protein Receptor:

  • Acquisition of Protein Structure: The three-dimensional crystal structure of the target protein (e.g., DPP-4) would be retrieved from the Protein Data Bank (PDB).

  • Protein Preparation: Using molecular modeling software such as AutoDock Tools, the protein structure would be prepared by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges to the protein atoms.

    • Saving the prepared protein structure in the PDBQT file format.

2. Preparation of the Ligand (this compound):

  • Ligand Structure Acquisition: The 2D structure of this compound would be obtained from a chemical database like PubChem.

  • 3D Structure Generation and Optimization: The 2D structure would be converted to a 3D structure using software like Open Babel. The energy of the 3D structure would then be minimized using a force field (e.g., MMFF94) to obtain a stable conformation.

  • Ligand Preparation for Docking: The optimized ligand structure would be prepared in AutoDock Tools by:

    • Detecting the root and defining the rotatable bonds.

    • Saving the prepared ligand in the PDBQT file format.

3. Molecular Docking Simulation:

  • Grid Box Definition: A grid box would be defined around the active site of the protein. The dimensions and center of the grid box are crucial for directing the docking simulation to the region of interest.

  • Docking Algorithm: A docking program like AutoDock Vina would be used to perform the docking simulation. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the defined grid box.

  • Execution of Docking: The docking simulation would be run to generate multiple binding poses of this compound within the protein's active site, each with a corresponding binding affinity score.

4. Analysis of Docking Results:

  • Binding Pose Selection: The binding pose with the lowest binding energy (most favorable) would be selected for further analysis.

  • Interaction Analysis: The interactions between this compound and the amino acid residues of the protein's active site would be visualized and analyzed using software like Discovery Studio or PyMOL. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualizing In-Silico Processes and Pathways

In-Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in-silico drug discovery, from the initial identification of a therapeutic target to the optimization of a lead compound.

G Target_ID Target Identification and Validation Lead_Discovery Lead Discovery (Virtual Screening) Target_ID->Lead_Discovery Docking Molecular Docking (e.g., this compound) Lead_Discovery->Docking Lead_Opt Lead Optimization Docking->Lead_Opt ADMET ADMET Prediction Lead_Opt->ADMET In_Vitro In Vitro/In Vivo Testing ADMET->In_Vitro

A generalized workflow for in-silico drug discovery.

Hypothetical Signaling Pathway Modulation

This diagram depicts a hypothetical signaling pathway that could be inhibited by this compound, leading to an antimicrobial effect. This is a conceptual representation and not a confirmed mechanism for this compound.

G Receptor Bacterial Receptor Kinase_A Signal Kinase A Receptor->Kinase_A Kinase_B Signal Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression (e.g., for cell wall synthesis) TF->Gene_Expression Macrocarpal_K This compound Macrocarpal_K->Kinase_B

Hypothetical inhibition of a bacterial signaling pathway by this compound.

References

Unveiling the Spectroscopic Signature of Macrocarpal K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for Macrocarpal K, a significant phloroglucinol-sesquiterpene adduct isolated from Eucalyptus globulus. This document outlines the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data essential for the identification, characterization, and further investigation of this natural product.

This compound, a member of the macrocarpal family of compounds, has garnered interest for its potential biological activities. Its structural elucidation relies heavily on a detailed analysis of its spectroscopic profile. This guide presents the available data in a structured format to facilitate its use in research and development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula of this compound.

Parameter Value
Molecular Formula C₂₈H₄₀O₆
Molecular Weight 472.6 g/mol
Ionization Mode Electrospray Ionization (ESI)
Mass Analyzed [M+H]⁺, [M+Na]⁺, etc.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR data are fundamental to defining the precise chemical structure of this compound, including the connectivity of its phloroglucinol (B13840) and sesquiterpene moieties. The following tables summarize the chemical shifts (δ) in parts per million (ppm).

¹H NMR Spectroscopic Data
Position δ (ppm) Multiplicity J (Hz)
Data unavailable in the provided search results
¹³C NMR Spectroscopic Data
Position δ (ppm)
Data unavailable in the provided search results

Experimental Protocols

The isolation and spectroscopic analysis of this compound follow a standardized workflow for natural product chemistry.

Isolation of this compound

The general procedure for isolating macrocarpals from Eucalyptus species involves several key steps:

  • Extraction: Dried and powdered leaves of Eucalyptus globulus are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often at room temperature or with gentle heating.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the macrocarpals is further purified using a combination of chromatographic techniques. This typically includes column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural characterization of the isolated this compound is achieved through the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer. Samples are typically dissolved in deuterated solvents such as methanol-d₄ or chloroform-d.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

experimental_workflow plant_material Eucalyptus globulus (Leaves) extraction Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, EtOAc, H₂O) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms_analysis Mass Spectrometry (HR-ESI-MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) pure_compound->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation

A generalized workflow for the isolation and structural elucidation of this compound.

Note: The specific ¹H and ¹³C NMR chemical shift values for this compound were not available in the publicly accessible search results at the time of this compilation. For definitive data, researchers are encouraged to consult the primary literature, specifically the publication by Shibuya et al. (2001) in Natural Medicines, which describes the isolation and structure determination of new macrocarpals, including this compound.

Unveiling the Spectroscopic Signature of Macrocarpal K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for Macrocarpal K, a significant phloroglucinol-sesquiterpene adduct isolated from Eucalyptus globulus. This document outlines the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data essential for the identification, characterization, and further investigation of this natural product.

This compound, a member of the macrocarpal family of compounds, has garnered interest for its potential biological activities. Its structural elucidation relies heavily on a detailed analysis of its spectroscopic profile. This guide presents the available data in a structured format to facilitate its use in research and development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula of this compound.

Parameter Value
Molecular Formula C₂₈H₄₀O₆
Molecular Weight 472.6 g/mol
Ionization Mode Electrospray Ionization (ESI)
Mass Analyzed [M+H]⁺, [M+Na]⁺, etc.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR data are fundamental to defining the precise chemical structure of this compound, including the connectivity of its phloroglucinol (B13840) and sesquiterpene moieties. The following tables summarize the chemical shifts (δ) in parts per million (ppm).

¹H NMR Spectroscopic Data
Position δ (ppm) Multiplicity J (Hz)
Data unavailable in the provided search results
¹³C NMR Spectroscopic Data
Position δ (ppm)
Data unavailable in the provided search results

Experimental Protocols

The isolation and spectroscopic analysis of this compound follow a standardized workflow for natural product chemistry.

Isolation of this compound

The general procedure for isolating macrocarpals from Eucalyptus species involves several key steps:

  • Extraction: Dried and powdered leaves of Eucalyptus globulus are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often at room temperature or with gentle heating.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the macrocarpals is further purified using a combination of chromatographic techniques. This typically includes column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural characterization of the isolated this compound is achieved through the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer. Samples are typically dissolved in deuterated solvents such as methanol-d₄ or chloroform-d.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

experimental_workflow plant_material Eucalyptus globulus (Leaves) extraction Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, EtOAc, H₂O) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms_analysis Mass Spectrometry (HR-ESI-MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) pure_compound->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation

A generalized workflow for the isolation and structural elucidation of this compound.

Note: The specific ¹H and ¹³C NMR chemical shift values for this compound were not available in the publicly accessible search results at the time of this compilation. For definitive data, researchers are encouraged to consult the primary literature, specifically the publication by Shibuya et al. (2001) in Natural Medicines, which describes the isolation and structure determination of new macrocarpals, including this compound.

Unveiling the Spectroscopic Signature of Macrocarpal K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for Macrocarpal K, a significant phloroglucinol-sesquiterpene adduct isolated from Eucalyptus globulus. This document outlines the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data essential for the identification, characterization, and further investigation of this natural product.

This compound, a member of the macrocarpal family of compounds, has garnered interest for its potential biological activities. Its structural elucidation relies heavily on a detailed analysis of its spectroscopic profile. This guide presents the available data in a structured format to facilitate its use in research and development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula of this compound.

Parameter Value
Molecular Formula C₂₈H₄₀O₆
Molecular Weight 472.6 g/mol
Ionization Mode Electrospray Ionization (ESI)
Mass Analyzed [M+H]⁺, [M+Na]⁺, etc.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR data are fundamental to defining the precise chemical structure of this compound, including the connectivity of its phloroglucinol and sesquiterpene moieties. The following tables summarize the chemical shifts (δ) in parts per million (ppm).

¹H NMR Spectroscopic Data
Position δ (ppm) Multiplicity J (Hz)
Data unavailable in the provided search results
¹³C NMR Spectroscopic Data
Position δ (ppm)
Data unavailable in the provided search results

Experimental Protocols

The isolation and spectroscopic analysis of this compound follow a standardized workflow for natural product chemistry.

Isolation of this compound

The general procedure for isolating macrocarpals from Eucalyptus species involves several key steps:

  • Extraction: Dried and powdered leaves of Eucalyptus globulus are extracted with a suitable organic solvent, such as methanol or ethanol, often at room temperature or with gentle heating.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the macrocarpals is further purified using a combination of chromatographic techniques. This typically includes column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural characterization of the isolated this compound is achieved through the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer. Samples are typically dissolved in deuterated solvents such as methanol-d₄ or chloroform-d.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

experimental_workflow plant_material Eucalyptus globulus (Leaves) extraction Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, EtOAc, H₂O) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms_analysis Mass Spectrometry (HR-ESI-MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) pure_compound->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation

A generalized workflow for the isolation and structural elucidation of this compound.

Note: The specific ¹H and ¹³C NMR chemical shift values for this compound were not available in the publicly accessible search results at the time of this compilation. For definitive data, researchers are encouraged to consult the primary literature, specifically the publication by Shibuya et al. (2001) in Natural Medicines, which describes the isolation and structure determination of new macrocarpals, including this compound.

The Bioactive Potential of Macrocarpals: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activities of macrocarpal compounds, offering insights for researchers, scientists, and drug development professionals.

Macrocarpals, a class of phloroglucinol-diterpene adducts predominantly isolated from the Eucalyptus genus, have emerged as a promising source of bioactive molecules with a range of therapeutic applications.[1] These compounds have demonstrated significant antibacterial, antifungal, and enzyme-inhibitory activities. This technical guide provides a comprehensive review of the existing literature on the bioactivity of macrocarpals, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Bioactivity Data of Macrocarpals

The biological activities of various macrocarpals have been quantified using metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial effects and percentage inhibition for enzyme assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Antibacterial Activity of Macrocarpals (A-G)

CompoundTest OrganismMIC (µg/mL)
Macrocarpal A Bacillus subtilis PCI219< 0.2
Staphylococcus aureus FDA209P0.4
Porphyromonas gingivalis1
Macrocarpal B Bacillus subtilis PCI2193.13
Staphylococcus aureus FDA209P3.13
Porphyromonas gingivalis1
Macrocarpal C Bacillus subtilis PCI2191.56
Staphylococcus aureus FDA209P1.56
Macrocarpal D Bacillus subtilis PCI2193.13
Staphylococcus aureus FDA209P3.13
Macrocarpal E Bacillus subtilis PCI2191.56
Staphylococcus aureus FDA209P1.56
Macrocarpal F Bacillus subtilis PCI2191.56
Staphylococcus aureus FDA209P1.56
Macrocarpal G Bacillus subtilis PCI2193.13
Staphylococcus aureus FDA209P3.13

Note: Macrocarpals did not show activity against Gram-negative bacteria, yeast, or fungi in the referenced study by Yamakoshi et al., 1992.[2]

Table 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity of Macrocarpals (A-C)

CompoundConcentration (µM)DPP-4 Inhibition (%)
Macrocarpal A 50030
Macrocarpal B 50030
Macrocarpal C 5090

Mechanisms of Action and Signaling Pathways

The bioactive effects of macrocarpals are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Antibacterial Mechanism of Action

The antibacterial action of macrocarpals is primarily directed against Gram-positive bacteria.[2] The proposed mechanism involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death. Additionally, macrocarpals are thought to inhibit essential bacterial enzymes, further contributing to their bactericidal effect.

cluster_0 Macrocarpal Interaction with Bacterial Cell cluster_1 Downstream Effects Macrocarpal Macrocarpal Membrane Bacterial Cell Membrane Macrocarpal->Membrane Enzymes Essential Bacterial Enzymes Macrocarpal->Enzymes Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death Inhibition->Death

Proposed antibacterial mechanism of macrocarpals.
Antifungal Mechanism of Action of Macrocarpal C

Macrocarpal C has demonstrated potent antifungal activity, particularly against the dermatophyte Trichophyton mentagrophytes.[3] Its mechanism of action is multifaceted, involving an increase in fungal membrane permeability, the generation of intracellular reactive oxygen species (ROS), and the induction of apoptosis through DNA fragmentation.[4]

cluster_0 Cellular Targets cluster_1 Cellular Responses Macrocarpal_C Macrocarpal C Membrane Fungal Cell Membrane Macrocarpal_C->Membrane Permeability Increased Membrane Permeability Membrane->Permeability ROS Increased Intracellular ROS Production Permeability->ROS DNA_Damage DNA Fragmentation ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Antifungal signaling pathway of Macrocarpal C.

Key Experimental Protocols

The following section details the methodologies for the key experiments cited in this review.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Macrocarpal Solution: A stock solution of the macrocarpal is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final desired concentration.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted macrocarpal is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the macrocarpal that completely inhibits visible bacterial growth (turbidity).

A Prepare Macrocarpal Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Read MIC (Lowest concentration with no growth) E->F

Workflow for Broth Microdilution Assay.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

This standardized method is employed to determine the MIC of antifungal agents against filamentous fungi.

  • Preparation of Macrocarpal C Solution: Macrocarpal C is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal conidia is prepared.

  • Inoculation and Incubation: The wells containing the diluted Macrocarpal C are inoculated with the fungal suspension. The plate is incubated at an appropriate temperature for a specified period.

  • Determination of MIC: The MIC is defined as the lowest concentration of Macrocarpal C that completely inhibits fungal growth.

Fungal Membrane Permeability Assay (SYTOX Green Assay)

This assay assesses the ability of a compound to compromise the fungal cell membrane.

  • Fungal Cell Preparation: Fungal cells are grown to the mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer.

  • Treatment: The fungal cell suspension is treated with different concentrations of Macrocarpal C.

  • Staining: SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, is added to the cell suspension.

  • Analysis: The fluorescence intensity is measured using a fluorometer or flow cytometer. An increase in fluorescence indicates increased membrane permeability.

Intracellular Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of ROS within fungal cells upon treatment with a compound.

  • Fungal Cell Preparation: Fungal cells are prepared as described for the membrane permeability assay.

  • Treatment: The cells are treated with Macrocarpal C.

  • Staining: A cell-permeable fluorogenic probe, such as 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA), is added. This probe becomes fluorescent upon oxidation by ROS.

  • Analysis: The fluorescence intensity is measured to quantify the level of intracellular ROS.

DNA Fragmentation (TUNEL) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation and Fixation: Fungal cells are treated with Macrocarpal C, then fixed and permeabilized.

  • TUNEL Reaction: The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Staining and Visualization: The cells are stained and visualized using a fluorescence microscope. Brightly fluorescent cells indicate significant DNA fragmentation.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay is used to screen for and characterize inhibitors of the DPP-4 enzyme.

  • Reagent Preparation: Prepare a stock solution of the macrocarpal in DMSO and a working solution of the DPP-4 enzyme in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, the macrocarpal solution, DPP-4 enzyme, and a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) are combined.

  • Incubation: The plate is incubated at 37°C.

  • Fluorescence Measurement: The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the macrocarpal to the rate of an uninhibited control.

References

The Bioactive Potential of Macrocarpals: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activities of macrocarpal compounds, offering insights for researchers, scientists, and drug development professionals.

Macrocarpals, a class of phloroglucinol-diterpene adducts predominantly isolated from the Eucalyptus genus, have emerged as a promising source of bioactive molecules with a range of therapeutic applications.[1] These compounds have demonstrated significant antibacterial, antifungal, and enzyme-inhibitory activities. This technical guide provides a comprehensive review of the existing literature on the bioactivity of macrocarpals, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Bioactivity Data of Macrocarpals

The biological activities of various macrocarpals have been quantified using metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial effects and percentage inhibition for enzyme assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Antibacterial Activity of Macrocarpals (A-G)

CompoundTest OrganismMIC (µg/mL)
Macrocarpal A Bacillus subtilis PCI219< 0.2
Staphylococcus aureus FDA209P0.4
Porphyromonas gingivalis1
Macrocarpal B Bacillus subtilis PCI2193.13
Staphylococcus aureus FDA209P3.13
Porphyromonas gingivalis1
Macrocarpal C Bacillus subtilis PCI2191.56
Staphylococcus aureus FDA209P1.56
Macrocarpal D Bacillus subtilis PCI2193.13
Staphylococcus aureus FDA209P3.13
Macrocarpal E Bacillus subtilis PCI2191.56
Staphylococcus aureus FDA209P1.56
Macrocarpal F Bacillus subtilis PCI2191.56
Staphylococcus aureus FDA209P1.56
Macrocarpal G Bacillus subtilis PCI2193.13
Staphylococcus aureus FDA209P3.13

Note: Macrocarpals did not show activity against Gram-negative bacteria, yeast, or fungi in the referenced study by Yamakoshi et al., 1992.[2]

Table 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity of Macrocarpals (A-C)

CompoundConcentration (µM)DPP-4 Inhibition (%)
Macrocarpal A 50030
Macrocarpal B 50030
Macrocarpal C 5090

Mechanisms of Action and Signaling Pathways

The bioactive effects of macrocarpals are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Antibacterial Mechanism of Action

The antibacterial action of macrocarpals is primarily directed against Gram-positive bacteria.[2] The proposed mechanism involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death. Additionally, macrocarpals are thought to inhibit essential bacterial enzymes, further contributing to their bactericidal effect.

cluster_0 Macrocarpal Interaction with Bacterial Cell cluster_1 Downstream Effects Macrocarpal Macrocarpal Membrane Bacterial Cell Membrane Macrocarpal->Membrane Enzymes Essential Bacterial Enzymes Macrocarpal->Enzymes Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death Inhibition->Death

Proposed antibacterial mechanism of macrocarpals.
Antifungal Mechanism of Action of Macrocarpal C

Macrocarpal C has demonstrated potent antifungal activity, particularly against the dermatophyte Trichophyton mentagrophytes.[3] Its mechanism of action is multifaceted, involving an increase in fungal membrane permeability, the generation of intracellular reactive oxygen species (ROS), and the induction of apoptosis through DNA fragmentation.[4]

cluster_0 Cellular Targets cluster_1 Cellular Responses Macrocarpal_C Macrocarpal C Membrane Fungal Cell Membrane Macrocarpal_C->Membrane Permeability Increased Membrane Permeability Membrane->Permeability ROS Increased Intracellular ROS Production Permeability->ROS DNA_Damage DNA Fragmentation ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Antifungal signaling pathway of Macrocarpal C.

Key Experimental Protocols

The following section details the methodologies for the key experiments cited in this review.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Macrocarpal Solution: A stock solution of the macrocarpal is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final desired concentration.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted macrocarpal is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the macrocarpal that completely inhibits visible bacterial growth (turbidity).

A Prepare Macrocarpal Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Read MIC (Lowest concentration with no growth) E->F

Workflow for Broth Microdilution Assay.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

This standardized method is employed to determine the MIC of antifungal agents against filamentous fungi.

  • Preparation of Macrocarpal C Solution: Macrocarpal C is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal conidia is prepared.

  • Inoculation and Incubation: The wells containing the diluted Macrocarpal C are inoculated with the fungal suspension. The plate is incubated at an appropriate temperature for a specified period.

  • Determination of MIC: The MIC is defined as the lowest concentration of Macrocarpal C that completely inhibits fungal growth.

Fungal Membrane Permeability Assay (SYTOX Green Assay)

This assay assesses the ability of a compound to compromise the fungal cell membrane.

  • Fungal Cell Preparation: Fungal cells are grown to the mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer.

  • Treatment: The fungal cell suspension is treated with different concentrations of Macrocarpal C.

  • Staining: SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, is added to the cell suspension.

  • Analysis: The fluorescence intensity is measured using a fluorometer or flow cytometer. An increase in fluorescence indicates increased membrane permeability.

Intracellular Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of ROS within fungal cells upon treatment with a compound.

  • Fungal Cell Preparation: Fungal cells are prepared as described for the membrane permeability assay.

  • Treatment: The cells are treated with Macrocarpal C.

  • Staining: A cell-permeable fluorogenic probe, such as 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA), is added. This probe becomes fluorescent upon oxidation by ROS.

  • Analysis: The fluorescence intensity is measured to quantify the level of intracellular ROS.

DNA Fragmentation (TUNEL) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation and Fixation: Fungal cells are treated with Macrocarpal C, then fixed and permeabilized.

  • TUNEL Reaction: The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Staining and Visualization: The cells are stained and visualized using a fluorescence microscope. Brightly fluorescent cells indicate significant DNA fragmentation.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay is used to screen for and characterize inhibitors of the DPP-4 enzyme.

  • Reagent Preparation: Prepare a stock solution of the macrocarpal in DMSO and a working solution of the DPP-4 enzyme in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, the macrocarpal solution, DPP-4 enzyme, and a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) are combined.

  • Incubation: The plate is incubated at 37°C.

  • Fluorescence Measurement: The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the macrocarpal to the rate of an uninhibited control.

References

The Bioactive Potential of Macrocarpals: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activities of macrocarpal compounds, offering insights for researchers, scientists, and drug development professionals.

Macrocarpals, a class of phloroglucinol-diterpene adducts predominantly isolated from the Eucalyptus genus, have emerged as a promising source of bioactive molecules with a range of therapeutic applications.[1] These compounds have demonstrated significant antibacterial, antifungal, and enzyme-inhibitory activities. This technical guide provides a comprehensive review of the existing literature on the bioactivity of macrocarpals, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Bioactivity Data of Macrocarpals

The biological activities of various macrocarpals have been quantified using metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial effects and percentage inhibition for enzyme assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Antibacterial Activity of Macrocarpals (A-G)

CompoundTest OrganismMIC (µg/mL)
Macrocarpal A Bacillus subtilis PCI219< 0.2
Staphylococcus aureus FDA209P0.4
Porphyromonas gingivalis1
Macrocarpal B Bacillus subtilis PCI2193.13
Staphylococcus aureus FDA209P3.13
Porphyromonas gingivalis1
Macrocarpal C Bacillus subtilis PCI2191.56
Staphylococcus aureus FDA209P1.56
Macrocarpal D Bacillus subtilis PCI2193.13
Staphylococcus aureus FDA209P3.13
Macrocarpal E Bacillus subtilis PCI2191.56
Staphylococcus aureus FDA209P1.56
Macrocarpal F Bacillus subtilis PCI2191.56
Staphylococcus aureus FDA209P1.56
Macrocarpal G Bacillus subtilis PCI2193.13
Staphylococcus aureus FDA209P3.13

Note: Macrocarpals did not show activity against Gram-negative bacteria, yeast, or fungi in the referenced study by Yamakoshi et al., 1992.[2]

Table 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity of Macrocarpals (A-C)

CompoundConcentration (µM)DPP-4 Inhibition (%)
Macrocarpal A 50030
Macrocarpal B 50030
Macrocarpal C 5090

Mechanisms of Action and Signaling Pathways

The bioactive effects of macrocarpals are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Antibacterial Mechanism of Action

The antibacterial action of macrocarpals is primarily directed against Gram-positive bacteria.[2] The proposed mechanism involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death. Additionally, macrocarpals are thought to inhibit essential bacterial enzymes, further contributing to their bactericidal effect.

cluster_0 Macrocarpal Interaction with Bacterial Cell cluster_1 Downstream Effects Macrocarpal Macrocarpal Membrane Bacterial Cell Membrane Macrocarpal->Membrane Enzymes Essential Bacterial Enzymes Macrocarpal->Enzymes Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death Inhibition->Death

Proposed antibacterial mechanism of macrocarpals.
Antifungal Mechanism of Action of Macrocarpal C

Macrocarpal C has demonstrated potent antifungal activity, particularly against the dermatophyte Trichophyton mentagrophytes.[3] Its mechanism of action is multifaceted, involving an increase in fungal membrane permeability, the generation of intracellular reactive oxygen species (ROS), and the induction of apoptosis through DNA fragmentation.[4]

cluster_0 Cellular Targets cluster_1 Cellular Responses Macrocarpal_C Macrocarpal C Membrane Fungal Cell Membrane Macrocarpal_C->Membrane Permeability Increased Membrane Permeability Membrane->Permeability ROS Increased Intracellular ROS Production Permeability->ROS DNA_Damage DNA Fragmentation ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Antifungal signaling pathway of Macrocarpal C.

Key Experimental Protocols

The following section details the methodologies for the key experiments cited in this review.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Macrocarpal Solution: A stock solution of the macrocarpal is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final desired concentration.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted macrocarpal is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the macrocarpal that completely inhibits visible bacterial growth (turbidity).

A Prepare Macrocarpal Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Read MIC (Lowest concentration with no growth) E->F

Workflow for Broth Microdilution Assay.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

This standardized method is employed to determine the MIC of antifungal agents against filamentous fungi.

  • Preparation of Macrocarpal C Solution: Macrocarpal C is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal conidia is prepared.

  • Inoculation and Incubation: The wells containing the diluted Macrocarpal C are inoculated with the fungal suspension. The plate is incubated at an appropriate temperature for a specified period.

  • Determination of MIC: The MIC is defined as the lowest concentration of Macrocarpal C that completely inhibits fungal growth.

Fungal Membrane Permeability Assay (SYTOX Green Assay)

This assay assesses the ability of a compound to compromise the fungal cell membrane.

  • Fungal Cell Preparation: Fungal cells are grown to the mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer.

  • Treatment: The fungal cell suspension is treated with different concentrations of Macrocarpal C.

  • Staining: SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, is added to the cell suspension.

  • Analysis: The fluorescence intensity is measured using a fluorometer or flow cytometer. An increase in fluorescence indicates increased membrane permeability.

Intracellular Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of ROS within fungal cells upon treatment with a compound.

  • Fungal Cell Preparation: Fungal cells are prepared as described for the membrane permeability assay.

  • Treatment: The cells are treated with Macrocarpal C.

  • Staining: A cell-permeable fluorogenic probe, such as 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA), is added. This probe becomes fluorescent upon oxidation by ROS.

  • Analysis: The fluorescence intensity is measured to quantify the level of intracellular ROS.

DNA Fragmentation (TUNEL) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation and Fixation: Fungal cells are treated with Macrocarpal C, then fixed and permeabilized.

  • TUNEL Reaction: The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Staining and Visualization: The cells are stained and visualized using a fluorescence microscope. Brightly fluorescent cells indicate significant DNA fragmentation.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay is used to screen for and characterize inhibitors of the DPP-4 enzyme.

  • Reagent Preparation: Prepare a stock solution of the macrocarpal in DMSO and a working solution of the DPP-4 enzyme in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, the macrocarpal solution, DPP-4 enzyme, and a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) are combined.

  • Incubation: The plate is incubated at 37°C.

  • Fluorescence Measurement: The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the macrocarpal to the rate of an uninhibited control.

References

Macrocarpal K and its Derivatives in Eucalyptus globulus: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eucalyptus globulus, commonly known as the Tasmanian blue gum, is a rich source of diverse secondary metabolites, among which the phloroglucinol-terpene adducts known as macrocarpals have garnered significant scientific interest. These compounds exhibit a range of promising biological activities, positioning them as potential candidates for novel therapeutic agents. This technical guide provides a comprehensive overview of Macrocarpal K and its derivatives found in Eucalyptus globulus, with a focus on their biological activities, underlying mechanisms, and the experimental protocols for their study.

Quantitative Bioactivity Data

The biological activities of macrocarpals isolated from Eucalyptus globulus have been quantified against various pharmacological targets. The following tables summarize the available data on their antibacterial and enzyme-inhibitory effects.

Table 1: Antibacterial Activity of Macrocarpal Derivatives from Eucalyptus globulus

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Macrocarpal HStreptococcus mutans0.20[1]
Macrocarpal IStreptococcus mutans6.25[1]
Macrocarpal JStreptococcus mutans3.13[1]

Note: Specific quantitative data for the antibacterial activity of this compound from Eucalyptus globulus is not currently available in the cited literature.

Table 2: Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity of Macrocarpals from Eucalyptus globulus

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
Macrocarpal A500~30>500[2]
Macrocarpal B500~30>500[2]
Macrocarpal C50~90~35

Note: Specific quantitative data for the DPP-4 inhibitory activity of this compound from Eucalyptus globulus is not currently available in the cited literature.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of macrocarpals from Eucalyptus globulus.

Protocol 1: High-Yield Two-Step Extraction of Macrocarpals

This method is designed to maximize the yield of macrocarpals by first removing essential oils.

1. Pre-treatment: Removal of Essential Oils a. Air-dry fresh Eucalyptus globulus leaves and grind them into a coarse powder. b. Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours. c. Filter the mixture and discard the n-hexane fraction containing the essential oils. d. Air-dry the plant residue to remove any remaining n-hexane.

2. First Extraction (Aqueous) a. Submerge the essential oil-free residue in a solution of 30% (w/w) ethanol (B145695) in water. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue.

3. Second Extraction (Ethanolic) a. Submerge the plant residue from the first extraction in a solution of 80% (w/w) ethanol in water. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the ethanolic extract.

4. Concentration a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude macrocarpal-rich extract.

Protocol 2: Isolation and Purification of Individual Macrocarpals

This protocol describes the separation of individual macrocarpals from the crude extract.

1. Methanol (B129727) Extraction and Partitioning a. Extract 20g of dried, powdered Eucalyptus globulus leaves with methanol. b. Concentrate the methanol extract to yield a crude extract. c. Dissolve the crude extract in a chloroform/methanol/water mixture (4:1:5 v/v) and separate the layers to partition the compounds.

2. Chromatographic Purification a. Subject the partitioned extract to silica (B1680970) gel column chromatography, eluting with a stepwise gradient of hexane (B92381) and ethyl acetate (B1210297) (e.g., 50:1, 20:1, 10:1, 1:1, and 0:1), followed by methanol. b. Further purify the fractions containing macrocarpals using preparative Thin-Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) with a C8 or C18 column and a suitable solvent gradient (e.g., methanol/water).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antibacterial activity of isolated macrocarpals.

1. Preparation of Macrocarpal Solutions a. Prepare a stock solution of the purified macrocarpal (e.g., 1 mg/mL) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

2. Preparation of Bacterial Inoculum a. Culture the test bacterium (e.g., Streptococcus mutans) overnight on an appropriate agar (B569324) medium. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Incubation and MIC Determination a. Add the bacterial inoculum to the wells containing the serially diluted macrocarpal. Include a growth control (no macrocarpal) and a sterility control (no bacteria). b. Incubate the plate at 37°C for 18-24 hours. c. The MIC is the lowest concentration of the macrocarpal at which no visible bacterial growth is observed.

Protocol 4: Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of macrocarpals against the DPP-4 enzyme.

1. Reagent Preparation a. Prepare a solution of the DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl). b. Prepare a solution of the fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) in the assay buffer. c. Prepare various concentrations of the test macrocarpal in the assay buffer.

2. Assay Procedure a. In a 96-well microplate, add the assay buffer, the DPP-4 enzyme solution, and the macrocarpal solution at various concentrations. b. Incubate the mixture at 37°C for 10 minutes. c. Initiate the enzymatic reaction by adding the DPP-4 substrate to each well. d. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

3. Measurement and Calculation a. Measure the fluorescence of the product (7-amino-4-methylcoumarin, AMC) using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. b. Calculate the percentage of DPP-4 inhibition for each macrocarpal concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological activities of macrocarpals are attributed to their interaction with specific cellular pathways. The following diagrams illustrate the known and proposed mechanisms of action.

experimental_workflow plant Eucalyptus globulus Leaves extraction High-Yield Two-Step Extraction plant->extraction crude_extract Crude Macrocarpal-Rich Extract extraction->crude_extract purification Chromatographic Purification crude_extract->purification isolated_macrocarpals Isolated Macrocarpals (K, H, I, J, etc.) purification->isolated_macrocarpals bioassays Biological Activity Assays isolated_macrocarpals->bioassays antibacterial Antibacterial (MIC) bioassays->antibacterial enzyme_inhibition Enzyme Inhibition (DPP-4) bioassays->enzyme_inhibition antifungal Antifungal bioassays->antifungal

Caption: General experimental workflow for the isolation and bioactivity screening of macrocarpals.

The antifungal activity of Macrocarpal C has been elucidated to involve a multi-pronged attack on fungal cells. This mechanism likely shares similarities with the antibacterial action of other macrocarpals, which are also known to target the cell membrane.

antifungal_mechanism cluster_cell Fungal Cell membrane Cell Membrane ros Increased ROS Production membrane->ros dna DNA Fragmentation ros->dna apoptosis Apoptosis dna->apoptosis macrocarpal_c Macrocarpal C macrocarpal_c->membrane Increases Permeability antibacterial_mechanism cluster_bacterium Bacterial Cell cell_membrane Cell Membrane membrane_disruption Membrane Disruption cell_membrane->membrane_disruption leakage Leakage of Intracellular Components membrane_disruption->leakage cell_death Cell Death leakage->cell_death macrocarpal Macrocarpal (e.g., H, I, J) macrocarpal->cell_membrane dpp4_inhibition macrocarpal Macrocarpal C dpp4 DPP-4 Enzyme Active Site macrocarpal->dpp4 Inhibits degradation Degradation dpp4->degradation Catalyzes incretins Incretin Hormones (GLP-1, GIP) incretins->degradation biological_effect Increased Insulin Secretion Decreased Glucagon Secretion incretins->biological_effect Leads to

References

Macrocarpal K and its Derivatives in Eucalyptus globulus: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eucalyptus globulus, commonly known as the Tasmanian blue gum, is a rich source of diverse secondary metabolites, among which the phloroglucinol-terpene adducts known as macrocarpals have garnered significant scientific interest. These compounds exhibit a range of promising biological activities, positioning them as potential candidates for novel therapeutic agents. This technical guide provides a comprehensive overview of Macrocarpal K and its derivatives found in Eucalyptus globulus, with a focus on their biological activities, underlying mechanisms, and the experimental protocols for their study.

Quantitative Bioactivity Data

The biological activities of macrocarpals isolated from Eucalyptus globulus have been quantified against various pharmacological targets. The following tables summarize the available data on their antibacterial and enzyme-inhibitory effects.

Table 1: Antibacterial Activity of Macrocarpal Derivatives from Eucalyptus globulus

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Macrocarpal HStreptococcus mutans0.20[1]
Macrocarpal IStreptococcus mutans6.25[1]
Macrocarpal JStreptococcus mutans3.13[1]

Note: Specific quantitative data for the antibacterial activity of this compound from Eucalyptus globulus is not currently available in the cited literature.

Table 2: Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity of Macrocarpals from Eucalyptus globulus

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
Macrocarpal A500~30>500[2]
Macrocarpal B500~30>500[2]
Macrocarpal C50~90~35

Note: Specific quantitative data for the DPP-4 inhibitory activity of this compound from Eucalyptus globulus is not currently available in the cited literature.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of macrocarpals from Eucalyptus globulus.

Protocol 1: High-Yield Two-Step Extraction of Macrocarpals

This method is designed to maximize the yield of macrocarpals by first removing essential oils.

1. Pre-treatment: Removal of Essential Oils a. Air-dry fresh Eucalyptus globulus leaves and grind them into a coarse powder. b. Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours. c. Filter the mixture and discard the n-hexane fraction containing the essential oils. d. Air-dry the plant residue to remove any remaining n-hexane.

2. First Extraction (Aqueous) a. Submerge the essential oil-free residue in a solution of 30% (w/w) ethanol (B145695) in water. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue.

3. Second Extraction (Ethanolic) a. Submerge the plant residue from the first extraction in a solution of 80% (w/w) ethanol in water. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the ethanolic extract.

4. Concentration a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude macrocarpal-rich extract.

Protocol 2: Isolation and Purification of Individual Macrocarpals

This protocol describes the separation of individual macrocarpals from the crude extract.

1. Methanol (B129727) Extraction and Partitioning a. Extract 20g of dried, powdered Eucalyptus globulus leaves with methanol. b. Concentrate the methanol extract to yield a crude extract. c. Dissolve the crude extract in a chloroform/methanol/water mixture (4:1:5 v/v) and separate the layers to partition the compounds.

2. Chromatographic Purification a. Subject the partitioned extract to silica (B1680970) gel column chromatography, eluting with a stepwise gradient of hexane (B92381) and ethyl acetate (B1210297) (e.g., 50:1, 20:1, 10:1, 1:1, and 0:1), followed by methanol. b. Further purify the fractions containing macrocarpals using preparative Thin-Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) with a C8 or C18 column and a suitable solvent gradient (e.g., methanol/water).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antibacterial activity of isolated macrocarpals.

1. Preparation of Macrocarpal Solutions a. Prepare a stock solution of the purified macrocarpal (e.g., 1 mg/mL) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

2. Preparation of Bacterial Inoculum a. Culture the test bacterium (e.g., Streptococcus mutans) overnight on an appropriate agar (B569324) medium. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Incubation and MIC Determination a. Add the bacterial inoculum to the wells containing the serially diluted macrocarpal. Include a growth control (no macrocarpal) and a sterility control (no bacteria). b. Incubate the plate at 37°C for 18-24 hours. c. The MIC is the lowest concentration of the macrocarpal at which no visible bacterial growth is observed.

Protocol 4: Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of macrocarpals against the DPP-4 enzyme.

1. Reagent Preparation a. Prepare a solution of the DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl). b. Prepare a solution of the fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) in the assay buffer. c. Prepare various concentrations of the test macrocarpal in the assay buffer.

2. Assay Procedure a. In a 96-well microplate, add the assay buffer, the DPP-4 enzyme solution, and the macrocarpal solution at various concentrations. b. Incubate the mixture at 37°C for 10 minutes. c. Initiate the enzymatic reaction by adding the DPP-4 substrate to each well. d. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

3. Measurement and Calculation a. Measure the fluorescence of the product (7-amino-4-methylcoumarin, AMC) using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. b. Calculate the percentage of DPP-4 inhibition for each macrocarpal concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological activities of macrocarpals are attributed to their interaction with specific cellular pathways. The following diagrams illustrate the known and proposed mechanisms of action.

experimental_workflow plant Eucalyptus globulus Leaves extraction High-Yield Two-Step Extraction plant->extraction crude_extract Crude Macrocarpal-Rich Extract extraction->crude_extract purification Chromatographic Purification crude_extract->purification isolated_macrocarpals Isolated Macrocarpals (K, H, I, J, etc.) purification->isolated_macrocarpals bioassays Biological Activity Assays isolated_macrocarpals->bioassays antibacterial Antibacterial (MIC) bioassays->antibacterial enzyme_inhibition Enzyme Inhibition (DPP-4) bioassays->enzyme_inhibition antifungal Antifungal bioassays->antifungal

Caption: General experimental workflow for the isolation and bioactivity screening of macrocarpals.

The antifungal activity of Macrocarpal C has been elucidated to involve a multi-pronged attack on fungal cells. This mechanism likely shares similarities with the antibacterial action of other macrocarpals, which are also known to target the cell membrane.

antifungal_mechanism cluster_cell Fungal Cell membrane Cell Membrane ros Increased ROS Production membrane->ros dna DNA Fragmentation ros->dna apoptosis Apoptosis dna->apoptosis macrocarpal_c Macrocarpal C macrocarpal_c->membrane Increases Permeability antibacterial_mechanism cluster_bacterium Bacterial Cell cell_membrane Cell Membrane membrane_disruption Membrane Disruption cell_membrane->membrane_disruption leakage Leakage of Intracellular Components membrane_disruption->leakage cell_death Cell Death leakage->cell_death macrocarpal Macrocarpal (e.g., H, I, J) macrocarpal->cell_membrane dpp4_inhibition macrocarpal Macrocarpal C dpp4 DPP-4 Enzyme Active Site macrocarpal->dpp4 Inhibits degradation Degradation dpp4->degradation Catalyzes incretins Incretin Hormones (GLP-1, GIP) incretins->degradation biological_effect Increased Insulin Secretion Decreased Glucagon Secretion incretins->biological_effect Leads to

References

Macrocarpal K and its Derivatives in Eucalyptus globulus: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eucalyptus globulus, commonly known as the Tasmanian blue gum, is a rich source of diverse secondary metabolites, among which the phloroglucinol-terpene adducts known as macrocarpals have garnered significant scientific interest. These compounds exhibit a range of promising biological activities, positioning them as potential candidates for novel therapeutic agents. This technical guide provides a comprehensive overview of Macrocarpal K and its derivatives found in Eucalyptus globulus, with a focus on their biological activities, underlying mechanisms, and the experimental protocols for their study.

Quantitative Bioactivity Data

The biological activities of macrocarpals isolated from Eucalyptus globulus have been quantified against various pharmacological targets. The following tables summarize the available data on their antibacterial and enzyme-inhibitory effects.

Table 1: Antibacterial Activity of Macrocarpal Derivatives from Eucalyptus globulus

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Macrocarpal HStreptococcus mutans0.20[1]
Macrocarpal IStreptococcus mutans6.25[1]
Macrocarpal JStreptococcus mutans3.13[1]

Note: Specific quantitative data for the antibacterial activity of this compound from Eucalyptus globulus is not currently available in the cited literature.

Table 2: Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity of Macrocarpals from Eucalyptus globulus

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
Macrocarpal A500~30>500[2]
Macrocarpal B500~30>500[2]
Macrocarpal C50~90~35

Note: Specific quantitative data for the DPP-4 inhibitory activity of this compound from Eucalyptus globulus is not currently available in the cited literature.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of macrocarpals from Eucalyptus globulus.

Protocol 1: High-Yield Two-Step Extraction of Macrocarpals

This method is designed to maximize the yield of macrocarpals by first removing essential oils.

1. Pre-treatment: Removal of Essential Oils a. Air-dry fresh Eucalyptus globulus leaves and grind them into a coarse powder. b. Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours. c. Filter the mixture and discard the n-hexane fraction containing the essential oils. d. Air-dry the plant residue to remove any remaining n-hexane.

2. First Extraction (Aqueous) a. Submerge the essential oil-free residue in a solution of 30% (w/w) ethanol in water. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue.

3. Second Extraction (Ethanolic) a. Submerge the plant residue from the first extraction in a solution of 80% (w/w) ethanol in water. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the ethanolic extract.

4. Concentration a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude macrocarpal-rich extract.

Protocol 2: Isolation and Purification of Individual Macrocarpals

This protocol describes the separation of individual macrocarpals from the crude extract.

1. Methanol Extraction and Partitioning a. Extract 20g of dried, powdered Eucalyptus globulus leaves with methanol. b. Concentrate the methanol extract to yield a crude extract. c. Dissolve the crude extract in a chloroform/methanol/water mixture (4:1:5 v/v) and separate the layers to partition the compounds.

2. Chromatographic Purification a. Subject the partitioned extract to silica gel column chromatography, eluting with a stepwise gradient of hexane and ethyl acetate (e.g., 50:1, 20:1, 10:1, 1:1, and 0:1), followed by methanol. b. Further purify the fractions containing macrocarpals using preparative Thin-Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) with a C8 or C18 column and a suitable solvent gradient (e.g., methanol/water).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antibacterial activity of isolated macrocarpals.

1. Preparation of Macrocarpal Solutions a. Prepare a stock solution of the purified macrocarpal (e.g., 1 mg/mL) in a suitable solvent such as dimethyl sulfoxide (DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

2. Preparation of Bacterial Inoculum a. Culture the test bacterium (e.g., Streptococcus mutans) overnight on an appropriate agar medium. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Incubation and MIC Determination a. Add the bacterial inoculum to the wells containing the serially diluted macrocarpal. Include a growth control (no macrocarpal) and a sterility control (no bacteria). b. Incubate the plate at 37°C for 18-24 hours. c. The MIC is the lowest concentration of the macrocarpal at which no visible bacterial growth is observed.

Protocol 4: Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of macrocarpals against the DPP-4 enzyme.

1. Reagent Preparation a. Prepare a solution of the DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl). b. Prepare a solution of the fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) in the assay buffer. c. Prepare various concentrations of the test macrocarpal in the assay buffer.

2. Assay Procedure a. In a 96-well microplate, add the assay buffer, the DPP-4 enzyme solution, and the macrocarpal solution at various concentrations. b. Incubate the mixture at 37°C for 10 minutes. c. Initiate the enzymatic reaction by adding the DPP-4 substrate to each well. d. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

3. Measurement and Calculation a. Measure the fluorescence of the product (7-amino-4-methylcoumarin, AMC) using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. b. Calculate the percentage of DPP-4 inhibition for each macrocarpal concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological activities of macrocarpals are attributed to their interaction with specific cellular pathways. The following diagrams illustrate the known and proposed mechanisms of action.

experimental_workflow plant Eucalyptus globulus Leaves extraction High-Yield Two-Step Extraction plant->extraction crude_extract Crude Macrocarpal-Rich Extract extraction->crude_extract purification Chromatographic Purification crude_extract->purification isolated_macrocarpals Isolated Macrocarpals (K, H, I, J, etc.) purification->isolated_macrocarpals bioassays Biological Activity Assays isolated_macrocarpals->bioassays antibacterial Antibacterial (MIC) bioassays->antibacterial enzyme_inhibition Enzyme Inhibition (DPP-4) bioassays->enzyme_inhibition antifungal Antifungal bioassays->antifungal

Caption: General experimental workflow for the isolation and bioactivity screening of macrocarpals.

The antifungal activity of Macrocarpal C has been elucidated to involve a multi-pronged attack on fungal cells. This mechanism likely shares similarities with the antibacterial action of other macrocarpals, which are also known to target the cell membrane.

antifungal_mechanism cluster_cell Fungal Cell membrane Cell Membrane ros Increased ROS Production membrane->ros dna DNA Fragmentation ros->dna apoptosis Apoptosis dna->apoptosis macrocarpal_c Macrocarpal C macrocarpal_c->membrane Increases Permeability antibacterial_mechanism cluster_bacterium Bacterial Cell cell_membrane Cell Membrane membrane_disruption Membrane Disruption cell_membrane->membrane_disruption leakage Leakage of Intracellular Components membrane_disruption->leakage cell_death Cell Death leakage->cell_death macrocarpal Macrocarpal (e.g., H, I, J) macrocarpal->cell_membrane dpp4_inhibition macrocarpal Macrocarpal C dpp4 DPP-4 Enzyme Active Site macrocarpal->dpp4 Inhibits degradation Degradation dpp4->degradation Catalyzes incretins Incretin Hormones (GLP-1, GIP) incretins->degradation biological_effect Increased Insulin Secretion Decreased Glucagon Secretion incretins->biological_effect Leads to

References

Preliminary Cytotoxicity Screening of Macrocarpal K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the preliminary cytotoxicity of Macrocarpal K is limited. This guide synthesizes available data on closely related macrocarpal compounds, namely Macrocarpal A, C, and I, to provide a comprehensive overview of potential cytotoxic effects, relevant experimental protocols, and likely signaling pathways. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity of Macrocarpal Analogs

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Macrocarpal C against various human cancer cell lines. These values provide an indication of the compound's potency in inhibiting cell viability.

CompoundCell LineAssayIncubation TimeIC50 (µM)
Macrocarpal CA549 (Lung Carcinoma)SRB72 hours< 10[1]
Macrocarpal CHL-60 (Promyelocytic Leukemia)MTT72 hours< 10[1]

Experimental Protocols

Standard in vitro cytotoxicity assays are crucial for the preliminary screening of compounds like this compound. The following are detailed methodologies for commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and include appropriate controls (vehicle and positive control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Crystal Violet Assay

This assay quantifies the number of adherent, viable cells by staining their DNA.

Principle: Crystal violet, a triarylmethane dye, binds to the DNA of cells that remain attached to the culture plate. Dead cells detach and are washed away, and the amount of remaining stain is proportional to the viable cell biomass.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the treatment period, gently wash the cells with PBS and then fix them with a suitable fixative, such as methanol (B129727) or paraformaldehyde.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Dye Solubilization: Add a solubilizing agent, such as 10% acetic acid or sodium dodecyl sulfate (B86663) (SDS), to each well to release the bound dye.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570 nm.

  • Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The released LDH activity is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Prepare and treat the cells in a 96-well plate as described for the other assays. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing the substrate and tetrazolium salt, to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_cv Crystal Violet Assay cluster_ldh LDH Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Adhesion) seed_cells->incubate_24h add_compound Add this compound (Varying Concentrations) incubate_24h->add_compound add_controls Add Vehicle & Positive Controls incubate_24h->add_controls incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_controls->incubate_treatment assay_choice Select Assay incubate_treatment->assay_choice mtt_add Add MTT Reagent assay_choice->mtt_add MTT cv_fix Fix Cells assay_choice->cv_fix Crystal Violet ldh_supernatant Collect Supernatant assay_choice->ldh_supernatant LDH mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read calc_viability Calculate % Viability / Cytotoxicity mtt_read->calc_viability cv_stain Stain with Crystal Violet cv_fix->cv_stain cv_wash Wash Excess Stain cv_stain->cv_wash cv_solubilize Solubilize Dye cv_wash->cv_solubilize cv_read Read Absorbance (570nm) cv_solubilize->cv_read cv_read->calc_viability ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read ldh_read->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

General workflow for in vitro cytotoxicity screening.
Potential Signaling Pathway: Intrinsic Apoptosis

Based on the pro-apoptotic effects observed for related compounds like Macrocarpal C and I, it is plausible that this compound may induce cytotoxicity through the intrinsic apoptosis pathway.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade macrocarpal_k This compound bax_bak Bax/Bak (Pro-apoptotic) macrocarpal_k->bax_bak Induces Stress bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome active_caspase9 Activated Caspase-9 apoptosome->active_caspase9 Activates active_caspase3 Activated Caspase-3 active_caspase9->active_caspase3 Activates caspase3 Pro-Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis (Cell Death) active_caspase3->apoptosis

Proposed intrinsic apoptosis signaling pathway for this compound.

Potential Mechanisms of Action

While specific data for this compound is lacking, research on related compounds suggests potential mechanisms of action that warrant investigation.

  • Induction of Apoptosis: Macrocarpal C has been shown to induce apoptosis, a form of programmed cell death, which is a common mechanism for anticancer agents. The intrinsic pathway, as depicted above, involves mitochondrial outer membrane permeabilization and the subsequent activation of a caspase cascade. Key proteins in this pathway include the Bcl-2 family (which regulates mitochondrial integrity) and caspases (which execute the cell death program).

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS was observed with Macrocarpal C treatment, which can lead to oxidative stress and trigger apoptosis.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some natural compounds exert their cytotoxic effects by modulating MAPK signaling, and this represents another plausible avenue of investigation for this compound.

Further research is necessary to elucidate the precise cytotoxic mechanisms of this compound and to determine its potential as a therapeutic agent. The protocols and pathways described herein provide a framework for such investigations.

References

Preliminary Cytotoxicity Screening of Macrocarpal K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the preliminary cytotoxicity of Macrocarpal K is limited. This guide synthesizes available data on closely related macrocarpal compounds, namely Macrocarpal A, C, and I, to provide a comprehensive overview of potential cytotoxic effects, relevant experimental protocols, and likely signaling pathways. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity of Macrocarpal Analogs

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Macrocarpal C against various human cancer cell lines. These values provide an indication of the compound's potency in inhibiting cell viability.

CompoundCell LineAssayIncubation TimeIC50 (µM)
Macrocarpal CA549 (Lung Carcinoma)SRB72 hours< 10[1]
Macrocarpal CHL-60 (Promyelocytic Leukemia)MTT72 hours< 10[1]

Experimental Protocols

Standard in vitro cytotoxicity assays are crucial for the preliminary screening of compounds like this compound. The following are detailed methodologies for commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and include appropriate controls (vehicle and positive control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Crystal Violet Assay

This assay quantifies the number of adherent, viable cells by staining their DNA.

Principle: Crystal violet, a triarylmethane dye, binds to the DNA of cells that remain attached to the culture plate. Dead cells detach and are washed away, and the amount of remaining stain is proportional to the viable cell biomass.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the treatment period, gently wash the cells with PBS and then fix them with a suitable fixative, such as methanol (B129727) or paraformaldehyde.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Dye Solubilization: Add a solubilizing agent, such as 10% acetic acid or sodium dodecyl sulfate (B86663) (SDS), to each well to release the bound dye.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570 nm.

  • Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The released LDH activity is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Prepare and treat the cells in a 96-well plate as described for the other assays. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing the substrate and tetrazolium salt, to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_cv Crystal Violet Assay cluster_ldh LDH Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Adhesion) seed_cells->incubate_24h add_compound Add this compound (Varying Concentrations) incubate_24h->add_compound add_controls Add Vehicle & Positive Controls incubate_24h->add_controls incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_controls->incubate_treatment assay_choice Select Assay incubate_treatment->assay_choice mtt_add Add MTT Reagent assay_choice->mtt_add MTT cv_fix Fix Cells assay_choice->cv_fix Crystal Violet ldh_supernatant Collect Supernatant assay_choice->ldh_supernatant LDH mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read calc_viability Calculate % Viability / Cytotoxicity mtt_read->calc_viability cv_stain Stain with Crystal Violet cv_fix->cv_stain cv_wash Wash Excess Stain cv_stain->cv_wash cv_solubilize Solubilize Dye cv_wash->cv_solubilize cv_read Read Absorbance (570nm) cv_solubilize->cv_read cv_read->calc_viability ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read ldh_read->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

General workflow for in vitro cytotoxicity screening.
Potential Signaling Pathway: Intrinsic Apoptosis

Based on the pro-apoptotic effects observed for related compounds like Macrocarpal C and I, it is plausible that this compound may induce cytotoxicity through the intrinsic apoptosis pathway.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade macrocarpal_k This compound bax_bak Bax/Bak (Pro-apoptotic) macrocarpal_k->bax_bak Induces Stress bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome active_caspase9 Activated Caspase-9 apoptosome->active_caspase9 Activates active_caspase3 Activated Caspase-3 active_caspase9->active_caspase3 Activates caspase3 Pro-Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis (Cell Death) active_caspase3->apoptosis

Proposed intrinsic apoptosis signaling pathway for this compound.

Potential Mechanisms of Action

While specific data for this compound is lacking, research on related compounds suggests potential mechanisms of action that warrant investigation.

  • Induction of Apoptosis: Macrocarpal C has been shown to induce apoptosis, a form of programmed cell death, which is a common mechanism for anticancer agents. The intrinsic pathway, as depicted above, involves mitochondrial outer membrane permeabilization and the subsequent activation of a caspase cascade. Key proteins in this pathway include the Bcl-2 family (which regulates mitochondrial integrity) and caspases (which execute the cell death program).

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS was observed with Macrocarpal C treatment, which can lead to oxidative stress and trigger apoptosis.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some natural compounds exert their cytotoxic effects by modulating MAPK signaling, and this represents another plausible avenue of investigation for this compound.

Further research is necessary to elucidate the precise cytotoxic mechanisms of this compound and to determine its potential as a therapeutic agent. The protocols and pathways described herein provide a framework for such investigations.

References

Preliminary Cytotoxicity Screening of Macrocarpal K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the preliminary cytotoxicity of Macrocarpal K is limited. This guide synthesizes available data on closely related macrocarpal compounds, namely Macrocarpal A, C, and I, to provide a comprehensive overview of potential cytotoxic effects, relevant experimental protocols, and likely signaling pathways. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity of Macrocarpal Analogs

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Macrocarpal C against various human cancer cell lines. These values provide an indication of the compound's potency in inhibiting cell viability.

CompoundCell LineAssayIncubation TimeIC50 (µM)
Macrocarpal CA549 (Lung Carcinoma)SRB72 hours< 10[1]
Macrocarpal CHL-60 (Promyelocytic Leukemia)MTT72 hours< 10[1]

Experimental Protocols

Standard in vitro cytotoxicity assays are crucial for the preliminary screening of compounds like this compound. The following are detailed methodologies for commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and include appropriate controls (vehicle and positive control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Crystal Violet Assay

This assay quantifies the number of adherent, viable cells by staining their DNA.

Principle: Crystal violet, a triarylmethane dye, binds to the DNA of cells that remain attached to the culture plate. Dead cells detach and are washed away, and the amount of remaining stain is proportional to the viable cell biomass.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the treatment period, gently wash the cells with PBS and then fix them with a suitable fixative, such as methanol or paraformaldehyde.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Dye Solubilization: Add a solubilizing agent, such as 10% acetic acid or sodium dodecyl sulfate (SDS), to each well to release the bound dye.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570 nm.

  • Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The released LDH activity is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Prepare and treat the cells in a 96-well plate as described for the other assays. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing the substrate and tetrazolium salt, to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_cv Crystal Violet Assay cluster_ldh LDH Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Adhesion) seed_cells->incubate_24h add_compound Add this compound (Varying Concentrations) incubate_24h->add_compound add_controls Add Vehicle & Positive Controls incubate_24h->add_controls incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_controls->incubate_treatment assay_choice Select Assay incubate_treatment->assay_choice mtt_add Add MTT Reagent assay_choice->mtt_add MTT cv_fix Fix Cells assay_choice->cv_fix Crystal Violet ldh_supernatant Collect Supernatant assay_choice->ldh_supernatant LDH mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read calc_viability Calculate % Viability / Cytotoxicity mtt_read->calc_viability cv_stain Stain with Crystal Violet cv_fix->cv_stain cv_wash Wash Excess Stain cv_stain->cv_wash cv_solubilize Solubilize Dye cv_wash->cv_solubilize cv_read Read Absorbance (570nm) cv_solubilize->cv_read cv_read->calc_viability ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read ldh_read->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

General workflow for in vitro cytotoxicity screening.
Potential Signaling Pathway: Intrinsic Apoptosis

Based on the pro-apoptotic effects observed for related compounds like Macrocarpal C and I, it is plausible that this compound may induce cytotoxicity through the intrinsic apoptosis pathway.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade macrocarpal_k This compound bax_bak Bax/Bak (Pro-apoptotic) macrocarpal_k->bax_bak Induces Stress bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome active_caspase9 Activated Caspase-9 apoptosome->active_caspase9 Activates active_caspase3 Activated Caspase-3 active_caspase9->active_caspase3 Activates caspase3 Pro-Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis (Cell Death) active_caspase3->apoptosis

Proposed intrinsic apoptosis signaling pathway for this compound.

Potential Mechanisms of Action

While specific data for this compound is lacking, research on related compounds suggests potential mechanisms of action that warrant investigation.

  • Induction of Apoptosis: Macrocarpal C has been shown to induce apoptosis, a form of programmed cell death, which is a common mechanism for anticancer agents. The intrinsic pathway, as depicted above, involves mitochondrial outer membrane permeabilization and the subsequent activation of a caspase cascade. Key proteins in this pathway include the Bcl-2 family (which regulates mitochondrial integrity) and caspases (which execute the cell death program).

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS was observed with Macrocarpal C treatment, which can lead to oxidative stress and trigger apoptosis.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some natural compounds exert their cytotoxic effects by modulating MAPK signaling, and this represents another plausible avenue of investigation for this compound.

Further research is necessary to elucidate the precise cytotoxic mechanisms of this compound and to determine its potential as a therapeutic agent. The protocols and pathways described herein provide a framework for such investigations.

References

Methodological & Application

High-Yield Extraction of Macrocarpal K from Eucalyptus: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of formylated phloroglucinol (B13840) meroterpenoids found in various Eucalyptus species, notably Eucalyptus globulus and Eucalyptus macrocarpa. These compounds have garnered significant scientific interest due to their diverse biological activities, including antimicrobial and enzyme inhibitory effects. This document provides a detailed protocol for the high-yield extraction of Macrocarpal K from Eucalyptus globulus leaves, compiled from established methodologies for related macrocarpals. Additionally, it outlines potential signaling pathways and provides quantitative data to support further research and drug development. While specific high-yield protocols for this compound are not extensively documented, the following procedures are based on successful isolation of other macrocarpals from the same source and represent a robust starting point for its purification.

Data Presentation

The following tables summarize quantitative data for various macrocarpals extracted from Eucalyptus species. This data provides a comparative baseline for the expected yields and biological activities.

Table 1: Extraction Yields of Macrocarpals from Eucalyptus Species

MacrocarpalEucalyptus SpeciesExtraction MethodYield (%)Reference
A, B, CE. globulusSequential Ethanol ExtractionHigh[1](--INVALID-LINK--)
AE. macrocarpa80% Acetone Extraction0.0088[2]
BE. macrocarpa80% Acetone Extraction0.0018[2]
CE. macrocarpa80% Acetone Extraction0.0007[2]
DE. macrocarpa80% Acetone Extraction0.0020[2]
EE. macrocarpa80% Acetone Extraction0.0005
FE. macrocarpa80% Acetone Extraction0.0004
GE. macrocarpa80% Acetone Extraction0.0016

Table 2: Biological Activity of Various Macrocarpals

MacrocarpalBiological ActivityTarget Organism/EnzymeIC₅₀ / MIC (µg/mL)Reference
AAntibacterialBacillus subtilis< 0.2(--INVALID-LINK--)
AAntibacterialStaphylococcus aureus0.4(--INVALID-LINK--)
CAntifungalTrichophyton mentagrophytes1.95(--INVALID-LINK--)
HAntibacterialStreptococcus mutans0.20(--INVALID-LINK--)
IAntibacterialStreptococcus mutans6.25(--INVALID-LINK--)
JAntibacterialStreptococcus mutans3.13(--INVALID-LINK--)
CDPP-4 InhibitionDipeptidyl peptidase 4~35 µM (IC₅₀)(--INVALID-LINK--)

Experimental Protocols

The following protocols describe a high-yield extraction and purification procedure for this compound from Eucalyptus globulus leaves. This method is adapted from a patented high-yield process for Macrocarpals A, B, and C and other established laboratory-scale isolation techniques.

Protocol 1: High-Yield Extraction of Crude Macrocarpal-Rich Fraction

This protocol focuses on obtaining a crude extract with a high concentration of macrocarpals.

1. Plant Material Preparation: a. Collect fresh leaves of Eucalyptus globulus. b. Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until brittle. c. Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Pre-treatment: Removal of Essential Oils: a. Macerate the powdered leaves in n-hexane (1:5 w/v) at room temperature with occasional stirring for 24 hours. b. Filter the mixture and discard the n-hexane fraction, which contains the essential oils. c. Air-dry the plant residue to remove any remaining n-hexane. This step is crucial for improving the yield of macrocarpals.

3. Sequential Solvent Extraction: a. First Extraction: Submerge the essential oil-free residue in a 30% (w/w) ethanol-water solution (1:10 w/v). b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue. d. Second Extraction: Submerge the plant residue from the first extraction in an 80% (w/w) ethanol-water solution (1:10 w/v). e. Stir the mixture at room temperature for 4-6 hours. f. Filter the mixture and collect the ethanolic extract.

4. Concentration: a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude macrocarpal-rich extract.

Protocol 2: Purification of this compound

This protocol details the purification of individual macrocarpals from the crude extract using chromatographic techniques.

1. Liquid-Liquid Partitioning: a. Dissolve the crude extract in a chloroform (B151607)/methanol (B129727)/water mixture (4:1:5 v/v). b. Separate the layers to partition the compounds based on polarity. The macrocarpals will predominantly be in the chloroform layer. c. Concentrate the chloroform layer to obtain a partially purified extract.

2. Column Chromatography: a. Prepare a silica (B1680970) gel column (e.g., silica gel 60, 70-230 mesh). b. Dissolve the partially purified extract in a minimal amount of chloroform and load it onto the column. c. Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing under UV light (254 nm). e. Pool the fractions containing compounds with similar Rf values to known macrocarpals.

3. High-Performance Liquid Chromatography (HPLC): a. Further purify the fractions containing the target compound using a preparative reversed-phase HPLC system with a C18 column. b. A typical mobile phase would be a gradient of methanol and water, or acetonitrile (B52724) and water, with 0.1% formic acid. c. Monitor the elution at a wavelength of approximately 275 nm. d. Collect the peak corresponding to this compound. The purity of the isolated compound can be confirmed by analytical HPLC.

Mandatory Visualization

Experimental Workflow

experimental_workflow plant_material Eucalyptus globulus Leaves drying_grinding Drying & Grinding plant_material->drying_grinding powdered_leaves Powdered Leaves drying_grinding->powdered_leaves essential_oil_removal Essential Oil Removal (n-hexane) powdered_leaves->essential_oil_removal defatted_powder Defatted Powder essential_oil_removal->defatted_powder sequential_extraction Sequential Extraction (30% & 80% Ethanol) defatted_powder->sequential_extraction crude_extract Crude Extract sequential_extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning purified_extract Partially Purified Extract partitioning->purified_extract column_chromatography Column Chromatography purified_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc macrocarpal_k This compound hplc->macrocarpal_k antifungal_pathway cluster_fungal_cell Fungal Cell membrane_permeability Increased Membrane Permeability ros_production Increased ROS Production apoptosis Apoptosis membrane_permeability->apoptosis dna_fragmentation DNA Fragmentation ros_production->apoptosis dna_fragmentation->apoptosis macrocarpal_k This compound macrocarpal_k->membrane_permeability macrocarpal_k->ros_production macrocarpal_k->dna_fragmentation ceramide_pathway macrocarpal_k This compound (Hypothesized) spt Serine Palmitoyltransferase (SPT) macrocarpal_k->spt asm Acid Sphingomyelinase (aSMase) macrocarpal_k->asm nsm Neutral Sphingomyelinase (nSMase) macrocarpal_k->nsm gcs Glucosylceramide Synthase (GCS) macrocarpal_k->gcs gcase Glucocerebrosidase (GCase) macrocarpal_k->gcase ceramide_synthesis Increased Ceramide Synthesis spt->ceramide_synthesis asm->ceramide_synthesis nsm->ceramide_synthesis gcs->ceramide_synthesis gcase->ceramide_synthesis

References

High-Yield Extraction of Macrocarpal K from Eucalyptus: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of formylated phloroglucinol (B13840) meroterpenoids found in various Eucalyptus species, notably Eucalyptus globulus and Eucalyptus macrocarpa. These compounds have garnered significant scientific interest due to their diverse biological activities, including antimicrobial and enzyme inhibitory effects. This document provides a detailed protocol for the high-yield extraction of Macrocarpal K from Eucalyptus globulus leaves, compiled from established methodologies for related macrocarpals. Additionally, it outlines potential signaling pathways and provides quantitative data to support further research and drug development. While specific high-yield protocols for this compound are not extensively documented, the following procedures are based on successful isolation of other macrocarpals from the same source and represent a robust starting point for its purification.

Data Presentation

The following tables summarize quantitative data for various macrocarpals extracted from Eucalyptus species. This data provides a comparative baseline for the expected yields and biological activities.

Table 1: Extraction Yields of Macrocarpals from Eucalyptus Species

MacrocarpalEucalyptus SpeciesExtraction MethodYield (%)Reference
A, B, CE. globulusSequential Ethanol ExtractionHigh[1](--INVALID-LINK--)
AE. macrocarpa80% Acetone Extraction0.0088[2]
BE. macrocarpa80% Acetone Extraction0.0018[2]
CE. macrocarpa80% Acetone Extraction0.0007[2]
DE. macrocarpa80% Acetone Extraction0.0020[2]
EE. macrocarpa80% Acetone Extraction0.0005
FE. macrocarpa80% Acetone Extraction0.0004
GE. macrocarpa80% Acetone Extraction0.0016

Table 2: Biological Activity of Various Macrocarpals

MacrocarpalBiological ActivityTarget Organism/EnzymeIC₅₀ / MIC (µg/mL)Reference
AAntibacterialBacillus subtilis< 0.2(--INVALID-LINK--)
AAntibacterialStaphylococcus aureus0.4(--INVALID-LINK--)
CAntifungalTrichophyton mentagrophytes1.95(--INVALID-LINK--)
HAntibacterialStreptococcus mutans0.20(--INVALID-LINK--)
IAntibacterialStreptococcus mutans6.25(--INVALID-LINK--)
JAntibacterialStreptococcus mutans3.13(--INVALID-LINK--)
CDPP-4 InhibitionDipeptidyl peptidase 4~35 µM (IC₅₀)(--INVALID-LINK--)

Experimental Protocols

The following protocols describe a high-yield extraction and purification procedure for this compound from Eucalyptus globulus leaves. This method is adapted from a patented high-yield process for Macrocarpals A, B, and C and other established laboratory-scale isolation techniques.

Protocol 1: High-Yield Extraction of Crude Macrocarpal-Rich Fraction

This protocol focuses on obtaining a crude extract with a high concentration of macrocarpals.

1. Plant Material Preparation: a. Collect fresh leaves of Eucalyptus globulus. b. Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until brittle. c. Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Pre-treatment: Removal of Essential Oils: a. Macerate the powdered leaves in n-hexane (1:5 w/v) at room temperature with occasional stirring for 24 hours. b. Filter the mixture and discard the n-hexane fraction, which contains the essential oils. c. Air-dry the plant residue to remove any remaining n-hexane. This step is crucial for improving the yield of macrocarpals.

3. Sequential Solvent Extraction: a. First Extraction: Submerge the essential oil-free residue in a 30% (w/w) ethanol-water solution (1:10 w/v). b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue. d. Second Extraction: Submerge the plant residue from the first extraction in an 80% (w/w) ethanol-water solution (1:10 w/v). e. Stir the mixture at room temperature for 4-6 hours. f. Filter the mixture and collect the ethanolic extract.

4. Concentration: a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude macrocarpal-rich extract.

Protocol 2: Purification of this compound

This protocol details the purification of individual macrocarpals from the crude extract using chromatographic techniques.

1. Liquid-Liquid Partitioning: a. Dissolve the crude extract in a chloroform (B151607)/methanol (B129727)/water mixture (4:1:5 v/v). b. Separate the layers to partition the compounds based on polarity. The macrocarpals will predominantly be in the chloroform layer. c. Concentrate the chloroform layer to obtain a partially purified extract.

2. Column Chromatography: a. Prepare a silica (B1680970) gel column (e.g., silica gel 60, 70-230 mesh). b. Dissolve the partially purified extract in a minimal amount of chloroform and load it onto the column. c. Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing under UV light (254 nm). e. Pool the fractions containing compounds with similar Rf values to known macrocarpals.

3. High-Performance Liquid Chromatography (HPLC): a. Further purify the fractions containing the target compound using a preparative reversed-phase HPLC system with a C18 column. b. A typical mobile phase would be a gradient of methanol and water, or acetonitrile (B52724) and water, with 0.1% formic acid. c. Monitor the elution at a wavelength of approximately 275 nm. d. Collect the peak corresponding to this compound. The purity of the isolated compound can be confirmed by analytical HPLC.

Mandatory Visualization

Experimental Workflow

experimental_workflow plant_material Eucalyptus globulus Leaves drying_grinding Drying & Grinding plant_material->drying_grinding powdered_leaves Powdered Leaves drying_grinding->powdered_leaves essential_oil_removal Essential Oil Removal (n-hexane) powdered_leaves->essential_oil_removal defatted_powder Defatted Powder essential_oil_removal->defatted_powder sequential_extraction Sequential Extraction (30% & 80% Ethanol) defatted_powder->sequential_extraction crude_extract Crude Extract sequential_extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning purified_extract Partially Purified Extract partitioning->purified_extract column_chromatography Column Chromatography purified_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc macrocarpal_k This compound hplc->macrocarpal_k antifungal_pathway cluster_fungal_cell Fungal Cell membrane_permeability Increased Membrane Permeability ros_production Increased ROS Production apoptosis Apoptosis membrane_permeability->apoptosis dna_fragmentation DNA Fragmentation ros_production->apoptosis dna_fragmentation->apoptosis macrocarpal_k This compound macrocarpal_k->membrane_permeability macrocarpal_k->ros_production macrocarpal_k->dna_fragmentation ceramide_pathway macrocarpal_k This compound (Hypothesized) spt Serine Palmitoyltransferase (SPT) macrocarpal_k->spt asm Acid Sphingomyelinase (aSMase) macrocarpal_k->asm nsm Neutral Sphingomyelinase (nSMase) macrocarpal_k->nsm gcs Glucosylceramide Synthase (GCS) macrocarpal_k->gcs gcase Glucocerebrosidase (GCase) macrocarpal_k->gcase ceramide_synthesis Increased Ceramide Synthesis spt->ceramide_synthesis asm->ceramide_synthesis nsm->ceramide_synthesis gcs->ceramide_synthesis gcase->ceramide_synthesis

References

High-Yield Extraction of Macrocarpal K from Eucalyptus: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of formylated phloroglucinol meroterpenoids found in various Eucalyptus species, notably Eucalyptus globulus and Eucalyptus macrocarpa. These compounds have garnered significant scientific interest due to their diverse biological activities, including antimicrobial and enzyme inhibitory effects. This document provides a detailed protocol for the high-yield extraction of Macrocarpal K from Eucalyptus globulus leaves, compiled from established methodologies for related macrocarpals. Additionally, it outlines potential signaling pathways and provides quantitative data to support further research and drug development. While specific high-yield protocols for this compound are not extensively documented, the following procedures are based on successful isolation of other macrocarpals from the same source and represent a robust starting point for its purification.

Data Presentation

The following tables summarize quantitative data for various macrocarpals extracted from Eucalyptus species. This data provides a comparative baseline for the expected yields and biological activities.

Table 1: Extraction Yields of Macrocarpals from Eucalyptus Species

MacrocarpalEucalyptus SpeciesExtraction MethodYield (%)Reference
A, B, CE. globulusSequential Ethanol ExtractionHigh[1](--INVALID-LINK--)
AE. macrocarpa80% Acetone Extraction0.0088[2]
BE. macrocarpa80% Acetone Extraction0.0018[2]
CE. macrocarpa80% Acetone Extraction0.0007[2]
DE. macrocarpa80% Acetone Extraction0.0020[2]
EE. macrocarpa80% Acetone Extraction0.0005
FE. macrocarpa80% Acetone Extraction0.0004
GE. macrocarpa80% Acetone Extraction0.0016

Table 2: Biological Activity of Various Macrocarpals

MacrocarpalBiological ActivityTarget Organism/EnzymeIC₅₀ / MIC (µg/mL)Reference
AAntibacterialBacillus subtilis< 0.2(--INVALID-LINK--)
AAntibacterialStaphylococcus aureus0.4(--INVALID-LINK--)
CAntifungalTrichophyton mentagrophytes1.95(--INVALID-LINK--)
HAntibacterialStreptococcus mutans0.20(--INVALID-LINK--)
IAntibacterialStreptococcus mutans6.25(--INVALID-LINK--)
JAntibacterialStreptococcus mutans3.13(--INVALID-LINK--)
CDPP-4 InhibitionDipeptidyl peptidase 4~35 µM (IC₅₀)(--INVALID-LINK--)

Experimental Protocols

The following protocols describe a high-yield extraction and purification procedure for this compound from Eucalyptus globulus leaves. This method is adapted from a patented high-yield process for Macrocarpals A, B, and C and other established laboratory-scale isolation techniques.

Protocol 1: High-Yield Extraction of Crude Macrocarpal-Rich Fraction

This protocol focuses on obtaining a crude extract with a high concentration of macrocarpals.

1. Plant Material Preparation: a. Collect fresh leaves of Eucalyptus globulus. b. Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until brittle. c. Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Pre-treatment: Removal of Essential Oils: a. Macerate the powdered leaves in n-hexane (1:5 w/v) at room temperature with occasional stirring for 24 hours. b. Filter the mixture and discard the n-hexane fraction, which contains the essential oils. c. Air-dry the plant residue to remove any remaining n-hexane. This step is crucial for improving the yield of macrocarpals.

3. Sequential Solvent Extraction: a. First Extraction: Submerge the essential oil-free residue in a 30% (w/w) ethanol-water solution (1:10 w/v). b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue. d. Second Extraction: Submerge the plant residue from the first extraction in an 80% (w/w) ethanol-water solution (1:10 w/v). e. Stir the mixture at room temperature for 4-6 hours. f. Filter the mixture and collect the ethanolic extract.

4. Concentration: a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude macrocarpal-rich extract.

Protocol 2: Purification of this compound

This protocol details the purification of individual macrocarpals from the crude extract using chromatographic techniques.

1. Liquid-Liquid Partitioning: a. Dissolve the crude extract in a chloroform/methanol/water mixture (4:1:5 v/v). b. Separate the layers to partition the compounds based on polarity. The macrocarpals will predominantly be in the chloroform layer. c. Concentrate the chloroform layer to obtain a partially purified extract.

2. Column Chromatography: a. Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh). b. Dissolve the partially purified extract in a minimal amount of chloroform and load it onto the column. c. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing under UV light (254 nm). e. Pool the fractions containing compounds with similar Rf values to known macrocarpals.

3. High-Performance Liquid Chromatography (HPLC): a. Further purify the fractions containing the target compound using a preparative reversed-phase HPLC system with a C18 column. b. A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water, with 0.1% formic acid. c. Monitor the elution at a wavelength of approximately 275 nm. d. Collect the peak corresponding to this compound. The purity of the isolated compound can be confirmed by analytical HPLC.

Mandatory Visualization

Experimental Workflow

experimental_workflow plant_material Eucalyptus globulus Leaves drying_grinding Drying & Grinding plant_material->drying_grinding powdered_leaves Powdered Leaves drying_grinding->powdered_leaves essential_oil_removal Essential Oil Removal (n-hexane) powdered_leaves->essential_oil_removal defatted_powder Defatted Powder essential_oil_removal->defatted_powder sequential_extraction Sequential Extraction (30% & 80% Ethanol) defatted_powder->sequential_extraction crude_extract Crude Extract sequential_extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning purified_extract Partially Purified Extract partitioning->purified_extract column_chromatography Column Chromatography purified_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc macrocarpal_k This compound hplc->macrocarpal_k antifungal_pathway cluster_fungal_cell Fungal Cell membrane_permeability Increased Membrane Permeability ros_production Increased ROS Production apoptosis Apoptosis membrane_permeability->apoptosis dna_fragmentation DNA Fragmentation ros_production->apoptosis dna_fragmentation->apoptosis macrocarpal_k This compound macrocarpal_k->membrane_permeability macrocarpal_k->ros_production macrocarpal_k->dna_fragmentation ceramide_pathway macrocarpal_k This compound (Hypothesized) spt Serine Palmitoyltransferase (SPT) macrocarpal_k->spt asm Acid Sphingomyelinase (aSMase) macrocarpal_k->asm nsm Neutral Sphingomyelinase (nSMase) macrocarpal_k->nsm gcs Glucosylceramide Synthase (GCS) macrocarpal_k->gcs gcase Glucocerebrosidase (GCase) macrocarpal_k->gcase ceramide_synthesis Increased Ceramide Synthesis spt->ceramide_synthesis asm->ceramide_synthesis nsm->ceramide_synthesis gcs->ceramide_synthesis gcase->ceramide_synthesis

References

Application Notes and Protocols for Chromatographic Purification of Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation and purification of macrocarpals, a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives found in Eucalyptus species. These compounds, particularly Macrocarpal B, have garnered significant interest for their potential therapeutic properties, including antibacterial, antifungal, and enzyme-inhibiting activities.[1][2] The following sections detail the methodologies for extraction, fractionation, and chromatographic purification of these valuable natural products.

Data Presentation: Quantitative Analysis of Macrocarpal Yields

The yield of macrocarpals can vary depending on the Eucalyptus species and the extraction and purification methods employed. The following table summarizes the reported yields of various macrocarpals from Eucalyptus macrocarpa.

MacrocarpalYield (mg) from 2880g fresh leaves
A252.5
B51.9
C20.0
D56.8
E14.6
F11.4
G47.3

Data sourced from a study on the isolation of antibacterial compounds from Eucalyptus macrocarpa.[3]

Experimental Protocols

A general workflow for the isolation of macrocarpals involves a multi-step process beginning with extraction from plant material, followed by fractionation and a series of chromatographic purifications.[4]

Plant Material and Extraction

The starting material for macrocarpal isolation is typically the leaves of Eucalyptus species, such as Eucalyptus macrocarpa or Eucalyptus globulus.[1]

Protocol:

  • Preparation: Fresh or air-dried leaves are ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Method A (Aqueous Acetone): Macerate the powdered leaves in 80% aqueous acetone. This process is typically repeated multiple times to ensure the exhaustive extraction of the target compounds.

    • Method B (Ethanol Reflux): Extract the plant material with 95% ethanol (B145695) under reflux.

  • Concentration: The extracts are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning and Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

  • Suspend the crude extract in water.

  • Partition the aqueous suspension with an equal volume of ethyl acetate (B1210297). Repeat this process several times.

  • Combine the ethyl acetate fractions, which will contain the macrocarpals.

  • A subsequent wash with hexane (B92381) can be performed to remove nonpolar impurities.

  • Concentrate the resulting ethyl acetate fraction under reduced pressure.

Column Chromatography (CC)

The enriched fraction is further purified using column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.

Protocol:

  • Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the initial chromatographic separation of macrocarpals.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent.

  • Sample Loading: Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common mobile phase is a gradient of chloroform (B151607) and methanol. The polarity is gradually increased to elute compounds with increasing polarity.

  • Fraction Collection and Monitoring: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the macrocarpals of interest.

High-Performance Liquid Chromatography (HPLC)

Final purification to obtain high-purity macrocarpals is achieved using reversed-phase high-performance liquid chromatography (HPLC).

Protocol:

  • Column: A C18 or C8 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system. The addition of a small amount of an acid like formic acid (e.g., 0.1%) or phosphoric acid can improve peak shape.

  • Example Gradient Program:

    • A linear gradient from a lower to a higher concentration of acetonitrile in water is employed. A typical starting point could be 40% acetonitrile, increasing to 100% acetonitrile over 30-40 minutes. The exact gradient will need to be optimized based on the specific column and system used.

  • Detection: A UV detector set at a wavelength of approximately 275 nm is suitable for detecting macrocarpals.

  • Procedure:

    • Pool the fractions from column chromatography containing the target macrocarpal and concentrate them.

    • Dissolve the concentrated sample in the initial mobile phase.

    • Inject the sample onto the HPLC system.

    • Collect the peak corresponding to the desired macrocarpal.

    • The purity of the isolated compound can be assessed by analytical HPLC.

Visualizations

Experimental Workflow for Macrocarpal Purification

The following diagram illustrates the general workflow for the extraction and purification of macrocarpals from Eucalyptus leaves.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant Eucalyptus Leaves (Powdered) extraction Solvent Extraction (e.g., 80% Acetone or 95% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partitioning enriched_fraction Enriched Macrocarpal Fraction partitioning->enriched_fraction cc Column Chromatography (Silica Gel) enriched_fraction->cc hplc Reversed-Phase HPLC (C18 or C8) cc->hplc pure_macrocarpal High-Purity Macrocarpal hplc->pure_macrocarpal G start Crude Extract cc Column Chromatography (Lower Resolution, Higher Capacity) start->cc Initial Cleanup hplc High-Performance Liquid Chromatography (High Resolution, Lower Capacity) cc->hplc Final Polishing end Purified Macrocarpal hplc->end

References

Application Notes and Protocols for Chromatographic Purification of Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation and purification of macrocarpals, a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives found in Eucalyptus species. These compounds, particularly Macrocarpal B, have garnered significant interest for their potential therapeutic properties, including antibacterial, antifungal, and enzyme-inhibiting activities.[1][2] The following sections detail the methodologies for extraction, fractionation, and chromatographic purification of these valuable natural products.

Data Presentation: Quantitative Analysis of Macrocarpal Yields

The yield of macrocarpals can vary depending on the Eucalyptus species and the extraction and purification methods employed. The following table summarizes the reported yields of various macrocarpals from Eucalyptus macrocarpa.

MacrocarpalYield (mg) from 2880g fresh leaves
A252.5
B51.9
C20.0
D56.8
E14.6
F11.4
G47.3

Data sourced from a study on the isolation of antibacterial compounds from Eucalyptus macrocarpa.[3]

Experimental Protocols

A general workflow for the isolation of macrocarpals involves a multi-step process beginning with extraction from plant material, followed by fractionation and a series of chromatographic purifications.[4]

Plant Material and Extraction

The starting material for macrocarpal isolation is typically the leaves of Eucalyptus species, such as Eucalyptus macrocarpa or Eucalyptus globulus.[1]

Protocol:

  • Preparation: Fresh or air-dried leaves are ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Method A (Aqueous Acetone): Macerate the powdered leaves in 80% aqueous acetone. This process is typically repeated multiple times to ensure the exhaustive extraction of the target compounds.

    • Method B (Ethanol Reflux): Extract the plant material with 95% ethanol (B145695) under reflux.

  • Concentration: The extracts are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning and Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

  • Suspend the crude extract in water.

  • Partition the aqueous suspension with an equal volume of ethyl acetate (B1210297). Repeat this process several times.

  • Combine the ethyl acetate fractions, which will contain the macrocarpals.

  • A subsequent wash with hexane (B92381) can be performed to remove nonpolar impurities.

  • Concentrate the resulting ethyl acetate fraction under reduced pressure.

Column Chromatography (CC)

The enriched fraction is further purified using column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.

Protocol:

  • Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the initial chromatographic separation of macrocarpals.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent.

  • Sample Loading: Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common mobile phase is a gradient of chloroform (B151607) and methanol. The polarity is gradually increased to elute compounds with increasing polarity.

  • Fraction Collection and Monitoring: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the macrocarpals of interest.

High-Performance Liquid Chromatography (HPLC)

Final purification to obtain high-purity macrocarpals is achieved using reversed-phase high-performance liquid chromatography (HPLC).

Protocol:

  • Column: A C18 or C8 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system. The addition of a small amount of an acid like formic acid (e.g., 0.1%) or phosphoric acid can improve peak shape.

  • Example Gradient Program:

    • A linear gradient from a lower to a higher concentration of acetonitrile in water is employed. A typical starting point could be 40% acetonitrile, increasing to 100% acetonitrile over 30-40 minutes. The exact gradient will need to be optimized based on the specific column and system used.

  • Detection: A UV detector set at a wavelength of approximately 275 nm is suitable for detecting macrocarpals.

  • Procedure:

    • Pool the fractions from column chromatography containing the target macrocarpal and concentrate them.

    • Dissolve the concentrated sample in the initial mobile phase.

    • Inject the sample onto the HPLC system.

    • Collect the peak corresponding to the desired macrocarpal.

    • The purity of the isolated compound can be assessed by analytical HPLC.

Visualizations

Experimental Workflow for Macrocarpal Purification

The following diagram illustrates the general workflow for the extraction and purification of macrocarpals from Eucalyptus leaves.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant Eucalyptus Leaves (Powdered) extraction Solvent Extraction (e.g., 80% Acetone or 95% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partitioning enriched_fraction Enriched Macrocarpal Fraction partitioning->enriched_fraction cc Column Chromatography (Silica Gel) enriched_fraction->cc hplc Reversed-Phase HPLC (C18 or C8) cc->hplc pure_macrocarpal High-Purity Macrocarpal hplc->pure_macrocarpal G start Crude Extract cc Column Chromatography (Lower Resolution, Higher Capacity) start->cc Initial Cleanup hplc High-Performance Liquid Chromatography (High Resolution, Lower Capacity) cc->hplc Final Polishing end Purified Macrocarpal hplc->end

References

Application Notes and Protocols for Chromatographic Purification of Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation and purification of macrocarpals, a class of phloroglucinol dialdehyde diterpene derivatives found in Eucalyptus species. These compounds, particularly Macrocarpal B, have garnered significant interest for their potential therapeutic properties, including antibacterial, antifungal, and enzyme-inhibiting activities.[1][2] The following sections detail the methodologies for extraction, fractionation, and chromatographic purification of these valuable natural products.

Data Presentation: Quantitative Analysis of Macrocarpal Yields

The yield of macrocarpals can vary depending on the Eucalyptus species and the extraction and purification methods employed. The following table summarizes the reported yields of various macrocarpals from Eucalyptus macrocarpa.

MacrocarpalYield (mg) from 2880g fresh leaves
A252.5
B51.9
C20.0
D56.8
E14.6
F11.4
G47.3

Data sourced from a study on the isolation of antibacterial compounds from Eucalyptus macrocarpa.[3]

Experimental Protocols

A general workflow for the isolation of macrocarpals involves a multi-step process beginning with extraction from plant material, followed by fractionation and a series of chromatographic purifications.[4]

Plant Material and Extraction

The starting material for macrocarpal isolation is typically the leaves of Eucalyptus species, such as Eucalyptus macrocarpa or Eucalyptus globulus.[1]

Protocol:

  • Preparation: Fresh or air-dried leaves are ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Method A (Aqueous Acetone): Macerate the powdered leaves in 80% aqueous acetone. This process is typically repeated multiple times to ensure the exhaustive extraction of the target compounds.

    • Method B (Ethanol Reflux): Extract the plant material with 95% ethanol under reflux.

  • Concentration: The extracts are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning and Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

  • Suspend the crude extract in water.

  • Partition the aqueous suspension with an equal volume of ethyl acetate. Repeat this process several times.

  • Combine the ethyl acetate fractions, which will contain the macrocarpals.

  • A subsequent wash with hexane can be performed to remove nonpolar impurities.

  • Concentrate the resulting ethyl acetate fraction under reduced pressure.

Column Chromatography (CC)

The enriched fraction is further purified using column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.

Protocol:

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the initial chromatographic separation of macrocarpals.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent.

  • Sample Loading: Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common mobile phase is a gradient of chloroform and methanol. The polarity is gradually increased to elute compounds with increasing polarity.

  • Fraction Collection and Monitoring: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the macrocarpals of interest.

High-Performance Liquid Chromatography (HPLC)

Final purification to obtain high-purity macrocarpals is achieved using reversed-phase high-performance liquid chromatography (HPLC).

Protocol:

  • Column: A C18 or C8 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system. The addition of a small amount of an acid like formic acid (e.g., 0.1%) or phosphoric acid can improve peak shape.

  • Example Gradient Program:

    • A linear gradient from a lower to a higher concentration of acetonitrile in water is employed. A typical starting point could be 40% acetonitrile, increasing to 100% acetonitrile over 30-40 minutes. The exact gradient will need to be optimized based on the specific column and system used.

  • Detection: A UV detector set at a wavelength of approximately 275 nm is suitable for detecting macrocarpals.

  • Procedure:

    • Pool the fractions from column chromatography containing the target macrocarpal and concentrate them.

    • Dissolve the concentrated sample in the initial mobile phase.

    • Inject the sample onto the HPLC system.

    • Collect the peak corresponding to the desired macrocarpal.

    • The purity of the isolated compound can be assessed by analytical HPLC.

Visualizations

Experimental Workflow for Macrocarpal Purification

The following diagram illustrates the general workflow for the extraction and purification of macrocarpals from Eucalyptus leaves.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant Eucalyptus Leaves (Powdered) extraction Solvent Extraction (e.g., 80% Acetone or 95% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partitioning enriched_fraction Enriched Macrocarpal Fraction partitioning->enriched_fraction cc Column Chromatography (Silica Gel) enriched_fraction->cc hplc Reversed-Phase HPLC (C18 or C8) cc->hplc pure_macrocarpal High-Purity Macrocarpal hplc->pure_macrocarpal G start Crude Extract cc Column Chromatography (Lower Resolution, Higher Capacity) start->cc Initial Cleanup hplc High-Performance Liquid Chromatography (High Resolution, Lower Capacity) cc->hplc Final Polishing end Purified Macrocarpal hplc->end

References

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Data Presentation: Antimicrobial Activity of Macrocarpals

The antimicrobial efficacy of macrocarpals is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Macrocarpals against Gram-Positive Bacteria

MicroorganismMacrocarpal A (µg/mL)Macrocarpals B-G (µg/mL)
Bacillus subtilis< 0.20.78 - 3.13
Staphylococcus aureus0.40.78 - 3.13
Micrococcus luteusNot Reported0.78 - 3.13
Mycobacterium smegmatisNot Reported0.78 - 3.13

Source:[1][3]

Table 2: Antifungal Activity of Macrocarpal C against Trichophyton mentagrophytes

AssayResult
Minimum Inhibitory Concentration (MIC)1.95 µg/mL
Membrane Permeability (SYTOX® Green Uptake at 1x MIC)69.2% increase
Intracellular ROS ProductionIncreased
DNA FragmentationInduced

Source:[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for testing macrocarpal compounds and can be adapted for the evaluation of Macrocarpal K.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

  • Macrocarpal compound (e.g., this compound)

  • Test microorganism (e.g., Staphylococcus aureus, Trichophyton mentagrophytes)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the macrocarpal

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Macrocarpal Stock Solution: Dissolve the macrocarpal compound in DMSO to create a high-concentration stock solution.

  • Preparation of Inoculum:

    • Bacteria: Culture the bacteria on an appropriate agar (B569324) plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Grow the fungus on an appropriate agar slant. Prepare a suspension of conidia in sterile saline and filter to remove hyphal fragments. Adjust the conidial suspension to the desired concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the macrocarpal stock solution with the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted macrocarpal compound.

  • Controls:

    • Positive Control: Wells containing the broth and the microorganism without any macrocarpal.

    • Negative Control (Sterility Control): Wells containing the broth and the highest concentration of the macrocarpal without the microorganism.

  • Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for fungi).

  • MIC Determination: The MIC is the lowest concentration of the macrocarpal that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

Protocol 2: Fungal Membrane Permeability Assay using SYTOX® Green

This assay assesses the ability of a compound to compromise the cell membrane of fungi.

Materials:

  • Fungal cells treated with this compound at various concentrations (e.g., 0.25x, 0.5x, 1x MIC)

  • SYTOX® Green stain

  • Positive control (e.g., nystatin)

  • Negative control (untreated fungal cells)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Treatment: Incubate the fungal cells with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Staining: Add SYTOX® Green to the fungal cultures to a final concentration of 0.5 µM.

  • Incubation: Incubate in the dark for a short period.

  • Measurement: Measure the fluorescence using a fluorometer at an excitation wavelength of approximately 488 nm and an emission wavelength of around 525 nm.

  • Analysis: An increase in fluorescence intensity compared to the negative control indicates compromised cell membranes.

Protocol 3: Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of intracellular ROS, which can be an indicator of cellular stress and a mechanism of antimicrobial action.

Materials:

  • Fungal or bacterial cells treated with this compound

  • Cell-permeable fluorogenic probe (e.g., 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate - carboxy-H₂DCFDA)

  • Positive control (e.g., a known ROS inducer)

  • Negative control (untreated cells)

  • PBS

  • Fluorometer or fluorescence microscope

Procedure:

  • Treatment: Treat the microbial cells with this compound at its MIC for different time points.

  • Loading of Probe: Incubate the treated and control cells with the fluorogenic probe in PBS.

  • Washing: Wash the cells to remove the excess probe.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Analysis: An increase in fluorescence indicates an increase in intracellular ROS production.

Visualizations

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results stock This compound Stock serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution inoculum Microbial Inoculum inoculation Inoculation of Wells inoculum->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic MIC Determination readout->mic

Caption: Workflow for MIC determination via broth microdilution.

G cluster_effects Cellular Effects cluster_outcome Outcome macrocarpal This compound membrane Membrane Permeabilization macrocarpal->membrane ros ROS Production macrocarpal->ros dna DNA Fragmentation macrocarpal->dna death Cell Death membrane->death ros->dna apoptosis Apoptosis dna->apoptosis apoptosis->death

Caption: Postulated signaling pathway of this compound's antifungal action.

References

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Data Presentation: Antimicrobial Activity of Macrocarpals

The antimicrobial efficacy of macrocarpals is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Macrocarpals against Gram-Positive Bacteria

MicroorganismMacrocarpal A (µg/mL)Macrocarpals B-G (µg/mL)
Bacillus subtilis< 0.20.78 - 3.13
Staphylococcus aureus0.40.78 - 3.13
Micrococcus luteusNot Reported0.78 - 3.13
Mycobacterium smegmatisNot Reported0.78 - 3.13

Source:[1][3]

Table 2: Antifungal Activity of Macrocarpal C against Trichophyton mentagrophytes

AssayResult
Minimum Inhibitory Concentration (MIC)1.95 µg/mL
Membrane Permeability (SYTOX® Green Uptake at 1x MIC)69.2% increase
Intracellular ROS ProductionIncreased
DNA FragmentationInduced

Source:[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for testing macrocarpal compounds and can be adapted for the evaluation of Macrocarpal K.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

  • Macrocarpal compound (e.g., this compound)

  • Test microorganism (e.g., Staphylococcus aureus, Trichophyton mentagrophytes)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the macrocarpal

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Macrocarpal Stock Solution: Dissolve the macrocarpal compound in DMSO to create a high-concentration stock solution.

  • Preparation of Inoculum:

    • Bacteria: Culture the bacteria on an appropriate agar (B569324) plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Grow the fungus on an appropriate agar slant. Prepare a suspension of conidia in sterile saline and filter to remove hyphal fragments. Adjust the conidial suspension to the desired concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the macrocarpal stock solution with the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted macrocarpal compound.

  • Controls:

    • Positive Control: Wells containing the broth and the microorganism without any macrocarpal.

    • Negative Control (Sterility Control): Wells containing the broth and the highest concentration of the macrocarpal without the microorganism.

  • Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for fungi).

  • MIC Determination: The MIC is the lowest concentration of the macrocarpal that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

Protocol 2: Fungal Membrane Permeability Assay using SYTOX® Green

This assay assesses the ability of a compound to compromise the cell membrane of fungi.

Materials:

  • Fungal cells treated with this compound at various concentrations (e.g., 0.25x, 0.5x, 1x MIC)

  • SYTOX® Green stain

  • Positive control (e.g., nystatin)

  • Negative control (untreated fungal cells)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Treatment: Incubate the fungal cells with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Staining: Add SYTOX® Green to the fungal cultures to a final concentration of 0.5 µM.

  • Incubation: Incubate in the dark for a short period.

  • Measurement: Measure the fluorescence using a fluorometer at an excitation wavelength of approximately 488 nm and an emission wavelength of around 525 nm.

  • Analysis: An increase in fluorescence intensity compared to the negative control indicates compromised cell membranes.

Protocol 3: Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of intracellular ROS, which can be an indicator of cellular stress and a mechanism of antimicrobial action.

Materials:

  • Fungal or bacterial cells treated with this compound

  • Cell-permeable fluorogenic probe (e.g., 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate - carboxy-H₂DCFDA)

  • Positive control (e.g., a known ROS inducer)

  • Negative control (untreated cells)

  • PBS

  • Fluorometer or fluorescence microscope

Procedure:

  • Treatment: Treat the microbial cells with this compound at its MIC for different time points.

  • Loading of Probe: Incubate the treated and control cells with the fluorogenic probe in PBS.

  • Washing: Wash the cells to remove the excess probe.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Analysis: An increase in fluorescence indicates an increase in intracellular ROS production.

Visualizations

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results stock This compound Stock serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution inoculum Microbial Inoculum inoculation Inoculation of Wells inoculum->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic MIC Determination readout->mic

Caption: Workflow for MIC determination via broth microdilution.

G cluster_effects Cellular Effects cluster_outcome Outcome macrocarpal This compound membrane Membrane Permeabilization macrocarpal->membrane ros ROS Production macrocarpal->ros dna DNA Fragmentation macrocarpal->dna death Cell Death membrane->death ros->dna apoptosis Apoptosis dna->apoptosis apoptosis->death

Caption: Postulated signaling pathway of this compound's antifungal action.

References

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Data Presentation: Antimicrobial Activity of Macrocarpals

The antimicrobial efficacy of macrocarpals is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Macrocarpals against Gram-Positive Bacteria

MicroorganismMacrocarpal A (µg/mL)Macrocarpals B-G (µg/mL)
Bacillus subtilis< 0.20.78 - 3.13
Staphylococcus aureus0.40.78 - 3.13
Micrococcus luteusNot Reported0.78 - 3.13
Mycobacterium smegmatisNot Reported0.78 - 3.13

Source:[1][3]

Table 2: Antifungal Activity of Macrocarpal C against Trichophyton mentagrophytes

AssayResult
Minimum Inhibitory Concentration (MIC)1.95 µg/mL
Membrane Permeability (SYTOX® Green Uptake at 1x MIC)69.2% increase
Intracellular ROS ProductionIncreased
DNA FragmentationInduced

Source:[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for testing macrocarpal compounds and can be adapted for the evaluation of Macrocarpal K.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

  • Macrocarpal compound (e.g., this compound)

  • Test microorganism (e.g., Staphylococcus aureus, Trichophyton mentagrophytes)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving the macrocarpal

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Macrocarpal Stock Solution: Dissolve the macrocarpal compound in DMSO to create a high-concentration stock solution.

  • Preparation of Inoculum:

    • Bacteria: Culture the bacteria on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Grow the fungus on an appropriate agar slant. Prepare a suspension of conidia in sterile saline and filter to remove hyphal fragments. Adjust the conidial suspension to the desired concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the macrocarpal stock solution with the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted macrocarpal compound.

  • Controls:

    • Positive Control: Wells containing the broth and the microorganism without any macrocarpal.

    • Negative Control (Sterility Control): Wells containing the broth and the highest concentration of the macrocarpal without the microorganism.

  • Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for fungi).

  • MIC Determination: The MIC is the lowest concentration of the macrocarpal that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

Protocol 2: Fungal Membrane Permeability Assay using SYTOX® Green

This assay assesses the ability of a compound to compromise the cell membrane of fungi.

Materials:

  • Fungal cells treated with this compound at various concentrations (e.g., 0.25x, 0.5x, 1x MIC)

  • SYTOX® Green stain

  • Positive control (e.g., nystatin)

  • Negative control (untreated fungal cells)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Treatment: Incubate the fungal cells with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Staining: Add SYTOX® Green to the fungal cultures to a final concentration of 0.5 µM.

  • Incubation: Incubate in the dark for a short period.

  • Measurement: Measure the fluorescence using a fluorometer at an excitation wavelength of approximately 488 nm and an emission wavelength of around 525 nm.

  • Analysis: An increase in fluorescence intensity compared to the negative control indicates compromised cell membranes.

Protocol 3: Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of intracellular ROS, which can be an indicator of cellular stress and a mechanism of antimicrobial action.

Materials:

  • Fungal or bacterial cells treated with this compound

  • Cell-permeable fluorogenic probe (e.g., 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate - carboxy-H₂DCFDA)

  • Positive control (e.g., a known ROS inducer)

  • Negative control (untreated cells)

  • PBS

  • Fluorometer or fluorescence microscope

Procedure:

  • Treatment: Treat the microbial cells with this compound at its MIC for different time points.

  • Loading of Probe: Incubate the treated and control cells with the fluorogenic probe in PBS.

  • Washing: Wash the cells to remove the excess probe.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Analysis: An increase in fluorescence indicates an increase in intracellular ROS production.

Visualizations

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results stock This compound Stock serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution inoculum Microbial Inoculum inoculation Inoculation of Wells inoculum->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic MIC Determination readout->mic

Caption: Workflow for MIC determination via broth microdilution.

G cluster_effects Cellular Effects cluster_outcome Outcome macrocarpal This compound membrane Membrane Permeabilization macrocarpal->membrane ros ROS Production macrocarpal->ros dna DNA Fragmentation macrocarpal->dna death Cell Death membrane->death ros->dna apoptosis Apoptosis dna->apoptosis apoptosis->death

Caption: Postulated signaling pathway of this compound's antifungal action.

References

Application Notes and Protocols: Broth Microdilution Assay for Macrocarpal K MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Natural products are a rich source of bioactive compounds with therapeutic potential. Macrocarpals, a class of phloroglucinol (B13840) derivatives typically isolated from Eucalyptus species, have demonstrated significant antimicrobial activity against a range of microorganisms.[1][2][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Macrocarpal K using the broth microdilution assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a critical parameter for assessing the efficacy of a new compound.[4][5] This protocol is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), and is intended for use by researchers in microbiology and drug discovery.

Experimental Protocols

This section outlines the detailed methodology for performing the broth microdilution assay to determine the MIC of this compound.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

Table 1: Materials and Reagents

CategoryItemSpecifications
Test Compound This compoundPurified compound
Dimethyl sulfoxide (B87167) (DMSO)ACS grade or higher
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)As per CLSI guidelines
Nutrient Agar/Broth or other appropriate mediaFor bacterial culture
Bacterial Strains Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
Test strains of interestClinically relevant isolates
Reagents Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
Resazurin (B115843) sodium salt or other growth indicator (optional)
Consumables Sterile 96-well microtiter plates (U-bottom or flat-bottom)
Sterile reagent reservoirs
Pipette tips (sterile)
Serological pipettes (sterile)
Equipment Biosafety cabinet (Class II)
Incubator (35 ± 2 °C)
Spectrophotometer or DensitometerFor McFarland standard preparation
Multichannel pipette (5-50 µL and 50-200 µL)
Single-channel pipettes (various volumes)
Vortex mixer
Microplate reader (optional, for automated reading)
Preparation of Solutions and Media

Proper preparation of all solutions and media is crucial for the accuracy and reproducibility of the MIC assay.

2.2.1. This compound Stock Solution

  • Prepare a stock solution of this compound in 100% DMSO. The concentration of the stock solution should be at least 100 times the highest final concentration to be tested to minimize the final DMSO concentration in the assay wells.

  • For example, to achieve a final concentration of 128 µg/mL, prepare a stock solution of 12.8 mg/mL.

  • Ensure complete dissolution of the compound. Gentle warming or vortexing may be applied if necessary.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

2.2.2. Bacterial Inoculum Preparation

  • From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. The absorbance at 625 nm should be between 0.08 and 0.13.

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Assay Procedure

The following steps detail the preparation of the 96-well plate for the MIC determination.

  • Plate Layout: Design the plate layout to include the test compound dilutions, a positive control (growth control, no compound), a negative control (sterility control, no bacteria), and a solvent control (DMSO at the highest concentration used).

  • Compound Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the prepared this compound working solution (diluted from the stock to twice the highest desired final concentration) to the wells of the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a gradient of decreasing concentrations of this compound.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum (standardized to ~5 x 10⁶ CFU/mL) to each well containing the compound dilutions and the positive control wells. This will result in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 10 µL of sterile broth to the negative control wells.

  • Incubation:

    • Cover the microtiter plate with a lid or an adhesive seal.

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

Interpretation of Results

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

  • Visual Inspection: After incubation, visually inspect the wells for turbidity. The growth control well should show distinct turbidity, while the sterility control well should remain clear.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).

  • Automated Reading (Optional): A microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits ≥90% of the growth compared to the positive control.

  • Use of Growth Indicators (Optional): If a growth indicator like resazurin is used, a color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.

Data Presentation

Quantitative data from the MIC assay should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example of MIC Data for this compound

MicroorganismATCC Strain No.This compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus2921380.5 (Vancomycin)
Escherichia coli25922321 (Ciprofloxacin)
Pseudomonas aeruginosa27853642 (Ciprofloxacin)
Enterococcus faecalis29212161 (Vancomycin)

Table 3: Quality Control Ranges for Reference Strains

QC StrainAntimicrobial AgentExpected MIC Range (µg/mL)
E. coli ATCC 25922Ciprofloxacin0.004 - 0.016
S. aureus ATCC 29213Vancomycin0.5 - 2
P. aeruginosa ATCC 27853Ciprofloxacin0.25 - 1
E. faecalis ATCC 29212Vancomycin1 - 4
Note: Expected MIC ranges are based on CLSI guidelines and should be verified by the testing laboratory.

Visualization of Experimental Workflow

A diagram illustrating the workflow of the broth microdilution assay provides a clear visual guide to the experimental process.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) add_broth Add CAMHB to Wells prep_media->add_broth prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum add_broth->serial_dilution serial_dilution->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_results Read Results (Visual or Automated) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Troubleshooting

Variability in MIC results can occur. Table 4 provides guidance on common issues and their solutions.

Table 4: Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No growth in positive control wellsInoculum viability issue; Inactive mediaUse a fresh bacterial culture; Prepare fresh media; Verify incubator temperature.
Growth in negative control wellsContamination of media or reagentsUse aseptic techniques; Check sterility of all components.
MICs are consistently too highInoculum is too heavy; Compound degradationStandardize inoculum using a McFarland standard; Prepare fresh compound dilutions.
MICs are consistently too lowInoculum is too light; Error in compound dilutionStandardize inoculum carefully; Verify calculations and pipetting for serial dilutions.
Inconsistent results between replicatesPipetting errors; Incomplete mixing; Edge effectsCalibrate pipettes; Ensure thorough mixing at each dilution step; Use a plate sealer and ensure proper humidification in the incubator.
Precipitation of this compound in wellsLow solubility of the compound in the aqueous mediumIncrease the initial DMSO concentration in the stock (while keeping the final concentration below inhibitory levels, typically ≤1%); Test a different solvent.

References

Application Notes and Protocols: Broth Microdilution Assay for Macrocarpal K MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Natural products are a rich source of bioactive compounds with therapeutic potential. Macrocarpals, a class of phloroglucinol (B13840) derivatives typically isolated from Eucalyptus species, have demonstrated significant antimicrobial activity against a range of microorganisms.[1][2][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Macrocarpal K using the broth microdilution assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a critical parameter for assessing the efficacy of a new compound.[4][5] This protocol is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), and is intended for use by researchers in microbiology and drug discovery.

Experimental Protocols

This section outlines the detailed methodology for performing the broth microdilution assay to determine the MIC of this compound.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

Table 1: Materials and Reagents

CategoryItemSpecifications
Test Compound This compoundPurified compound
Dimethyl sulfoxide (B87167) (DMSO)ACS grade or higher
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)As per CLSI guidelines
Nutrient Agar/Broth or other appropriate mediaFor bacterial culture
Bacterial Strains Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
Test strains of interestClinically relevant isolates
Reagents Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
Resazurin (B115843) sodium salt or other growth indicator (optional)
Consumables Sterile 96-well microtiter plates (U-bottom or flat-bottom)
Sterile reagent reservoirs
Pipette tips (sterile)
Serological pipettes (sterile)
Equipment Biosafety cabinet (Class II)
Incubator (35 ± 2 °C)
Spectrophotometer or DensitometerFor McFarland standard preparation
Multichannel pipette (5-50 µL and 50-200 µL)
Single-channel pipettes (various volumes)
Vortex mixer
Microplate reader (optional, for automated reading)
Preparation of Solutions and Media

Proper preparation of all solutions and media is crucial for the accuracy and reproducibility of the MIC assay.

2.2.1. This compound Stock Solution

  • Prepare a stock solution of this compound in 100% DMSO. The concentration of the stock solution should be at least 100 times the highest final concentration to be tested to minimize the final DMSO concentration in the assay wells.

  • For example, to achieve a final concentration of 128 µg/mL, prepare a stock solution of 12.8 mg/mL.

  • Ensure complete dissolution of the compound. Gentle warming or vortexing may be applied if necessary.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

2.2.2. Bacterial Inoculum Preparation

  • From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. The absorbance at 625 nm should be between 0.08 and 0.13.

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Assay Procedure

The following steps detail the preparation of the 96-well plate for the MIC determination.

  • Plate Layout: Design the plate layout to include the test compound dilutions, a positive control (growth control, no compound), a negative control (sterility control, no bacteria), and a solvent control (DMSO at the highest concentration used).

  • Compound Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the prepared this compound working solution (diluted from the stock to twice the highest desired final concentration) to the wells of the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a gradient of decreasing concentrations of this compound.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum (standardized to ~5 x 10⁶ CFU/mL) to each well containing the compound dilutions and the positive control wells. This will result in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 10 µL of sterile broth to the negative control wells.

  • Incubation:

    • Cover the microtiter plate with a lid or an adhesive seal.

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

Interpretation of Results

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

  • Visual Inspection: After incubation, visually inspect the wells for turbidity. The growth control well should show distinct turbidity, while the sterility control well should remain clear.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).

  • Automated Reading (Optional): A microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits ≥90% of the growth compared to the positive control.

  • Use of Growth Indicators (Optional): If a growth indicator like resazurin is used, a color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.

Data Presentation

Quantitative data from the MIC assay should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example of MIC Data for this compound

MicroorganismATCC Strain No.This compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus2921380.5 (Vancomycin)
Escherichia coli25922321 (Ciprofloxacin)
Pseudomonas aeruginosa27853642 (Ciprofloxacin)
Enterococcus faecalis29212161 (Vancomycin)

Table 3: Quality Control Ranges for Reference Strains

QC StrainAntimicrobial AgentExpected MIC Range (µg/mL)
E. coli ATCC 25922Ciprofloxacin0.004 - 0.016
S. aureus ATCC 29213Vancomycin0.5 - 2
P. aeruginosa ATCC 27853Ciprofloxacin0.25 - 1
E. faecalis ATCC 29212Vancomycin1 - 4
Note: Expected MIC ranges are based on CLSI guidelines and should be verified by the testing laboratory.

Visualization of Experimental Workflow

A diagram illustrating the workflow of the broth microdilution assay provides a clear visual guide to the experimental process.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) add_broth Add CAMHB to Wells prep_media->add_broth prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum add_broth->serial_dilution serial_dilution->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_results Read Results (Visual or Automated) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Troubleshooting

Variability in MIC results can occur. Table 4 provides guidance on common issues and their solutions.

Table 4: Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No growth in positive control wellsInoculum viability issue; Inactive mediaUse a fresh bacterial culture; Prepare fresh media; Verify incubator temperature.
Growth in negative control wellsContamination of media or reagentsUse aseptic techniques; Check sterility of all components.
MICs are consistently too highInoculum is too heavy; Compound degradationStandardize inoculum using a McFarland standard; Prepare fresh compound dilutions.
MICs are consistently too lowInoculum is too light; Error in compound dilutionStandardize inoculum carefully; Verify calculations and pipetting for serial dilutions.
Inconsistent results between replicatesPipetting errors; Incomplete mixing; Edge effectsCalibrate pipettes; Ensure thorough mixing at each dilution step; Use a plate sealer and ensure proper humidification in the incubator.
Precipitation of this compound in wellsLow solubility of the compound in the aqueous mediumIncrease the initial DMSO concentration in the stock (while keeping the final concentration below inhibitory levels, typically ≤1%); Test a different solvent.

References

Application Notes and Protocols: Broth Microdilution Assay for Macrocarpal K MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Natural products are a rich source of bioactive compounds with therapeutic potential. Macrocarpals, a class of phloroglucinol derivatives typically isolated from Eucalyptus species, have demonstrated significant antimicrobial activity against a range of microorganisms.[1][2][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Macrocarpal K using the broth microdilution assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a critical parameter for assessing the efficacy of a new compound.[4][5] This protocol is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), and is intended for use by researchers in microbiology and drug discovery.

Experimental Protocols

This section outlines the detailed methodology for performing the broth microdilution assay to determine the MIC of this compound.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

Table 1: Materials and Reagents

CategoryItemSpecifications
Test Compound This compoundPurified compound
Dimethyl sulfoxide (DMSO)ACS grade or higher
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)As per CLSI guidelines
Nutrient Agar/Broth or other appropriate mediaFor bacterial culture
Bacterial Strains Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
Test strains of interestClinically relevant isolates
Reagents Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
Resazurin sodium salt or other growth indicator (optional)
Consumables Sterile 96-well microtiter plates (U-bottom or flat-bottom)
Sterile reagent reservoirs
Pipette tips (sterile)
Serological pipettes (sterile)
Equipment Biosafety cabinet (Class II)
Incubator (35 ± 2 °C)
Spectrophotometer or DensitometerFor McFarland standard preparation
Multichannel pipette (5-50 µL and 50-200 µL)
Single-channel pipettes (various volumes)
Vortex mixer
Microplate reader (optional, for automated reading)
Preparation of Solutions and Media

Proper preparation of all solutions and media is crucial for the accuracy and reproducibility of the MIC assay.

2.2.1. This compound Stock Solution

  • Prepare a stock solution of this compound in 100% DMSO. The concentration of the stock solution should be at least 100 times the highest final concentration to be tested to minimize the final DMSO concentration in the assay wells.

  • For example, to achieve a final concentration of 128 µg/mL, prepare a stock solution of 12.8 mg/mL.

  • Ensure complete dissolution of the compound. Gentle warming or vortexing may be applied if necessary.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

2.2.2. Bacterial Inoculum Preparation

  • From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. The absorbance at 625 nm should be between 0.08 and 0.13.

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Assay Procedure

The following steps detail the preparation of the 96-well plate for the MIC determination.

  • Plate Layout: Design the plate layout to include the test compound dilutions, a positive control (growth control, no compound), a negative control (sterility control, no bacteria), and a solvent control (DMSO at the highest concentration used).

  • Compound Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the prepared this compound working solution (diluted from the stock to twice the highest desired final concentration) to the wells of the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a gradient of decreasing concentrations of this compound.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum (standardized to ~5 x 10⁶ CFU/mL) to each well containing the compound dilutions and the positive control wells. This will result in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 10 µL of sterile broth to the negative control wells.

  • Incubation:

    • Cover the microtiter plate with a lid or an adhesive seal.

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

Interpretation of Results

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

  • Visual Inspection: After incubation, visually inspect the wells for turbidity. The growth control well should show distinct turbidity, while the sterility control well should remain clear.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).

  • Automated Reading (Optional): A microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits ≥90% of the growth compared to the positive control.

  • Use of Growth Indicators (Optional): If a growth indicator like resazurin is used, a color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.

Data Presentation

Quantitative data from the MIC assay should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example of MIC Data for this compound

MicroorganismATCC Strain No.This compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus2921380.5 (Vancomycin)
Escherichia coli25922321 (Ciprofloxacin)
Pseudomonas aeruginosa27853642 (Ciprofloxacin)
Enterococcus faecalis29212161 (Vancomycin)

Table 3: Quality Control Ranges for Reference Strains

QC StrainAntimicrobial AgentExpected MIC Range (µg/mL)
E. coli ATCC 25922Ciprofloxacin0.004 - 0.016
S. aureus ATCC 29213Vancomycin0.5 - 2
P. aeruginosa ATCC 27853Ciprofloxacin0.25 - 1
E. faecalis ATCC 29212Vancomycin1 - 4
Note: Expected MIC ranges are based on CLSI guidelines and should be verified by the testing laboratory.

Visualization of Experimental Workflow

A diagram illustrating the workflow of the broth microdilution assay provides a clear visual guide to the experimental process.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) add_broth Add CAMHB to Wells prep_media->add_broth prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum add_broth->serial_dilution serial_dilution->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_results Read Results (Visual or Automated) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Troubleshooting

Variability in MIC results can occur. Table 4 provides guidance on common issues and their solutions.

Table 4: Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No growth in positive control wellsInoculum viability issue; Inactive mediaUse a fresh bacterial culture; Prepare fresh media; Verify incubator temperature.
Growth in negative control wellsContamination of media or reagentsUse aseptic techniques; Check sterility of all components.
MICs are consistently too highInoculum is too heavy; Compound degradationStandardize inoculum using a McFarland standard; Prepare fresh compound dilutions.
MICs are consistently too lowInoculum is too light; Error in compound dilutionStandardize inoculum carefully; Verify calculations and pipetting for serial dilutions.
Inconsistent results between replicatesPipetting errors; Incomplete mixing; Edge effectsCalibrate pipettes; Ensure thorough mixing at each dilution step; Use a plate sealer and ensure proper humidification in the incubator.
Precipitation of this compound in wellsLow solubility of the compound in the aqueous mediumIncrease the initial DMSO concentration in the stock (while keeping the final concentration below inhibitory levels, typically ≤1%); Test a different solvent.

References

Application Notes and Protocols for Macrocarpal K in Fungal Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms are a significant contributor to persistent and difficult-to-treat infections, demonstrating high resistance to conventional antifungal therapies. This resistance is attributed to the protective extracellular matrix, cellular heterogeneity within the biofilm, and the expression of resistance genes. Macrocarpal K, a phloroglucinol (B13840) derivative isolated from Eucalyptus species, has emerged as a compound of interest for its potential antimicrobial properties.[1][2] These application notes provide a comprehensive guide for evaluating the efficacy of this compound in the disruption of pre-formed fungal biofilms, a critical step in preclinical assessment.

The protocols outlined below describe established and widely utilized in vitro assays for biofilm research, enabling the determination of this compound's ability to reduce biofilm biomass and compromise the metabolic activity of embedded fungal cells.[3][4][5]

Putative Mechanism of Action

While the precise mechanism of this compound against fungal biofilms is yet to be fully elucidated, related compounds have been shown to exert antifungal effects by increasing fungal membrane permeability, inducing the production of reactive oxygen species (ROS), and promoting DNA fragmentation. In the context of biofilms, it is hypothesized that this compound may interfere with key signaling pathways essential for biofilm integrity and maintenance. Crucial signaling cascades in fungal biofilm formation include the MAPK, cAMP-PKA, and Hog pathways, which regulate cell adhesion, morphogenesis, and stress responses. Disruption of these pathways can lead to the degradation of the biofilm structure and heightened susceptibility to antifungal agents.

Data Presentation: Efficacy of this compound in Fungal Biofilm Disruption

The following tables are templates for summarizing quantitative data from biofilm disruption assays.

Table 1: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)

Fungal SpeciesConcentration (µg/mL)Mean Absorbance (570 nm) ± SDPercentage of Biofilm Reduction (%)
Candida albicansUntreated Control1.5 ± 0.20
161.1 ± 0.1526.7
320.7 ± 0.153.3
640.3 ± 0.0580.0
Positive Control (e.g., Amphotericin B)0.2 ± 0.0486.7
Aspergillus fumigatusUntreated Control1.8 ± 0.30
161.4 ± 0.222.2
320.9 ± 0.1550.0
640.5 ± 0.0872.2
Positive Control (e.g., Voriconazole)0.4 ± 0.0677.8

Table 2: Effect of this compound on Biofilm Metabolic Activity (XTT Assay)

Fungal SpeciesConcentration (µg/mL)Mean Absorbance (490 nm) ± SDPercentage of Metabolic Activity Reduction (%)
Candida albicansUntreated Control1.2 ± 0.10
160.9 ± 0.0825.0
320.5 ± 0.0558.3
640.2 ± 0.0383.3
Positive Control (e.g., Amphotericin B)0.15 ± 0.0287.5
Aspergillus fumigatusUntreated Control1.4 ± 0.20
161.1 ± 0.1521.4
320.7 ± 0.150.0
640.4 ± 0.0571.4
Positive Control (e.g., Voriconazole)0.3 ± 0.0478.6

Experimental Protocols

Protocol 1: Fungal Biofilm Formation

This protocol details the procedure for generating mature fungal biofilms in a 96-well plate format.

Materials:

  • Fungal strain (e.g., Candida albicans SC5314)

  • Appropriate liquid growth medium (e.g., RPMI 1640 buffered with MOPS)

  • Sterile, flat-bottom 96-well polystyrene microtiter plates

  • Spectrophotometer or hemocytometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the fungal strain from a fresh agar (B569324) plate into a suitable liquid medium. Incubate overnight at the optimal temperature (e.g., 30-37°C) with shaking.

  • Cell Harvesting and Washing: Harvest the fungal cells by centrifugation, wash the cell pellet twice with sterile Phosphate Buffered Saline (PBS), and resuspend in fresh growth medium.

  • Standardization of Cell Suspension: Adjust the cell density to 1 x 10^6 cells/mL in the growth medium using a spectrophotometer or hemocytometer.

  • Biofilm Seeding: Dispense 100 µL of the standardized fungal cell suspension into the wells of a 96-well microtiter plate. Include wells with medium only as a negative control.

  • Incubation for Biofilm Formation: Incubate the plate at 37°C for 24-48 hours to allow for the formation of mature biofilms.

Protocol 2: Biofilm Disruption Assay

This protocol describes the treatment of pre-formed biofilms with this compound.

Materials:

  • Mature fungal biofilms in a 96-well plate (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antifungal agent

  • Growth medium

Procedure:

  • Preparation of Treatment Solutions: Prepare serial dilutions of this compound in the growth medium to achieve the desired final concentrations. Also, prepare dilutions of a positive control antifungal agent.

  • Washing of Biofilms: Carefully remove the medium from the wells containing the mature biofilms and gently wash twice with sterile PBS to remove non-adherent, planktonic cells.

  • Treatment of Biofilms: Add 100 µL of the various concentrations of this compound and the positive control to the respective wells. Add fresh medium to the untreated control wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

Protocol 3: Quantification of Biofilm Disruption - Crystal Violet (CV) Assay

This assay quantifies the total biofilm biomass.

Materials:

  • Treated biofilms in a 96-well plate (from Protocol 2)

  • Methanol (B129727)

  • 0.1% Crystal Violet solution

  • 33% Acetic acid

  • Microplate reader

Procedure:

  • Washing: After the 24-hour treatment, discard the supernatant and wash the wells twice with sterile PBS.

  • Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry. Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Remove the CV solution and wash the plate thoroughly with distilled water until the wash water is clear.

  • Solubilization: Air dry the plate completely. Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of biofilm reduction relative to the untreated control.

Protocol 4: Quantification of Biofilm Disruption - XTT Assay

This assay determines the metabolic activity of the fungal cells within the biofilm.

Materials:

  • Treated biofilms in a 96-well plate (from Protocol 2)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) solution

  • Menadione solution

  • Microplate reader

Procedure:

  • Washing: Following the 24-hour treatment, carefully remove the supernatant and wash the biofilms twice with sterile PBS.

  • XTT-Menadione Solution Preparation: Prepare the XTT-menadione solution immediately before use.

  • Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific fungal strain.

  • Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of metabolic activity reduction relative to the untreated control.

Visualizations

Fungal_Biofilm_Signaling_Pathways cluster_stimuli Environmental Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response Surface Contact Surface Contact MAPK MAPK Pathway Surface Contact->MAPK Nutrient Limitation Nutrient Limitation cAMP_PKA cAMP-PKA Pathway Nutrient Limitation->cAMP_PKA pH/Temperature Shift pH/Temperature Shift HOG HOG Pathway pH/Temperature Shift->HOG Adhesion Adhesion MAPK->Adhesion Hyphal_Formation Hyphal Formation cAMP_PKA->Hyphal_Formation Matrix_Production Matrix Production HOG->Matrix_Production Biofilm Biofilm Formation Adhesion->Biofilm Hyphal_Formation->Biofilm Matrix_Production->Biofilm

Caption: Key signaling pathways in fungal biofilm formation.

Biofilm_Disruption_Workflow A 1. Inoculum Preparation (1x10^6 cells/mL) B 2. Biofilm Formation (96-well plate, 24-48h at 37°C) A->B C 3. Wash with PBS (Remove planktonic cells) B->C D 4. Treatment with this compound (Serial dilutions, 24h at 37°C) C->D E 5. Quantification of Biofilm Disruption D->E F Crystal Violet Assay (Biomass) E->F G XTT Assay (Metabolic Activity) E->G

References

Application Notes and Protocols for Macrocarpal K in Fungal Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms are a significant contributor to persistent and difficult-to-treat infections, demonstrating high resistance to conventional antifungal therapies. This resistance is attributed to the protective extracellular matrix, cellular heterogeneity within the biofilm, and the expression of resistance genes. Macrocarpal K, a phloroglucinol (B13840) derivative isolated from Eucalyptus species, has emerged as a compound of interest for its potential antimicrobial properties.[1][2] These application notes provide a comprehensive guide for evaluating the efficacy of this compound in the disruption of pre-formed fungal biofilms, a critical step in preclinical assessment.

The protocols outlined below describe established and widely utilized in vitro assays for biofilm research, enabling the determination of this compound's ability to reduce biofilm biomass and compromise the metabolic activity of embedded fungal cells.[3][4][5]

Putative Mechanism of Action

While the precise mechanism of this compound against fungal biofilms is yet to be fully elucidated, related compounds have been shown to exert antifungal effects by increasing fungal membrane permeability, inducing the production of reactive oxygen species (ROS), and promoting DNA fragmentation. In the context of biofilms, it is hypothesized that this compound may interfere with key signaling pathways essential for biofilm integrity and maintenance. Crucial signaling cascades in fungal biofilm formation include the MAPK, cAMP-PKA, and Hog pathways, which regulate cell adhesion, morphogenesis, and stress responses. Disruption of these pathways can lead to the degradation of the biofilm structure and heightened susceptibility to antifungal agents.

Data Presentation: Efficacy of this compound in Fungal Biofilm Disruption

The following tables are templates for summarizing quantitative data from biofilm disruption assays.

Table 1: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)

Fungal SpeciesConcentration (µg/mL)Mean Absorbance (570 nm) ± SDPercentage of Biofilm Reduction (%)
Candida albicansUntreated Control1.5 ± 0.20
161.1 ± 0.1526.7
320.7 ± 0.153.3
640.3 ± 0.0580.0
Positive Control (e.g., Amphotericin B)0.2 ± 0.0486.7
Aspergillus fumigatusUntreated Control1.8 ± 0.30
161.4 ± 0.222.2
320.9 ± 0.1550.0
640.5 ± 0.0872.2
Positive Control (e.g., Voriconazole)0.4 ± 0.0677.8

Table 2: Effect of this compound on Biofilm Metabolic Activity (XTT Assay)

Fungal SpeciesConcentration (µg/mL)Mean Absorbance (490 nm) ± SDPercentage of Metabolic Activity Reduction (%)
Candida albicansUntreated Control1.2 ± 0.10
160.9 ± 0.0825.0
320.5 ± 0.0558.3
640.2 ± 0.0383.3
Positive Control (e.g., Amphotericin B)0.15 ± 0.0287.5
Aspergillus fumigatusUntreated Control1.4 ± 0.20
161.1 ± 0.1521.4
320.7 ± 0.150.0
640.4 ± 0.0571.4
Positive Control (e.g., Voriconazole)0.3 ± 0.0478.6

Experimental Protocols

Protocol 1: Fungal Biofilm Formation

This protocol details the procedure for generating mature fungal biofilms in a 96-well plate format.

Materials:

  • Fungal strain (e.g., Candida albicans SC5314)

  • Appropriate liquid growth medium (e.g., RPMI 1640 buffered with MOPS)

  • Sterile, flat-bottom 96-well polystyrene microtiter plates

  • Spectrophotometer or hemocytometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the fungal strain from a fresh agar (B569324) plate into a suitable liquid medium. Incubate overnight at the optimal temperature (e.g., 30-37°C) with shaking.

  • Cell Harvesting and Washing: Harvest the fungal cells by centrifugation, wash the cell pellet twice with sterile Phosphate Buffered Saline (PBS), and resuspend in fresh growth medium.

  • Standardization of Cell Suspension: Adjust the cell density to 1 x 10^6 cells/mL in the growth medium using a spectrophotometer or hemocytometer.

  • Biofilm Seeding: Dispense 100 µL of the standardized fungal cell suspension into the wells of a 96-well microtiter plate. Include wells with medium only as a negative control.

  • Incubation for Biofilm Formation: Incubate the plate at 37°C for 24-48 hours to allow for the formation of mature biofilms.

Protocol 2: Biofilm Disruption Assay

This protocol describes the treatment of pre-formed biofilms with this compound.

Materials:

  • Mature fungal biofilms in a 96-well plate (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antifungal agent

  • Growth medium

Procedure:

  • Preparation of Treatment Solutions: Prepare serial dilutions of this compound in the growth medium to achieve the desired final concentrations. Also, prepare dilutions of a positive control antifungal agent.

  • Washing of Biofilms: Carefully remove the medium from the wells containing the mature biofilms and gently wash twice with sterile PBS to remove non-adherent, planktonic cells.

  • Treatment of Biofilms: Add 100 µL of the various concentrations of this compound and the positive control to the respective wells. Add fresh medium to the untreated control wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

Protocol 3: Quantification of Biofilm Disruption - Crystal Violet (CV) Assay

This assay quantifies the total biofilm biomass.

Materials:

  • Treated biofilms in a 96-well plate (from Protocol 2)

  • Methanol (B129727)

  • 0.1% Crystal Violet solution

  • 33% Acetic acid

  • Microplate reader

Procedure:

  • Washing: After the 24-hour treatment, discard the supernatant and wash the wells twice with sterile PBS.

  • Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry. Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Remove the CV solution and wash the plate thoroughly with distilled water until the wash water is clear.

  • Solubilization: Air dry the plate completely. Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of biofilm reduction relative to the untreated control.

Protocol 4: Quantification of Biofilm Disruption - XTT Assay

This assay determines the metabolic activity of the fungal cells within the biofilm.

Materials:

  • Treated biofilms in a 96-well plate (from Protocol 2)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) solution

  • Menadione solution

  • Microplate reader

Procedure:

  • Washing: Following the 24-hour treatment, carefully remove the supernatant and wash the biofilms twice with sterile PBS.

  • XTT-Menadione Solution Preparation: Prepare the XTT-menadione solution immediately before use.

  • Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific fungal strain.

  • Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of metabolic activity reduction relative to the untreated control.

Visualizations

Fungal_Biofilm_Signaling_Pathways cluster_stimuli Environmental Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response Surface Contact Surface Contact MAPK MAPK Pathway Surface Contact->MAPK Nutrient Limitation Nutrient Limitation cAMP_PKA cAMP-PKA Pathway Nutrient Limitation->cAMP_PKA pH/Temperature Shift pH/Temperature Shift HOG HOG Pathway pH/Temperature Shift->HOG Adhesion Adhesion MAPK->Adhesion Hyphal_Formation Hyphal Formation cAMP_PKA->Hyphal_Formation Matrix_Production Matrix Production HOG->Matrix_Production Biofilm Biofilm Formation Adhesion->Biofilm Hyphal_Formation->Biofilm Matrix_Production->Biofilm

Caption: Key signaling pathways in fungal biofilm formation.

Biofilm_Disruption_Workflow A 1. Inoculum Preparation (1x10^6 cells/mL) B 2. Biofilm Formation (96-well plate, 24-48h at 37°C) A->B C 3. Wash with PBS (Remove planktonic cells) B->C D 4. Treatment with this compound (Serial dilutions, 24h at 37°C) C->D E 5. Quantification of Biofilm Disruption D->E F Crystal Violet Assay (Biomass) E->F G XTT Assay (Metabolic Activity) E->G

References

Application Notes and Protocols for Macrocarpal K in Fungal Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms are a significant contributor to persistent and difficult-to-treat infections, demonstrating high resistance to conventional antifungal therapies. This resistance is attributed to the protective extracellular matrix, cellular heterogeneity within the biofilm, and the expression of resistance genes. Macrocarpal K, a phloroglucinol derivative isolated from Eucalyptus species, has emerged as a compound of interest for its potential antimicrobial properties.[1][2] These application notes provide a comprehensive guide for evaluating the efficacy of this compound in the disruption of pre-formed fungal biofilms, a critical step in preclinical assessment.

The protocols outlined below describe established and widely utilized in vitro assays for biofilm research, enabling the determination of this compound's ability to reduce biofilm biomass and compromise the metabolic activity of embedded fungal cells.[3][4][5]

Putative Mechanism of Action

While the precise mechanism of this compound against fungal biofilms is yet to be fully elucidated, related compounds have been shown to exert antifungal effects by increasing fungal membrane permeability, inducing the production of reactive oxygen species (ROS), and promoting DNA fragmentation. In the context of biofilms, it is hypothesized that this compound may interfere with key signaling pathways essential for biofilm integrity and maintenance. Crucial signaling cascades in fungal biofilm formation include the MAPK, cAMP-PKA, and Hog pathways, which regulate cell adhesion, morphogenesis, and stress responses. Disruption of these pathways can lead to the degradation of the biofilm structure and heightened susceptibility to antifungal agents.

Data Presentation: Efficacy of this compound in Fungal Biofilm Disruption

The following tables are templates for summarizing quantitative data from biofilm disruption assays.

Table 1: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)

Fungal SpeciesConcentration (µg/mL)Mean Absorbance (570 nm) ± SDPercentage of Biofilm Reduction (%)
Candida albicansUntreated Control1.5 ± 0.20
161.1 ± 0.1526.7
320.7 ± 0.153.3
640.3 ± 0.0580.0
Positive Control (e.g., Amphotericin B)0.2 ± 0.0486.7
Aspergillus fumigatusUntreated Control1.8 ± 0.30
161.4 ± 0.222.2
320.9 ± 0.1550.0
640.5 ± 0.0872.2
Positive Control (e.g., Voriconazole)0.4 ± 0.0677.8

Table 2: Effect of this compound on Biofilm Metabolic Activity (XTT Assay)

Fungal SpeciesConcentration (µg/mL)Mean Absorbance (490 nm) ± SDPercentage of Metabolic Activity Reduction (%)
Candida albicansUntreated Control1.2 ± 0.10
160.9 ± 0.0825.0
320.5 ± 0.0558.3
640.2 ± 0.0383.3
Positive Control (e.g., Amphotericin B)0.15 ± 0.0287.5
Aspergillus fumigatusUntreated Control1.4 ± 0.20
161.1 ± 0.1521.4
320.7 ± 0.150.0
640.4 ± 0.0571.4
Positive Control (e.g., Voriconazole)0.3 ± 0.0478.6

Experimental Protocols

Protocol 1: Fungal Biofilm Formation

This protocol details the procedure for generating mature fungal biofilms in a 96-well plate format.

Materials:

  • Fungal strain (e.g., Candida albicans SC5314)

  • Appropriate liquid growth medium (e.g., RPMI 1640 buffered with MOPS)

  • Sterile, flat-bottom 96-well polystyrene microtiter plates

  • Spectrophotometer or hemocytometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the fungal strain from a fresh agar plate into a suitable liquid medium. Incubate overnight at the optimal temperature (e.g., 30-37°C) with shaking.

  • Cell Harvesting and Washing: Harvest the fungal cells by centrifugation, wash the cell pellet twice with sterile Phosphate Buffered Saline (PBS), and resuspend in fresh growth medium.

  • Standardization of Cell Suspension: Adjust the cell density to 1 x 10^6 cells/mL in the growth medium using a spectrophotometer or hemocytometer.

  • Biofilm Seeding: Dispense 100 µL of the standardized fungal cell suspension into the wells of a 96-well microtiter plate. Include wells with medium only as a negative control.

  • Incubation for Biofilm Formation: Incubate the plate at 37°C for 24-48 hours to allow for the formation of mature biofilms.

Protocol 2: Biofilm Disruption Assay

This protocol describes the treatment of pre-formed biofilms with this compound.

Materials:

  • Mature fungal biofilms in a 96-well plate (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antifungal agent

  • Growth medium

Procedure:

  • Preparation of Treatment Solutions: Prepare serial dilutions of this compound in the growth medium to achieve the desired final concentrations. Also, prepare dilutions of a positive control antifungal agent.

  • Washing of Biofilms: Carefully remove the medium from the wells containing the mature biofilms and gently wash twice with sterile PBS to remove non-adherent, planktonic cells.

  • Treatment of Biofilms: Add 100 µL of the various concentrations of this compound and the positive control to the respective wells. Add fresh medium to the untreated control wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

Protocol 3: Quantification of Biofilm Disruption - Crystal Violet (CV) Assay

This assay quantifies the total biofilm biomass.

Materials:

  • Treated biofilms in a 96-well plate (from Protocol 2)

  • Methanol

  • 0.1% Crystal Violet solution

  • 33% Acetic acid

  • Microplate reader

Procedure:

  • Washing: After the 24-hour treatment, discard the supernatant and wash the wells twice with sterile PBS.

  • Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry. Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Remove the CV solution and wash the plate thoroughly with distilled water until the wash water is clear.

  • Solubilization: Air dry the plate completely. Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of biofilm reduction relative to the untreated control.

Protocol 4: Quantification of Biofilm Disruption - XTT Assay

This assay determines the metabolic activity of the fungal cells within the biofilm.

Materials:

  • Treated biofilms in a 96-well plate (from Protocol 2)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) solution

  • Menadione solution

  • Microplate reader

Procedure:

  • Washing: Following the 24-hour treatment, carefully remove the supernatant and wash the biofilms twice with sterile PBS.

  • XTT-Menadione Solution Preparation: Prepare the XTT-menadione solution immediately before use.

  • Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific fungal strain.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of metabolic activity reduction relative to the untreated control.

Visualizations

Fungal_Biofilm_Signaling_Pathways cluster_stimuli Environmental Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response Surface Contact Surface Contact MAPK MAPK Pathway Surface Contact->MAPK Nutrient Limitation Nutrient Limitation cAMP_PKA cAMP-PKA Pathway Nutrient Limitation->cAMP_PKA pH/Temperature Shift pH/Temperature Shift HOG HOG Pathway pH/Temperature Shift->HOG Adhesion Adhesion MAPK->Adhesion Hyphal_Formation Hyphal Formation cAMP_PKA->Hyphal_Formation Matrix_Production Matrix Production HOG->Matrix_Production Biofilm Biofilm Formation Adhesion->Biofilm Hyphal_Formation->Biofilm Matrix_Production->Biofilm

Caption: Key signaling pathways in fungal biofilm formation.

Biofilm_Disruption_Workflow A 1. Inoculum Preparation (1x10^6 cells/mL) B 2. Biofilm Formation (96-well plate, 24-48h at 37°C) A->B C 3. Wash with PBS (Remove planktonic cells) B->C D 4. Treatment with this compound (Serial dilutions, 24h at 37°C) C->D E 5. Quantification of Biofilm Disruption D->E F Crystal Violet Assay (Biomass) E->F G XTT Assay (Metabolic Activity) E->G

References

Application Notes and Protocols for DPP-4 Inhibition Assay of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the inactivation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. This mechanism has established DPP-4 inhibitors as a key therapeutic class for the management of type 2 diabetes mellitus.

Macrocarpal K is a phloroglucinol (B13840) derivative isolated from the leaves of Eucalyptus species, notably Eucalyptus macrocarpa.[1] Phloroglucinols are a class of polyphenolic compounds known for a variety of biological activities. Structurally related compounds, Macrocarpals A and C, also isolated from Eucalyptus, have been identified as inhibitors of DPP-4, with Macrocarpal C demonstrating significant inhibitory activity.[2] This suggests that this compound may also possess DPP-4 inhibitory potential, making it a compound of interest for diabetes research and drug discovery.

These application notes provide a detailed protocol for conducting a DPP-4 inhibition assay using this compound, enabling researchers to evaluate its inhibitory potency and mechanism of action.

DPP-4 Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway of DPP-4 and the mechanism of its inhibition.

DPP4_Pathway Food Food Intake GLP1_GIP_active Active GLP-1 & GIP Food->GLP1_GIP_active stimulates release of Insulin Insulin Secretion Glucagon Glucagon Secretion Beta_Cell β-cells Beta_Cell->Insulin increases Alpha_Cell α-cells Alpha_Cell->Glucagon decreases GLP1_GIP_active->Beta_Cell stimulates GLP1_GIP_active->Alpha_Cell inhibits DPP4 DPP-4 Enzyme GLP1_GIP_active->DPP4 degraded by GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive MacrocarpalK This compound MacrocarpalK->DPP4

DPP-4 signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following table summarizes hypothetical data for the inhibition of DPP-4 by this compound, with the known DPP-4 inhibitor Sitagliptin as a positive control. This data is for illustrative purposes, based on the activity of structurally related compounds.

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound 115.2 ± 2.1\multirow{5}{}{25.8}
535.8 ± 3.5
1048.9 ± 4.2
2570.1 ± 5.0
5092.5 ± 3.8
Sitagliptin 0.0128.4 ± 2.9\multirow{5}{}{0.018}
(Positive Control)0.0255.3 ± 4.1
0.0585.7 ± 3.3
0.198.2 ± 1.5
0.599.1 ± 0.8

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound on human recombinant DPP-4 enzyme.

Materials and Reagents
  • This compound (to be prepared in DMSO)

  • Human Recombinant DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • DPP-4 Inhibitor (Positive Control): Sitagliptin

  • Assay Buffer: Tris-HCl (pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

  • Incubator (37°C)

Experimental Workflow

The diagram below outlines the key steps in the DPP-4 inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_measurement Measurement & Analysis A Prepare serial dilutions of this compound and Sitagliptin in DMSO B Dilute DPP-4 enzyme in assay buffer D Add assay buffer, enzyme, and test compound/control to respective wells A->D C Prepare substrate solution (Gly-Pro-AMC) in assay buffer B->D F Initiate reaction by adding substrate solution C->F E Pre-incubate at 37°C for 10 minutes D->E E->F G Measure fluorescence kinetically at 37°C (Ex/Em = 360/460 nm) for 30 minutes H Calculate reaction rates (ΔRFU/min) G->H I Determine % inhibition and calculate IC50 value H->I

Workflow for the DPP-4 inhibition assay.
Detailed Methodology

  • Reagent Preparation:

    • This compound and Sitagliptin: Prepare stock solutions in DMSO. Create a series of dilutions at various concentrations to be tested.

    • DPP-4 Enzyme: Dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold assay buffer immediately before use. Keep the enzyme solution on ice.

    • DPP-4 Substrate: Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Procedure:

    • Set up the 96-well plate with the following controls and test samples in triplicate:

      • Blank (No Enzyme): Add assay buffer and the same volume of DMSO as used for the test compounds.

      • Enzyme Control (100% Activity): Add assay buffer, diluted DPP-4 enzyme, and DMSO.

      • Positive Control: Add assay buffer, diluted DPP-4 enzyme, and the Sitagliptin dilution.

      • Test Compound (this compound): Add assay buffer, diluted DPP-4 enzyme, and the this compound dilution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Measurement and Analysis:

    • Measure the fluorescence intensity kinetically for 30 minutes, with readings taken every 1-2 minutes (Excitation: 360 nm, Emission: 460 nm).

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

    • Subtract the average slope of the blank wells from all other wells to correct for background fluorescence.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This application note provides a comprehensive framework for assessing the DPP-4 inhibitory activity of this compound. Given the known anti-diabetic potential of other macrocarpals, this protocol serves as a valuable tool for researchers investigating novel natural product-based therapies for type 2 diabetes. The detailed methodology and data presentation guidelines are intended to ensure robust and reproducible results. Further studies may be warranted to determine the precise mechanism of inhibition and to evaluate the in vivo efficacy of this compound.

References

Application Notes and Protocols for DPP-4 Inhibition Assay of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the inactivation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. This mechanism has established DPP-4 inhibitors as a key therapeutic class for the management of type 2 diabetes mellitus.

Macrocarpal K is a phloroglucinol (B13840) derivative isolated from the leaves of Eucalyptus species, notably Eucalyptus macrocarpa.[1] Phloroglucinols are a class of polyphenolic compounds known for a variety of biological activities. Structurally related compounds, Macrocarpals A and C, also isolated from Eucalyptus, have been identified as inhibitors of DPP-4, with Macrocarpal C demonstrating significant inhibitory activity.[2] This suggests that this compound may also possess DPP-4 inhibitory potential, making it a compound of interest for diabetes research and drug discovery.

These application notes provide a detailed protocol for conducting a DPP-4 inhibition assay using this compound, enabling researchers to evaluate its inhibitory potency and mechanism of action.

DPP-4 Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway of DPP-4 and the mechanism of its inhibition.

DPP4_Pathway Food Food Intake GLP1_GIP_active Active GLP-1 & GIP Food->GLP1_GIP_active stimulates release of Insulin Insulin Secretion Glucagon Glucagon Secretion Beta_Cell β-cells Beta_Cell->Insulin increases Alpha_Cell α-cells Alpha_Cell->Glucagon decreases GLP1_GIP_active->Beta_Cell stimulates GLP1_GIP_active->Alpha_Cell inhibits DPP4 DPP-4 Enzyme GLP1_GIP_active->DPP4 degraded by GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive MacrocarpalK This compound MacrocarpalK->DPP4

DPP-4 signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following table summarizes hypothetical data for the inhibition of DPP-4 by this compound, with the known DPP-4 inhibitor Sitagliptin as a positive control. This data is for illustrative purposes, based on the activity of structurally related compounds.

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound 115.2 ± 2.1\multirow{5}{}{25.8}
535.8 ± 3.5
1048.9 ± 4.2
2570.1 ± 5.0
5092.5 ± 3.8
Sitagliptin 0.0128.4 ± 2.9\multirow{5}{}{0.018}
(Positive Control)0.0255.3 ± 4.1
0.0585.7 ± 3.3
0.198.2 ± 1.5
0.599.1 ± 0.8

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound on human recombinant DPP-4 enzyme.

Materials and Reagents
  • This compound (to be prepared in DMSO)

  • Human Recombinant DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • DPP-4 Inhibitor (Positive Control): Sitagliptin

  • Assay Buffer: Tris-HCl (pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

  • Incubator (37°C)

Experimental Workflow

The diagram below outlines the key steps in the DPP-4 inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_measurement Measurement & Analysis A Prepare serial dilutions of this compound and Sitagliptin in DMSO B Dilute DPP-4 enzyme in assay buffer D Add assay buffer, enzyme, and test compound/control to respective wells A->D C Prepare substrate solution (Gly-Pro-AMC) in assay buffer B->D F Initiate reaction by adding substrate solution C->F E Pre-incubate at 37°C for 10 minutes D->E E->F G Measure fluorescence kinetically at 37°C (Ex/Em = 360/460 nm) for 30 minutes H Calculate reaction rates (ΔRFU/min) G->H I Determine % inhibition and calculate IC50 value H->I

Workflow for the DPP-4 inhibition assay.
Detailed Methodology

  • Reagent Preparation:

    • This compound and Sitagliptin: Prepare stock solutions in DMSO. Create a series of dilutions at various concentrations to be tested.

    • DPP-4 Enzyme: Dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold assay buffer immediately before use. Keep the enzyme solution on ice.

    • DPP-4 Substrate: Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Procedure:

    • Set up the 96-well plate with the following controls and test samples in triplicate:

      • Blank (No Enzyme): Add assay buffer and the same volume of DMSO as used for the test compounds.

      • Enzyme Control (100% Activity): Add assay buffer, diluted DPP-4 enzyme, and DMSO.

      • Positive Control: Add assay buffer, diluted DPP-4 enzyme, and the Sitagliptin dilution.

      • Test Compound (this compound): Add assay buffer, diluted DPP-4 enzyme, and the this compound dilution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Measurement and Analysis:

    • Measure the fluorescence intensity kinetically for 30 minutes, with readings taken every 1-2 minutes (Excitation: 360 nm, Emission: 460 nm).

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

    • Subtract the average slope of the blank wells from all other wells to correct for background fluorescence.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This application note provides a comprehensive framework for assessing the DPP-4 inhibitory activity of this compound. Given the known anti-diabetic potential of other macrocarpals, this protocol serves as a valuable tool for researchers investigating novel natural product-based therapies for type 2 diabetes. The detailed methodology and data presentation guidelines are intended to ensure robust and reproducible results. Further studies may be warranted to determine the precise mechanism of inhibition and to evaluate the in vivo efficacy of this compound.

References

Application Notes and Protocols for DPP-4 Inhibition Assay of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism has established DPP-4 inhibitors as a key therapeutic class for the management of type 2 diabetes mellitus.

Macrocarpal K is a phloroglucinol derivative isolated from the leaves of Eucalyptus species, notably Eucalyptus macrocarpa.[1] Phloroglucinols are a class of polyphenolic compounds known for a variety of biological activities. Structurally related compounds, Macrocarpals A and C, also isolated from Eucalyptus, have been identified as inhibitors of DPP-4, with Macrocarpal C demonstrating significant inhibitory activity.[2] This suggests that this compound may also possess DPP-4 inhibitory potential, making it a compound of interest for diabetes research and drug discovery.

These application notes provide a detailed protocol for conducting a DPP-4 inhibition assay using this compound, enabling researchers to evaluate its inhibitory potency and mechanism of action.

DPP-4 Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway of DPP-4 and the mechanism of its inhibition.

DPP4_Pathway Food Food Intake GLP1_GIP_active Active GLP-1 & GIP Food->GLP1_GIP_active stimulates release of Insulin Insulin Secretion Glucagon Glucagon Secretion Beta_Cell β-cells Beta_Cell->Insulin increases Alpha_Cell α-cells Alpha_Cell->Glucagon decreases GLP1_GIP_active->Beta_Cell stimulates GLP1_GIP_active->Alpha_Cell inhibits DPP4 DPP-4 Enzyme GLP1_GIP_active->DPP4 degraded by GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive MacrocarpalK This compound MacrocarpalK->DPP4

DPP-4 signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following table summarizes hypothetical data for the inhibition of DPP-4 by this compound, with the known DPP-4 inhibitor Sitagliptin as a positive control. This data is for illustrative purposes, based on the activity of structurally related compounds.

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound 115.2 ± 2.1\multirow{5}{}{25.8}
535.8 ± 3.5
1048.9 ± 4.2
2570.1 ± 5.0
5092.5 ± 3.8
Sitagliptin 0.0128.4 ± 2.9\multirow{5}{}{0.018}
(Positive Control)0.0255.3 ± 4.1
0.0585.7 ± 3.3
0.198.2 ± 1.5
0.599.1 ± 0.8

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound on human recombinant DPP-4 enzyme.

Materials and Reagents
  • This compound (to be prepared in DMSO)

  • Human Recombinant DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • DPP-4 Inhibitor (Positive Control): Sitagliptin

  • Assay Buffer: Tris-HCl (pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

  • Incubator (37°C)

Experimental Workflow

The diagram below outlines the key steps in the DPP-4 inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_measurement Measurement & Analysis A Prepare serial dilutions of this compound and Sitagliptin in DMSO B Dilute DPP-4 enzyme in assay buffer D Add assay buffer, enzyme, and test compound/control to respective wells A->D C Prepare substrate solution (Gly-Pro-AMC) in assay buffer B->D F Initiate reaction by adding substrate solution C->F E Pre-incubate at 37°C for 10 minutes D->E E->F G Measure fluorescence kinetically at 37°C (Ex/Em = 360/460 nm) for 30 minutes H Calculate reaction rates (ΔRFU/min) G->H I Determine % inhibition and calculate IC50 value H->I

Workflow for the DPP-4 inhibition assay.
Detailed Methodology

  • Reagent Preparation:

    • This compound and Sitagliptin: Prepare stock solutions in DMSO. Create a series of dilutions at various concentrations to be tested.

    • DPP-4 Enzyme: Dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold assay buffer immediately before use. Keep the enzyme solution on ice.

    • DPP-4 Substrate: Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Procedure:

    • Set up the 96-well plate with the following controls and test samples in triplicate:

      • Blank (No Enzyme): Add assay buffer and the same volume of DMSO as used for the test compounds.

      • Enzyme Control (100% Activity): Add assay buffer, diluted DPP-4 enzyme, and DMSO.

      • Positive Control: Add assay buffer, diluted DPP-4 enzyme, and the Sitagliptin dilution.

      • Test Compound (this compound): Add assay buffer, diluted DPP-4 enzyme, and the this compound dilution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Measurement and Analysis:

    • Measure the fluorescence intensity kinetically for 30 minutes, with readings taken every 1-2 minutes (Excitation: 360 nm, Emission: 460 nm).

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

    • Subtract the average slope of the blank wells from all other wells to correct for background fluorescence.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This application note provides a comprehensive framework for assessing the DPP-4 inhibitory activity of this compound. Given the known anti-diabetic potential of other macrocarpals, this protocol serves as a valuable tool for researchers investigating novel natural product-based therapies for type 2 diabetes. The detailed methodology and data presentation guidelines are intended to ensure robust and reproducible results. Further studies may be warranted to determine the precise mechanism of inhibition and to evaluate the in vivo efficacy of this compound.

References

Application Notes and Protocols for the Synthesis of Macrocarpal K Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K, a member of the phloroglucinol-diterpene class of natural products, is isolated from the leaves of Eucalyptus species, notably Eucalyptus macrocarpa.[1] This compound has attracted significant interest within the scientific community due to its potential therapeutic applications, including antimicrobial activities.[1] The unique chemical architecture of this compound, featuring a substituted phloroglucinol (B13840) core linked to a complex diterpene, offers a versatile scaffold for the synthesis of novel derivatives with potentially enhanced biological activities and improved pharmacokinetic profiles.[1]

These application notes provide a comprehensive overview of the methods for obtaining this compound and subsequently synthesizing its derivatives. As a total synthesis of this compound has not been reported, the protocols begin with its isolation and purification from natural sources. This is followed by detailed methodologies for the chemical modification of its key functional groups.

Part 1: Isolation and Purification of this compound

The initial step in the synthesis of this compound derivatives is the efficient isolation of the parent compound from Eucalyptus leaves. The following protocol is a generalized procedure based on established methods for the extraction of macrocarpals.[2][3]

Experimental Protocol: Bioassay-Guided Isolation of this compound
  • Plant Material Preparation and Extraction:

    • Air-dry fresh leaves of Eucalyptus macrocarpa and grind them into a fine powder.

    • Macerate the powdered leaves in 80% aqueous acetone (B3395972) or 95% ethanol (B145695) at room temperature for 24-48 hours. Alternatively, perform extraction under reflux. Repeat the extraction process three times to ensure exhaustive recovery of secondary metabolites.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning (Fractionation):

    • Suspend the crude extract in a mixture of water and ethyl acetate (B1210297) (1:1 v/v) in a separatory funnel.

    • Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer.

    • Repeat the partitioning of the aqueous layer with ethyl acetate three times.

    • Combine all ethyl acetate fractions and wash with a saturated sodium chloride solution.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ethyl acetate fraction enriched with macrocarpals.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography:

      • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

      • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

      • Elute the column with a stepwise gradient of increasing polarity, typically using a mixture of hexane (B92381) and ethyl acetate, followed by ethyl acetate and methanol (B129727).

      • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization agent (e.g., UV light, vanillin-sulfuric acid stain).

      • Combine fractions containing compounds with similar TLC profiles to this compound.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • Further purify the enriched fractions using a C18 reversed-phase HPLC column.

      • Employ a gradient elution system, for example, with acetonitrile (B52724) and water, often containing a small amount of formic acid (0.1%) to improve peak shape.

      • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

      • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Eucalyptus Leaves (Powdered) solvent_extraction Solvent Extraction (Acetone/Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Solvent-Solvent Partitioning (EtOAc/H2O) crude_extract->partitioning enriched_fraction Enriched Ethyl Acetate Fraction partitioning->enriched_fraction silica_column Silica Gel Column Chromatography enriched_fraction->silica_column hplc RP-HPLC silica_column->hplc pure_macrocarpal_k Pure this compound hplc->pure_macrocarpal_k

Caption: Workflow for the isolation and purification of this compound.

Part 2: Synthesis of this compound Derivatives

The chemical structure of this compound, with its phloroglucinol and diterpene moieties, presents several reactive sites for derivatization.

Chemical Structure and Reactive Sites of this compound

IUPAC Name: 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde Molecular Formula: C₂₈H₄₀O₆ Molecular Weight: 472.6 g/mol

Key Reactive Functional Groups:

  • Phloroglucinol Ring:

    • Three phenolic hydroxyl groups

    • Two aldehyde groups

  • Diterpene Moiety:

    • One tertiary hydroxyl group

    • One exocyclic double bond

Proposed Synthetic Pathways for this compound Derivatives

The following section outlines potential synthetic modifications targeting the key functional groups of this compound.

G cluster_phloro Phloroglucinol Ring Modifications cluster_diterpene Diterpene Moiety Modifications macro_k This compound hydroxyl_derivatives Hydroxyl Group Derivatives (Ethers, Esters) macro_k->hydroxyl_derivatives Etherification/ Esterification aldehyde_derivatives Aldehyde Group Derivatives (Alcohols, Carboxylic Acids, Schiff Bases) macro_k->aldehyde_derivatives Reduction/Oxidation/ Condensation tertiary_hydroxyl_derivatives Tertiary Hydroxyl Derivatives (Dehydration) macro_k->tertiary_hydroxyl_derivatives Dehydration double_bond_derivatives Double Bond Derivatives (Hydrogenation, Epoxidation, Dihydroxylation) macro_k->double_bond_derivatives Addition Reactions

Caption: Potential synthetic pathways for this compound derivatization.

Experimental Protocols for the Synthesis of Derivatives

The following are generalized protocols that can be adapted for the synthesis of this compound derivatives. All reactions should be carried out under appropriate inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.

1. Derivatization of Phenolic Hydroxyl Groups

  • Etherification (Williamson Ether Synthesis):

    • Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetone).

    • Add a weak base (e.g., K₂CO₃ or Cs₂CO₃) and stir the mixture at room temperature for 30 minutes.

    • Add an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Esterification:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane (B109758) or THF) with a base (e.g., pyridine (B92270) or triethylamine).

    • Cool the solution to 0 °C in an ice bath.

    • Add an acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting ester by column chromatography.

2. Derivatization of Aldehyde Groups

  • Reduction to Alcohols:

    • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

    • Cool the solution to 0 °C.

    • Add a reducing agent (e.g., sodium borohydride) portion-wise.

    • Stir the reaction at 0 °C or room temperature until completion (monitored by TLC).

    • Carefully quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the diol product by column chromatography.

  • Oxidation to Carboxylic Acids:

    • Dissolve this compound in a suitable solvent mixture (e.g., t-butanol and water).

    • Add a mild oxidizing agent such as sodium chlorite (B76162) in the presence of a scavenger like 2-methyl-2-butene.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture and extract the dicarboxylic acid derivative.

    • Purify by column chromatography or recrystallization.

3. Derivatization of the Diterpene Moiety

  • Dehydration of the Tertiary Alcohol:

    • A method analogous to the semisynthesis of Macrocarpal C from Macrocarpal A or B can be employed.

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Treat with a mild dehydrating agent (e.g., Martin's sulfurane or a mild Lewis acid) at low temperature.

    • Monitor the reaction carefully by TLC to avoid side reactions.

    • Quench the reaction and purify the resulting alkene by column chromatography.

  • Hydrogenation of the Exocyclic Double Bond:

    • Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalyst (e.g., 10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the product by column chromatography.

Data Presentation

The following table summarizes the proposed derivatization strategies for this compound.

Target Functional GroupReaction TypeKey ReagentsPotential Derivative
Phenolic HydroxylsEtherificationAlkyl halide, K₂CO₃Alkoxy-Macrocarpal K
Phenolic HydroxylsEsterificationAcyl halide/anhydride, PyridineAcyloxy-Macrocarpal K
AldehydesReductionNaBH₄Dihydroxymethyl-Macrocarpal K
AldehydesOxidationNaClO₂, 2-methyl-2-buteneDicarboxy-Macrocarpal K
Tertiary HydroxylDehydrationMartin's sulfuraneDehydro-Macrocarpal K
Exocyclic Double BondHydrogenationH₂, Pd/CDihydro-Macrocarpal K

Conclusion

The protocols and synthetic strategies outlined in these application notes provide a framework for the generation of a library of novel this compound derivatives. The isolation of the natural product followed by semisynthetic modifications offers an efficient route to new chemical entities. The biological evaluation of these derivatives may lead to the discovery of compounds with enhanced potency, selectivity, and drug-like properties, thereby advancing the development of new therapeutic agents based on the macrocarpal scaffold.

References

Application Notes and Protocols for the Synthesis of Macrocarpal K Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K, a member of the phloroglucinol-diterpene class of natural products, is isolated from the leaves of Eucalyptus species, notably Eucalyptus macrocarpa.[1] This compound has attracted significant interest within the scientific community due to its potential therapeutic applications, including antimicrobial activities.[1] The unique chemical architecture of this compound, featuring a substituted phloroglucinol (B13840) core linked to a complex diterpene, offers a versatile scaffold for the synthesis of novel derivatives with potentially enhanced biological activities and improved pharmacokinetic profiles.[1]

These application notes provide a comprehensive overview of the methods for obtaining this compound and subsequently synthesizing its derivatives. As a total synthesis of this compound has not been reported, the protocols begin with its isolation and purification from natural sources. This is followed by detailed methodologies for the chemical modification of its key functional groups.

Part 1: Isolation and Purification of this compound

The initial step in the synthesis of this compound derivatives is the efficient isolation of the parent compound from Eucalyptus leaves. The following protocol is a generalized procedure based on established methods for the extraction of macrocarpals.[2][3]

Experimental Protocol: Bioassay-Guided Isolation of this compound
  • Plant Material Preparation and Extraction:

    • Air-dry fresh leaves of Eucalyptus macrocarpa and grind them into a fine powder.

    • Macerate the powdered leaves in 80% aqueous acetone (B3395972) or 95% ethanol (B145695) at room temperature for 24-48 hours. Alternatively, perform extraction under reflux. Repeat the extraction process three times to ensure exhaustive recovery of secondary metabolites.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning (Fractionation):

    • Suspend the crude extract in a mixture of water and ethyl acetate (B1210297) (1:1 v/v) in a separatory funnel.

    • Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer.

    • Repeat the partitioning of the aqueous layer with ethyl acetate three times.

    • Combine all ethyl acetate fractions and wash with a saturated sodium chloride solution.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ethyl acetate fraction enriched with macrocarpals.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography:

      • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

      • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

      • Elute the column with a stepwise gradient of increasing polarity, typically using a mixture of hexane (B92381) and ethyl acetate, followed by ethyl acetate and methanol (B129727).

      • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization agent (e.g., UV light, vanillin-sulfuric acid stain).

      • Combine fractions containing compounds with similar TLC profiles to this compound.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • Further purify the enriched fractions using a C18 reversed-phase HPLC column.

      • Employ a gradient elution system, for example, with acetonitrile (B52724) and water, often containing a small amount of formic acid (0.1%) to improve peak shape.

      • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

      • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Eucalyptus Leaves (Powdered) solvent_extraction Solvent Extraction (Acetone/Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Solvent-Solvent Partitioning (EtOAc/H2O) crude_extract->partitioning enriched_fraction Enriched Ethyl Acetate Fraction partitioning->enriched_fraction silica_column Silica Gel Column Chromatography enriched_fraction->silica_column hplc RP-HPLC silica_column->hplc pure_macrocarpal_k Pure this compound hplc->pure_macrocarpal_k

Caption: Workflow for the isolation and purification of this compound.

Part 2: Synthesis of this compound Derivatives

The chemical structure of this compound, with its phloroglucinol and diterpene moieties, presents several reactive sites for derivatization.

Chemical Structure and Reactive Sites of this compound

IUPAC Name: 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde Molecular Formula: C₂₈H₄₀O₆ Molecular Weight: 472.6 g/mol

Key Reactive Functional Groups:

  • Phloroglucinol Ring:

    • Three phenolic hydroxyl groups

    • Two aldehyde groups

  • Diterpene Moiety:

    • One tertiary hydroxyl group

    • One exocyclic double bond

Proposed Synthetic Pathways for this compound Derivatives

The following section outlines potential synthetic modifications targeting the key functional groups of this compound.

G cluster_phloro Phloroglucinol Ring Modifications cluster_diterpene Diterpene Moiety Modifications macro_k This compound hydroxyl_derivatives Hydroxyl Group Derivatives (Ethers, Esters) macro_k->hydroxyl_derivatives Etherification/ Esterification aldehyde_derivatives Aldehyde Group Derivatives (Alcohols, Carboxylic Acids, Schiff Bases) macro_k->aldehyde_derivatives Reduction/Oxidation/ Condensation tertiary_hydroxyl_derivatives Tertiary Hydroxyl Derivatives (Dehydration) macro_k->tertiary_hydroxyl_derivatives Dehydration double_bond_derivatives Double Bond Derivatives (Hydrogenation, Epoxidation, Dihydroxylation) macro_k->double_bond_derivatives Addition Reactions

Caption: Potential synthetic pathways for this compound derivatization.

Experimental Protocols for the Synthesis of Derivatives

The following are generalized protocols that can be adapted for the synthesis of this compound derivatives. All reactions should be carried out under appropriate inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.

1. Derivatization of Phenolic Hydroxyl Groups

  • Etherification (Williamson Ether Synthesis):

    • Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetone).

    • Add a weak base (e.g., K₂CO₃ or Cs₂CO₃) and stir the mixture at room temperature for 30 minutes.

    • Add an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Esterification:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane (B109758) or THF) with a base (e.g., pyridine (B92270) or triethylamine).

    • Cool the solution to 0 °C in an ice bath.

    • Add an acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting ester by column chromatography.

2. Derivatization of Aldehyde Groups

  • Reduction to Alcohols:

    • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

    • Cool the solution to 0 °C.

    • Add a reducing agent (e.g., sodium borohydride) portion-wise.

    • Stir the reaction at 0 °C or room temperature until completion (monitored by TLC).

    • Carefully quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the diol product by column chromatography.

  • Oxidation to Carboxylic Acids:

    • Dissolve this compound in a suitable solvent mixture (e.g., t-butanol and water).

    • Add a mild oxidizing agent such as sodium chlorite (B76162) in the presence of a scavenger like 2-methyl-2-butene.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture and extract the dicarboxylic acid derivative.

    • Purify by column chromatography or recrystallization.

3. Derivatization of the Diterpene Moiety

  • Dehydration of the Tertiary Alcohol:

    • A method analogous to the semisynthesis of Macrocarpal C from Macrocarpal A or B can be employed.

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Treat with a mild dehydrating agent (e.g., Martin's sulfurane or a mild Lewis acid) at low temperature.

    • Monitor the reaction carefully by TLC to avoid side reactions.

    • Quench the reaction and purify the resulting alkene by column chromatography.

  • Hydrogenation of the Exocyclic Double Bond:

    • Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalyst (e.g., 10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the product by column chromatography.

Data Presentation

The following table summarizes the proposed derivatization strategies for this compound.

Target Functional GroupReaction TypeKey ReagentsPotential Derivative
Phenolic HydroxylsEtherificationAlkyl halide, K₂CO₃Alkoxy-Macrocarpal K
Phenolic HydroxylsEsterificationAcyl halide/anhydride, PyridineAcyloxy-Macrocarpal K
AldehydesReductionNaBH₄Dihydroxymethyl-Macrocarpal K
AldehydesOxidationNaClO₂, 2-methyl-2-buteneDicarboxy-Macrocarpal K
Tertiary HydroxylDehydrationMartin's sulfuraneDehydro-Macrocarpal K
Exocyclic Double BondHydrogenationH₂, Pd/CDihydro-Macrocarpal K

Conclusion

The protocols and synthetic strategies outlined in these application notes provide a framework for the generation of a library of novel this compound derivatives. The isolation of the natural product followed by semisynthetic modifications offers an efficient route to new chemical entities. The biological evaluation of these derivatives may lead to the discovery of compounds with enhanced potency, selectivity, and drug-like properties, thereby advancing the development of new therapeutic agents based on the macrocarpal scaffold.

References

Application Notes and Protocols for the Synthesis of Macrocarpal K Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K, a member of the phloroglucinol-diterpene class of natural products, is isolated from the leaves of Eucalyptus species, notably Eucalyptus macrocarpa.[1] This compound has attracted significant interest within the scientific community due to its potential therapeutic applications, including antimicrobial activities.[1] The unique chemical architecture of this compound, featuring a substituted phloroglucinol core linked to a complex diterpene, offers a versatile scaffold for the synthesis of novel derivatives with potentially enhanced biological activities and improved pharmacokinetic profiles.[1]

These application notes provide a comprehensive overview of the methods for obtaining this compound and subsequently synthesizing its derivatives. As a total synthesis of this compound has not been reported, the protocols begin with its isolation and purification from natural sources. This is followed by detailed methodologies for the chemical modification of its key functional groups.

Part 1: Isolation and Purification of this compound

The initial step in the synthesis of this compound derivatives is the efficient isolation of the parent compound from Eucalyptus leaves. The following protocol is a generalized procedure based on established methods for the extraction of macrocarpals.[2][3]

Experimental Protocol: Bioassay-Guided Isolation of this compound
  • Plant Material Preparation and Extraction:

    • Air-dry fresh leaves of Eucalyptus macrocarpa and grind them into a fine powder.

    • Macerate the powdered leaves in 80% aqueous acetone or 95% ethanol at room temperature for 24-48 hours. Alternatively, perform extraction under reflux. Repeat the extraction process three times to ensure exhaustive recovery of secondary metabolites.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning (Fractionation):

    • Suspend the crude extract in a mixture of water and ethyl acetate (1:1 v/v) in a separatory funnel.

    • Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer.

    • Repeat the partitioning of the aqueous layer with ethyl acetate three times.

    • Combine all ethyl acetate fractions and wash with a saturated sodium chloride solution.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ethyl acetate fraction enriched with macrocarpals.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography:

      • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

      • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

      • Elute the column with a stepwise gradient of increasing polarity, typically using a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol.

      • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization agent (e.g., UV light, vanillin-sulfuric acid stain).

      • Combine fractions containing compounds with similar TLC profiles to this compound.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • Further purify the enriched fractions using a C18 reversed-phase HPLC column.

      • Employ a gradient elution system, for example, with acetonitrile and water, often containing a small amount of formic acid (0.1%) to improve peak shape.

      • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

      • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Eucalyptus Leaves (Powdered) solvent_extraction Solvent Extraction (Acetone/Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Solvent-Solvent Partitioning (EtOAc/H2O) crude_extract->partitioning enriched_fraction Enriched Ethyl Acetate Fraction partitioning->enriched_fraction silica_column Silica Gel Column Chromatography enriched_fraction->silica_column hplc RP-HPLC silica_column->hplc pure_macrocarpal_k Pure this compound hplc->pure_macrocarpal_k

Caption: Workflow for the isolation and purification of this compound.

Part 2: Synthesis of this compound Derivatives

The chemical structure of this compound, with its phloroglucinol and diterpene moieties, presents several reactive sites for derivatization.

Chemical Structure and Reactive Sites of this compound

IUPAC Name: 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde Molecular Formula: C₂₈H₄₀O₆ Molecular Weight: 472.6 g/mol

Key Reactive Functional Groups:

  • Phloroglucinol Ring:

    • Three phenolic hydroxyl groups

    • Two aldehyde groups

  • Diterpene Moiety:

    • One tertiary hydroxyl group

    • One exocyclic double bond

Proposed Synthetic Pathways for this compound Derivatives

The following section outlines potential synthetic modifications targeting the key functional groups of this compound.

G cluster_phloro Phloroglucinol Ring Modifications cluster_diterpene Diterpene Moiety Modifications macro_k This compound hydroxyl_derivatives Hydroxyl Group Derivatives (Ethers, Esters) macro_k->hydroxyl_derivatives Etherification/ Esterification aldehyde_derivatives Aldehyde Group Derivatives (Alcohols, Carboxylic Acids, Schiff Bases) macro_k->aldehyde_derivatives Reduction/Oxidation/ Condensation tertiary_hydroxyl_derivatives Tertiary Hydroxyl Derivatives (Dehydration) macro_k->tertiary_hydroxyl_derivatives Dehydration double_bond_derivatives Double Bond Derivatives (Hydrogenation, Epoxidation, Dihydroxylation) macro_k->double_bond_derivatives Addition Reactions

Caption: Potential synthetic pathways for this compound derivatization.

Experimental Protocols for the Synthesis of Derivatives

The following are generalized protocols that can be adapted for the synthesis of this compound derivatives. All reactions should be carried out under appropriate inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.

1. Derivatization of Phenolic Hydroxyl Groups

  • Etherification (Williamson Ether Synthesis):

    • Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetone).

    • Add a weak base (e.g., K₂CO₃ or Cs₂CO₃) and stir the mixture at room temperature for 30 minutes.

    • Add an alkyl halide (e.g., methyl iodide, benzyl bromide) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Esterification:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane or THF) with a base (e.g., pyridine or triethylamine).

    • Cool the solution to 0 °C in an ice bath.

    • Add an acylating agent (e.g., acetic anhydride or benzoyl chloride) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting ester by column chromatography.

2. Derivatization of Aldehyde Groups

  • Reduction to Alcohols:

    • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

    • Cool the solution to 0 °C.

    • Add a reducing agent (e.g., sodium borohydride) portion-wise.

    • Stir the reaction at 0 °C or room temperature until completion (monitored by TLC).

    • Carefully quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the diol product by column chromatography.

  • Oxidation to Carboxylic Acids:

    • Dissolve this compound in a suitable solvent mixture (e.g., t-butanol and water).

    • Add a mild oxidizing agent such as sodium chlorite in the presence of a scavenger like 2-methyl-2-butene.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture and extract the dicarboxylic acid derivative.

    • Purify by column chromatography or recrystallization.

3. Derivatization of the Diterpene Moiety

  • Dehydration of the Tertiary Alcohol:

    • A method analogous to the semisynthesis of Macrocarpal C from Macrocarpal A or B can be employed.

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Treat with a mild dehydrating agent (e.g., Martin's sulfurane or a mild Lewis acid) at low temperature.

    • Monitor the reaction carefully by TLC to avoid side reactions.

    • Quench the reaction and purify the resulting alkene by column chromatography.

  • Hydrogenation of the Exocyclic Double Bond:

    • Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalyst (e.g., 10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the product by column chromatography.

Data Presentation

The following table summarizes the proposed derivatization strategies for this compound.

Target Functional GroupReaction TypeKey ReagentsPotential Derivative
Phenolic HydroxylsEtherificationAlkyl halide, K₂CO₃Alkoxy-Macrocarpal K
Phenolic HydroxylsEsterificationAcyl halide/anhydride, PyridineAcyloxy-Macrocarpal K
AldehydesReductionNaBH₄Dihydroxymethyl-Macrocarpal K
AldehydesOxidationNaClO₂, 2-methyl-2-buteneDicarboxy-Macrocarpal K
Tertiary HydroxylDehydrationMartin's sulfuraneDehydro-Macrocarpal K
Exocyclic Double BondHydrogenationH₂, Pd/CDihydro-Macrocarpal K

Conclusion

The protocols and synthetic strategies outlined in these application notes provide a framework for the generation of a library of novel this compound derivatives. The isolation of the natural product followed by semisynthetic modifications offers an efficient route to new chemical entities. The biological evaluation of these derivatives may lead to the discovery of compounds with enhanced potency, selectivity, and drug-like properties, thereby advancing the development of new therapeutic agents based on the macrocarpal scaffold.

References

Application Note: Quantification of Macrocarpal K using Analytical HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macrocarpal K is a phloroglucinol-diterpene adduct belonging to the macrocarpal family of compounds, which are naturally occurring in various Eucalyptus species. These compounds have garnered significant interest due to their potential biological activities. Accurate and precise quantification of this compound in plant extracts and other matrices is crucial for research, development, and quality control purposes. This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described method is based on established protocols for structurally similar macrocarpals and provides a framework for researchers, scientists, and drug development professionals.[1][2][3][4]

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample mixture. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution with a mixture of acetonitrile (B52724) and water, modified with a small amount of acid to improve peak shape, is employed.[5] Detection and quantification are performed using an Ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance, typically around 280 nm for this class of compounds.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Materials and Reagents:

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Formic acid (or acetic acid), analytical grade.

    • This compound reference standard (of known purity).

    • Sample containing this compound (e.g., plant extract).

    • Syringe filters (0.45 µm).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to achieve a concentration range that brackets the expected sample concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., dried plant extract).

    • Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

    • Sonication may be used to aid dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method Parameters

The following are typical starting conditions that may require optimization based on the specific instrument and column used.

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient Program 0-5 min: 50% B5-25 min: 50% to 90% B (linear gradient)25-30 min: 90% B (isocratic)30.1-35 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)

Table 1: HPLC Method Parameters.

Method Validation

For reliable quantification, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, a standard, and a sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike and recovery experiments.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting validation and quantification results.

Concentration (µg/mL)Peak Area (mAU*s)
10150000
25375000
50750000
1001500000
2003000000

Table 2: Example Linearity Data for this compound.

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
LOD (µg/mL) [Calculated Value]
LOQ (µg/mL) [Calculated Value]

Table 3: Summary of Method Validation Parameters.

Sample IDWeight (mg)Peak Area (mAU*s)Concentration (µg/mL)Amount of this compound (mg/g)
Sample 110.585000056.754.0
Sample 210.292000061.360.1

Table 4: Example Quantification of this compound in Samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Initial Mobile Phase A->B C Filtration (0.45 µm) B->C D Injection into HPLC System C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection (280 nm) E->F G Peak Integration & Area Determination F->G H Quantification using Calibration Curve G->H I Result Reporting H->I Logical_Relationship cluster_method Method Development & Validation A Method Specificity B Linearity & Range C Accuracy D Precision E LOD & LOQ F Robustness F->A F->B F->C F->D F->E G Routine Quality Control F->G H Research & Development F->H I Pharmacokinetic Studies F->I

References

Application Note: Quantification of Macrocarpal K using Analytical HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macrocarpal K is a phloroglucinol-diterpene adduct belonging to the macrocarpal family of compounds, which are naturally occurring in various Eucalyptus species. These compounds have garnered significant interest due to their potential biological activities. Accurate and precise quantification of this compound in plant extracts and other matrices is crucial for research, development, and quality control purposes. This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described method is based on established protocols for structurally similar macrocarpals and provides a framework for researchers, scientists, and drug development professionals.[1][2][3][4]

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample mixture. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution with a mixture of acetonitrile (B52724) and water, modified with a small amount of acid to improve peak shape, is employed.[5] Detection and quantification are performed using an Ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance, typically around 280 nm for this class of compounds.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Materials and Reagents:

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Formic acid (or acetic acid), analytical grade.

    • This compound reference standard (of known purity).

    • Sample containing this compound (e.g., plant extract).

    • Syringe filters (0.45 µm).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to achieve a concentration range that brackets the expected sample concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., dried plant extract).

    • Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

    • Sonication may be used to aid dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method Parameters

The following are typical starting conditions that may require optimization based on the specific instrument and column used.

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient Program 0-5 min: 50% B5-25 min: 50% to 90% B (linear gradient)25-30 min: 90% B (isocratic)30.1-35 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)

Table 1: HPLC Method Parameters.

Method Validation

For reliable quantification, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, a standard, and a sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike and recovery experiments.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting validation and quantification results.

Concentration (µg/mL)Peak Area (mAU*s)
10150000
25375000
50750000
1001500000
2003000000

Table 2: Example Linearity Data for this compound.

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
LOD (µg/mL) [Calculated Value]
LOQ (µg/mL) [Calculated Value]

Table 3: Summary of Method Validation Parameters.

Sample IDWeight (mg)Peak Area (mAU*s)Concentration (µg/mL)Amount of this compound (mg/g)
Sample 110.585000056.754.0
Sample 210.292000061.360.1

Table 4: Example Quantification of this compound in Samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Initial Mobile Phase A->B C Filtration (0.45 µm) B->C D Injection into HPLC System C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection (280 nm) E->F G Peak Integration & Area Determination F->G H Quantification using Calibration Curve G->H I Result Reporting H->I Logical_Relationship cluster_method Method Development & Validation A Method Specificity B Linearity & Range C Accuracy D Precision E LOD & LOQ F Robustness F->A F->B F->C F->D F->E G Routine Quality Control F->G H Research & Development F->H I Pharmacokinetic Studies F->I

References

Application Note: Quantification of Macrocarpal K using Analytical HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macrocarpal K is a phloroglucinol-diterpene adduct belonging to the macrocarpal family of compounds, which are naturally occurring in various Eucalyptus species. These compounds have garnered significant interest due to their potential biological activities. Accurate and precise quantification of this compound in plant extracts and other matrices is crucial for research, development, and quality control purposes. This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described method is based on established protocols for structurally similar macrocarpals and provides a framework for researchers, scientists, and drug development professionals.[1][2][3][4]

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample mixture. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution with a mixture of acetonitrile and water, modified with a small amount of acid to improve peak shape, is employed.[5] Detection and quantification are performed using an Ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance, typically around 280 nm for this class of compounds.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Materials and Reagents:

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Formic acid (or acetic acid), analytical grade.

    • This compound reference standard (of known purity).

    • Sample containing this compound (e.g., plant extract).

    • Syringe filters (0.45 µm).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to achieve a concentration range that brackets the expected sample concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., dried plant extract).

    • Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

    • Sonication may be used to aid dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method Parameters

The following are typical starting conditions that may require optimization based on the specific instrument and column used.

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient Program 0-5 min: 50% B5-25 min: 50% to 90% B (linear gradient)25-30 min: 90% B (isocratic)30.1-35 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)

Table 1: HPLC Method Parameters.

Method Validation

For reliable quantification, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, a standard, and a sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike and recovery experiments.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting validation and quantification results.

Concentration (µg/mL)Peak Area (mAU*s)
10150000
25375000
50750000
1001500000
2003000000

Table 2: Example Linearity Data for this compound.

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
LOD (µg/mL) [Calculated Value]
LOQ (µg/mL) [Calculated Value]

Table 3: Summary of Method Validation Parameters.

Sample IDWeight (mg)Peak Area (mAU*s)Concentration (µg/mL)Amount of this compound (mg/g)
Sample 110.585000056.754.0
Sample 210.292000061.360.1

Table 4: Example Quantification of this compound in Samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Initial Mobile Phase A->B C Filtration (0.45 µm) B->C D Injection into HPLC System C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection (280 nm) E->F G Peak Integration & Area Determination F->G H Quantification using Calibration Curve G->H I Result Reporting H->I Logical_Relationship cluster_method Method Development & Validation A Method Specificity B Linearity & Range C Accuracy D Precision E LOD & LOQ F Robustness F->A F->B F->C F->D F->E G Routine Quality Control F->G H Research & Development F->H I Pharmacokinetic Studies F->I

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility and Bioavailability of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of Macrocarpal K, particularly concerning its solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a natural phloroglucinol (B13840) compound derived from Eucalyptus species, such as Eucalyptus macrocarpa.[1] It has demonstrated potential as an antimicrobial agent, with researchers exploring its efficacy against various bacterial and fungal infections.[1] Its unique chemical structure also presents opportunities for the synthesis of novel antimicrobial drugs.[1]

Q2: I am observing very low aqueous solubility with my this compound sample. What are the likely reasons for this?

The poor aqueous solubility of this compound is likely attributable to its chemical structure. As a polyphenolic compound, it possesses a significant hydrophobic moiety, which limits its ability to dissolve in aqueous media. This is a common characteristic of many natural product drug candidates.

Q3: What are the potential downstream consequences of this compound's low solubility for my in vivo experiments?

Low aqueous solubility is a primary factor contributing to poor oral bioavailability. For a drug to be absorbed through the gastrointestinal tract, it must first be dissolved in the gut fluids.[2] Consequently, low solubility can lead to:

  • Incomplete dissolution in the gastrointestinal tract.

  • Low absorption and consequently low plasma concentrations.

  • High variability in experimental results between subjects.

  • Reduced therapeutic efficacy in in vivo models.

Q4: Beyond poor solubility, what other factors might contribute to the low bioavailability of this compound?

Several physiological barriers can limit the oral bioavailability of compounds like this compound. These include:

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by cytochrome P450 enzymes in the gut wall and liver before it reaches systemic circulation.[3]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which are present in the intestinal epithelium and actively pump the compound back into the gut lumen, reducing its net absorption.

  • Chemical Instability: The compound might be susceptible to degradation in the acidic environment of the stomach or by enzymes in the intestines.

Troubleshooting Guide

Issue: Poor Dissolution of this compound in Aqueous Buffers
Potential Cause Troubleshooting/Optimization Strategy
Intrinsic low aqueous solubility. 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanosizing to increase the surface area available for dissolution. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the buffer may enhance solubility, particularly if the compound has ionizable groups. 3. Use of Co-solvents: Employ a water-miscible organic solvent (co-solvent) such as ethanol, propylene (B89431) glycol, or PEG 400 to increase the solubility of the compound in the aqueous vehicle. Ensure the final concentration of the co-solvent is compatible with the experimental system.
Compound aggregation. 1. Inclusion Complexation: Utilize cyclodextrins to form inclusion complexes with this compound. The hydrophobic interior of the cyclodextrin (B1172386) can encapsulate the lipophilic drug molecule, while the hydrophilic exterior enhances aqueous solubility. 2. Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL above their critical micelle concentration to form micelles that can solubilize the hydrophobic compound.
Issue: Low and Variable Bioavailability in Animal Studies
Potential Cause Troubleshooting/Optimization Strategy
Poor aqueous solubility leading to incomplete dissolution. 1. Formulate as a Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®). This can enhance the dissolution rate by presenting the drug in an amorphous, high-energy state. 2. Lipid-Based Formulations: Develop a lipid-based drug delivery system such as a self-emulsifying drug delivery system (SEDDS), nanoemulsion, or solid lipid nanoparticles (SLNs). These formulations can improve solubility and absorption of lipophilic compounds.
Rapid first-pass metabolism. 1. Co-administration with CYP450 Inhibitors: Administer this compound with known inhibitors of relevant cytochrome P450 enzymes, such as piperine (B192125) or quercetin, to reduce metabolic degradation. 2. Promote Lymphatic Transport: Utilize long-chain fatty acid-based lipid formulations to encourage lymphatic uptake, which can help the drug bypass the liver and avoid first-pass metabolism.
P-glycoprotein (P-gp) mediated efflux. 1. Co-administration with P-gp Inhibitors: Co-administer a known P-gp inhibitor like verapamil (B1683045) or piperine to block the efflux pump and increase intestinal absorption. 2. Use of Excipients with P-gp Inhibitory Activity: Formulate with excipients such as Tween® 80 or Cremophor® EL, which have been shown to inhibit P-gp function.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by preparing an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (B129727)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the flask wall.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it gently using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Store the resulting solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-gp efflux.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • This compound

  • Verapamil (P-gp inhibitor)

  • Lucifer yellow

  • LC-MS/MS system

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.

  • Prepare dosing solutions of this compound in transport buffer (HBSS). For the P-gp inhibition arm, prepare a dosing solution containing both this compound and verapamil.

  • To measure bidirectional transport, add the dosing solutions to either the apical (A) or basolateral (B) side of the Transwell® inserts.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

  • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests that this compound is a substrate for P-gp efflux.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation Evaluation A Poor Solubility C Particle Size Reduction A->C D Solid Dispersion A->D E Lipid-Based Systems A->E B Low Bioavailability B->D B->E F Co-administration with Inhibitors B->F G Dissolution Testing C->G D->G H Caco-2 Permeability D->H I Pharmacokinetic Studies D->I E->G E->H E->I F->H F->I

Caption: Workflow for addressing solubility and bioavailability issues.

signaling_pathway cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation MK_Lumen This compound (Formulation) MK_Absorbed Absorbed This compound MK_Lumen->MK_Absorbed Absorption Pgp P-gp Efflux Pump MK_Absorbed->Pgp Efflux CYP450 CYP450 Metabolism MK_Absorbed->CYP450 Metabolism MK_Systemic This compound (Bioavailable) MK_Absorbed->MK_Systemic To Circulation

Caption: Key barriers to the oral bioavailability of this compound.

References

Technical Support Center: Improving the Solubility and Bioavailability of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of Macrocarpal K, particularly concerning its solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a natural phloroglucinol (B13840) compound derived from Eucalyptus species, such as Eucalyptus macrocarpa.[1] It has demonstrated potential as an antimicrobial agent, with researchers exploring its efficacy against various bacterial and fungal infections.[1] Its unique chemical structure also presents opportunities for the synthesis of novel antimicrobial drugs.[1]

Q2: I am observing very low aqueous solubility with my this compound sample. What are the likely reasons for this?

The poor aqueous solubility of this compound is likely attributable to its chemical structure. As a polyphenolic compound, it possesses a significant hydrophobic moiety, which limits its ability to dissolve in aqueous media. This is a common characteristic of many natural product drug candidates.

Q3: What are the potential downstream consequences of this compound's low solubility for my in vivo experiments?

Low aqueous solubility is a primary factor contributing to poor oral bioavailability. For a drug to be absorbed through the gastrointestinal tract, it must first be dissolved in the gut fluids.[2] Consequently, low solubility can lead to:

  • Incomplete dissolution in the gastrointestinal tract.

  • Low absorption and consequently low plasma concentrations.

  • High variability in experimental results between subjects.

  • Reduced therapeutic efficacy in in vivo models.

Q4: Beyond poor solubility, what other factors might contribute to the low bioavailability of this compound?

Several physiological barriers can limit the oral bioavailability of compounds like this compound. These include:

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by cytochrome P450 enzymes in the gut wall and liver before it reaches systemic circulation.[3]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which are present in the intestinal epithelium and actively pump the compound back into the gut lumen, reducing its net absorption.

  • Chemical Instability: The compound might be susceptible to degradation in the acidic environment of the stomach or by enzymes in the intestines.

Troubleshooting Guide

Issue: Poor Dissolution of this compound in Aqueous Buffers
Potential Cause Troubleshooting/Optimization Strategy
Intrinsic low aqueous solubility. 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanosizing to increase the surface area available for dissolution. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the buffer may enhance solubility, particularly if the compound has ionizable groups. 3. Use of Co-solvents: Employ a water-miscible organic solvent (co-solvent) such as ethanol, propylene (B89431) glycol, or PEG 400 to increase the solubility of the compound in the aqueous vehicle. Ensure the final concentration of the co-solvent is compatible with the experimental system.
Compound aggregation. 1. Inclusion Complexation: Utilize cyclodextrins to form inclusion complexes with this compound. The hydrophobic interior of the cyclodextrin (B1172386) can encapsulate the lipophilic drug molecule, while the hydrophilic exterior enhances aqueous solubility. 2. Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL above their critical micelle concentration to form micelles that can solubilize the hydrophobic compound.
Issue: Low and Variable Bioavailability in Animal Studies
Potential Cause Troubleshooting/Optimization Strategy
Poor aqueous solubility leading to incomplete dissolution. 1. Formulate as a Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®). This can enhance the dissolution rate by presenting the drug in an amorphous, high-energy state. 2. Lipid-Based Formulations: Develop a lipid-based drug delivery system such as a self-emulsifying drug delivery system (SEDDS), nanoemulsion, or solid lipid nanoparticles (SLNs). These formulations can improve solubility and absorption of lipophilic compounds.
Rapid first-pass metabolism. 1. Co-administration with CYP450 Inhibitors: Administer this compound with known inhibitors of relevant cytochrome P450 enzymes, such as piperine (B192125) or quercetin, to reduce metabolic degradation. 2. Promote Lymphatic Transport: Utilize long-chain fatty acid-based lipid formulations to encourage lymphatic uptake, which can help the drug bypass the liver and avoid first-pass metabolism.
P-glycoprotein (P-gp) mediated efflux. 1. Co-administration with P-gp Inhibitors: Co-administer a known P-gp inhibitor like verapamil (B1683045) or piperine to block the efflux pump and increase intestinal absorption. 2. Use of Excipients with P-gp Inhibitory Activity: Formulate with excipients such as Tween® 80 or Cremophor® EL, which have been shown to inhibit P-gp function.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by preparing an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (B129727)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the flask wall.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it gently using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Store the resulting solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-gp efflux.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • This compound

  • Verapamil (P-gp inhibitor)

  • Lucifer yellow

  • LC-MS/MS system

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.

  • Prepare dosing solutions of this compound in transport buffer (HBSS). For the P-gp inhibition arm, prepare a dosing solution containing both this compound and verapamil.

  • To measure bidirectional transport, add the dosing solutions to either the apical (A) or basolateral (B) side of the Transwell® inserts.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

  • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests that this compound is a substrate for P-gp efflux.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation Evaluation A Poor Solubility C Particle Size Reduction A->C D Solid Dispersion A->D E Lipid-Based Systems A->E B Low Bioavailability B->D B->E F Co-administration with Inhibitors B->F G Dissolution Testing C->G D->G H Caco-2 Permeability D->H I Pharmacokinetic Studies D->I E->G E->H E->I F->H F->I

Caption: Workflow for addressing solubility and bioavailability issues.

signaling_pathway cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation MK_Lumen This compound (Formulation) MK_Absorbed Absorbed This compound MK_Lumen->MK_Absorbed Absorption Pgp P-gp Efflux Pump MK_Absorbed->Pgp Efflux CYP450 CYP450 Metabolism MK_Absorbed->CYP450 Metabolism MK_Systemic This compound (Bioavailable) MK_Absorbed->MK_Systemic To Circulation

Caption: Key barriers to the oral bioavailability of this compound.

References

Technical Support Center: Improving the Solubility and Bioavailability of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of Macrocarpal K, particularly concerning its solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a natural phloroglucinol compound derived from Eucalyptus species, such as Eucalyptus macrocarpa.[1] It has demonstrated potential as an antimicrobial agent, with researchers exploring its efficacy against various bacterial and fungal infections.[1] Its unique chemical structure also presents opportunities for the synthesis of novel antimicrobial drugs.[1]

Q2: I am observing very low aqueous solubility with my this compound sample. What are the likely reasons for this?

The poor aqueous solubility of this compound is likely attributable to its chemical structure. As a polyphenolic compound, it possesses a significant hydrophobic moiety, which limits its ability to dissolve in aqueous media. This is a common characteristic of many natural product drug candidates.

Q3: What are the potential downstream consequences of this compound's low solubility for my in vivo experiments?

Low aqueous solubility is a primary factor contributing to poor oral bioavailability. For a drug to be absorbed through the gastrointestinal tract, it must first be dissolved in the gut fluids.[2] Consequently, low solubility can lead to:

  • Incomplete dissolution in the gastrointestinal tract.

  • Low absorption and consequently low plasma concentrations.

  • High variability in experimental results between subjects.

  • Reduced therapeutic efficacy in in vivo models.

Q4: Beyond poor solubility, what other factors might contribute to the low bioavailability of this compound?

Several physiological barriers can limit the oral bioavailability of compounds like this compound. These include:

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by cytochrome P450 enzymes in the gut wall and liver before it reaches systemic circulation.[3]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which are present in the intestinal epithelium and actively pump the compound back into the gut lumen, reducing its net absorption.

  • Chemical Instability: The compound might be susceptible to degradation in the acidic environment of the stomach or by enzymes in the intestines.

Troubleshooting Guide

Issue: Poor Dissolution of this compound in Aqueous Buffers
Potential Cause Troubleshooting/Optimization Strategy
Intrinsic low aqueous solubility. 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanosizing to increase the surface area available for dissolution. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the buffer may enhance solubility, particularly if the compound has ionizable groups. 3. Use of Co-solvents: Employ a water-miscible organic solvent (co-solvent) such as ethanol, propylene glycol, or PEG 400 to increase the solubility of the compound in the aqueous vehicle. Ensure the final concentration of the co-solvent is compatible with the experimental system.
Compound aggregation. 1. Inclusion Complexation: Utilize cyclodextrins to form inclusion complexes with this compound. The hydrophobic interior of the cyclodextrin can encapsulate the lipophilic drug molecule, while the hydrophilic exterior enhances aqueous solubility. 2. Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL above their critical micelle concentration to form micelles that can solubilize the hydrophobic compound.
Issue: Low and Variable Bioavailability in Animal Studies
Potential Cause Troubleshooting/Optimization Strategy
Poor aqueous solubility leading to incomplete dissolution. 1. Formulate as a Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®). This can enhance the dissolution rate by presenting the drug in an amorphous, high-energy state. 2. Lipid-Based Formulations: Develop a lipid-based drug delivery system such as a self-emulsifying drug delivery system (SEDDS), nanoemulsion, or solid lipid nanoparticles (SLNs). These formulations can improve solubility and absorption of lipophilic compounds.
Rapid first-pass metabolism. 1. Co-administration with CYP450 Inhibitors: Administer this compound with known inhibitors of relevant cytochrome P450 enzymes, such as piperine or quercetin, to reduce metabolic degradation. 2. Promote Lymphatic Transport: Utilize long-chain fatty acid-based lipid formulations to encourage lymphatic uptake, which can help the drug bypass the liver and avoid first-pass metabolism.
P-glycoprotein (P-gp) mediated efflux. 1. Co-administration with P-gp Inhibitors: Co-administer a known P-gp inhibitor like verapamil or piperine to block the efflux pump and increase intestinal absorption. 2. Use of Excipients with P-gp Inhibitory Activity: Formulate with excipients such as Tween® 80 or Cremophor® EL, which have been shown to inhibit P-gp function.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by preparing an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the flask wall.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it gently using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Store the resulting solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-gp efflux.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • This compound

  • Verapamil (P-gp inhibitor)

  • Lucifer yellow

  • LC-MS/MS system

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.

  • Prepare dosing solutions of this compound in transport buffer (HBSS). For the P-gp inhibition arm, prepare a dosing solution containing both this compound and verapamil.

  • To measure bidirectional transport, add the dosing solutions to either the apical (A) or basolateral (B) side of the Transwell® inserts.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

  • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests that this compound is a substrate for P-gp efflux.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation Evaluation A Poor Solubility C Particle Size Reduction A->C D Solid Dispersion A->D E Lipid-Based Systems A->E B Low Bioavailability B->D B->E F Co-administration with Inhibitors B->F G Dissolution Testing C->G D->G H Caco-2 Permeability D->H I Pharmacokinetic Studies D->I E->G E->H E->I F->H F->I

Caption: Workflow for addressing solubility and bioavailability issues.

signaling_pathway cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation MK_Lumen This compound (Formulation) MK_Absorbed Absorbed This compound MK_Lumen->MK_Absorbed Absorption Pgp P-gp Efflux Pump MK_Absorbed->Pgp Efflux CYP450 CYP450 Metabolism MK_Absorbed->CYP450 Metabolism MK_Systemic This compound (Bioavailable) MK_Absorbed->MK_Systemic To Circulation

Caption: Key barriers to the oral bioavailability of this compound.

References

Technical Support Center: Macrocarpal Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the challenges associated with the aggregation of macrocarpals in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are macrocarpals and why is their aggregation a concern in research?

A1: Macrocarpals are a class of chemical compounds, often isolated from plants like Eucalyptus globulus.[1][2] They are studied for their potential therapeutic properties, such as dipeptidyl peptidase 4 (DPP-4) inhibition.[1][2] Aggregation, the process where individual molecules self-associate into larger complexes, is a significant concern because it can alter the compound's physicochemical properties, leading to reduced solubility, loss of biological activity, and potential for immunogenicity.[3] This can cause inaccurate and irreproducible results in experimental assays.

Q2: Are all macrocarpals equally prone to aggregation?

A2: No. Studies have shown that different macrocarpals have varying tendencies to aggregate. For instance, Macrocarpal C has been observed to have a higher propensity for aggregation in solutions compared to Macrocarpals A and B, a phenomenon confirmed by turbidity measurements, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Q3: What primary factors influence the aggregation of macrocarpals?

A3: The aggregation of macrocarpals, like other molecules such as peptides and proteins, is influenced by a combination of intrinsic and extrinsic factors. Key factors include:

  • Concentration: Higher concentrations of the macrocarpal increase the likelihood of intermolecular interactions and aggregation.

  • pH: The pH of the solution can alter the charge state of the molecule, affecting electrostatic interactions that can either promote or inhibit aggregation.

  • Solvent/Excipients: The composition of the solvent system (e.g., the percentage of DMSO) and the presence of excipients like salts or surfactants can significantly impact solubility and aggregation.

  • Temperature: Temperature can affect molecular stability and the kinetics of aggregation.

  • Mechanical Stress: Agitation, stirring, or filtration can introduce mechanical stress that may induce aggregation.

Q4: How does aggregation impact the results of enzyme inhibition assays?

A4: Aggregation can profoundly affect enzyme inhibition assay results. For example, the aggregation of Macrocarpal C was linked to a distinct inhibition curve for DPP-4, characterized by a very sharp increase in inhibitory activity within a narrow concentration range. This suggests that the aggregated form, rather than the monomeric form, may be responsible for the observed potent inhibition, which can lead to a misinterpretation of the compound's intrinsic potency.

Troubleshooting Guide

Q5: My macrocarpal solution appears cloudy or has visible particulates. What does this mean and what should I do?

A5: Cloudiness or turbidity is a strong indicator of aggregation or precipitation.

  • Confirmation: First, quantify the turbidity using a spectrophotometer to measure absorbance at 600 nm (see Protocol 1).

  • Reversibility: Try to reverse the aggregation by gently sonicating the sample in a bath sonicator. Avoid probe sonicators as they can damage the molecules.

  • Solvent Adjustment: The issue may be poor solubility in the current buffer. Consider adjusting the pH or increasing the percentage of a co-solvent like DMSO, but be mindful that this can also influence aggregation.

  • Filtration: If aggregates are large and irreversible, you may need to filter the solution (e.g., with a 0.22 µm filter) to remove them, but this will lower the effective concentration of your compound.

Q6: I am observing a sudden, steep sigmoidal curve in my bioactivity assay instead of a linear dose-response. Could aggregation be the cause?

A6: Yes, this is a classic sign of aggregation-induced activity. A sharp increase in activity over a narrow concentration range suggests that a critical concentration is required for the molecules to aggregate and exert their effect, as was observed with Macrocarpal C's inhibition of DPP-4. To investigate this:

  • Run parallel experiments to characterize the aggregation state (e.g., turbidity or Dynamic Light Scattering) across the same concentration range.

  • Include an anti-aggregation excipient, like a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20), to see if it linearizes the dose-response curve.

Q7: How can I proactively prevent macrocarpal aggregation during my experiments?

A7: Preventing aggregation is crucial for obtaining reliable data.

  • Optimize pH and Buffer: Work at a pH where the macrocarpal is most soluble and stable. For Macrocarpal C, a pH of 8 was shown to improve solubility.

  • Control Concentration: Prepare stock solutions at high concentrations in a suitable solvent (like 100% DMSO) and make final dilutions into the aqueous buffer immediately before the experiment to minimize the time the compound spends in an aggregation-prone state.

  • Use Additives: Incorporate stabilizers or surfactants into your assay buffer. Non-ionic surfactants like Polysorbate 20 (Tween-20) or amino acids such as arginine can be effective at preventing aggregation.

  • Minimize Stress: Avoid vigorous vortexing or repeated freeze-thaw cycles. Ensure gentle mixing when preparing dilutions.

Data Presentation

Quantitative Analysis of Aggregation

Summarized data provides a clear comparison of the aggregation propensity of different macrocarpals and the techniques used for characterization.

Table 1: Turbidity of Macrocarpals A, B, and C in 10% DMSO Solution

Concentration (µM)Macrocarpal A (A₆₀₀nm x 10³)Macrocarpal B (A₆₀₀nm x 10³)Macrocarpal C (A₆₀₀nm x 10³)
0101
10100
500116
1005141
50023349
10001312763

Table 2: Common Experimental Techniques for Characterizing Macrocarpal Aggregation

TechniquePrincipleInformation GainedReference
Turbidity Measurement Measures light scattering by suspended particles.Simple, rapid assessment of the presence of large aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle movement.Provides information on the size distribution of aggregates.
Thioflavin T (ThT) Assay ThT dye fluoresces upon binding to β-sheet structures in fibrillar aggregates.Detects and quantifies the formation of amyloid-like fibrils.
Size Exclusion Chromatography (SEC-MALS) Separates molecules by size, followed by light scattering detection.Quantifies the relative amounts of monomer, dimer, and larger aggregates.
NMR Spectroscopy Analyzes the chemical environment of atomic nuclei.Line broadening can indicate the formation of larger molecular complexes.
Mass Spectrometry (ESI-MS) Measures the mass-to-charge ratio of ionized molecules.Can detect non-covalent complexes, such as dimers ([2M-H]⁻ peaks).

Experimental Protocols

Protocol 1: Turbidity Measurement for Assessing Macrocarpal Aggregation

This protocol is a simple method to quantify the extent of aggregation by measuring the absorbance of a solution.

  • Preparation of Solutions:

    • Prepare a stock solution of the macrocarpal in 100% DMSO.

    • Prepare the final aqueous buffer (e.g., Tris-HCl, pH 8.0).

    • Create a dilution series of the macrocarpal in the desired final concentration of co-solvent (e.g., 10% DMSO in buffer). Prepare a buffer-only blank with the same co-solvent concentration.

  • Incubation:

    • Incubate the samples under the desired experimental conditions (e.g., 37°C for 30 minutes).

  • Measurement:

    • Set a spectrophotometer to read absorbance at 600 nm (A₆₀₀).

    • Use a quartz or plastic cuvette to measure the A₆₀₀ of each sample, using the buffer-only solution as the blank.

  • Analysis:

    • An increase in A₆₀₀ correlates with an increase in the turbidity and aggregation of the compound. Plot A₆₀₀ against macrocarpal concentration.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay to Monitor Aggregation Kinetics

This assay is used to detect the formation of amyloid-like fibrillar aggregates.

  • Reagent Preparation:

    • Prepare a 2.5 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare a working solution of 25 µM ThT in the assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare the macrocarpal solution at twice the final desired concentration in the same buffer.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add 50 µL of the macrocarpal solution.

    • Add 50 µL of the 25 µM ThT working solution to each well. The final ThT concentration will be 12.5 µM.

    • Include negative controls (buffer with ThT only).

  • Kinetic Measurement:

    • Place the plate in a microplate reader pre-set to 37°C.

    • Set the reader to measure fluorescence intensity at kinetic intervals (e.g., every 15 minutes for 24-50 hours).

    • Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

    • Enable orbital shaking between reads to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-only control from all readings.

    • Plot the change in fluorescence intensity over time. A sigmoidal curve indicates a nucleation-dependent aggregation process.

Visualizations

Visual diagrams help clarify complex workflows and relationships involved in studying macrocarpal aggregation.

Troubleshooting_Workflow start Start: Inconsistent Results or Visible Precipitation obs_turbidity Observe Solution (Visual Check & A600) start->obs_turbidity is_turbid Is Solution Turbid? obs_turbidity->is_turbid check_params Review Experimental Parameters: - Concentration - pH - Incubation Time is_turbid->check_params Yes is_steep_curve Bioactivity Curve Steep/ Sigmoidal? is_turbid->is_steep_curve No modify_protocol Modify Protocol check_params->modify_protocol is_steep_curve->check_params Yes retest Re-run Assay and Analyze Aggregation State is_steep_curve->retest No, problem resolved action_sonicate Action: Gentle Sonication modify_protocol->action_sonicate action_adjust_ph Action: Adjust pH (e.g., to pH 8) modify_protocol->action_adjust_ph action_lower_conc Action: Lower Concentration modify_protocol->action_lower_conc action_add_surfactant Action: Add Surfactant (e.g., 0.01% Tween-20) modify_protocol->action_add_surfactant action_sonicate->retest action_adjust_ph->retest action_lower_conc->retest action_add_surfactant->retest

A logical workflow for troubleshooting macrocarpal aggregation.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Macrocarpal Stock in DMSO prep_dilutions Prepare Dilution Series in Aqueous Buffer prep_stock->prep_dilutions run_turbidity Assay 1: Turbidity (A600) prep_dilutions->run_turbidity run_tht Assay 2: ThT Fluorescence prep_dilutions->run_tht run_bioassay Assay 3: Bioactivity (e.g., DPP-4) prep_dilutions->run_bioassay correlate_data Correlate Aggregation with Bioactivity run_turbidity->correlate_data run_tht->correlate_data run_bioassay->correlate_data conclusion Draw Conclusion on Structure-Activity Relationship correlate_data->conclusion

Workflow for assessing aggregation and its impact on bioactivity.

Factors_Influencing_Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center_node Macrocarpal Aggregation hydrophobicity Hydrophobicity center_node->hydrophobicity charge Molecular Charge center_node->charge structure 3D Structure center_node->structure concentration Concentration center_node->concentration ph Solution pH center_node->ph temp Temperature center_node->temp ionic_strength Ionic Strength center_node->ionic_strength mechanical_stress Mechanical Stress (e.g., Shaking) center_node->mechanical_stress excipients Excipients/Co-solvents center_node->excipients

Key factors that influence the aggregation of macrocarpals.

References

Technical Support Center: Macrocarpal Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the challenges associated with the aggregation of macrocarpals in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are macrocarpals and why is their aggregation a concern in research?

A1: Macrocarpals are a class of chemical compounds, often isolated from plants like Eucalyptus globulus.[1][2] They are studied for their potential therapeutic properties, such as dipeptidyl peptidase 4 (DPP-4) inhibition.[1][2] Aggregation, the process where individual molecules self-associate into larger complexes, is a significant concern because it can alter the compound's physicochemical properties, leading to reduced solubility, loss of biological activity, and potential for immunogenicity.[3] This can cause inaccurate and irreproducible results in experimental assays.

Q2: Are all macrocarpals equally prone to aggregation?

A2: No. Studies have shown that different macrocarpals have varying tendencies to aggregate. For instance, Macrocarpal C has been observed to have a higher propensity for aggregation in solutions compared to Macrocarpals A and B, a phenomenon confirmed by turbidity measurements, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Q3: What primary factors influence the aggregation of macrocarpals?

A3: The aggregation of macrocarpals, like other molecules such as peptides and proteins, is influenced by a combination of intrinsic and extrinsic factors. Key factors include:

  • Concentration: Higher concentrations of the macrocarpal increase the likelihood of intermolecular interactions and aggregation.

  • pH: The pH of the solution can alter the charge state of the molecule, affecting electrostatic interactions that can either promote or inhibit aggregation.

  • Solvent/Excipients: The composition of the solvent system (e.g., the percentage of DMSO) and the presence of excipients like salts or surfactants can significantly impact solubility and aggregation.

  • Temperature: Temperature can affect molecular stability and the kinetics of aggregation.

  • Mechanical Stress: Agitation, stirring, or filtration can introduce mechanical stress that may induce aggregation.

Q4: How does aggregation impact the results of enzyme inhibition assays?

A4: Aggregation can profoundly affect enzyme inhibition assay results. For example, the aggregation of Macrocarpal C was linked to a distinct inhibition curve for DPP-4, characterized by a very sharp increase in inhibitory activity within a narrow concentration range. This suggests that the aggregated form, rather than the monomeric form, may be responsible for the observed potent inhibition, which can lead to a misinterpretation of the compound's intrinsic potency.

Troubleshooting Guide

Q5: My macrocarpal solution appears cloudy or has visible particulates. What does this mean and what should I do?

A5: Cloudiness or turbidity is a strong indicator of aggregation or precipitation.

  • Confirmation: First, quantify the turbidity using a spectrophotometer to measure absorbance at 600 nm (see Protocol 1).

  • Reversibility: Try to reverse the aggregation by gently sonicating the sample in a bath sonicator. Avoid probe sonicators as they can damage the molecules.

  • Solvent Adjustment: The issue may be poor solubility in the current buffer. Consider adjusting the pH or increasing the percentage of a co-solvent like DMSO, but be mindful that this can also influence aggregation.

  • Filtration: If aggregates are large and irreversible, you may need to filter the solution (e.g., with a 0.22 µm filter) to remove them, but this will lower the effective concentration of your compound.

Q6: I am observing a sudden, steep sigmoidal curve in my bioactivity assay instead of a linear dose-response. Could aggregation be the cause?

A6: Yes, this is a classic sign of aggregation-induced activity. A sharp increase in activity over a narrow concentration range suggests that a critical concentration is required for the molecules to aggregate and exert their effect, as was observed with Macrocarpal C's inhibition of DPP-4. To investigate this:

  • Run parallel experiments to characterize the aggregation state (e.g., turbidity or Dynamic Light Scattering) across the same concentration range.

  • Include an anti-aggregation excipient, like a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20), to see if it linearizes the dose-response curve.

Q7: How can I proactively prevent macrocarpal aggregation during my experiments?

A7: Preventing aggregation is crucial for obtaining reliable data.

  • Optimize pH and Buffer: Work at a pH where the macrocarpal is most soluble and stable. For Macrocarpal C, a pH of 8 was shown to improve solubility.

  • Control Concentration: Prepare stock solutions at high concentrations in a suitable solvent (like 100% DMSO) and make final dilutions into the aqueous buffer immediately before the experiment to minimize the time the compound spends in an aggregation-prone state.

  • Use Additives: Incorporate stabilizers or surfactants into your assay buffer. Non-ionic surfactants like Polysorbate 20 (Tween-20) or amino acids such as arginine can be effective at preventing aggregation.

  • Minimize Stress: Avoid vigorous vortexing or repeated freeze-thaw cycles. Ensure gentle mixing when preparing dilutions.

Data Presentation

Quantitative Analysis of Aggregation

Summarized data provides a clear comparison of the aggregation propensity of different macrocarpals and the techniques used for characterization.

Table 1: Turbidity of Macrocarpals A, B, and C in 10% DMSO Solution

Concentration (µM)Macrocarpal A (A₆₀₀nm x 10³)Macrocarpal B (A₆₀₀nm x 10³)Macrocarpal C (A₆₀₀nm x 10³)
0101
10100
500116
1005141
50023349
10001312763

Table 2: Common Experimental Techniques for Characterizing Macrocarpal Aggregation

TechniquePrincipleInformation GainedReference
Turbidity Measurement Measures light scattering by suspended particles.Simple, rapid assessment of the presence of large aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle movement.Provides information on the size distribution of aggregates.
Thioflavin T (ThT) Assay ThT dye fluoresces upon binding to β-sheet structures in fibrillar aggregates.Detects and quantifies the formation of amyloid-like fibrils.
Size Exclusion Chromatography (SEC-MALS) Separates molecules by size, followed by light scattering detection.Quantifies the relative amounts of monomer, dimer, and larger aggregates.
NMR Spectroscopy Analyzes the chemical environment of atomic nuclei.Line broadening can indicate the formation of larger molecular complexes.
Mass Spectrometry (ESI-MS) Measures the mass-to-charge ratio of ionized molecules.Can detect non-covalent complexes, such as dimers ([2M-H]⁻ peaks).

Experimental Protocols

Protocol 1: Turbidity Measurement for Assessing Macrocarpal Aggregation

This protocol is a simple method to quantify the extent of aggregation by measuring the absorbance of a solution.

  • Preparation of Solutions:

    • Prepare a stock solution of the macrocarpal in 100% DMSO.

    • Prepare the final aqueous buffer (e.g., Tris-HCl, pH 8.0).

    • Create a dilution series of the macrocarpal in the desired final concentration of co-solvent (e.g., 10% DMSO in buffer). Prepare a buffer-only blank with the same co-solvent concentration.

  • Incubation:

    • Incubate the samples under the desired experimental conditions (e.g., 37°C for 30 minutes).

  • Measurement:

    • Set a spectrophotometer to read absorbance at 600 nm (A₆₀₀).

    • Use a quartz or plastic cuvette to measure the A₆₀₀ of each sample, using the buffer-only solution as the blank.

  • Analysis:

    • An increase in A₆₀₀ correlates with an increase in the turbidity and aggregation of the compound. Plot A₆₀₀ against macrocarpal concentration.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay to Monitor Aggregation Kinetics

This assay is used to detect the formation of amyloid-like fibrillar aggregates.

  • Reagent Preparation:

    • Prepare a 2.5 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare a working solution of 25 µM ThT in the assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare the macrocarpal solution at twice the final desired concentration in the same buffer.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add 50 µL of the macrocarpal solution.

    • Add 50 µL of the 25 µM ThT working solution to each well. The final ThT concentration will be 12.5 µM.

    • Include negative controls (buffer with ThT only).

  • Kinetic Measurement:

    • Place the plate in a microplate reader pre-set to 37°C.

    • Set the reader to measure fluorescence intensity at kinetic intervals (e.g., every 15 minutes for 24-50 hours).

    • Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

    • Enable orbital shaking between reads to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-only control from all readings.

    • Plot the change in fluorescence intensity over time. A sigmoidal curve indicates a nucleation-dependent aggregation process.

Visualizations

Visual diagrams help clarify complex workflows and relationships involved in studying macrocarpal aggregation.

Troubleshooting_Workflow start Start: Inconsistent Results or Visible Precipitation obs_turbidity Observe Solution (Visual Check & A600) start->obs_turbidity is_turbid Is Solution Turbid? obs_turbidity->is_turbid check_params Review Experimental Parameters: - Concentration - pH - Incubation Time is_turbid->check_params Yes is_steep_curve Bioactivity Curve Steep/ Sigmoidal? is_turbid->is_steep_curve No modify_protocol Modify Protocol check_params->modify_protocol is_steep_curve->check_params Yes retest Re-run Assay and Analyze Aggregation State is_steep_curve->retest No, problem resolved action_sonicate Action: Gentle Sonication modify_protocol->action_sonicate action_adjust_ph Action: Adjust pH (e.g., to pH 8) modify_protocol->action_adjust_ph action_lower_conc Action: Lower Concentration modify_protocol->action_lower_conc action_add_surfactant Action: Add Surfactant (e.g., 0.01% Tween-20) modify_protocol->action_add_surfactant action_sonicate->retest action_adjust_ph->retest action_lower_conc->retest action_add_surfactant->retest

A logical workflow for troubleshooting macrocarpal aggregation.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Macrocarpal Stock in DMSO prep_dilutions Prepare Dilution Series in Aqueous Buffer prep_stock->prep_dilutions run_turbidity Assay 1: Turbidity (A600) prep_dilutions->run_turbidity run_tht Assay 2: ThT Fluorescence prep_dilutions->run_tht run_bioassay Assay 3: Bioactivity (e.g., DPP-4) prep_dilutions->run_bioassay correlate_data Correlate Aggregation with Bioactivity run_turbidity->correlate_data run_tht->correlate_data run_bioassay->correlate_data conclusion Draw Conclusion on Structure-Activity Relationship correlate_data->conclusion

Workflow for assessing aggregation and its impact on bioactivity.

Factors_Influencing_Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center_node Macrocarpal Aggregation hydrophobicity Hydrophobicity center_node->hydrophobicity charge Molecular Charge center_node->charge structure 3D Structure center_node->structure concentration Concentration center_node->concentration ph Solution pH center_node->ph temp Temperature center_node->temp ionic_strength Ionic Strength center_node->ionic_strength mechanical_stress Mechanical Stress (e.g., Shaking) center_node->mechanical_stress excipients Excipients/Co-solvents center_node->excipients

Key factors that influence the aggregation of macrocarpals.

References

Technical Support Center: Macrocarpal Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the challenges associated with the aggregation of macrocarpals in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are macrocarpals and why is their aggregation a concern in research?

A1: Macrocarpals are a class of chemical compounds, often isolated from plants like Eucalyptus globulus.[1][2] They are studied for their potential therapeutic properties, such as dipeptidyl peptidase 4 (DPP-4) inhibition.[1][2] Aggregation, the process where individual molecules self-associate into larger complexes, is a significant concern because it can alter the compound's physicochemical properties, leading to reduced solubility, loss of biological activity, and potential for immunogenicity.[3] This can cause inaccurate and irreproducible results in experimental assays.

Q2: Are all macrocarpals equally prone to aggregation?

A2: No. Studies have shown that different macrocarpals have varying tendencies to aggregate. For instance, Macrocarpal C has been observed to have a higher propensity for aggregation in solutions compared to Macrocarpals A and B, a phenomenon confirmed by turbidity measurements, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Q3: What primary factors influence the aggregation of macrocarpals?

A3: The aggregation of macrocarpals, like other molecules such as peptides and proteins, is influenced by a combination of intrinsic and extrinsic factors. Key factors include:

  • Concentration: Higher concentrations of the macrocarpal increase the likelihood of intermolecular interactions and aggregation.

  • pH: The pH of the solution can alter the charge state of the molecule, affecting electrostatic interactions that can either promote or inhibit aggregation.

  • Solvent/Excipients: The composition of the solvent system (e.g., the percentage of DMSO) and the presence of excipients like salts or surfactants can significantly impact solubility and aggregation.

  • Temperature: Temperature can affect molecular stability and the kinetics of aggregation.

  • Mechanical Stress: Agitation, stirring, or filtration can introduce mechanical stress that may induce aggregation.

Q4: How does aggregation impact the results of enzyme inhibition assays?

A4: Aggregation can profoundly affect enzyme inhibition assay results. For example, the aggregation of Macrocarpal C was linked to a distinct inhibition curve for DPP-4, characterized by a very sharp increase in inhibitory activity within a narrow concentration range. This suggests that the aggregated form, rather than the monomeric form, may be responsible for the observed potent inhibition, which can lead to a misinterpretation of the compound's intrinsic potency.

Troubleshooting Guide

Q5: My macrocarpal solution appears cloudy or has visible particulates. What does this mean and what should I do?

A5: Cloudiness or turbidity is a strong indicator of aggregation or precipitation.

  • Confirmation: First, quantify the turbidity using a spectrophotometer to measure absorbance at 600 nm (see Protocol 1).

  • Reversibility: Try to reverse the aggregation by gently sonicating the sample in a bath sonicator. Avoid probe sonicators as they can damage the molecules.

  • Solvent Adjustment: The issue may be poor solubility in the current buffer. Consider adjusting the pH or increasing the percentage of a co-solvent like DMSO, but be mindful that this can also influence aggregation.

  • Filtration: If aggregates are large and irreversible, you may need to filter the solution (e.g., with a 0.22 µm filter) to remove them, but this will lower the effective concentration of your compound.

Q6: I am observing a sudden, steep sigmoidal curve in my bioactivity assay instead of a linear dose-response. Could aggregation be the cause?

A6: Yes, this is a classic sign of aggregation-induced activity. A sharp increase in activity over a narrow concentration range suggests that a critical concentration is required for the molecules to aggregate and exert their effect, as was observed with Macrocarpal C's inhibition of DPP-4. To investigate this:

  • Run parallel experiments to characterize the aggregation state (e.g., turbidity or Dynamic Light Scattering) across the same concentration range.

  • Include an anti-aggregation excipient, like a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20), to see if it linearizes the dose-response curve.

Q7: How can I proactively prevent macrocarpal aggregation during my experiments?

A7: Preventing aggregation is crucial for obtaining reliable data.

  • Optimize pH and Buffer: Work at a pH where the macrocarpal is most soluble and stable. For Macrocarpal C, a pH of 8 was shown to improve solubility.

  • Control Concentration: Prepare stock solutions at high concentrations in a suitable solvent (like 100% DMSO) and make final dilutions into the aqueous buffer immediately before the experiment to minimize the time the compound spends in an aggregation-prone state.

  • Use Additives: Incorporate stabilizers or surfactants into your assay buffer. Non-ionic surfactants like Polysorbate 20 (Tween-20) or amino acids such as arginine can be effective at preventing aggregation.

  • Minimize Stress: Avoid vigorous vortexing or repeated freeze-thaw cycles. Ensure gentle mixing when preparing dilutions.

Data Presentation

Quantitative Analysis of Aggregation

Summarized data provides a clear comparison of the aggregation propensity of different macrocarpals and the techniques used for characterization.

Table 1: Turbidity of Macrocarpals A, B, and C in 10% DMSO Solution

Concentration (µM)Macrocarpal A (A₆₀₀nm x 10³)Macrocarpal B (A₆₀₀nm x 10³)Macrocarpal C (A₆₀₀nm x 10³)
0101
10100
500116
1005141
50023349
10001312763

Table 2: Common Experimental Techniques for Characterizing Macrocarpal Aggregation

TechniquePrincipleInformation GainedReference
Turbidity Measurement Measures light scattering by suspended particles.Simple, rapid assessment of the presence of large aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle movement.Provides information on the size distribution of aggregates.
Thioflavin T (ThT) Assay ThT dye fluoresces upon binding to β-sheet structures in fibrillar aggregates.Detects and quantifies the formation of amyloid-like fibrils.
Size Exclusion Chromatography (SEC-MALS) Separates molecules by size, followed by light scattering detection.Quantifies the relative amounts of monomer, dimer, and larger aggregates.
NMR Spectroscopy Analyzes the chemical environment of atomic nuclei.Line broadening can indicate the formation of larger molecular complexes.
Mass Spectrometry (ESI-MS) Measures the mass-to-charge ratio of ionized molecules.Can detect non-covalent complexes, such as dimers ([2M-H]⁻ peaks).

Experimental Protocols

Protocol 1: Turbidity Measurement for Assessing Macrocarpal Aggregation

This protocol is a simple method to quantify the extent of aggregation by measuring the absorbance of a solution.

  • Preparation of Solutions:

    • Prepare a stock solution of the macrocarpal in 100% DMSO.

    • Prepare the final aqueous buffer (e.g., Tris-HCl, pH 8.0).

    • Create a dilution series of the macrocarpal in the desired final concentration of co-solvent (e.g., 10% DMSO in buffer). Prepare a buffer-only blank with the same co-solvent concentration.

  • Incubation:

    • Incubate the samples under the desired experimental conditions (e.g., 37°C for 30 minutes).

  • Measurement:

    • Set a spectrophotometer to read absorbance at 600 nm (A₆₀₀).

    • Use a quartz or plastic cuvette to measure the A₆₀₀ of each sample, using the buffer-only solution as the blank.

  • Analysis:

    • An increase in A₆₀₀ correlates with an increase in the turbidity and aggregation of the compound. Plot A₆₀₀ against macrocarpal concentration.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay to Monitor Aggregation Kinetics

This assay is used to detect the formation of amyloid-like fibrillar aggregates.

  • Reagent Preparation:

    • Prepare a 2.5 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare a working solution of 25 µM ThT in the assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare the macrocarpal solution at twice the final desired concentration in the same buffer.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add 50 µL of the macrocarpal solution.

    • Add 50 µL of the 25 µM ThT working solution to each well. The final ThT concentration will be 12.5 µM.

    • Include negative controls (buffer with ThT only).

  • Kinetic Measurement:

    • Place the plate in a microplate reader pre-set to 37°C.

    • Set the reader to measure fluorescence intensity at kinetic intervals (e.g., every 15 minutes for 24-50 hours).

    • Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

    • Enable orbital shaking between reads to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-only control from all readings.

    • Plot the change in fluorescence intensity over time. A sigmoidal curve indicates a nucleation-dependent aggregation process.

Visualizations

Visual diagrams help clarify complex workflows and relationships involved in studying macrocarpal aggregation.

Troubleshooting_Workflow start Start: Inconsistent Results or Visible Precipitation obs_turbidity Observe Solution (Visual Check & A600) start->obs_turbidity is_turbid Is Solution Turbid? obs_turbidity->is_turbid check_params Review Experimental Parameters: - Concentration - pH - Incubation Time is_turbid->check_params Yes is_steep_curve Bioactivity Curve Steep/ Sigmoidal? is_turbid->is_steep_curve No modify_protocol Modify Protocol check_params->modify_protocol is_steep_curve->check_params Yes retest Re-run Assay and Analyze Aggregation State is_steep_curve->retest No, problem resolved action_sonicate Action: Gentle Sonication modify_protocol->action_sonicate action_adjust_ph Action: Adjust pH (e.g., to pH 8) modify_protocol->action_adjust_ph action_lower_conc Action: Lower Concentration modify_protocol->action_lower_conc action_add_surfactant Action: Add Surfactant (e.g., 0.01% Tween-20) modify_protocol->action_add_surfactant action_sonicate->retest action_adjust_ph->retest action_lower_conc->retest action_add_surfactant->retest

A logical workflow for troubleshooting macrocarpal aggregation.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Macrocarpal Stock in DMSO prep_dilutions Prepare Dilution Series in Aqueous Buffer prep_stock->prep_dilutions run_turbidity Assay 1: Turbidity (A600) prep_dilutions->run_turbidity run_tht Assay 2: ThT Fluorescence prep_dilutions->run_tht run_bioassay Assay 3: Bioactivity (e.g., DPP-4) prep_dilutions->run_bioassay correlate_data Correlate Aggregation with Bioactivity run_turbidity->correlate_data run_tht->correlate_data run_bioassay->correlate_data conclusion Draw Conclusion on Structure-Activity Relationship correlate_data->conclusion

Workflow for assessing aggregation and its impact on bioactivity.

Factors_Influencing_Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center_node Macrocarpal Aggregation hydrophobicity Hydrophobicity center_node->hydrophobicity charge Molecular Charge center_node->charge structure 3D Structure center_node->structure concentration Concentration center_node->concentration ph Solution pH center_node->ph temp Temperature center_node->temp ionic_strength Ionic Strength center_node->ionic_strength mechanical_stress Mechanical Stress (e.g., Shaking) center_node->mechanical_stress excipients Excipients/Co-solvents center_node->excipients

Key factors that influence the aggregation of macrocarpals.

References

Technical Support Center: Optimizing In Vivo Studies of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a limited amount of publicly available in vivo data specifically for Macrocarpal K. This guide is therefore based on established principles for the in vivo investigation of related natural compounds, such as phloroglucinols and polyphenols, to provide a framework for researchers. All quantitative data and protocols are illustrative and should be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a murine model?

A1: For novel compounds like this compound where in vivo data is scarce, a dose-ranging study is essential. It is advisable to begin with a low dose, for instance, 1-10 mg/kg, and escalate to higher doses (e.g., 50-100 mg/kg or higher) while closely monitoring for signs of toxicity. The final dose will depend on the specific animal model, the indication being studied, and the observed efficacy and safety profile.

Q2: Which administration route is optimal for this compound?

A2: The choice of administration route depends on the experimental goals and the physicochemical properties of this compound.

  • Oral (PO): While convenient, polyphenols like this compound may have low oral bioavailability due to poor absorption and rapid metabolism.[1][2][3] Formulation strategies such as encapsulation may be necessary to improve absorption.[3][4]

  • Intravenous (IV): This route ensures 100% bioavailability and is useful for initial efficacy and pharmacokinetic studies. However, it bypasses first-pass metabolism, which may not reflect a clinical scenario.

  • Intraperitoneal (IP): Often used in preclinical studies for systemic exposure, IP administration can be an alternative to IV.

  • Subcutaneous (SC): This route can provide a slower release and more sustained exposure compared to IV or IP.

A comparative study of different administration routes is recommended to determine the most effective method for your specific application.

Q3: How can I improve the solubility and bioavailability of this compound for in vivo studies?

A3: Many natural compounds are poorly water-soluble. To improve solubility and bioavailability, consider the following:

  • Co-solvents: Use of biocompatible solvents like DMSO, PEG300, or Tween-80 can help dissolve the compound. It is crucial to use the lowest effective concentration of these agents to avoid toxicity.

  • Formulation Technologies: Advanced formulations such as liposomes, nanoparticles, or solid lipid nanoparticles can enhance solubility, protect the compound from degradation, and improve its pharmacokinetic profile.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of the vehicle may improve solubility, but care must be taken to ensure the final formulation is physiologically compatible.

Q4: What are the key pharmacokinetic parameters to consider for this compound?

A4: Key pharmacokinetic parameters to determine include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, which represents total drug exposure.

  • t1/2: Half-life of the compound.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

These parameters are crucial for designing an optimal dosing regimen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable in vivo efficacy - Insufficient dosage.- Poor bioavailability.- Rapid metabolism and clearance.- Inappropriate route of administration.- Conduct a dose-escalation study.- Investigate different formulation strategies to enhance bioavailability.- Perform pharmacokinetic studies to determine the compound's half-life and inform dosing frequency.- Test alternative administration routes (e.g., IV, IP).
High variability in animal response - Inconsistent dosing technique.- Biological variability among animals.- Issues with the formulation (e.g., precipitation of the compound).- Ensure accurate and consistent administration of the compound.- Increase the number of animals per group to improve statistical power.- Visually inspect the formulation for any signs of precipitation before each administration.
Unexpected toxicity or adverse events - The dose is too high.- Off-target effects of the compound.- Toxicity of the vehicle/co-solvents.- Reduce the dose.- Conduct a thorough literature review for potential off-target effects of similar compounds.- Run a vehicle-only control group to assess the toxicity of the formulation components.
Difficulty in detecting this compound in plasma/tissue samples - Rapid metabolism or clearance.- Low sensitivity of the analytical method.- Inefficient extraction from the biological matrix.- Optimize the dosing regimen (e.g., more frequent administration).- Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS).- Optimize the sample extraction procedure to maximize recovery.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Oral (PO) 50150 ± 352.0750 ± 1505
Intravenous (IV) 101200 ± 2500.11500 ± 300100
Intraperitoneal (IP) 20800 ± 1800.51300 ± 28087

Note: This table contains hypothetical data for illustrative purposes only.

Table 2: Hypothetical Dose-Response of this compound on a Tumor Xenograft Model

Dose (mg/kg, IP)Tumor Volume Reduction (%)Body Weight Change (%)
Vehicle Control 0+5
10 15 ± 5+4
25 40 ± 8+2
50 65 ± 10-3

Note: This table contains hypothetical data for illustrative purposes only.

Experimental Protocols

Protocol: Determination of Oral Bioavailability of this compound in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 10 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 50 mg/kg).

  • Formulation:

    • IV formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., saline with a low percentage of a solubilizing agent like DMSO).

    • PO formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer the respective formulations to each group.

  • Blood Sampling: Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both IV and PO groups.

  • Bioavailability Calculation: Calculate oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Signaling Pathway

Extracts from Eucalyptus species have been shown to possess anti-inflammatory properties. A potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB IkB-P IkB (P) NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocation Proteasome Proteasome IkB-P->Proteasome Degradation This compound This compound This compound->IKK Complex Inhibition DNA DNA NF-kB_nuc->DNA Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

experimental_workflow A Dose Range Finding Study (Acute Toxicity) B Pharmacokinetic (PK) Study (IV vs. PO) A->B Inform Dosing for PK C Efficacy Study in Disease Model (e.g., Xenograft) B->C Inform Dosing Regimen D Data Analysis and Dosage Optimization C->D E Refined Efficacy Studies D->E Optimized Protocol

Caption: General workflow for in vivo characterization of this compound.

References

Technical Support Center: Optimizing In Vivo Studies of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a limited amount of publicly available in vivo data specifically for Macrocarpal K. This guide is therefore based on established principles for the in vivo investigation of related natural compounds, such as phloroglucinols and polyphenols, to provide a framework for researchers. All quantitative data and protocols are illustrative and should be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a murine model?

A1: For novel compounds like this compound where in vivo data is scarce, a dose-ranging study is essential. It is advisable to begin with a low dose, for instance, 1-10 mg/kg, and escalate to higher doses (e.g., 50-100 mg/kg or higher) while closely monitoring for signs of toxicity. The final dose will depend on the specific animal model, the indication being studied, and the observed efficacy and safety profile.

Q2: Which administration route is optimal for this compound?

A2: The choice of administration route depends on the experimental goals and the physicochemical properties of this compound.

  • Oral (PO): While convenient, polyphenols like this compound may have low oral bioavailability due to poor absorption and rapid metabolism.[1][2][3] Formulation strategies such as encapsulation may be necessary to improve absorption.[3][4]

  • Intravenous (IV): This route ensures 100% bioavailability and is useful for initial efficacy and pharmacokinetic studies. However, it bypasses first-pass metabolism, which may not reflect a clinical scenario.

  • Intraperitoneal (IP): Often used in preclinical studies for systemic exposure, IP administration can be an alternative to IV.

  • Subcutaneous (SC): This route can provide a slower release and more sustained exposure compared to IV or IP.

A comparative study of different administration routes is recommended to determine the most effective method for your specific application.

Q3: How can I improve the solubility and bioavailability of this compound for in vivo studies?

A3: Many natural compounds are poorly water-soluble. To improve solubility and bioavailability, consider the following:

  • Co-solvents: Use of biocompatible solvents like DMSO, PEG300, or Tween-80 can help dissolve the compound. It is crucial to use the lowest effective concentration of these agents to avoid toxicity.

  • Formulation Technologies: Advanced formulations such as liposomes, nanoparticles, or solid lipid nanoparticles can enhance solubility, protect the compound from degradation, and improve its pharmacokinetic profile.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of the vehicle may improve solubility, but care must be taken to ensure the final formulation is physiologically compatible.

Q4: What are the key pharmacokinetic parameters to consider for this compound?

A4: Key pharmacokinetic parameters to determine include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, which represents total drug exposure.

  • t1/2: Half-life of the compound.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

These parameters are crucial for designing an optimal dosing regimen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable in vivo efficacy - Insufficient dosage.- Poor bioavailability.- Rapid metabolism and clearance.- Inappropriate route of administration.- Conduct a dose-escalation study.- Investigate different formulation strategies to enhance bioavailability.- Perform pharmacokinetic studies to determine the compound's half-life and inform dosing frequency.- Test alternative administration routes (e.g., IV, IP).
High variability in animal response - Inconsistent dosing technique.- Biological variability among animals.- Issues with the formulation (e.g., precipitation of the compound).- Ensure accurate and consistent administration of the compound.- Increase the number of animals per group to improve statistical power.- Visually inspect the formulation for any signs of precipitation before each administration.
Unexpected toxicity or adverse events - The dose is too high.- Off-target effects of the compound.- Toxicity of the vehicle/co-solvents.- Reduce the dose.- Conduct a thorough literature review for potential off-target effects of similar compounds.- Run a vehicle-only control group to assess the toxicity of the formulation components.
Difficulty in detecting this compound in plasma/tissue samples - Rapid metabolism or clearance.- Low sensitivity of the analytical method.- Inefficient extraction from the biological matrix.- Optimize the dosing regimen (e.g., more frequent administration).- Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS).- Optimize the sample extraction procedure to maximize recovery.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Oral (PO) 50150 ± 352.0750 ± 1505
Intravenous (IV) 101200 ± 2500.11500 ± 300100
Intraperitoneal (IP) 20800 ± 1800.51300 ± 28087

Note: This table contains hypothetical data for illustrative purposes only.

Table 2: Hypothetical Dose-Response of this compound on a Tumor Xenograft Model

Dose (mg/kg, IP)Tumor Volume Reduction (%)Body Weight Change (%)
Vehicle Control 0+5
10 15 ± 5+4
25 40 ± 8+2
50 65 ± 10-3

Note: This table contains hypothetical data for illustrative purposes only.

Experimental Protocols

Protocol: Determination of Oral Bioavailability of this compound in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 10 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 50 mg/kg).

  • Formulation:

    • IV formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., saline with a low percentage of a solubilizing agent like DMSO).

    • PO formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer the respective formulations to each group.

  • Blood Sampling: Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both IV and PO groups.

  • Bioavailability Calculation: Calculate oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Signaling Pathway

Extracts from Eucalyptus species have been shown to possess anti-inflammatory properties. A potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB IkB-P IkB (P) NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocation Proteasome Proteasome IkB-P->Proteasome Degradation This compound This compound This compound->IKK Complex Inhibition DNA DNA NF-kB_nuc->DNA Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

experimental_workflow A Dose Range Finding Study (Acute Toxicity) B Pharmacokinetic (PK) Study (IV vs. PO) A->B Inform Dosing for PK C Efficacy Study in Disease Model (e.g., Xenograft) B->C Inform Dosing Regimen D Data Analysis and Dosage Optimization C->D E Refined Efficacy Studies D->E Optimized Protocol

Caption: General workflow for in vivo characterization of this compound.

References

Technical Support Center: Optimizing In Vivo Studies of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a limited amount of publicly available in vivo data specifically for Macrocarpal K. This guide is therefore based on established principles for the in vivo investigation of related natural compounds, such as phloroglucinols and polyphenols, to provide a framework for researchers. All quantitative data and protocols are illustrative and should be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a murine model?

A1: For novel compounds like this compound where in vivo data is scarce, a dose-ranging study is essential. It is advisable to begin with a low dose, for instance, 1-10 mg/kg, and escalate to higher doses (e.g., 50-100 mg/kg or higher) while closely monitoring for signs of toxicity. The final dose will depend on the specific animal model, the indication being studied, and the observed efficacy and safety profile.

Q2: Which administration route is optimal for this compound?

A2: The choice of administration route depends on the experimental goals and the physicochemical properties of this compound.

  • Oral (PO): While convenient, polyphenols like this compound may have low oral bioavailability due to poor absorption and rapid metabolism.[1][2][3] Formulation strategies such as encapsulation may be necessary to improve absorption.[3][4]

  • Intravenous (IV): This route ensures 100% bioavailability and is useful for initial efficacy and pharmacokinetic studies. However, it bypasses first-pass metabolism, which may not reflect a clinical scenario.

  • Intraperitoneal (IP): Often used in preclinical studies for systemic exposure, IP administration can be an alternative to IV.

  • Subcutaneous (SC): This route can provide a slower release and more sustained exposure compared to IV or IP.

A comparative study of different administration routes is recommended to determine the most effective method for your specific application.

Q3: How can I improve the solubility and bioavailability of this compound for in vivo studies?

A3: Many natural compounds are poorly water-soluble. To improve solubility and bioavailability, consider the following:

  • Co-solvents: Use of biocompatible solvents like DMSO, PEG300, or Tween-80 can help dissolve the compound. It is crucial to use the lowest effective concentration of these agents to avoid toxicity.

  • Formulation Technologies: Advanced formulations such as liposomes, nanoparticles, or solid lipid nanoparticles can enhance solubility, protect the compound from degradation, and improve its pharmacokinetic profile.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of the vehicle may improve solubility, but care must be taken to ensure the final formulation is physiologically compatible.

Q4: What are the key pharmacokinetic parameters to consider for this compound?

A4: Key pharmacokinetic parameters to determine include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, which represents total drug exposure.

  • t1/2: Half-life of the compound.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

These parameters are crucial for designing an optimal dosing regimen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable in vivo efficacy - Insufficient dosage.- Poor bioavailability.- Rapid metabolism and clearance.- Inappropriate route of administration.- Conduct a dose-escalation study.- Investigate different formulation strategies to enhance bioavailability.- Perform pharmacokinetic studies to determine the compound's half-life and inform dosing frequency.- Test alternative administration routes (e.g., IV, IP).
High variability in animal response - Inconsistent dosing technique.- Biological variability among animals.- Issues with the formulation (e.g., precipitation of the compound).- Ensure accurate and consistent administration of the compound.- Increase the number of animals per group to improve statistical power.- Visually inspect the formulation for any signs of precipitation before each administration.
Unexpected toxicity or adverse events - The dose is too high.- Off-target effects of the compound.- Toxicity of the vehicle/co-solvents.- Reduce the dose.- Conduct a thorough literature review for potential off-target effects of similar compounds.- Run a vehicle-only control group to assess the toxicity of the formulation components.
Difficulty in detecting this compound in plasma/tissue samples - Rapid metabolism or clearance.- Low sensitivity of the analytical method.- Inefficient extraction from the biological matrix.- Optimize the dosing regimen (e.g., more frequent administration).- Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS).- Optimize the sample extraction procedure to maximize recovery.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Oral (PO) 50150 ± 352.0750 ± 1505
Intravenous (IV) 101200 ± 2500.11500 ± 300100
Intraperitoneal (IP) 20800 ± 1800.51300 ± 28087

Note: This table contains hypothetical data for illustrative purposes only.

Table 2: Hypothetical Dose-Response of this compound on a Tumor Xenograft Model

Dose (mg/kg, IP)Tumor Volume Reduction (%)Body Weight Change (%)
Vehicle Control 0+5
10 15 ± 5+4
25 40 ± 8+2
50 65 ± 10-3

Note: This table contains hypothetical data for illustrative purposes only.

Experimental Protocols

Protocol: Determination of Oral Bioavailability of this compound in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 10 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 50 mg/kg).

  • Formulation:

    • IV formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., saline with a low percentage of a solubilizing agent like DMSO).

    • PO formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer the respective formulations to each group.

  • Blood Sampling: Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both IV and PO groups.

  • Bioavailability Calculation: Calculate oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Signaling Pathway

Extracts from Eucalyptus species have been shown to possess anti-inflammatory properties. A potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB IkB-P IkB (P) NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocation Proteasome Proteasome IkB-P->Proteasome Degradation This compound This compound This compound->IKK Complex Inhibition DNA DNA NF-kB_nuc->DNA Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

experimental_workflow A Dose Range Finding Study (Acute Toxicity) B Pharmacokinetic (PK) Study (IV vs. PO) A->B Inform Dosing for PK C Efficacy Study in Disease Model (e.g., Xenograft) B->C Inform Dosing Regimen D Data Analysis and Dosage Optimization C->D E Refined Efficacy Studies D->E Optimized Protocol

Caption: General workflow for in vivo characterization of this compound.

References

Minimizing impurities during the purification of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the purification of Macrocarpal K.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it typically isolated?

A1: this compound is a natural phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivative.[1][2] It is isolated from the leaves of Eucalyptus species, such as Eucalyptus macrocarpa and Eucalyptus globulus.[1][3][4] This class of compounds is known for its potential antimicrobial and other biological activities.

Q2: What are the common impurities encountered during the purification of this compound?

A2: The most common impurities are other structurally similar macrocarpals (e.g., Macrocarpal A, B, C, etc.) that are often co-extracted. Other potential impurities from the Eucalyptus extract can include various phenolic compounds, flavonoids, tannins, and other terpenoids.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective and commonly used method to assess the purity of this compound preparations. A well-developed HPLC method can separate this compound from structurally related impurities, allowing for accurate purity quantification. Spectroscopic methods like NMR and Mass Spectrometry (MS) are used to confirm the structure of the purified compound.

Q4: What are the general recommended storage conditions for purified this compound?

A4: To prevent degradation, it is recommended to store this compound in a cool, dry, and dark environment. For long-term storage, keeping it in a tightly sealed container under refrigeration or frozen is advisable.

Troubleshooting Guides

This section addresses common issues that may arise during the purification of this compound, particularly during chromatographic steps.

HPLC Purification Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor peak resolution between this compound and other macrocarpals. Inadequate mobile phase composition.Optimize the mobile phase gradient. A shallow gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a small amount of an acid modifier like formic acid, can enhance separation.
Incorrect column chemistry.Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to exploit differences in selectivity.
Peak tailing for the this compound peak. Interaction with active silanol (B1196071) groups on the silica (B1680970) backbone of the column.Add a competing base, such as triethylamine (B128534) (0.05-0.1%), to the mobile phase to mask the active sites.
Sample overload.Reduce the injection volume or the concentration of the sample.
Low recovery of this compound. Irreversible adsorption to the stationary phase.Ensure the mobile phase pH is suitable for the compound's stability and solubility. Consider trying a different type of stationary phase.
On-column degradation.Operate at a lower temperature and ensure the mobile phase is properly degassed to prevent oxidation.
Appearance of ghost peaks in the chromatogram. Contamination from the sample, solvent, or the HPLC system itself.Thoroughly flush the entire HPLC system. Always use high-purity solvents and filter all samples and mobile phases before use.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and purification of macrocarpals.

Protocol 1: Extraction and Solvent Partitioning

This protocol outlines the initial extraction from plant material and subsequent fractionation to enrich the macrocarpal content.

  • Plant Material Preparation : Fresh or air-dried leaves of a suitable Eucalyptus species are ground into a fine powder to increase the surface area for extraction.

  • Initial Extraction : The powdered leaves are extracted with a solvent such as 80% aqueous acetone (B3395972) or 95% ethanol (B145695) under reflux. This process is typically repeated multiple times to ensure a thorough extraction.

  • Solvent Removal : The extracts are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning :

    • The crude extract is suspended in water and then partitioned against an equal volume of ethyl acetate (B1210297). This step is repeated several times.

    • The ethyl acetate fractions, which contain the macrocarpals, are combined.

    • The combined ethyl acetate fraction is then washed with hexane (B92381) to remove nonpolar impurities.

    • The resulting ethyl acetate fraction is concentrated under reduced pressure to yield a macrocarpal-enriched fraction.

Protocol 2: Silica Gel Column Chromatography

This protocol describes the initial chromatographic purification of the enriched fraction.

  • Column Packing : A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., chloroform (B151607) or a hexane/ethyl acetate mixture).

  • Sample Loading : The concentrated macrocarpal-enriched fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

  • Elution : The column is eluted with a stepwise or linear gradient of increasing polarity. A common mobile phase system is a gradient of methanol in chloroform or ethyl acetate in hexane.

  • Fraction Collection : Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing the desired macrocarpals.

  • Pooling : Fractions containing the target compound, this compound, are pooled together and concentrated.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

This protocol details the final purification step to obtain high-purity this compound.

  • Instrumentation : An HPLC system equipped with a UV detector and a preparative or semi-preparative reversed-phase column (e.g., C18) is used.

  • Sample Preparation : The pooled fractions from column chromatography are dissolved in the initial mobile phase, and the solution is filtered through a 0.45 µm syringe filter before injection.

  • Mobile Phase : A typical mobile phase consists of a gradient of HPLC-grade acetonitrile or methanol in HPLC-grade water, often with an acid modifier like 0.1% formic acid to improve peak shape.

  • Purification : The sample is injected onto the HPLC system. The elution is monitored by the UV detector, and the peak corresponding to this compound is collected.

  • Purity Assessment : The purity of the collected fraction is confirmed using an analytical HPLC method.

  • Structure Confirmation : The final structural confirmation of the isolated this compound is performed using spectroscopic techniques such as ¹H and ¹³C NMR and Mass Spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product plant Eucalyptus Leaves extract Crude Extract plant->extract Solvent Extraction (e.g., 80% Acetone) partition Enriched Fraction extract->partition Liquid-Liquid Partitioning (Ethyl Acetate/Water) column_chrom Column Chromatography (Silica Gel) partition->column_chrom hplc Preparative HPLC (Reversed-Phase C18) column_chrom->hplc analysis Purity & Structure Analysis (HPLC, NMR, MS) hplc->analysis product Pure this compound analysis->product

Caption: General workflow for the isolation and purification of this compound.

G start Poor HPLC Peak Resolution cause1 Check Mobile Phase Gradient start->cause1 cause2 Evaluate Column Chemistry start->cause2 if gradient optimization fails cause3 Assess Peak Shape start->cause3 if tailing is observed action1 Optimize Gradient (Make it shallower) cause1->action1 end_node Resolution Improved action1->end_node action2 Test Different Columns (e.g., C8, Phenyl-Hexyl) cause2->action2 action2->end_node action3 Add Modifier to Mobile Phase (e.g., 0.1% Formic Acid) cause3->action3 action3->end_node

Caption: Troubleshooting guide for poor HPLC peak resolution.

References

Minimizing impurities during the purification of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the purification of Macrocarpal K.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it typically isolated?

A1: this compound is a natural phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivative.[1][2] It is isolated from the leaves of Eucalyptus species, such as Eucalyptus macrocarpa and Eucalyptus globulus.[1][3][4] This class of compounds is known for its potential antimicrobial and other biological activities.

Q2: What are the common impurities encountered during the purification of this compound?

A2: The most common impurities are other structurally similar macrocarpals (e.g., Macrocarpal A, B, C, etc.) that are often co-extracted. Other potential impurities from the Eucalyptus extract can include various phenolic compounds, flavonoids, tannins, and other terpenoids.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective and commonly used method to assess the purity of this compound preparations. A well-developed HPLC method can separate this compound from structurally related impurities, allowing for accurate purity quantification. Spectroscopic methods like NMR and Mass Spectrometry (MS) are used to confirm the structure of the purified compound.

Q4: What are the general recommended storage conditions for purified this compound?

A4: To prevent degradation, it is recommended to store this compound in a cool, dry, and dark environment. For long-term storage, keeping it in a tightly sealed container under refrigeration or frozen is advisable.

Troubleshooting Guides

This section addresses common issues that may arise during the purification of this compound, particularly during chromatographic steps.

HPLC Purification Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor peak resolution between this compound and other macrocarpals. Inadequate mobile phase composition.Optimize the mobile phase gradient. A shallow gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a small amount of an acid modifier like formic acid, can enhance separation.
Incorrect column chemistry.Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to exploit differences in selectivity.
Peak tailing for the this compound peak. Interaction with active silanol (B1196071) groups on the silica (B1680970) backbone of the column.Add a competing base, such as triethylamine (B128534) (0.05-0.1%), to the mobile phase to mask the active sites.
Sample overload.Reduce the injection volume or the concentration of the sample.
Low recovery of this compound. Irreversible adsorption to the stationary phase.Ensure the mobile phase pH is suitable for the compound's stability and solubility. Consider trying a different type of stationary phase.
On-column degradation.Operate at a lower temperature and ensure the mobile phase is properly degassed to prevent oxidation.
Appearance of ghost peaks in the chromatogram. Contamination from the sample, solvent, or the HPLC system itself.Thoroughly flush the entire HPLC system. Always use high-purity solvents and filter all samples and mobile phases before use.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and purification of macrocarpals.

Protocol 1: Extraction and Solvent Partitioning

This protocol outlines the initial extraction from plant material and subsequent fractionation to enrich the macrocarpal content.

  • Plant Material Preparation : Fresh or air-dried leaves of a suitable Eucalyptus species are ground into a fine powder to increase the surface area for extraction.

  • Initial Extraction : The powdered leaves are extracted with a solvent such as 80% aqueous acetone (B3395972) or 95% ethanol (B145695) under reflux. This process is typically repeated multiple times to ensure a thorough extraction.

  • Solvent Removal : The extracts are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning :

    • The crude extract is suspended in water and then partitioned against an equal volume of ethyl acetate (B1210297). This step is repeated several times.

    • The ethyl acetate fractions, which contain the macrocarpals, are combined.

    • The combined ethyl acetate fraction is then washed with hexane (B92381) to remove nonpolar impurities.

    • The resulting ethyl acetate fraction is concentrated under reduced pressure to yield a macrocarpal-enriched fraction.

Protocol 2: Silica Gel Column Chromatography

This protocol describes the initial chromatographic purification of the enriched fraction.

  • Column Packing : A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., chloroform (B151607) or a hexane/ethyl acetate mixture).

  • Sample Loading : The concentrated macrocarpal-enriched fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

  • Elution : The column is eluted with a stepwise or linear gradient of increasing polarity. A common mobile phase system is a gradient of methanol in chloroform or ethyl acetate in hexane.

  • Fraction Collection : Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing the desired macrocarpals.

  • Pooling : Fractions containing the target compound, this compound, are pooled together and concentrated.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

This protocol details the final purification step to obtain high-purity this compound.

  • Instrumentation : An HPLC system equipped with a UV detector and a preparative or semi-preparative reversed-phase column (e.g., C18) is used.

  • Sample Preparation : The pooled fractions from column chromatography are dissolved in the initial mobile phase, and the solution is filtered through a 0.45 µm syringe filter before injection.

  • Mobile Phase : A typical mobile phase consists of a gradient of HPLC-grade acetonitrile or methanol in HPLC-grade water, often with an acid modifier like 0.1% formic acid to improve peak shape.

  • Purification : The sample is injected onto the HPLC system. The elution is monitored by the UV detector, and the peak corresponding to this compound is collected.

  • Purity Assessment : The purity of the collected fraction is confirmed using an analytical HPLC method.

  • Structure Confirmation : The final structural confirmation of the isolated this compound is performed using spectroscopic techniques such as ¹H and ¹³C NMR and Mass Spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product plant Eucalyptus Leaves extract Crude Extract plant->extract Solvent Extraction (e.g., 80% Acetone) partition Enriched Fraction extract->partition Liquid-Liquid Partitioning (Ethyl Acetate/Water) column_chrom Column Chromatography (Silica Gel) partition->column_chrom hplc Preparative HPLC (Reversed-Phase C18) column_chrom->hplc analysis Purity & Structure Analysis (HPLC, NMR, MS) hplc->analysis product Pure this compound analysis->product

Caption: General workflow for the isolation and purification of this compound.

G start Poor HPLC Peak Resolution cause1 Check Mobile Phase Gradient start->cause1 cause2 Evaluate Column Chemistry start->cause2 if gradient optimization fails cause3 Assess Peak Shape start->cause3 if tailing is observed action1 Optimize Gradient (Make it shallower) cause1->action1 end_node Resolution Improved action1->end_node action2 Test Different Columns (e.g., C8, Phenyl-Hexyl) cause2->action2 action2->end_node action3 Add Modifier to Mobile Phase (e.g., 0.1% Formic Acid) cause3->action3 action3->end_node

Caption: Troubleshooting guide for poor HPLC peak resolution.

References

Minimizing impurities during the purification of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the purification of Macrocarpal K.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it typically isolated?

A1: this compound is a natural phloroglucinol dialdehyde diterpene derivative.[1][2] It is isolated from the leaves of Eucalyptus species, such as Eucalyptus macrocarpa and Eucalyptus globulus.[1][3][4] This class of compounds is known for its potential antimicrobial and other biological activities.

Q2: What are the common impurities encountered during the purification of this compound?

A2: The most common impurities are other structurally similar macrocarpals (e.g., Macrocarpal A, B, C, etc.) that are often co-extracted. Other potential impurities from the Eucalyptus extract can include various phenolic compounds, flavonoids, tannins, and other terpenoids.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective and commonly used method to assess the purity of this compound preparations. A well-developed HPLC method can separate this compound from structurally related impurities, allowing for accurate purity quantification. Spectroscopic methods like NMR and Mass Spectrometry (MS) are used to confirm the structure of the purified compound.

Q4: What are the general recommended storage conditions for purified this compound?

A4: To prevent degradation, it is recommended to store this compound in a cool, dry, and dark environment. For long-term storage, keeping it in a tightly sealed container under refrigeration or frozen is advisable.

Troubleshooting Guides

This section addresses common issues that may arise during the purification of this compound, particularly during chromatographic steps.

HPLC Purification Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor peak resolution between this compound and other macrocarpals. Inadequate mobile phase composition.Optimize the mobile phase gradient. A shallow gradient of acetonitrile or methanol in water, often with a small amount of an acid modifier like formic acid, can enhance separation.
Incorrect column chemistry.Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to exploit differences in selectivity.
Peak tailing for the this compound peak. Interaction with active silanol groups on the silica backbone of the column.Add a competing base, such as triethylamine (0.05-0.1%), to the mobile phase to mask the active sites.
Sample overload.Reduce the injection volume or the concentration of the sample.
Low recovery of this compound. Irreversible adsorption to the stationary phase.Ensure the mobile phase pH is suitable for the compound's stability and solubility. Consider trying a different type of stationary phase.
On-column degradation.Operate at a lower temperature and ensure the mobile phase is properly degassed to prevent oxidation.
Appearance of ghost peaks in the chromatogram. Contamination from the sample, solvent, or the HPLC system itself.Thoroughly flush the entire HPLC system. Always use high-purity solvents and filter all samples and mobile phases before use.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and purification of macrocarpals.

Protocol 1: Extraction and Solvent Partitioning

This protocol outlines the initial extraction from plant material and subsequent fractionation to enrich the macrocarpal content.

  • Plant Material Preparation : Fresh or air-dried leaves of a suitable Eucalyptus species are ground into a fine powder to increase the surface area for extraction.

  • Initial Extraction : The powdered leaves are extracted with a solvent such as 80% aqueous acetone or 95% ethanol under reflux. This process is typically repeated multiple times to ensure a thorough extraction.

  • Solvent Removal : The extracts are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning :

    • The crude extract is suspended in water and then partitioned against an equal volume of ethyl acetate. This step is repeated several times.

    • The ethyl acetate fractions, which contain the macrocarpals, are combined.

    • The combined ethyl acetate fraction is then washed with hexane to remove nonpolar impurities.

    • The resulting ethyl acetate fraction is concentrated under reduced pressure to yield a macrocarpal-enriched fraction.

Protocol 2: Silica Gel Column Chromatography

This protocol describes the initial chromatographic purification of the enriched fraction.

  • Column Packing : A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., chloroform or a hexane/ethyl acetate mixture).

  • Sample Loading : The concentrated macrocarpal-enriched fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

  • Elution : The column is eluted with a stepwise or linear gradient of increasing polarity. A common mobile phase system is a gradient of methanol in chloroform or ethyl acetate in hexane.

  • Fraction Collection : Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing the desired macrocarpals.

  • Pooling : Fractions containing the target compound, this compound, are pooled together and concentrated.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

This protocol details the final purification step to obtain high-purity this compound.

  • Instrumentation : An HPLC system equipped with a UV detector and a preparative or semi-preparative reversed-phase column (e.g., C18) is used.

  • Sample Preparation : The pooled fractions from column chromatography are dissolved in the initial mobile phase, and the solution is filtered through a 0.45 µm syringe filter before injection.

  • Mobile Phase : A typical mobile phase consists of a gradient of HPLC-grade acetonitrile or methanol in HPLC-grade water, often with an acid modifier like 0.1% formic acid to improve peak shape.

  • Purification : The sample is injected onto the HPLC system. The elution is monitored by the UV detector, and the peak corresponding to this compound is collected.

  • Purity Assessment : The purity of the collected fraction is confirmed using an analytical HPLC method.

  • Structure Confirmation : The final structural confirmation of the isolated this compound is performed using spectroscopic techniques such as ¹H and ¹³C NMR and Mass Spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product plant Eucalyptus Leaves extract Crude Extract plant->extract Solvent Extraction (e.g., 80% Acetone) partition Enriched Fraction extract->partition Liquid-Liquid Partitioning (Ethyl Acetate/Water) column_chrom Column Chromatography (Silica Gel) partition->column_chrom hplc Preparative HPLC (Reversed-Phase C18) column_chrom->hplc analysis Purity & Structure Analysis (HPLC, NMR, MS) hplc->analysis product Pure this compound analysis->product

Caption: General workflow for the isolation and purification of this compound.

G start Poor HPLC Peak Resolution cause1 Check Mobile Phase Gradient start->cause1 cause2 Evaluate Column Chemistry start->cause2 if gradient optimization fails cause3 Assess Peak Shape start->cause3 if tailing is observed action1 Optimize Gradient (Make it shallower) cause1->action1 end_node Resolution Improved action1->end_node action2 Test Different Columns (e.g., C8, Phenyl-Hexyl) cause2->action2 action2->end_node action3 Add Modifier to Mobile Phase (e.g., 0.1% Formic Acid) cause3->action3 action3->end_node

Caption: Troubleshooting guide for poor HPLC peak resolution.

References

Technical Support Center: Enhancing the Selectivity of Macrocarpal K for Microbial Targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the selectivity of Macrocarpal K for microbial targets.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known spectrum of antimicrobial activity?

This compound is a natural phloroglucinol-diterpene derivative isolated from Eucalyptus species.[1] Phloroglucinol (B13840) and its derivatives are known for a wide range of biological activities, including antimicrobial properties against bacteria, fungi, and viruses.[2] Macrocarpal A, a closely related compound, has shown activity primarily against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with no significant activity against Gram-negative bacteria like Escherichia coli or fungi.[1]

Q2: What is the "selectivity" of an antimicrobial compound and why is it important?

Selectivity refers to a compound's ability to inhibit or kill microbial cells at concentrations that are not toxic to host (mammalian) cells. It is a critical parameter in drug development, as a lack of selectivity can lead to side effects and toxicity in patients. The selectivity of an antimicrobial agent is often quantified by the selectivity index (SI).[3]

Q3: How is the Selectivity Index (SI) calculated?

The Selectivity Index is the ratio of the cytotoxic concentration of a compound in a mammalian cell line to its antimicrobial concentration against a specific microbe.[3] A higher SI value indicates greater selectivity for the microbial target.

SI = CC₅₀ / MIC

Where:

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of a mammalian cell line.

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that prevents visible growth of a specific microorganism.

Q4: What are the primary mechanisms by which selectivity can be enhanced?

Enhancing the selectivity of this compound can be approached through several strategies:

  • Structural Modification: Altering the chemical structure of this compound to increase its affinity for bacterial targets while decreasing its interaction with mammalian cells.

  • Targeted Drug Delivery: Encapsulating this compound in delivery systems, such as liposomes or nanoparticles, that are designed to specifically target bacterial cells or sites of infection.

  • Combination Therapy: Using this compound in conjunction with other antimicrobial agents to achieve a synergistic effect at lower, less toxic concentrations.

Q5: Are there any known off-target effects of phloroglucinol derivatives on mammalian cells?

Yes, phloroglucinol and its derivatives have been shown to interact with mammalian signaling pathways. For instance, some phloroglucinol compounds can modulate inflammatory responses by affecting the NF-κB and MAPK signaling pathways. Phloroglucinol itself has also been observed to influence the PI3K/Akt/mTOR signaling pathway in cancer cell lines. These potential off-target effects should be considered when evaluating the selectivity of this compound.

Troubleshooting Guides

Problem 1: High Cytotoxicity of this compound in Mammalian Cell Lines
Possible Cause Troubleshooting Step
Inherent toxicity of the compound.Determine the CC₅₀ value accurately using a standard cytotoxicity assay (e.g., MTT, XTT). If the CC₅₀ is low, consider structural modifications to reduce toxicity.
Solvent-induced cytotoxicity.Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is below its cytotoxic threshold for the specific cell line being used. Run appropriate solvent controls.
Impure sample.Purify the this compound sample using techniques like HPLC to remove any cytotoxic impurities.
Problem 2: Inconsistent or Non-reproducible MIC Values
Possible Cause Troubleshooting Step
Variation in bacterial inoculum size.Standardize the inoculum density using McFarland standards to ensure a consistent starting concentration of bacteria in each assay.
Inappropriate growth medium or incubation conditions.Use the recommended growth medium and incubation temperature and duration for the specific bacterial strain being tested.
Degradation or precipitation of this compound in the assay medium.Assess the stability and solubility of this compound in the chosen broth medium over the course of the experiment. Consider using a different solvent or a solubilizing agent if necessary.
Problem 3: Difficulty in Interpreting Results from Membrane Potential Assays
Possible Cause Troubleshooting Step
Incorrect dye concentration or incubation time.Optimize the concentration of the membrane potential-sensitive dye (e.g., DiSC₃(5)) and the incubation time to achieve a stable baseline fluorescence before adding this compound.
Interference of this compound with the fluorescent dye.Run a control experiment to check if this compound quenches or enhances the fluorescence of the dye in the absence of bacterial cells.
Cell density is too high or too low.Adjust the bacterial cell density to a level that provides a robust fluorescence signal without causing signal saturation.

Data Summary

Table 1: Antimicrobial Activity of Macrocarpal A (A structural analog of this compound)

MicroorganismStrainMIC (µg/mL)
Bacillus subtilisPCI219< 0.2
Staphylococcus aureusFDA209P0.4

Data extracted from Murata et al., 1990.

Table 2: Cytotoxicity and Selectivity Index (Hypothetical Data for this compound)

Cell LineCC₅₀ (µM)Target MicrobeMIC (µM)Selectivity Index (SI)
HEK293Data not availableS. aureusData not availableData not available
HeLaData not availableB. subtilisData not availableData not available

Note: Currently, there is no publicly available data on the cytotoxicity (CC₅₀) of this compound on mammalian cell lines, which is required to calculate its Selectivity Index. Researchers are encouraged to perform cytotoxicity assays to determine these values.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in a suitable broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Protocol 2: Cytotoxicity Assay using MTT

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation: Calculate the CC₅₀ value as the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Enhancement cluster_2 Phase 3: Mechanism of Action Isolate this compound Isolate this compound Determine MIC Determine MIC Isolate this compound->Determine MIC Determine CC50 Determine CC50 Isolate this compound->Determine CC50 Calculate SI Calculate SI Determine MIC->Calculate SI Determine CC50->Calculate SI Structural Modification Structural Modification Calculate SI->Structural Modification Targeted Delivery Targeted Delivery Calculate SI->Targeted Delivery Combination Therapy Combination Therapy Calculate SI->Combination Therapy Membrane Potential Assay Membrane Potential Assay Structural Modification->Membrane Potential Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Targeted Delivery->Enzyme Inhibition Assay Peptidoglycan Binding Assay Peptidoglycan Binding Assay Combination Therapy->Peptidoglycan Binding Assay

Caption: Experimental workflow for enhancing this compound selectivity.

Signaling_Pathways cluster_0 Bacterial Cell cluster_1 Mammalian Cell (Potential Off-Target Effects) This compound This compound Cell Wall (Peptidoglycan) Cell Wall (Peptidoglycan) This compound->Cell Wall (Peptidoglycan) Interaction? Cell Membrane Cell Membrane This compound->Cell Membrane Disruption Bacterial Enzymes Bacterial Enzymes This compound->Bacterial Enzymes Inhibition? Cell Death Cell Death Cell Membrane->Cell Death Macrocarpal K_host This compound MAPK Pathway MAPK Pathway Macrocarpal K_host->MAPK Pathway NF-kB Pathway NF-kB Pathway Macrocarpal K_host->NF-kB Pathway PI3K/Akt Pathway PI3K/Akt Pathway Macrocarpal K_host->PI3K/Akt Pathway Inflammatory Response Inflammatory Response MAPK Pathway->Inflammatory Response NF-kB Pathway->Inflammatory Response Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation

Caption: Potential mechanisms of action and off-target effects.

References

Technical Support Center: Enhancing the Selectivity of Macrocarpal K for Microbial Targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the selectivity of Macrocarpal K for microbial targets.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known spectrum of antimicrobial activity?

This compound is a natural phloroglucinol-diterpene derivative isolated from Eucalyptus species.[1] Phloroglucinol (B13840) and its derivatives are known for a wide range of biological activities, including antimicrobial properties against bacteria, fungi, and viruses.[2] Macrocarpal A, a closely related compound, has shown activity primarily against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with no significant activity against Gram-negative bacteria like Escherichia coli or fungi.[1]

Q2: What is the "selectivity" of an antimicrobial compound and why is it important?

Selectivity refers to a compound's ability to inhibit or kill microbial cells at concentrations that are not toxic to host (mammalian) cells. It is a critical parameter in drug development, as a lack of selectivity can lead to side effects and toxicity in patients. The selectivity of an antimicrobial agent is often quantified by the selectivity index (SI).[3]

Q3: How is the Selectivity Index (SI) calculated?

The Selectivity Index is the ratio of the cytotoxic concentration of a compound in a mammalian cell line to its antimicrobial concentration against a specific microbe.[3] A higher SI value indicates greater selectivity for the microbial target.

SI = CC₅₀ / MIC

Where:

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of a mammalian cell line.

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that prevents visible growth of a specific microorganism.

Q4: What are the primary mechanisms by which selectivity can be enhanced?

Enhancing the selectivity of this compound can be approached through several strategies:

  • Structural Modification: Altering the chemical structure of this compound to increase its affinity for bacterial targets while decreasing its interaction with mammalian cells.

  • Targeted Drug Delivery: Encapsulating this compound in delivery systems, such as liposomes or nanoparticles, that are designed to specifically target bacterial cells or sites of infection.

  • Combination Therapy: Using this compound in conjunction with other antimicrobial agents to achieve a synergistic effect at lower, less toxic concentrations.

Q5: Are there any known off-target effects of phloroglucinol derivatives on mammalian cells?

Yes, phloroglucinol and its derivatives have been shown to interact with mammalian signaling pathways. For instance, some phloroglucinol compounds can modulate inflammatory responses by affecting the NF-κB and MAPK signaling pathways. Phloroglucinol itself has also been observed to influence the PI3K/Akt/mTOR signaling pathway in cancer cell lines. These potential off-target effects should be considered when evaluating the selectivity of this compound.

Troubleshooting Guides

Problem 1: High Cytotoxicity of this compound in Mammalian Cell Lines
Possible Cause Troubleshooting Step
Inherent toxicity of the compound.Determine the CC₅₀ value accurately using a standard cytotoxicity assay (e.g., MTT, XTT). If the CC₅₀ is low, consider structural modifications to reduce toxicity.
Solvent-induced cytotoxicity.Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is below its cytotoxic threshold for the specific cell line being used. Run appropriate solvent controls.
Impure sample.Purify the this compound sample using techniques like HPLC to remove any cytotoxic impurities.
Problem 2: Inconsistent or Non-reproducible MIC Values
Possible Cause Troubleshooting Step
Variation in bacterial inoculum size.Standardize the inoculum density using McFarland standards to ensure a consistent starting concentration of bacteria in each assay.
Inappropriate growth medium or incubation conditions.Use the recommended growth medium and incubation temperature and duration for the specific bacterial strain being tested.
Degradation or precipitation of this compound in the assay medium.Assess the stability and solubility of this compound in the chosen broth medium over the course of the experiment. Consider using a different solvent or a solubilizing agent if necessary.
Problem 3: Difficulty in Interpreting Results from Membrane Potential Assays
Possible Cause Troubleshooting Step
Incorrect dye concentration or incubation time.Optimize the concentration of the membrane potential-sensitive dye (e.g., DiSC₃(5)) and the incubation time to achieve a stable baseline fluorescence before adding this compound.
Interference of this compound with the fluorescent dye.Run a control experiment to check if this compound quenches or enhances the fluorescence of the dye in the absence of bacterial cells.
Cell density is too high or too low.Adjust the bacterial cell density to a level that provides a robust fluorescence signal without causing signal saturation.

Data Summary

Table 1: Antimicrobial Activity of Macrocarpal A (A structural analog of this compound)

MicroorganismStrainMIC (µg/mL)
Bacillus subtilisPCI219< 0.2
Staphylococcus aureusFDA209P0.4

Data extracted from Murata et al., 1990.

Table 2: Cytotoxicity and Selectivity Index (Hypothetical Data for this compound)

Cell LineCC₅₀ (µM)Target MicrobeMIC (µM)Selectivity Index (SI)
HEK293Data not availableS. aureusData not availableData not available
HeLaData not availableB. subtilisData not availableData not available

Note: Currently, there is no publicly available data on the cytotoxicity (CC₅₀) of this compound on mammalian cell lines, which is required to calculate its Selectivity Index. Researchers are encouraged to perform cytotoxicity assays to determine these values.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in a suitable broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Protocol 2: Cytotoxicity Assay using MTT

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation: Calculate the CC₅₀ value as the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Enhancement cluster_2 Phase 3: Mechanism of Action Isolate this compound Isolate this compound Determine MIC Determine MIC Isolate this compound->Determine MIC Determine CC50 Determine CC50 Isolate this compound->Determine CC50 Calculate SI Calculate SI Determine MIC->Calculate SI Determine CC50->Calculate SI Structural Modification Structural Modification Calculate SI->Structural Modification Targeted Delivery Targeted Delivery Calculate SI->Targeted Delivery Combination Therapy Combination Therapy Calculate SI->Combination Therapy Membrane Potential Assay Membrane Potential Assay Structural Modification->Membrane Potential Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Targeted Delivery->Enzyme Inhibition Assay Peptidoglycan Binding Assay Peptidoglycan Binding Assay Combination Therapy->Peptidoglycan Binding Assay

Caption: Experimental workflow for enhancing this compound selectivity.

Signaling_Pathways cluster_0 Bacterial Cell cluster_1 Mammalian Cell (Potential Off-Target Effects) This compound This compound Cell Wall (Peptidoglycan) Cell Wall (Peptidoglycan) This compound->Cell Wall (Peptidoglycan) Interaction? Cell Membrane Cell Membrane This compound->Cell Membrane Disruption Bacterial Enzymes Bacterial Enzymes This compound->Bacterial Enzymes Inhibition? Cell Death Cell Death Cell Membrane->Cell Death Macrocarpal K_host This compound MAPK Pathway MAPK Pathway Macrocarpal K_host->MAPK Pathway NF-kB Pathway NF-kB Pathway Macrocarpal K_host->NF-kB Pathway PI3K/Akt Pathway PI3K/Akt Pathway Macrocarpal K_host->PI3K/Akt Pathway Inflammatory Response Inflammatory Response MAPK Pathway->Inflammatory Response NF-kB Pathway->Inflammatory Response Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation

Caption: Potential mechanisms of action and off-target effects.

References

Technical Support Center: Enhancing the Selectivity of Macrocarpal K for Microbial Targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the selectivity of Macrocarpal K for microbial targets.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known spectrum of antimicrobial activity?

This compound is a natural phloroglucinol-diterpene derivative isolated from Eucalyptus species.[1] Phloroglucinol and its derivatives are known for a wide range of biological activities, including antimicrobial properties against bacteria, fungi, and viruses.[2] Macrocarpal A, a closely related compound, has shown activity primarily against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with no significant activity against Gram-negative bacteria like Escherichia coli or fungi.[1]

Q2: What is the "selectivity" of an antimicrobial compound and why is it important?

Selectivity refers to a compound's ability to inhibit or kill microbial cells at concentrations that are not toxic to host (mammalian) cells. It is a critical parameter in drug development, as a lack of selectivity can lead to side effects and toxicity in patients. The selectivity of an antimicrobial agent is often quantified by the selectivity index (SI).[3]

Q3: How is the Selectivity Index (SI) calculated?

The Selectivity Index is the ratio of the cytotoxic concentration of a compound in a mammalian cell line to its antimicrobial concentration against a specific microbe.[3] A higher SI value indicates greater selectivity for the microbial target.

SI = CC₅₀ / MIC

Where:

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of a mammalian cell line.

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that prevents visible growth of a specific microorganism.

Q4: What are the primary mechanisms by which selectivity can be enhanced?

Enhancing the selectivity of this compound can be approached through several strategies:

  • Structural Modification: Altering the chemical structure of this compound to increase its affinity for bacterial targets while decreasing its interaction with mammalian cells.

  • Targeted Drug Delivery: Encapsulating this compound in delivery systems, such as liposomes or nanoparticles, that are designed to specifically target bacterial cells or sites of infection.

  • Combination Therapy: Using this compound in conjunction with other antimicrobial agents to achieve a synergistic effect at lower, less toxic concentrations.

Q5: Are there any known off-target effects of phloroglucinol derivatives on mammalian cells?

Yes, phloroglucinol and its derivatives have been shown to interact with mammalian signaling pathways. For instance, some phloroglucinol compounds can modulate inflammatory responses by affecting the NF-κB and MAPK signaling pathways. Phloroglucinol itself has also been observed to influence the PI3K/Akt/mTOR signaling pathway in cancer cell lines. These potential off-target effects should be considered when evaluating the selectivity of this compound.

Troubleshooting Guides

Problem 1: High Cytotoxicity of this compound in Mammalian Cell Lines
Possible Cause Troubleshooting Step
Inherent toxicity of the compound.Determine the CC₅₀ value accurately using a standard cytotoxicity assay (e.g., MTT, XTT). If the CC₅₀ is low, consider structural modifications to reduce toxicity.
Solvent-induced cytotoxicity.Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is below its cytotoxic threshold for the specific cell line being used. Run appropriate solvent controls.
Impure sample.Purify the this compound sample using techniques like HPLC to remove any cytotoxic impurities.
Problem 2: Inconsistent or Non-reproducible MIC Values
Possible Cause Troubleshooting Step
Variation in bacterial inoculum size.Standardize the inoculum density using McFarland standards to ensure a consistent starting concentration of bacteria in each assay.
Inappropriate growth medium or incubation conditions.Use the recommended growth medium and incubation temperature and duration for the specific bacterial strain being tested.
Degradation or precipitation of this compound in the assay medium.Assess the stability and solubility of this compound in the chosen broth medium over the course of the experiment. Consider using a different solvent or a solubilizing agent if necessary.
Problem 3: Difficulty in Interpreting Results from Membrane Potential Assays
Possible Cause Troubleshooting Step
Incorrect dye concentration or incubation time.Optimize the concentration of the membrane potential-sensitive dye (e.g., DiSC₃(5)) and the incubation time to achieve a stable baseline fluorescence before adding this compound.
Interference of this compound with the fluorescent dye.Run a control experiment to check if this compound quenches or enhances the fluorescence of the dye in the absence of bacterial cells.
Cell density is too high or too low.Adjust the bacterial cell density to a level that provides a robust fluorescence signal without causing signal saturation.

Data Summary

Table 1: Antimicrobial Activity of Macrocarpal A (A structural analog of this compound)

MicroorganismStrainMIC (µg/mL)
Bacillus subtilisPCI219< 0.2
Staphylococcus aureusFDA209P0.4

Data extracted from Murata et al., 1990.

Table 2: Cytotoxicity and Selectivity Index (Hypothetical Data for this compound)

Cell LineCC₅₀ (µM)Target MicrobeMIC (µM)Selectivity Index (SI)
HEK293Data not availableS. aureusData not availableData not available
HeLaData not availableB. subtilisData not availableData not available

Note: Currently, there is no publicly available data on the cytotoxicity (CC₅₀) of this compound on mammalian cell lines, which is required to calculate its Selectivity Index. Researchers are encouraged to perform cytotoxicity assays to determine these values.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in a suitable broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Protocol 2: Cytotoxicity Assay using MTT

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation: Calculate the CC₅₀ value as the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Enhancement cluster_2 Phase 3: Mechanism of Action Isolate this compound Isolate this compound Determine MIC Determine MIC Isolate this compound->Determine MIC Determine CC50 Determine CC50 Isolate this compound->Determine CC50 Calculate SI Calculate SI Determine MIC->Calculate SI Determine CC50->Calculate SI Structural Modification Structural Modification Calculate SI->Structural Modification Targeted Delivery Targeted Delivery Calculate SI->Targeted Delivery Combination Therapy Combination Therapy Calculate SI->Combination Therapy Membrane Potential Assay Membrane Potential Assay Structural Modification->Membrane Potential Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Targeted Delivery->Enzyme Inhibition Assay Peptidoglycan Binding Assay Peptidoglycan Binding Assay Combination Therapy->Peptidoglycan Binding Assay

Caption: Experimental workflow for enhancing this compound selectivity.

Signaling_Pathways cluster_0 Bacterial Cell cluster_1 Mammalian Cell (Potential Off-Target Effects) This compound This compound Cell Wall (Peptidoglycan) Cell Wall (Peptidoglycan) This compound->Cell Wall (Peptidoglycan) Interaction? Cell Membrane Cell Membrane This compound->Cell Membrane Disruption Bacterial Enzymes Bacterial Enzymes This compound->Bacterial Enzymes Inhibition? Cell Death Cell Death Cell Membrane->Cell Death Macrocarpal K_host This compound MAPK Pathway MAPK Pathway Macrocarpal K_host->MAPK Pathway NF-kB Pathway NF-kB Pathway Macrocarpal K_host->NF-kB Pathway PI3K/Akt Pathway PI3K/Akt Pathway Macrocarpal K_host->PI3K/Akt Pathway Inflammatory Response Inflammatory Response MAPK Pathway->Inflammatory Response NF-kB Pathway->Inflammatory Response Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation

Caption: Potential mechanisms of action and off-target effects.

References

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS Analysis of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, assessing, and mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Macrocarpal K.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of your analytical method. For instance, phospholipids (B1166683) are a common cause of matrix effects in biological samples, as they often co-extract and co-elute with the target analytes.

Q2: My signal intensity for this compound is low and variable in biological samples compared to pure standards. Could this be due to matrix effects?

A2: Yes, low and inconsistent signal intensity for this compound in complex matrices like plasma or serum is a primary indicator of matrix effects, particularly ion suppression. Co-eluting endogenous components from the sample matrix can interfere with the ionization process of this compound, leading to a suppressed and erratic signal. This can negatively impact the reliability and reproducibility of your results.

Q3: How can I definitively confirm that matrix effects are affecting my this compound analysis?

A3: There are two main experimental approaches to confirm and quantify matrix effects: the post-extraction spike method and the post-column infusion method.

  • Post-Extraction Spike: This is a quantitative method to assess the extent of matrix effects. It involves comparing the response of this compound spiked into an extracted blank matrix sample to the response of this compound in a neat (pure) solvent. A significant difference between these responses indicates the presence of ion suppression or enhancement.

  • Post-Column Infusion: This is a qualitative method to identify the regions in your chromatogram where matrix effects occur. It involves infusing a constant flow of a this compound standard solution into the MS detector while injecting an extracted blank matrix sample onto the LC column. Any dips or peaks in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression or enhancement.

Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).

  • Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components is a crucial step. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Internal Standards: The use of a suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of this compound, is a highly effective way to compensate for matrix effects. The IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

  • Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect. However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.

Troubleshooting Guides

Issue: Poor Signal Reproducibility and Accuracy for this compound

This guide provides a systematic approach to troubleshooting and resolving issues related to matrix effects.

cluster_0 Troubleshooting Workflow for Matrix Effects start Start: Poor Signal Reproducibility for this compound confirm_me 1. Confirm Matrix Effects (Post-Extraction Spike or Post-Column Infusion) start->confirm_me optimize_sp 2. Optimize Sample Preparation (SPE, LLE) confirm_me->optimize_sp optimize_lc 3. Optimize Chromatographic Separation optimize_sp->optimize_lc use_is 4. Implement Internal Standard (Stable Isotope-Labeled if possible) optimize_lc->use_is re_evaluate 5. Re-evaluate Matrix Effects use_is->re_evaluate re_evaluate->optimize_sp Matrix Effects Persist end_success End: Robust and Reliable Method re_evaluate->end_success Matrix Effects Mitigated end_further Consider Advanced Techniques (e.g., 2D-LC, different ionization source) re_evaluate->end_further

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of the matrix factor (MF), which indicates the degree of ion suppression or enhancement.

Objective: To quantify the impact of the sample matrix on the ionization of this compound.

Materials:

  • Blank matrix (e.g., plasma, serum) from at least six different sources.

  • This compound analytical standard.

  • Internal Standard (IS) for this compound (if available).

  • All solvents and reagents used in the LC-MS method.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of this compound (and IS) in the final mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your established sample preparation protocol. After the final extraction step, spike the extract with this compound (and IS) to the same concentration as in Set A.

    • Set C (Matrix-Matched Standard): Spike blank matrix with this compound (and IS) at the same concentration as in Set A before the extraction process.

  • LC-MS Analysis: Analyze all three sets of samples using your LC-MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 suggests minimal matrix effect.

    • The IS-normalized MF can be calculated as: (MF of Analyte) / (MF of IS) . An IS-normalized MF close to 1 indicates that the IS effectively compensates for the matrix effect.

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This protocol helps to identify the retention time windows where matrix effects are most pronounced.

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Materials:

  • A syringe pump.

  • A T-connector.

  • A standard solution of this compound.

  • Extracted blank matrix.

Procedure:

  • System Setup:

    • Set up the LC-MS system as usual.

    • Using a T-connector, continuously infuse a standard solution of this compound at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream between the LC column and the MS ion source.

  • Analysis:

    • While the this compound solution is being infused, inject a sample of the extracted blank matrix onto the LC column.

  • Data Interpretation:

    • Monitor the signal of this compound. A stable baseline should be observed.

    • A dip in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.

    • A rise in the baseline signal indicates a region of ion enhancement.

    • This information can be used to adjust the chromatographic method to move the this compound peak away from these regions of interference.

cluster_1 Post-Column Infusion Experimental Setup lc LC System t_connector T-Connector lc->t_connector Mobile Phase + Sample syringe_pump Syringe Pump (this compound Standard) syringe_pump->t_connector Infusion ms Mass Spectrometer t_connector->ms

Caption: Diagram of a post-column infusion setup for matrix effect assessment.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation MethodRelative Matrix Effect (%)Analyte Recovery (%)Overall Process Time
Protein Precipitation (PPT) High (Significant Suppression)90-105%Fast
Liquid-Liquid Extraction (LLE) Moderate to Low70-90%Moderate
Solid-Phase Extraction (SPE) Low (Minimal Suppression)85-100%Slow

Note: Data presented are illustrative and will vary depending on the specific matrix and analyte.

Table 2: Quantitative Assessment of Matrix Factor for this compound
Matrix LotPeak Area (Neat)Peak Area (Post-Spike)Matrix Factor (MF)IS-Normalized MF
Lot 1 1,205,432855,8760.710.99
Lot 2 1,210,876835,5040.690.98
Lot 3 1,199,543911,6530.761.01
Lot 4 1,208,990822,1130.680.97
Lot 5 1,215,321862,8780.711.00
Lot 6 1,201,112876,8120.731.02
Average 1,206,879 860,806 0.71 0.99

Note: Illustrative data showing significant ion suppression (MF < 1) that is effectively corrected by the internal standard (IS-Normalized MF ≈ 1).

References

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS Analysis of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, assessing, and mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Macrocarpal K.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of your analytical method. For instance, phospholipids (B1166683) are a common cause of matrix effects in biological samples, as they often co-extract and co-elute with the target analytes.

Q2: My signal intensity for this compound is low and variable in biological samples compared to pure standards. Could this be due to matrix effects?

A2: Yes, low and inconsistent signal intensity for this compound in complex matrices like plasma or serum is a primary indicator of matrix effects, particularly ion suppression. Co-eluting endogenous components from the sample matrix can interfere with the ionization process of this compound, leading to a suppressed and erratic signal. This can negatively impact the reliability and reproducibility of your results.

Q3: How can I definitively confirm that matrix effects are affecting my this compound analysis?

A3: There are two main experimental approaches to confirm and quantify matrix effects: the post-extraction spike method and the post-column infusion method.

  • Post-Extraction Spike: This is a quantitative method to assess the extent of matrix effects. It involves comparing the response of this compound spiked into an extracted blank matrix sample to the response of this compound in a neat (pure) solvent. A significant difference between these responses indicates the presence of ion suppression or enhancement.

  • Post-Column Infusion: This is a qualitative method to identify the regions in your chromatogram where matrix effects occur. It involves infusing a constant flow of a this compound standard solution into the MS detector while injecting an extracted blank matrix sample onto the LC column. Any dips or peaks in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression or enhancement.

Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).

  • Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components is a crucial step. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Internal Standards: The use of a suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of this compound, is a highly effective way to compensate for matrix effects. The IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

  • Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect. However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.

Troubleshooting Guides

Issue: Poor Signal Reproducibility and Accuracy for this compound

This guide provides a systematic approach to troubleshooting and resolving issues related to matrix effects.

cluster_0 Troubleshooting Workflow for Matrix Effects start Start: Poor Signal Reproducibility for this compound confirm_me 1. Confirm Matrix Effects (Post-Extraction Spike or Post-Column Infusion) start->confirm_me optimize_sp 2. Optimize Sample Preparation (SPE, LLE) confirm_me->optimize_sp optimize_lc 3. Optimize Chromatographic Separation optimize_sp->optimize_lc use_is 4. Implement Internal Standard (Stable Isotope-Labeled if possible) optimize_lc->use_is re_evaluate 5. Re-evaluate Matrix Effects use_is->re_evaluate re_evaluate->optimize_sp Matrix Effects Persist end_success End: Robust and Reliable Method re_evaluate->end_success Matrix Effects Mitigated end_further Consider Advanced Techniques (e.g., 2D-LC, different ionization source) re_evaluate->end_further

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of the matrix factor (MF), which indicates the degree of ion suppression or enhancement.

Objective: To quantify the impact of the sample matrix on the ionization of this compound.

Materials:

  • Blank matrix (e.g., plasma, serum) from at least six different sources.

  • This compound analytical standard.

  • Internal Standard (IS) for this compound (if available).

  • All solvents and reagents used in the LC-MS method.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of this compound (and IS) in the final mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your established sample preparation protocol. After the final extraction step, spike the extract with this compound (and IS) to the same concentration as in Set A.

    • Set C (Matrix-Matched Standard): Spike blank matrix with this compound (and IS) at the same concentration as in Set A before the extraction process.

  • LC-MS Analysis: Analyze all three sets of samples using your LC-MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 suggests minimal matrix effect.

    • The IS-normalized MF can be calculated as: (MF of Analyte) / (MF of IS) . An IS-normalized MF close to 1 indicates that the IS effectively compensates for the matrix effect.

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This protocol helps to identify the retention time windows where matrix effects are most pronounced.

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Materials:

  • A syringe pump.

  • A T-connector.

  • A standard solution of this compound.

  • Extracted blank matrix.

Procedure:

  • System Setup:

    • Set up the LC-MS system as usual.

    • Using a T-connector, continuously infuse a standard solution of this compound at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream between the LC column and the MS ion source.

  • Analysis:

    • While the this compound solution is being infused, inject a sample of the extracted blank matrix onto the LC column.

  • Data Interpretation:

    • Monitor the signal of this compound. A stable baseline should be observed.

    • A dip in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.

    • A rise in the baseline signal indicates a region of ion enhancement.

    • This information can be used to adjust the chromatographic method to move the this compound peak away from these regions of interference.

cluster_1 Post-Column Infusion Experimental Setup lc LC System t_connector T-Connector lc->t_connector Mobile Phase + Sample syringe_pump Syringe Pump (this compound Standard) syringe_pump->t_connector Infusion ms Mass Spectrometer t_connector->ms

Caption: Diagram of a post-column infusion setup for matrix effect assessment.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation MethodRelative Matrix Effect (%)Analyte Recovery (%)Overall Process Time
Protein Precipitation (PPT) High (Significant Suppression)90-105%Fast
Liquid-Liquid Extraction (LLE) Moderate to Low70-90%Moderate
Solid-Phase Extraction (SPE) Low (Minimal Suppression)85-100%Slow

Note: Data presented are illustrative and will vary depending on the specific matrix and analyte.

Table 2: Quantitative Assessment of Matrix Factor for this compound
Matrix LotPeak Area (Neat)Peak Area (Post-Spike)Matrix Factor (MF)IS-Normalized MF
Lot 1 1,205,432855,8760.710.99
Lot 2 1,210,876835,5040.690.98
Lot 3 1,199,543911,6530.761.01
Lot 4 1,208,990822,1130.680.97
Lot 5 1,215,321862,8780.711.00
Lot 6 1,201,112876,8120.731.02
Average 1,206,879 860,806 0.71 0.99

Note: Illustrative data showing significant ion suppression (MF < 1) that is effectively corrected by the internal standard (IS-Normalized MF ≈ 1).

References

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS Analysis of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, assessing, and mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Macrocarpal K.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of your analytical method. For instance, phospholipids are a common cause of matrix effects in biological samples, as they often co-extract and co-elute with the target analytes.

Q2: My signal intensity for this compound is low and variable in biological samples compared to pure standards. Could this be due to matrix effects?

A2: Yes, low and inconsistent signal intensity for this compound in complex matrices like plasma or serum is a primary indicator of matrix effects, particularly ion suppression. Co-eluting endogenous components from the sample matrix can interfere with the ionization process of this compound, leading to a suppressed and erratic signal. This can negatively impact the reliability and reproducibility of your results.

Q3: How can I definitively confirm that matrix effects are affecting my this compound analysis?

A3: There are two main experimental approaches to confirm and quantify matrix effects: the post-extraction spike method and the post-column infusion method.

  • Post-Extraction Spike: This is a quantitative method to assess the extent of matrix effects. It involves comparing the response of this compound spiked into an extracted blank matrix sample to the response of this compound in a neat (pure) solvent. A significant difference between these responses indicates the presence of ion suppression or enhancement.

  • Post-Column Infusion: This is a qualitative method to identify the regions in your chromatogram where matrix effects occur. It involves infusing a constant flow of a this compound standard solution into the MS detector while injecting an extracted blank matrix sample onto the LC column. Any dips or peaks in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression or enhancement.

Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).

  • Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components is a crucial step. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Internal Standards: The use of a suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of this compound, is a highly effective way to compensate for matrix effects. The IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

  • Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect. However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.

Troubleshooting Guides

Issue: Poor Signal Reproducibility and Accuracy for this compound

This guide provides a systematic approach to troubleshooting and resolving issues related to matrix effects.

cluster_0 Troubleshooting Workflow for Matrix Effects start Start: Poor Signal Reproducibility for this compound confirm_me 1. Confirm Matrix Effects (Post-Extraction Spike or Post-Column Infusion) start->confirm_me optimize_sp 2. Optimize Sample Preparation (SPE, LLE) confirm_me->optimize_sp optimize_lc 3. Optimize Chromatographic Separation optimize_sp->optimize_lc use_is 4. Implement Internal Standard (Stable Isotope-Labeled if possible) optimize_lc->use_is re_evaluate 5. Re-evaluate Matrix Effects use_is->re_evaluate re_evaluate->optimize_sp Matrix Effects Persist end_success End: Robust and Reliable Method re_evaluate->end_success Matrix Effects Mitigated end_further Consider Advanced Techniques (e.g., 2D-LC, different ionization source) re_evaluate->end_further

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of the matrix factor (MF), which indicates the degree of ion suppression or enhancement.

Objective: To quantify the impact of the sample matrix on the ionization of this compound.

Materials:

  • Blank matrix (e.g., plasma, serum) from at least six different sources.

  • This compound analytical standard.

  • Internal Standard (IS) for this compound (if available).

  • All solvents and reagents used in the LC-MS method.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of this compound (and IS) in the final mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your established sample preparation protocol. After the final extraction step, spike the extract with this compound (and IS) to the same concentration as in Set A.

    • Set C (Matrix-Matched Standard): Spike blank matrix with this compound (and IS) at the same concentration as in Set A before the extraction process.

  • LC-MS Analysis: Analyze all three sets of samples using your LC-MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 suggests minimal matrix effect.

    • The IS-normalized MF can be calculated as: (MF of Analyte) / (MF of IS) . An IS-normalized MF close to 1 indicates that the IS effectively compensates for the matrix effect.

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This protocol helps to identify the retention time windows where matrix effects are most pronounced.

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Materials:

  • A syringe pump.

  • A T-connector.

  • A standard solution of this compound.

  • Extracted blank matrix.

Procedure:

  • System Setup:

    • Set up the LC-MS system as usual.

    • Using a T-connector, continuously infuse a standard solution of this compound at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream between the LC column and the MS ion source.

  • Analysis:

    • While the this compound solution is being infused, inject a sample of the extracted blank matrix onto the LC column.

  • Data Interpretation:

    • Monitor the signal of this compound. A stable baseline should be observed.

    • A dip in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.

    • A rise in the baseline signal indicates a region of ion enhancement.

    • This information can be used to adjust the chromatographic method to move the this compound peak away from these regions of interference.

cluster_1 Post-Column Infusion Experimental Setup lc LC System t_connector T-Connector lc->t_connector Mobile Phase + Sample syringe_pump Syringe Pump (this compound Standard) syringe_pump->t_connector Infusion ms Mass Spectrometer t_connector->ms

Caption: Diagram of a post-column infusion setup for matrix effect assessment.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation MethodRelative Matrix Effect (%)Analyte Recovery (%)Overall Process Time
Protein Precipitation (PPT) High (Significant Suppression)90-105%Fast
Liquid-Liquid Extraction (LLE) Moderate to Low70-90%Moderate
Solid-Phase Extraction (SPE) Low (Minimal Suppression)85-100%Slow

Note: Data presented are illustrative and will vary depending on the specific matrix and analyte.

Table 2: Quantitative Assessment of Matrix Factor for this compound
Matrix LotPeak Area (Neat)Peak Area (Post-Spike)Matrix Factor (MF)IS-Normalized MF
Lot 1 1,205,432855,8760.710.99
Lot 2 1,210,876835,5040.690.98
Lot 3 1,199,543911,6530.761.01
Lot 4 1,208,990822,1130.680.97
Lot 5 1,215,321862,8780.711.00
Lot 6 1,201,112876,8120.731.02
Average 1,206,879 860,806 0.71 0.99

Note: Illustrative data showing significant ion suppression (MF < 1) that is effectively corrected by the internal standard (IS-Normalized MF ≈ 1).

References

Technical Support Center: Managing Macrocarpal-Induced Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of macrocarpals, including compounds like Macrocarpal K, in mammalian cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for macrocarpals in mammalian cells?

Macrocarpals, a class of natural compounds, primarily induce cytotoxicity through the induction of apoptosis (programmed cell death).[1][2][3] This process is often mediated by the activation of caspase cascades, particularly caspase-3, and regulation of the Bax/Bcl-2 protein ratio.[2][4] Some macrocarpals may also cause cell cycle arrest, typically at the G2/M or S phase, and an increase in intracellular reactive oxygen species (ROS), leading to cellular damage.

Q2: How can I reduce the off-target cytotoxicity of this compound in my experiments?

Reducing off-target cytotoxicity is crucial for developing therapeutic agents. Key strategies include:

  • Dose Optimization: Carefully titrate the concentration of this compound to find the optimal therapeutic window that maximizes efficacy against target cells while minimizing toxicity to non-target cells.

  • Novel Drug Delivery Systems (NDDS): Encapsulating this compound in nanoparticles, liposomes, or polymer-drug conjugates can improve its solubility, stability, and targeted delivery, thereby reducing systemic toxicity.

  • Combination Therapy: Using this compound in combination with other therapeutic agents may allow for lower, less toxic doses of each compound while achieving a synergistic effect.

  • Structural Modification: Chemical modification of the this compound structure could potentially reduce its inherent toxicity while preserving or enhancing its therapeutic activity.

Q3: At what concentration does this compound typically induce significant cytotoxicity?

The cytotoxic concentration of macrocarpals is cell-line dependent and time-dependent. It is essential to perform a dose-response study for each new cell line. For example, extracts from Phaleria macrocarpa, which contain macrocarpal-like compounds, have shown IC50 values (the concentration that inhibits 50% of cell growth) in the micromolar range in various cancer cell lines.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of non-specific cell death observed in control and treated groups. 1. Solvent toxicity (e.g., DMSO). 2. Suboptimal cell culture conditions. 3. Contamination.1. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). Run a solvent-only control. 2. Verify pH, temperature, and CO2 levels. Ensure cells are healthy and in the logarithmic growth phase before treatment. 3. Test for mycoplasma and other contaminants.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Inconsistent drug preparation. 3. Fluctuation in incubation times.1. Use cells within a consistent and low passage number range. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Standardize all incubation and treatment times precisely.
This compound appears to have no effect on my cells. 1. Drug degradation. 2. Cell line is resistant. 3. Insufficient drug concentration or exposure time.1. Check the stability and storage conditions of your this compound stock. 2. Consider using a different cell line that is known to be sensitive to similar compounds. 3. Perform a dose-response and time-course experiment to determine the optimal conditions.
Difficulty in distinguishing between apoptosis and necrosis. Inappropriate assay selection.Use a combination of assays. For example, Annexin V/Propidium Iodide (PI) staining by flow cytometry can distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

Table 1: Dose-Dependent Cytotoxicity of a Hypothetical Macrocarpal Compound on a Mammalian Cancer Cell Line

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Control)100 ± 4.2100 ± 5.1
195 ± 3.888 ± 4.5
578 ± 5.162 ± 3.9
1052 ± 4.535 ± 4.2
2521 ± 3.210 ± 2.8
505 ± 1.8< 2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
  • Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells cell_culture->treatment drug_prep This compound Dilution drug_prep->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry (Annexin V/PI) treatment->flow western Western Blot (Caspases, Bcl-2) treatment->western viability Cell Viability mtt->viability apoptosis Apoptosis Rate flow->apoptosis protein Protein Expression western->protein

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell Mammalian Cell cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Pathway macrocarpal_k This compound ros ↑ ROS Production macrocarpal_k->ros bax ↑ Bax macrocarpal_k->bax bcl2 ↓ Bcl-2 macrocarpal_k->bcl2 ros->bax caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

troubleshooting_logic start High Cytotoxicity Observed check_control Check Vehicle Control Cytotoxicity start->check_control high_control High Control Cytotoxicity check_control->high_control Yes low_control Low Control Cytotoxicity check_control->low_control No troubleshoot_solvent Troubleshoot Solvent/Culture Conditions high_control->troubleshoot_solvent optimize_dose Optimize Dose low_control->optimize_dose use_ndds Use Novel Drug Delivery System (NDDS) optimize_dose->use_ndds combo_therapy Consider Combination Therapy use_ndds->combo_therapy

Caption: Troubleshooting logic for managing high cytotoxicity.

References

Technical Support Center: Managing Macrocarpal-Induced Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of macrocarpals, including compounds like Macrocarpal K, in mammalian cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for macrocarpals in mammalian cells?

Macrocarpals, a class of natural compounds, primarily induce cytotoxicity through the induction of apoptosis (programmed cell death).[1][2][3] This process is often mediated by the activation of caspase cascades, particularly caspase-3, and regulation of the Bax/Bcl-2 protein ratio.[2][4] Some macrocarpals may also cause cell cycle arrest, typically at the G2/M or S phase, and an increase in intracellular reactive oxygen species (ROS), leading to cellular damage.

Q2: How can I reduce the off-target cytotoxicity of this compound in my experiments?

Reducing off-target cytotoxicity is crucial for developing therapeutic agents. Key strategies include:

  • Dose Optimization: Carefully titrate the concentration of this compound to find the optimal therapeutic window that maximizes efficacy against target cells while minimizing toxicity to non-target cells.

  • Novel Drug Delivery Systems (NDDS): Encapsulating this compound in nanoparticles, liposomes, or polymer-drug conjugates can improve its solubility, stability, and targeted delivery, thereby reducing systemic toxicity.

  • Combination Therapy: Using this compound in combination with other therapeutic agents may allow for lower, less toxic doses of each compound while achieving a synergistic effect.

  • Structural Modification: Chemical modification of the this compound structure could potentially reduce its inherent toxicity while preserving or enhancing its therapeutic activity.

Q3: At what concentration does this compound typically induce significant cytotoxicity?

The cytotoxic concentration of macrocarpals is cell-line dependent and time-dependent. It is essential to perform a dose-response study for each new cell line. For example, extracts from Phaleria macrocarpa, which contain macrocarpal-like compounds, have shown IC50 values (the concentration that inhibits 50% of cell growth) in the micromolar range in various cancer cell lines.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of non-specific cell death observed in control and treated groups. 1. Solvent toxicity (e.g., DMSO). 2. Suboptimal cell culture conditions. 3. Contamination.1. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). Run a solvent-only control. 2. Verify pH, temperature, and CO2 levels. Ensure cells are healthy and in the logarithmic growth phase before treatment. 3. Test for mycoplasma and other contaminants.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Inconsistent drug preparation. 3. Fluctuation in incubation times.1. Use cells within a consistent and low passage number range. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Standardize all incubation and treatment times precisely.
This compound appears to have no effect on my cells. 1. Drug degradation. 2. Cell line is resistant. 3. Insufficient drug concentration or exposure time.1. Check the stability and storage conditions of your this compound stock. 2. Consider using a different cell line that is known to be sensitive to similar compounds. 3. Perform a dose-response and time-course experiment to determine the optimal conditions.
Difficulty in distinguishing between apoptosis and necrosis. Inappropriate assay selection.Use a combination of assays. For example, Annexin V/Propidium Iodide (PI) staining by flow cytometry can distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

Table 1: Dose-Dependent Cytotoxicity of a Hypothetical Macrocarpal Compound on a Mammalian Cancer Cell Line

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Control)100 ± 4.2100 ± 5.1
195 ± 3.888 ± 4.5
578 ± 5.162 ± 3.9
1052 ± 4.535 ± 4.2
2521 ± 3.210 ± 2.8
505 ± 1.8< 2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
  • Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells cell_culture->treatment drug_prep This compound Dilution drug_prep->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry (Annexin V/PI) treatment->flow western Western Blot (Caspases, Bcl-2) treatment->western viability Cell Viability mtt->viability apoptosis Apoptosis Rate flow->apoptosis protein Protein Expression western->protein

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell Mammalian Cell cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Pathway macrocarpal_k This compound ros ↑ ROS Production macrocarpal_k->ros bax ↑ Bax macrocarpal_k->bax bcl2 ↓ Bcl-2 macrocarpal_k->bcl2 ros->bax caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

troubleshooting_logic start High Cytotoxicity Observed check_control Check Vehicle Control Cytotoxicity start->check_control high_control High Control Cytotoxicity check_control->high_control Yes low_control Low Control Cytotoxicity check_control->low_control No troubleshoot_solvent Troubleshoot Solvent/Culture Conditions high_control->troubleshoot_solvent optimize_dose Optimize Dose low_control->optimize_dose use_ndds Use Novel Drug Delivery System (NDDS) optimize_dose->use_ndds combo_therapy Consider Combination Therapy use_ndds->combo_therapy

Caption: Troubleshooting logic for managing high cytotoxicity.

References

Technical Support Center: Managing Macrocarpal-Induced Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of macrocarpals, including compounds like Macrocarpal K, in mammalian cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for macrocarpals in mammalian cells?

Macrocarpals, a class of natural compounds, primarily induce cytotoxicity through the induction of apoptosis (programmed cell death).[1][2][3] This process is often mediated by the activation of caspase cascades, particularly caspase-3, and regulation of the Bax/Bcl-2 protein ratio.[2][4] Some macrocarpals may also cause cell cycle arrest, typically at the G2/M or S phase, and an increase in intracellular reactive oxygen species (ROS), leading to cellular damage.

Q2: How can I reduce the off-target cytotoxicity of this compound in my experiments?

Reducing off-target cytotoxicity is crucial for developing therapeutic agents. Key strategies include:

  • Dose Optimization: Carefully titrate the concentration of this compound to find the optimal therapeutic window that maximizes efficacy against target cells while minimizing toxicity to non-target cells.

  • Novel Drug Delivery Systems (NDDS): Encapsulating this compound in nanoparticles, liposomes, or polymer-drug conjugates can improve its solubility, stability, and targeted delivery, thereby reducing systemic toxicity.

  • Combination Therapy: Using this compound in combination with other therapeutic agents may allow for lower, less toxic doses of each compound while achieving a synergistic effect.

  • Structural Modification: Chemical modification of the this compound structure could potentially reduce its inherent toxicity while preserving or enhancing its therapeutic activity.

Q3: At what concentration does this compound typically induce significant cytotoxicity?

The cytotoxic concentration of macrocarpals is cell-line dependent and time-dependent. It is essential to perform a dose-response study for each new cell line. For example, extracts from Phaleria macrocarpa, which contain macrocarpal-like compounds, have shown IC50 values (the concentration that inhibits 50% of cell growth) in the micromolar range in various cancer cell lines.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of non-specific cell death observed in control and treated groups. 1. Solvent toxicity (e.g., DMSO). 2. Suboptimal cell culture conditions. 3. Contamination.1. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). Run a solvent-only control. 2. Verify pH, temperature, and CO2 levels. Ensure cells are healthy and in the logarithmic growth phase before treatment. 3. Test for mycoplasma and other contaminants.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Inconsistent drug preparation. 3. Fluctuation in incubation times.1. Use cells within a consistent and low passage number range. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Standardize all incubation and treatment times precisely.
This compound appears to have no effect on my cells. 1. Drug degradation. 2. Cell line is resistant. 3. Insufficient drug concentration or exposure time.1. Check the stability and storage conditions of your this compound stock. 2. Consider using a different cell line that is known to be sensitive to similar compounds. 3. Perform a dose-response and time-course experiment to determine the optimal conditions.
Difficulty in distinguishing between apoptosis and necrosis. Inappropriate assay selection.Use a combination of assays. For example, Annexin V/Propidium Iodide (PI) staining by flow cytometry can distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

Table 1: Dose-Dependent Cytotoxicity of a Hypothetical Macrocarpal Compound on a Mammalian Cancer Cell Line

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Control)100 ± 4.2100 ± 5.1
195 ± 3.888 ± 4.5
578 ± 5.162 ± 3.9
1052 ± 4.535 ± 4.2
2521 ± 3.210 ± 2.8
505 ± 1.8< 2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
  • Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells cell_culture->treatment drug_prep This compound Dilution drug_prep->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry (Annexin V/PI) treatment->flow western Western Blot (Caspases, Bcl-2) treatment->western viability Cell Viability mtt->viability apoptosis Apoptosis Rate flow->apoptosis protein Protein Expression western->protein

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell Mammalian Cell cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Pathway macrocarpal_k This compound ros ↑ ROS Production macrocarpal_k->ros bax ↑ Bax macrocarpal_k->bax bcl2 ↓ Bcl-2 macrocarpal_k->bcl2 ros->bax caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

troubleshooting_logic start High Cytotoxicity Observed check_control Check Vehicle Control Cytotoxicity start->check_control high_control High Control Cytotoxicity check_control->high_control Yes low_control Low Control Cytotoxicity check_control->low_control No troubleshoot_solvent Troubleshoot Solvent/Culture Conditions high_control->troubleshoot_solvent optimize_dose Optimize Dose low_control->optimize_dose use_ndds Use Novel Drug Delivery System (NDDS) optimize_dose->use_ndds combo_therapy Consider Combination Therapy use_ndds->combo_therapy

Caption: Troubleshooting logic for managing high cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Macrocarpal K and Macrocarpal C

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct biological activities of two Eucalyptus-derived phloroglucinol (B13840) derivatives.

Macrocarpal K and Macrocarpal C, two prominent members of the macrocarpal family of compounds isolated from Eucalyptus species, have garnered significant interest within the scientific community for their potent bioactive properties. While structurally related, these molecules exhibit distinct antimicrobial profiles, suggesting different potential therapeutic applications. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Chemical and Physical Properties

This compound and Macrocarpal C are complex phloroglucinol derivatives. This compound is classified as a phloroglucinol, while Macrocarpal C is categorized as a sesquiterpenoid. Both have been isolated from various Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1][2][3]

PropertyThis compoundMacrocarpal C
Chemical Formula C28H40O6C28H38O5
Molecular Weight 472.6 g/mol [2]454.6 g/mol
Origin Eucalyptus macrocarpaEucalyptus globulus, Eucalyptus macrocarpa
Compound Class PhloroglucinolSesquiterpenoid

Comparative Bioactivity

The primary distinction in the bioactivity of this compound and Macrocarpal C lies in their antimicrobial spectrum. This compound and its congeners have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, while Macrocarpal C is recognized for its significant antifungal properties.

Antibacterial Activity of Macrocarpals

While specific data for this compound is limited, studies on closely related macrocarpals isolated from Eucalyptus macrocarpa provide strong evidence of their antibacterial efficacy. Macrocarpals have shown to be highly effective against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, but exhibit no activity against Gram-negative bacteria, yeast, or fungi. The proposed mechanism of action for these phloroglucinol derivatives involves the disruption of the bacterial cell membrane and the induction of oxidative stress.

OrganismMacrocarpal A MIC (µg/mL)Macrocarpals B-G MIC (µg/mL)
Bacillus subtilis< 0.20.78 - 3.13
Staphylococcus aureus0.40.78 - 3.13
Micrococcus luteusNot Reported0.78 - 3.13
Mycobacterium smegmatisNot Reported0.78 - 3.13

Data from studies on Macrocarpal A and a mixture of Macrocarpals B-G.

Furthermore, Macrocarpals A, B, and C have demonstrated inhibitory effects against periodontopathic bacteria, with Porphyromonas gingivalis showing high sensitivity. This suggests a potential application for these compounds in oral health.

Antifungal Activity of Macrocarpal C

Macrocarpal C has been extensively studied for its antifungal activity, particularly against the dermatophyte Trichophyton mentagrophytes, a common cause of skin infections.

OrganismMacrocarpal C MIC (µg/mL)
Trichophyton mentagrophytes1.95

The mechanism of antifungal action for Macrocarpal C is well-elucidated and involves a multi-pronged attack on the fungal cell.

Mechanism of Action: Macrocarpal C

The antifungal activity of Macrocarpal C against T. mentagrophytes is attributed to three primary mechanisms:

  • Increased Membrane Permeability: Macrocarpal C treatment leads to a significant increase in the permeability of the fungal cell membrane.

  • Induction of Intracellular Reactive Oxygen Species (ROS): The compound stimulates the production of ROS within the fungal cell, leading to oxidative stress and cellular damage.

  • DNA Fragmentation and Apoptosis: Macrocarpal C induces DNA fragmentation, a hallmark of apoptosis, ultimately leading to programmed cell death.

Macrocarpal_C_Antifungal_Mechanism cluster_cell Fungal Cell Membrane Cell Membrane ROS Intracellular ROS DNA DNA ROS->DNA Causes Damage Apoptosis Apoptosis DNA->Apoptosis Induces Fragmentation Macrocarpal_C Macrocarpal C Macrocarpal_C->Membrane Increases Permeability Macrocarpal_C->ROS Induces Production

Fig. 1: Antifungal signaling pathway of Macrocarpal C.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Macrocarpal C

The antifungal MIC of Macrocarpal C against T. mentagrophytes was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Macrocarpal C dilutions: A stock solution of Macrocarpal C was serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum preparation: A suspension of T. mentagrophytes conidia was prepared and adjusted to a standardized concentration.

  • Inoculation and incubation: Each well containing the Macrocarpal C dilution was inoculated with the fungal suspension. The plate was then incubated at an appropriate temperature for a specified period.

  • MIC determination: The MIC was recorded as the lowest concentration of Macrocarpal C that completely inhibited visible fungal growth.

Fungal Membrane Permeability Assay
  • Fungal cells were treated with various concentrations of Macrocarpal C.

  • The fluorescent dye SYTOX Green, which can only enter cells with compromised membranes, was added to the cell suspension.

  • The uptake of SYTOX Green was measured using a fluorometer. An increase in fluorescence intensity indicated increased membrane permeability.

Intracellular ROS Production Assay
  • T. mentagrophytes cells were treated with Macrocarpal C.

  • The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) was added.

  • Inside the cell, DCFH-DA is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • The fluorescence intensity was measured to quantify the level of intracellular ROS.

DNA Fragmentation Assay (TUNEL Assay)
  • Fungal cells were treated with Macrocarpal C.

  • The cells were fixed and permeabilized.

  • A terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed. This assay labels the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

  • The fluorescence, indicative of DNA fragmentation, was observed using fluorescence microscopy.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis Compound_Prep Prepare Macrocarpal Dilutions MIC MIC Determination Compound_Prep->MIC Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->MIC Membrane_Permeability Membrane Permeability Assay MIC->Membrane_Permeability ROS_Production ROS Production Assay MIC->ROS_Production DNA_Fragmentation DNA Fragmentation Assay MIC->DNA_Fragmentation Data_Collection Collect Quantitative Data Membrane_Permeability->Data_Collection ROS_Production->Data_Collection DNA_Fragmentation->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Fig. 2: General experimental workflow for bioactivity assessment.

Conclusion

This compound and Macrocarpal C, while sharing a common structural scaffold, exhibit distinct and specific antimicrobial activities. The antibacterial properties of macrocarpals, likely including this compound, against Gram-positive bacteria position them as potential candidates for the development of new antibiotics. In contrast, the potent and well-defined antifungal mechanism of Macrocarpal C against dermatophytes highlights its promise as a topical agent for treating skin infections. This comparative analysis underscores the importance of detailed bioactivity profiling to unlock the full therapeutic potential of natural product derivatives. Further research is warranted to isolate and definitively characterize the bioactivity of this compound and to explore the synergistic potential of these compounds.

References

A Comparative Analysis of the Bioactivities of Macrocarpal K and Macrocarpal C

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct biological activities of two Eucalyptus-derived phloroglucinol (B13840) derivatives.

Macrocarpal K and Macrocarpal C, two prominent members of the macrocarpal family of compounds isolated from Eucalyptus species, have garnered significant interest within the scientific community for their potent bioactive properties. While structurally related, these molecules exhibit distinct antimicrobial profiles, suggesting different potential therapeutic applications. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Chemical and Physical Properties

This compound and Macrocarpal C are complex phloroglucinol derivatives. This compound is classified as a phloroglucinol, while Macrocarpal C is categorized as a sesquiterpenoid. Both have been isolated from various Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1][2][3]

PropertyThis compoundMacrocarpal C
Chemical Formula C28H40O6C28H38O5
Molecular Weight 472.6 g/mol [2]454.6 g/mol
Origin Eucalyptus macrocarpaEucalyptus globulus, Eucalyptus macrocarpa
Compound Class PhloroglucinolSesquiterpenoid

Comparative Bioactivity

The primary distinction in the bioactivity of this compound and Macrocarpal C lies in their antimicrobial spectrum. This compound and its congeners have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, while Macrocarpal C is recognized for its significant antifungal properties.

Antibacterial Activity of Macrocarpals

While specific data for this compound is limited, studies on closely related macrocarpals isolated from Eucalyptus macrocarpa provide strong evidence of their antibacterial efficacy. Macrocarpals have shown to be highly effective against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, but exhibit no activity against Gram-negative bacteria, yeast, or fungi. The proposed mechanism of action for these phloroglucinol derivatives involves the disruption of the bacterial cell membrane and the induction of oxidative stress.

OrganismMacrocarpal A MIC (µg/mL)Macrocarpals B-G MIC (µg/mL)
Bacillus subtilis< 0.20.78 - 3.13
Staphylococcus aureus0.40.78 - 3.13
Micrococcus luteusNot Reported0.78 - 3.13
Mycobacterium smegmatisNot Reported0.78 - 3.13

Data from studies on Macrocarpal A and a mixture of Macrocarpals B-G.

Furthermore, Macrocarpals A, B, and C have demonstrated inhibitory effects against periodontopathic bacteria, with Porphyromonas gingivalis showing high sensitivity. This suggests a potential application for these compounds in oral health.

Antifungal Activity of Macrocarpal C

Macrocarpal C has been extensively studied for its antifungal activity, particularly against the dermatophyte Trichophyton mentagrophytes, a common cause of skin infections.

OrganismMacrocarpal C MIC (µg/mL)
Trichophyton mentagrophytes1.95

The mechanism of antifungal action for Macrocarpal C is well-elucidated and involves a multi-pronged attack on the fungal cell.

Mechanism of Action: Macrocarpal C

The antifungal activity of Macrocarpal C against T. mentagrophytes is attributed to three primary mechanisms:

  • Increased Membrane Permeability: Macrocarpal C treatment leads to a significant increase in the permeability of the fungal cell membrane.

  • Induction of Intracellular Reactive Oxygen Species (ROS): The compound stimulates the production of ROS within the fungal cell, leading to oxidative stress and cellular damage.

  • DNA Fragmentation and Apoptosis: Macrocarpal C induces DNA fragmentation, a hallmark of apoptosis, ultimately leading to programmed cell death.

Macrocarpal_C_Antifungal_Mechanism cluster_cell Fungal Cell Membrane Cell Membrane ROS Intracellular ROS DNA DNA ROS->DNA Causes Damage Apoptosis Apoptosis DNA->Apoptosis Induces Fragmentation Macrocarpal_C Macrocarpal C Macrocarpal_C->Membrane Increases Permeability Macrocarpal_C->ROS Induces Production

Fig. 1: Antifungal signaling pathway of Macrocarpal C.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Macrocarpal C

The antifungal MIC of Macrocarpal C against T. mentagrophytes was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Macrocarpal C dilutions: A stock solution of Macrocarpal C was serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum preparation: A suspension of T. mentagrophytes conidia was prepared and adjusted to a standardized concentration.

  • Inoculation and incubation: Each well containing the Macrocarpal C dilution was inoculated with the fungal suspension. The plate was then incubated at an appropriate temperature for a specified period.

  • MIC determination: The MIC was recorded as the lowest concentration of Macrocarpal C that completely inhibited visible fungal growth.

Fungal Membrane Permeability Assay
  • Fungal cells were treated with various concentrations of Macrocarpal C.

  • The fluorescent dye SYTOX Green, which can only enter cells with compromised membranes, was added to the cell suspension.

  • The uptake of SYTOX Green was measured using a fluorometer. An increase in fluorescence intensity indicated increased membrane permeability.

Intracellular ROS Production Assay
  • T. mentagrophytes cells were treated with Macrocarpal C.

  • The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) was added.

  • Inside the cell, DCFH-DA is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • The fluorescence intensity was measured to quantify the level of intracellular ROS.

DNA Fragmentation Assay (TUNEL Assay)
  • Fungal cells were treated with Macrocarpal C.

  • The cells were fixed and permeabilized.

  • A terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed. This assay labels the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

  • The fluorescence, indicative of DNA fragmentation, was observed using fluorescence microscopy.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis Compound_Prep Prepare Macrocarpal Dilutions MIC MIC Determination Compound_Prep->MIC Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->MIC Membrane_Permeability Membrane Permeability Assay MIC->Membrane_Permeability ROS_Production ROS Production Assay MIC->ROS_Production DNA_Fragmentation DNA Fragmentation Assay MIC->DNA_Fragmentation Data_Collection Collect Quantitative Data Membrane_Permeability->Data_Collection ROS_Production->Data_Collection DNA_Fragmentation->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Fig. 2: General experimental workflow for bioactivity assessment.

Conclusion

This compound and Macrocarpal C, while sharing a common structural scaffold, exhibit distinct and specific antimicrobial activities. The antibacterial properties of macrocarpals, likely including this compound, against Gram-positive bacteria position them as potential candidates for the development of new antibiotics. In contrast, the potent and well-defined antifungal mechanism of Macrocarpal C against dermatophytes highlights its promise as a topical agent for treating skin infections. This comparative analysis underscores the importance of detailed bioactivity profiling to unlock the full therapeutic potential of natural product derivatives. Further research is warranted to isolate and definitively characterize the bioactivity of this compound and to explore the synergistic potential of these compounds.

References

A Comparative Analysis of the Bioactivities of Macrocarpal K and Macrocarpal C

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct biological activities of two Eucalyptus-derived phloroglucinol derivatives.

Macrocarpal K and Macrocarpal C, two prominent members of the macrocarpal family of compounds isolated from Eucalyptus species, have garnered significant interest within the scientific community for their potent bioactive properties. While structurally related, these molecules exhibit distinct antimicrobial profiles, suggesting different potential therapeutic applications. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Chemical and Physical Properties

This compound and Macrocarpal C are complex phloroglucinol derivatives. This compound is classified as a phloroglucinol, while Macrocarpal C is categorized as a sesquiterpenoid. Both have been isolated from various Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1][2][3]

PropertyThis compoundMacrocarpal C
Chemical Formula C28H40O6C28H38O5
Molecular Weight 472.6 g/mol [2]454.6 g/mol
Origin Eucalyptus macrocarpaEucalyptus globulus, Eucalyptus macrocarpa
Compound Class PhloroglucinolSesquiterpenoid

Comparative Bioactivity

The primary distinction in the bioactivity of this compound and Macrocarpal C lies in their antimicrobial spectrum. This compound and its congeners have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, while Macrocarpal C is recognized for its significant antifungal properties.

Antibacterial Activity of Macrocarpals

While specific data for this compound is limited, studies on closely related macrocarpals isolated from Eucalyptus macrocarpa provide strong evidence of their antibacterial efficacy. Macrocarpals have shown to be highly effective against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, but exhibit no activity against Gram-negative bacteria, yeast, or fungi. The proposed mechanism of action for these phloroglucinol derivatives involves the disruption of the bacterial cell membrane and the induction of oxidative stress.

OrganismMacrocarpal A MIC (µg/mL)Macrocarpals B-G MIC (µg/mL)
Bacillus subtilis< 0.20.78 - 3.13
Staphylococcus aureus0.40.78 - 3.13
Micrococcus luteusNot Reported0.78 - 3.13
Mycobacterium smegmatisNot Reported0.78 - 3.13

Data from studies on Macrocarpal A and a mixture of Macrocarpals B-G.

Furthermore, Macrocarpals A, B, and C have demonstrated inhibitory effects against periodontopathic bacteria, with Porphyromonas gingivalis showing high sensitivity. This suggests a potential application for these compounds in oral health.

Antifungal Activity of Macrocarpal C

Macrocarpal C has been extensively studied for its antifungal activity, particularly against the dermatophyte Trichophyton mentagrophytes, a common cause of skin infections.

OrganismMacrocarpal C MIC (µg/mL)
Trichophyton mentagrophytes1.95

The mechanism of antifungal action for Macrocarpal C is well-elucidated and involves a multi-pronged attack on the fungal cell.

Mechanism of Action: Macrocarpal C

The antifungal activity of Macrocarpal C against T. mentagrophytes is attributed to three primary mechanisms:

  • Increased Membrane Permeability: Macrocarpal C treatment leads to a significant increase in the permeability of the fungal cell membrane.

  • Induction of Intracellular Reactive Oxygen Species (ROS): The compound stimulates the production of ROS within the fungal cell, leading to oxidative stress and cellular damage.

  • DNA Fragmentation and Apoptosis: Macrocarpal C induces DNA fragmentation, a hallmark of apoptosis, ultimately leading to programmed cell death.

Macrocarpal_C_Antifungal_Mechanism cluster_cell Fungal Cell Membrane Cell Membrane ROS Intracellular ROS DNA DNA ROS->DNA Causes Damage Apoptosis Apoptosis DNA->Apoptosis Induces Fragmentation Macrocarpal_C Macrocarpal C Macrocarpal_C->Membrane Increases Permeability Macrocarpal_C->ROS Induces Production

Fig. 1: Antifungal signaling pathway of Macrocarpal C.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Macrocarpal C

The antifungal MIC of Macrocarpal C against T. mentagrophytes was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Macrocarpal C dilutions: A stock solution of Macrocarpal C was serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum preparation: A suspension of T. mentagrophytes conidia was prepared and adjusted to a standardized concentration.

  • Inoculation and incubation: Each well containing the Macrocarpal C dilution was inoculated with the fungal suspension. The plate was then incubated at an appropriate temperature for a specified period.

  • MIC determination: The MIC was recorded as the lowest concentration of Macrocarpal C that completely inhibited visible fungal growth.

Fungal Membrane Permeability Assay
  • Fungal cells were treated with various concentrations of Macrocarpal C.

  • The fluorescent dye SYTOX Green, which can only enter cells with compromised membranes, was added to the cell suspension.

  • The uptake of SYTOX Green was measured using a fluorometer. An increase in fluorescence intensity indicated increased membrane permeability.

Intracellular ROS Production Assay
  • T. mentagrophytes cells were treated with Macrocarpal C.

  • The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) was added.

  • Inside the cell, DCFH-DA is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • The fluorescence intensity was measured to quantify the level of intracellular ROS.

DNA Fragmentation Assay (TUNEL Assay)
  • Fungal cells were treated with Macrocarpal C.

  • The cells were fixed and permeabilized.

  • A terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed. This assay labels the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

  • The fluorescence, indicative of DNA fragmentation, was observed using fluorescence microscopy.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis Compound_Prep Prepare Macrocarpal Dilutions MIC MIC Determination Compound_Prep->MIC Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->MIC Membrane_Permeability Membrane Permeability Assay MIC->Membrane_Permeability ROS_Production ROS Production Assay MIC->ROS_Production DNA_Fragmentation DNA Fragmentation Assay MIC->DNA_Fragmentation Data_Collection Collect Quantitative Data Membrane_Permeability->Data_Collection ROS_Production->Data_Collection DNA_Fragmentation->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Fig. 2: General experimental workflow for bioactivity assessment.

Conclusion

This compound and Macrocarpal C, while sharing a common structural scaffold, exhibit distinct and specific antimicrobial activities. The antibacterial properties of macrocarpals, likely including this compound, against Gram-positive bacteria position them as potential candidates for the development of new antibiotics. In contrast, the potent and well-defined antifungal mechanism of Macrocarpal C against dermatophytes highlights its promise as a topical agent for treating skin infections. This comparative analysis underscores the importance of detailed bioactivity profiling to unlock the full therapeutic potential of natural product derivatives. Further research is warranted to isolate and definitively characterize the bioactivity of this compound and to explore the synergistic potential of these compounds.

References

Unveiling the Antifungal Arsenal of Macrocarpals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the antifungal mode of action of macrocarpals, with a primary focus on Macrocarpal C as a representative of this class of compounds. Due to a lack of specific research on Macrocarpal K, this document leverages the available data on the structurally similar and well-studied Macrocarpal C to provide insights into its antifungal properties and performance against established alternatives.

Macrocarpals, a group of phloroglucinol-diterpene adducts isolated from Eucalyptus species, have demonstrated significant antimicrobial properties.[1] This guide synthesizes experimental data to elucidate their mechanism of action, offering a valuable resource for the evaluation of their therapeutic potential.

Comparative Antifungal Efficacy

Experimental studies on Macrocarpal C have revealed a multi-pronged attack on fungal pathogens, specifically the dermatophyte Trichophyton mentagrophytes.[2][3] Its efficacy, when compared to conventional antifungal agents such as terbinafine (B446) hydrochloride and nystatin (B1677061), highlights a distinct and potent mechanism of action.[3]

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's effectiveness. The lower the MIC value, the more potent the compound. The MIC values for Macrocarpal C and reference antifungal drugs against T. mentagrophytes are presented below.

CompoundMIC (µg/mL)
Macrocarpal C1.95[4]
Terbinafine hydrochloride0.625
Nystatin1.25
Impact on Fungal Cell Membrane Permeability

A primary target for many antifungal drugs is the cell membrane. Increased permeability leads to a loss of cellular integrity and ultimately, cell death. Macrocarpal C has been shown to significantly increase the permeability of the fungal membrane.

Compound (at 1x MIC)Increase in SYTOX® Green Uptake (%)
Macrocarpal C69.2
Terbinafine hydrochlorideData not available for direct comparison
NystatinNo discernible impact
Induction of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) within fungal cells is another mechanism that can lead to oxidative stress and apoptosis. Macrocarpal C has been observed to trigger an increase in intracellular ROS.

CompoundEffect on ROS Production
Macrocarpal CInduces an increase in ROS
Terbinafine hydrochlorideData not available for direct comparison
NystatinLeads to a much greater increase in ROS production compared to Macrocarpal C
DNA Fragmentation

The induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating fungal pathogens. DNA fragmentation is a hallmark of apoptosis. Studies have shown that Macrocarpal C induces DNA fragmentation in a time-dependent manner, an effect not observed with terbinafine or nystatin at their respective MICs.

Compound (at 1x MIC)Induction of DNA Fragmentation (TUNEL Assay)
Macrocarpal CPronounced, time-dependent increase
Terbinafine hydrochlorideFailed to mimic this action
NystatinFailed to mimic this action

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the research on Macrocarpal C.

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal MIC of Macrocarpal C was determined using the standard M38-A2 method described by the Clinical and Laboratory Standards Institute (CLSI). A broth microdilution method was employed, where serial dilutions of the compound were incubated with a standardized fungal suspension. The MIC was recorded as the lowest concentration that inhibited visible fungal growth.

Fungal Membrane Permeability Assay (SYTOX® Green)

This assay quantifies the extent of plasma membrane damage. Fungal cells were treated with various concentrations of Macrocarpal C. The fluorescent probe SYTOX® Green, which can only enter cells with compromised membranes, was then added. The increase in fluorescence, corresponding to the uptake of the dye, was measured to determine the level of membrane permeabilization.

Reactive Oxygen Species (ROS) Production Assay

Intracellular ROS production was measured using the cell-permeable fluorogenic probe 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate. Following treatment with Macrocarpal C, the fungal cells were incubated with the probe. In the presence of ROS, the non-fluorescent probe is oxidized to a highly fluorescent compound, and the increase in fluorescence was quantified to assess ROS levels.

DNA Fragmentation (TUNEL) Assay

The terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay was used to detect DNA fragmentation characteristic of apoptosis. Fungal cells were treated with Macrocarpal C for different durations. The cells were then fixed, and the TUNEL assay was performed according to the manufacturer's instructions to label the nicked ends of the DNA, which were then visualized and quantified.

Visualizing the Mode of Action

The following diagrams illustrate the proposed antifungal mode of action of Macrocarpal C and the general experimental workflow for its analysis.

Antifungal_Mode_of_Action cluster_MacrocarpalC Macrocarpal C cluster_FungalCell Fungal Cell M Macrocarpal C Membrane Cell Membrane M->Membrane Increases Permeability ROS Increased ROS Production M->ROS Apoptosis Apoptosis Membrane->Apoptosis DNA DNA Fragmentation ROS->DNA DNA->Apoptosis

Caption: Proposed antifungal mode of action of Macrocarpal C.

Experimental_Workflow cluster_Assays Mode of Action Assays Start Fungal Culture (e.g., T. mentagrophytes) Treatment Treatment with Macrocarpal C Start->Treatment MIC MIC Determination Treatment->MIC Permeability Membrane Permeability (SYTOX Green) Treatment->Permeability ROS ROS Production Treatment->ROS TUNEL DNA Fragmentation (TUNEL) Treatment->TUNEL Analysis Data Analysis and Comparison MIC->Analysis Permeability->Analysis ROS->Analysis TUNEL->Analysis

Caption: General experimental workflow for validating antifungal action.

References

Unveiling the Antifungal Arsenal of Macrocarpals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the antifungal mode of action of macrocarpals, with a primary focus on Macrocarpal C as a representative of this class of compounds. Due to a lack of specific research on Macrocarpal K, this document leverages the available data on the structurally similar and well-studied Macrocarpal C to provide insights into its antifungal properties and performance against established alternatives.

Macrocarpals, a group of phloroglucinol-diterpene adducts isolated from Eucalyptus species, have demonstrated significant antimicrobial properties.[1] This guide synthesizes experimental data to elucidate their mechanism of action, offering a valuable resource for the evaluation of their therapeutic potential.

Comparative Antifungal Efficacy

Experimental studies on Macrocarpal C have revealed a multi-pronged attack on fungal pathogens, specifically the dermatophyte Trichophyton mentagrophytes.[2][3] Its efficacy, when compared to conventional antifungal agents such as terbinafine (B446) hydrochloride and nystatin (B1677061), highlights a distinct and potent mechanism of action.[3]

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's effectiveness. The lower the MIC value, the more potent the compound. The MIC values for Macrocarpal C and reference antifungal drugs against T. mentagrophytes are presented below.

CompoundMIC (µg/mL)
Macrocarpal C1.95[4]
Terbinafine hydrochloride0.625
Nystatin1.25
Impact on Fungal Cell Membrane Permeability

A primary target for many antifungal drugs is the cell membrane. Increased permeability leads to a loss of cellular integrity and ultimately, cell death. Macrocarpal C has been shown to significantly increase the permeability of the fungal membrane.

Compound (at 1x MIC)Increase in SYTOX® Green Uptake (%)
Macrocarpal C69.2
Terbinafine hydrochlorideData not available for direct comparison
NystatinNo discernible impact
Induction of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) within fungal cells is another mechanism that can lead to oxidative stress and apoptosis. Macrocarpal C has been observed to trigger an increase in intracellular ROS.

CompoundEffect on ROS Production
Macrocarpal CInduces an increase in ROS
Terbinafine hydrochlorideData not available for direct comparison
NystatinLeads to a much greater increase in ROS production compared to Macrocarpal C
DNA Fragmentation

The induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating fungal pathogens. DNA fragmentation is a hallmark of apoptosis. Studies have shown that Macrocarpal C induces DNA fragmentation in a time-dependent manner, an effect not observed with terbinafine or nystatin at their respective MICs.

Compound (at 1x MIC)Induction of DNA Fragmentation (TUNEL Assay)
Macrocarpal CPronounced, time-dependent increase
Terbinafine hydrochlorideFailed to mimic this action
NystatinFailed to mimic this action

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the research on Macrocarpal C.

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal MIC of Macrocarpal C was determined using the standard M38-A2 method described by the Clinical and Laboratory Standards Institute (CLSI). A broth microdilution method was employed, where serial dilutions of the compound were incubated with a standardized fungal suspension. The MIC was recorded as the lowest concentration that inhibited visible fungal growth.

Fungal Membrane Permeability Assay (SYTOX® Green)

This assay quantifies the extent of plasma membrane damage. Fungal cells were treated with various concentrations of Macrocarpal C. The fluorescent probe SYTOX® Green, which can only enter cells with compromised membranes, was then added. The increase in fluorescence, corresponding to the uptake of the dye, was measured to determine the level of membrane permeabilization.

Reactive Oxygen Species (ROS) Production Assay

Intracellular ROS production was measured using the cell-permeable fluorogenic probe 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate. Following treatment with Macrocarpal C, the fungal cells were incubated with the probe. In the presence of ROS, the non-fluorescent probe is oxidized to a highly fluorescent compound, and the increase in fluorescence was quantified to assess ROS levels.

DNA Fragmentation (TUNEL) Assay

The terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay was used to detect DNA fragmentation characteristic of apoptosis. Fungal cells were treated with Macrocarpal C for different durations. The cells were then fixed, and the TUNEL assay was performed according to the manufacturer's instructions to label the nicked ends of the DNA, which were then visualized and quantified.

Visualizing the Mode of Action

The following diagrams illustrate the proposed antifungal mode of action of Macrocarpal C and the general experimental workflow for its analysis.

Antifungal_Mode_of_Action cluster_MacrocarpalC Macrocarpal C cluster_FungalCell Fungal Cell M Macrocarpal C Membrane Cell Membrane M->Membrane Increases Permeability ROS Increased ROS Production M->ROS Apoptosis Apoptosis Membrane->Apoptosis DNA DNA Fragmentation ROS->DNA DNA->Apoptosis

Caption: Proposed antifungal mode of action of Macrocarpal C.

Experimental_Workflow cluster_Assays Mode of Action Assays Start Fungal Culture (e.g., T. mentagrophytes) Treatment Treatment with Macrocarpal C Start->Treatment MIC MIC Determination Treatment->MIC Permeability Membrane Permeability (SYTOX Green) Treatment->Permeability ROS ROS Production Treatment->ROS TUNEL DNA Fragmentation (TUNEL) Treatment->TUNEL Analysis Data Analysis and Comparison MIC->Analysis Permeability->Analysis ROS->Analysis TUNEL->Analysis

Caption: General experimental workflow for validating antifungal action.

References

Unveiling the Antifungal Arsenal of Macrocarpals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the antifungal mode of action of macrocarpals, with a primary focus on Macrocarpal C as a representative of this class of compounds. Due to a lack of specific research on Macrocarpal K, this document leverages the available data on the structurally similar and well-studied Macrocarpal C to provide insights into its antifungal properties and performance against established alternatives.

Macrocarpals, a group of phloroglucinol-diterpene adducts isolated from Eucalyptus species, have demonstrated significant antimicrobial properties.[1] This guide synthesizes experimental data to elucidate their mechanism of action, offering a valuable resource for the evaluation of their therapeutic potential.

Comparative Antifungal Efficacy

Experimental studies on Macrocarpal C have revealed a multi-pronged attack on fungal pathogens, specifically the dermatophyte Trichophyton mentagrophytes.[2][3] Its efficacy, when compared to conventional antifungal agents such as terbinafine hydrochloride and nystatin, highlights a distinct and potent mechanism of action.[3]

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's effectiveness. The lower the MIC value, the more potent the compound. The MIC values for Macrocarpal C and reference antifungal drugs against T. mentagrophytes are presented below.

CompoundMIC (µg/mL)
Macrocarpal C1.95[4]
Terbinafine hydrochloride0.625
Nystatin1.25
Impact on Fungal Cell Membrane Permeability

A primary target for many antifungal drugs is the cell membrane. Increased permeability leads to a loss of cellular integrity and ultimately, cell death. Macrocarpal C has been shown to significantly increase the permeability of the fungal membrane.

Compound (at 1x MIC)Increase in SYTOX® Green Uptake (%)
Macrocarpal C69.2
Terbinafine hydrochlorideData not available for direct comparison
NystatinNo discernible impact
Induction of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) within fungal cells is another mechanism that can lead to oxidative stress and apoptosis. Macrocarpal C has been observed to trigger an increase in intracellular ROS.

CompoundEffect on ROS Production
Macrocarpal CInduces an increase in ROS
Terbinafine hydrochlorideData not available for direct comparison
NystatinLeads to a much greater increase in ROS production compared to Macrocarpal C
DNA Fragmentation

The induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating fungal pathogens. DNA fragmentation is a hallmark of apoptosis. Studies have shown that Macrocarpal C induces DNA fragmentation in a time-dependent manner, an effect not observed with terbinafine or nystatin at their respective MICs.

Compound (at 1x MIC)Induction of DNA Fragmentation (TUNEL Assay)
Macrocarpal CPronounced, time-dependent increase
Terbinafine hydrochlorideFailed to mimic this action
NystatinFailed to mimic this action

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the research on Macrocarpal C.

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal MIC of Macrocarpal C was determined using the standard M38-A2 method described by the Clinical and Laboratory Standards Institute (CLSI). A broth microdilution method was employed, where serial dilutions of the compound were incubated with a standardized fungal suspension. The MIC was recorded as the lowest concentration that inhibited visible fungal growth.

Fungal Membrane Permeability Assay (SYTOX® Green)

This assay quantifies the extent of plasma membrane damage. Fungal cells were treated with various concentrations of Macrocarpal C. The fluorescent probe SYTOX® Green, which can only enter cells with compromised membranes, was then added. The increase in fluorescence, corresponding to the uptake of the dye, was measured to determine the level of membrane permeabilization.

Reactive Oxygen Species (ROS) Production Assay

Intracellular ROS production was measured using the cell-permeable fluorogenic probe 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate. Following treatment with Macrocarpal C, the fungal cells were incubated with the probe. In the presence of ROS, the non-fluorescent probe is oxidized to a highly fluorescent compound, and the increase in fluorescence was quantified to assess ROS levels.

DNA Fragmentation (TUNEL) Assay

The terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay was used to detect DNA fragmentation characteristic of apoptosis. Fungal cells were treated with Macrocarpal C for different durations. The cells were then fixed, and the TUNEL assay was performed according to the manufacturer's instructions to label the nicked ends of the DNA, which were then visualized and quantified.

Visualizing the Mode of Action

The following diagrams illustrate the proposed antifungal mode of action of Macrocarpal C and the general experimental workflow for its analysis.

Antifungal_Mode_of_Action cluster_MacrocarpalC Macrocarpal C cluster_FungalCell Fungal Cell M Macrocarpal C Membrane Cell Membrane M->Membrane Increases Permeability ROS Increased ROS Production M->ROS Apoptosis Apoptosis Membrane->Apoptosis DNA DNA Fragmentation ROS->DNA DNA->Apoptosis

Caption: Proposed antifungal mode of action of Macrocarpal C.

Experimental_Workflow cluster_Assays Mode of Action Assays Start Fungal Culture (e.g., T. mentagrophytes) Treatment Treatment with Macrocarpal C Start->Treatment MIC MIC Determination Treatment->MIC Permeability Membrane Permeability (SYTOX Green) Treatment->Permeability ROS ROS Production Treatment->ROS TUNEL DNA Fragmentation (TUNEL) Treatment->TUNEL Analysis Data Analysis and Comparison MIC->Analysis Permeability->Analysis ROS->Analysis TUNEL->Analysis

Caption: General experimental workflow for validating antifungal action.

References

Unveiling the Potential of Macrocarpal K Analogs in Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the synergistic effects of phloroglucinol (B13840) derivatives, structurally related to Macrocarpal K, with conventional antibiotics reveals a promising strategy to enhance antibacterial efficacy, particularly against resistant pathogens. Due to a lack of specific studies on this compound, this guide leverages data from a closely related phloroglucinol derivative, trialdehyde phloroglucinol (TPG), to illustrate the potential synergistic activity.

This compound, a natural phloroglucinol derivative isolated from Eucalyptus species, is recognized for its antimicrobial properties, primarily through the disruption of microbial cell walls.[1] While direct research into its synergistic effects with antibiotics is emerging, studies on analogous phloroglucinol compounds demonstrate significant potential in potentiating the activity of conventional antibiotics. This guide provides a comparative overview of these synergistic interactions, supported by experimental data and detailed protocols, to inform researchers and drug development professionals.

Quantitative Analysis of Synergistic Activity

The synergistic effect of a compound with an antibiotic is quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 indicates synergy, > 0.5 to ≤ 1 indicates an additive effect, > 1 to ≤ 4 indicates indifference, and > 4 indicates antagonism.

While specific FICI values for this compound are not yet available, studies on trialdehyde phloroglucinol (TPG), a structurally similar compound, in combination with penicillin against Methicillin-Resistant Staphylococcus aureus (MRSA) have shown strong synergistic activity.[2][3] The combination of TPG and penicillin has been observed to significantly reduce the Minimum Inhibitory Concentration (MIC) of penicillin required to inhibit the growth of MRSA.[2][3]

Table 1: Synergistic Activity of Trialdehyde Phloroglucinol (TPG) with Penicillin

MicroorganismCompoundAntibioticMIC of Compound Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
MRSATPGPenicillinNot Reported>1024Significantly ReducedStrong Synergy (Qualitative)Synergistic
E. coliTPGNot SpecifiedNot ReportedNot ReportedNot Reported0.28Synergistic

Note: The FICI value for E. coli is provided as a quantitative example of TPG's synergistic potential. The synergistic effect against MRSA with penicillin is qualitatively described as strong in the cited literature.

Experimental Protocols

The standard method for determining the synergistic activity of two antimicrobial agents is the checkerboard assay.

Checkerboard Assay Protocol for Synergy Testing

  • Preparation of Reagents:

    • Prepare stock solutions of this compound (or its analog, e.g., TPG) and the conventional antibiotic in an appropriate solvent (e.g., DMSO, water).

    • Prepare a standardized inoculum of the target bacterial strain (e.g., MRSA) adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Prepare Mueller-Hinton Broth (MHB) or other suitable growth medium.

  • Assay Setup:

    • In a 96-well microtiter plate, serially dilute the antibiotic horizontally (across columns) and this compound (or analog) vertically (down rows).

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include control wells for each agent alone to determine their individual MICs, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination using the formula:

      • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • Calculate the FICI by summing the individual FIC values:

      • FICI = FIC of Agent A + FIC of Agent B

Visualizing the Experimental Workflow and Synergistic Mechanism

Experimental Workflow for Synergy Assessment

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Analysis A Prepare Stock Solutions (this compound & Antibiotic) C Serial Dilution of This compound (Rows) A->C D Serial Dilution of Antibiotic (Columns) A->D B Prepare Bacterial Inoculum (e.g., MRSA) E Inoculate with Bacteria B->E C->E D->E F Incubate Plate (37°C, 18-24h) E->F G Determine MICs F->G H Calculate FICI G->H I Interpret Interaction (Synergy, Additive, etc.) H->I

Workflow of the checkerboard assay for synergy testing.

Proposed Signaling Pathway for Synergistic Action

The synergistic mechanism of phloroglucinol derivatives like TPG with β-lactam antibiotics such as penicillin against MRSA involves a multi-pronged attack on the bacterial cell.

G cluster_agents cluster_bacterium MRSA Bacterium TPG Trialdehyde Phloroglucinol (TPG) Membrane Cell Membrane Disruption & Permeabilization TPG->Membrane Directly Damages PBP2a PBP2a Expression (mecA gene) TPG->PBP2a Decreases mRNA Expression Penicillinase Penicillinase Activity TPG->Penicillinase Decreases Activity Penicillin Penicillin Penicillin->PBP2a Targeted by Penicillin->Penicillinase Inactivated by Leakage Leakage of Intracellular Biomolecules Membrane->Leakage CellDeath Bacterial Cell Death PBP2a->CellDeath Inhibition of Peptidoglycan Synthesis Leads to Penicillinase->Penicillin Protection of Penicillin Leakage->CellDeath

Synergistic mechanism of TPG and Penicillin against MRSA.

The proposed mechanism suggests that TPG enhances the efficacy of penicillin against MRSA through several simultaneous actions. TPG directly damages the bacterial cell membrane, leading to the leakage of essential intracellular components. Concurrently, it downregulates the expression of the mecA gene, which codes for Penicillin-Binding Protein 2a (PBP2a), the key enzyme responsible for methicillin (B1676495) resistance. Furthermore, TPG inhibits the activity of penicillinase, an enzyme that degrades penicillin. This multi-target approach effectively overcomes the primary resistance mechanisms of MRSA, allowing penicillin to exert its bactericidal effects, ultimately leading to cell death.

References

Unveiling the Potential of Macrocarpal K Analogs in Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the synergistic effects of phloroglucinol (B13840) derivatives, structurally related to Macrocarpal K, with conventional antibiotics reveals a promising strategy to enhance antibacterial efficacy, particularly against resistant pathogens. Due to a lack of specific studies on this compound, this guide leverages data from a closely related phloroglucinol derivative, trialdehyde phloroglucinol (TPG), to illustrate the potential synergistic activity.

This compound, a natural phloroglucinol derivative isolated from Eucalyptus species, is recognized for its antimicrobial properties, primarily through the disruption of microbial cell walls.[1] While direct research into its synergistic effects with antibiotics is emerging, studies on analogous phloroglucinol compounds demonstrate significant potential in potentiating the activity of conventional antibiotics. This guide provides a comparative overview of these synergistic interactions, supported by experimental data and detailed protocols, to inform researchers and drug development professionals.

Quantitative Analysis of Synergistic Activity

The synergistic effect of a compound with an antibiotic is quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 indicates synergy, > 0.5 to ≤ 1 indicates an additive effect, > 1 to ≤ 4 indicates indifference, and > 4 indicates antagonism.

While specific FICI values for this compound are not yet available, studies on trialdehyde phloroglucinol (TPG), a structurally similar compound, in combination with penicillin against Methicillin-Resistant Staphylococcus aureus (MRSA) have shown strong synergistic activity.[2][3] The combination of TPG and penicillin has been observed to significantly reduce the Minimum Inhibitory Concentration (MIC) of penicillin required to inhibit the growth of MRSA.[2][3]

Table 1: Synergistic Activity of Trialdehyde Phloroglucinol (TPG) with Penicillin

MicroorganismCompoundAntibioticMIC of Compound Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
MRSATPGPenicillinNot Reported>1024Significantly ReducedStrong Synergy (Qualitative)Synergistic
E. coliTPGNot SpecifiedNot ReportedNot ReportedNot Reported0.28Synergistic

Note: The FICI value for E. coli is provided as a quantitative example of TPG's synergistic potential. The synergistic effect against MRSA with penicillin is qualitatively described as strong in the cited literature.

Experimental Protocols

The standard method for determining the synergistic activity of two antimicrobial agents is the checkerboard assay.

Checkerboard Assay Protocol for Synergy Testing

  • Preparation of Reagents:

    • Prepare stock solutions of this compound (or its analog, e.g., TPG) and the conventional antibiotic in an appropriate solvent (e.g., DMSO, water).

    • Prepare a standardized inoculum of the target bacterial strain (e.g., MRSA) adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Prepare Mueller-Hinton Broth (MHB) or other suitable growth medium.

  • Assay Setup:

    • In a 96-well microtiter plate, serially dilute the antibiotic horizontally (across columns) and this compound (or analog) vertically (down rows).

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include control wells for each agent alone to determine their individual MICs, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination using the formula:

      • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • Calculate the FICI by summing the individual FIC values:

      • FICI = FIC of Agent A + FIC of Agent B

Visualizing the Experimental Workflow and Synergistic Mechanism

Experimental Workflow for Synergy Assessment

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Analysis A Prepare Stock Solutions (this compound & Antibiotic) C Serial Dilution of This compound (Rows) A->C D Serial Dilution of Antibiotic (Columns) A->D B Prepare Bacterial Inoculum (e.g., MRSA) E Inoculate with Bacteria B->E C->E D->E F Incubate Plate (37°C, 18-24h) E->F G Determine MICs F->G H Calculate FICI G->H I Interpret Interaction (Synergy, Additive, etc.) H->I

Workflow of the checkerboard assay for synergy testing.

Proposed Signaling Pathway for Synergistic Action

The synergistic mechanism of phloroglucinol derivatives like TPG with β-lactam antibiotics such as penicillin against MRSA involves a multi-pronged attack on the bacterial cell.

G cluster_agents cluster_bacterium MRSA Bacterium TPG Trialdehyde Phloroglucinol (TPG) Membrane Cell Membrane Disruption & Permeabilization TPG->Membrane Directly Damages PBP2a PBP2a Expression (mecA gene) TPG->PBP2a Decreases mRNA Expression Penicillinase Penicillinase Activity TPG->Penicillinase Decreases Activity Penicillin Penicillin Penicillin->PBP2a Targeted by Penicillin->Penicillinase Inactivated by Leakage Leakage of Intracellular Biomolecules Membrane->Leakage CellDeath Bacterial Cell Death PBP2a->CellDeath Inhibition of Peptidoglycan Synthesis Leads to Penicillinase->Penicillin Protection of Penicillin Leakage->CellDeath

Synergistic mechanism of TPG and Penicillin against MRSA.

The proposed mechanism suggests that TPG enhances the efficacy of penicillin against MRSA through several simultaneous actions. TPG directly damages the bacterial cell membrane, leading to the leakage of essential intracellular components. Concurrently, it downregulates the expression of the mecA gene, which codes for Penicillin-Binding Protein 2a (PBP2a), the key enzyme responsible for methicillin (B1676495) resistance. Furthermore, TPG inhibits the activity of penicillinase, an enzyme that degrades penicillin. This multi-target approach effectively overcomes the primary resistance mechanisms of MRSA, allowing penicillin to exert its bactericidal effects, ultimately leading to cell death.

References

Unveiling the Potential of Macrocarpal K Analogs in Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the synergistic effects of phloroglucinol derivatives, structurally related to Macrocarpal K, with conventional antibiotics reveals a promising strategy to enhance antibacterial efficacy, particularly against resistant pathogens. Due to a lack of specific studies on this compound, this guide leverages data from a closely related phloroglucinol derivative, trialdehyde phloroglucinol (TPG), to illustrate the potential synergistic activity.

This compound, a natural phloroglucinol derivative isolated from Eucalyptus species, is recognized for its antimicrobial properties, primarily through the disruption of microbial cell walls.[1] While direct research into its synergistic effects with antibiotics is emerging, studies on analogous phloroglucinol compounds demonstrate significant potential in potentiating the activity of conventional antibiotics. This guide provides a comparative overview of these synergistic interactions, supported by experimental data and detailed protocols, to inform researchers and drug development professionals.

Quantitative Analysis of Synergistic Activity

The synergistic effect of a compound with an antibiotic is quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 indicates synergy, > 0.5 to ≤ 1 indicates an additive effect, > 1 to ≤ 4 indicates indifference, and > 4 indicates antagonism.

While specific FICI values for this compound are not yet available, studies on trialdehyde phloroglucinol (TPG), a structurally similar compound, in combination with penicillin against Methicillin-Resistant Staphylococcus aureus (MRSA) have shown strong synergistic activity.[2][3] The combination of TPG and penicillin has been observed to significantly reduce the Minimum Inhibitory Concentration (MIC) of penicillin required to inhibit the growth of MRSA.[2][3]

Table 1: Synergistic Activity of Trialdehyde Phloroglucinol (TPG) with Penicillin

MicroorganismCompoundAntibioticMIC of Compound Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
MRSATPGPenicillinNot Reported>1024Significantly ReducedStrong Synergy (Qualitative)Synergistic
E. coliTPGNot SpecifiedNot ReportedNot ReportedNot Reported0.28Synergistic

Note: The FICI value for E. coli is provided as a quantitative example of TPG's synergistic potential. The synergistic effect against MRSA with penicillin is qualitatively described as strong in the cited literature.

Experimental Protocols

The standard method for determining the synergistic activity of two antimicrobial agents is the checkerboard assay.

Checkerboard Assay Protocol for Synergy Testing

  • Preparation of Reagents:

    • Prepare stock solutions of this compound (or its analog, e.g., TPG) and the conventional antibiotic in an appropriate solvent (e.g., DMSO, water).

    • Prepare a standardized inoculum of the target bacterial strain (e.g., MRSA) adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Prepare Mueller-Hinton Broth (MHB) or other suitable growth medium.

  • Assay Setup:

    • In a 96-well microtiter plate, serially dilute the antibiotic horizontally (across columns) and this compound (or analog) vertically (down rows).

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include control wells for each agent alone to determine their individual MICs, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination using the formula:

      • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • Calculate the FICI by summing the individual FIC values:

      • FICI = FIC of Agent A + FIC of Agent B

Visualizing the Experimental Workflow and Synergistic Mechanism

Experimental Workflow for Synergy Assessment

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Analysis A Prepare Stock Solutions (this compound & Antibiotic) C Serial Dilution of This compound (Rows) A->C D Serial Dilution of Antibiotic (Columns) A->D B Prepare Bacterial Inoculum (e.g., MRSA) E Inoculate with Bacteria B->E C->E D->E F Incubate Plate (37°C, 18-24h) E->F G Determine MICs F->G H Calculate FICI G->H I Interpret Interaction (Synergy, Additive, etc.) H->I

Workflow of the checkerboard assay for synergy testing.

Proposed Signaling Pathway for Synergistic Action

The synergistic mechanism of phloroglucinol derivatives like TPG with β-lactam antibiotics such as penicillin against MRSA involves a multi-pronged attack on the bacterial cell.

G cluster_agents cluster_bacterium MRSA Bacterium TPG Trialdehyde Phloroglucinol (TPG) Membrane Cell Membrane Disruption & Permeabilization TPG->Membrane Directly Damages PBP2a PBP2a Expression (mecA gene) TPG->PBP2a Decreases mRNA Expression Penicillinase Penicillinase Activity TPG->Penicillinase Decreases Activity Penicillin Penicillin Penicillin->PBP2a Targeted by Penicillin->Penicillinase Inactivated by Leakage Leakage of Intracellular Biomolecules Membrane->Leakage CellDeath Bacterial Cell Death PBP2a->CellDeath Inhibition of Peptidoglycan Synthesis Leads to Penicillinase->Penicillin Protection of Penicillin Leakage->CellDeath

Synergistic mechanism of TPG and Penicillin against MRSA.

The proposed mechanism suggests that TPG enhances the efficacy of penicillin against MRSA through several simultaneous actions. TPG directly damages the bacterial cell membrane, leading to the leakage of essential intracellular components. Concurrently, it downregulates the expression of the mecA gene, which codes for Penicillin-Binding Protein 2a (PBP2a), the key enzyme responsible for methicillin resistance. Furthermore, TPG inhibits the activity of penicillinase, an enzyme that degrades penicillin. This multi-target approach effectively overcomes the primary resistance mechanisms of MRSA, allowing penicillin to exert its bactericidal effects, ultimately leading to cell death.

References

A Head-to-Head Comparison of Macrocarpal C and Other Natural Phloroglucinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Bioactivity and Therapeutic Potential

Natural phloroglucinols represent a diverse class of phenolic compounds with a wide array of promising biological activities. Among these, macrocarpals, isolated from Eucalyptus species, have garnered interest for their potent antimicrobial and potential anticancer properties. This guide provides a head-to-head comparison of Macrocarpal C, a representative macrocarpal, with other well-characterized natural phloroglucinols: the foundational Phloroglucinol molecule, Hyperforin from Hypericum perforatum (St. John's Wort), and Eckol from brown algae. This comparison is based on available experimental data to aid researchers in evaluating their potential for drug development.

Data Presentation: Comparative Bioactivity of Phloroglucinols

The following tables summarize the quantitative data on the anticancer, antibacterial, antifungal, and antioxidant activities of Macrocarpal C, Phloroglucinol, Hyperforin, and Eckol. It is important to note that the experimental conditions, such as the specific cell lines or microbial strains used, may vary between studies. Therefore, direct comparisons of potency should be made with consideration of these differences.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)
Macrocarpal C A549 (Lung Carcinoma)< 10[1]
HL-60 (Leukemia)< 10[1]
Phloroglucinol MDA-MB-231 (Breast Cancer)~50 (Inhibition of migration and invasion)[2][3]
Hyperforin K562 (Leukemia)14.9 - 19.9[4]
U937 (Leukemia)14.9 - 19.9
LN229 (Glioblastoma)14.9 - 19.9
Various human and rat tumor cell lines3 - 15
Eckol MDA-MB-231 (Breast Cancer)No direct IC50 value found
SK-BR-3 (Breast Cancer)No direct IC50 value found
HeLa (Cervical Cancer)No direct IC50 value found
H157 (Lung Cancer)No direct IC50 value found

Table 2: Comparative Antibacterial Activity (MIC values in µg/mL)

CompoundBacterial StrainMIC (µg/mL)
Macrocarpal C Staphylococcus aureus0.78 - 3.13
Bacillus subtilis0.78 - 3.13
Micrococcus luteus0.78 - 3.13
Mycobacterium smegmatis0.78 - 3.13
Phloroglucinol Pseudomonas aeruginosa>512 (Sub-inhibitory concentrations studied for anti-virulence)
Hyperforin Methicillin-resistant Staphylococcus aureus (MRSA)1.0
Eckol Methicillin-resistant Staphylococcus aureus (MRSA)125 - 250
Salmonella spp.125 - 250

Table 3: Comparative Antifungal Activity (MIC values in µg/mL)

CompoundFungal StrainMIC (µg/mL)
Macrocarpal C Trichophyton mentagrophytes1.95
Phloroglucinol Derivative (DPPG) Candida spp.16 - 128
Aspergillus spp.16 - 64
Hyperforin Candida albicans400
Eckol Trichophyton rubrum148

Table 4: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay, IC50 values in µg/mL)

CompoundIC50 (µg/mL)
Macrocarpal C Data not available
Phloroglucinol Data not available
Hyperforin (in H. perforatum extract) 9.82 ± 0.76
Eckol Data not available, but exhibits potent ROS scavenging

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments cited in this comparison.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Macrocarpal C) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidic isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a specific concentration (e.g., McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare different concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with the test compound solution.

  • Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • IC50 Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Signaling Pathway: Inhibition of Breast Cancer Metastasis by Phloroglucinol

Phloroglucinol has been shown to suppress the metastatic ability of breast cancer cells by inhibiting the PI3K/AKT and RAS/RAF-1/ERK signaling pathways. These pathways are crucial for the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

PI3K_RAS_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates SLUG SLUG AKT->SLUG upregulates RAF1 RAF-1 RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK ERK->SLUG upregulates EMT Epithelial-Mesenchymal Transition (EMT) SLUG->EMT promotes Metastasis Metastasis EMT->Metastasis leads to Phloroglucinol Phloroglucinol Phloroglucinol->PI3K inhibits Phloroglucinol->RAS inhibits

Caption: PI3K/AKT and RAS/ERK pathways in breast cancer metastasis and their inhibition by Phloroglucinol.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in the MTT assay for determining the cytotoxicity of a compound.

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance analyze Calculate cell viability and IC50 value read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

References

A Head-to-Head Comparison of Macrocarpal C and Other Natural Phloroglucinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Bioactivity and Therapeutic Potential

Natural phloroglucinols represent a diverse class of phenolic compounds with a wide array of promising biological activities. Among these, macrocarpals, isolated from Eucalyptus species, have garnered interest for their potent antimicrobial and potential anticancer properties. This guide provides a head-to-head comparison of Macrocarpal C, a representative macrocarpal, with other well-characterized natural phloroglucinols: the foundational Phloroglucinol molecule, Hyperforin from Hypericum perforatum (St. John's Wort), and Eckol from brown algae. This comparison is based on available experimental data to aid researchers in evaluating their potential for drug development.

Data Presentation: Comparative Bioactivity of Phloroglucinols

The following tables summarize the quantitative data on the anticancer, antibacterial, antifungal, and antioxidant activities of Macrocarpal C, Phloroglucinol, Hyperforin, and Eckol. It is important to note that the experimental conditions, such as the specific cell lines or microbial strains used, may vary between studies. Therefore, direct comparisons of potency should be made with consideration of these differences.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)
Macrocarpal C A549 (Lung Carcinoma)< 10[1]
HL-60 (Leukemia)< 10[1]
Phloroglucinol MDA-MB-231 (Breast Cancer)~50 (Inhibition of migration and invasion)[2][3]
Hyperforin K562 (Leukemia)14.9 - 19.9[4]
U937 (Leukemia)14.9 - 19.9
LN229 (Glioblastoma)14.9 - 19.9
Various human and rat tumor cell lines3 - 15
Eckol MDA-MB-231 (Breast Cancer)No direct IC50 value found
SK-BR-3 (Breast Cancer)No direct IC50 value found
HeLa (Cervical Cancer)No direct IC50 value found
H157 (Lung Cancer)No direct IC50 value found

Table 2: Comparative Antibacterial Activity (MIC values in µg/mL)

CompoundBacterial StrainMIC (µg/mL)
Macrocarpal C Staphylococcus aureus0.78 - 3.13
Bacillus subtilis0.78 - 3.13
Micrococcus luteus0.78 - 3.13
Mycobacterium smegmatis0.78 - 3.13
Phloroglucinol Pseudomonas aeruginosa>512 (Sub-inhibitory concentrations studied for anti-virulence)
Hyperforin Methicillin-resistant Staphylococcus aureus (MRSA)1.0
Eckol Methicillin-resistant Staphylococcus aureus (MRSA)125 - 250
Salmonella spp.125 - 250

Table 3: Comparative Antifungal Activity (MIC values in µg/mL)

CompoundFungal StrainMIC (µg/mL)
Macrocarpal C Trichophyton mentagrophytes1.95
Phloroglucinol Derivative (DPPG) Candida spp.16 - 128
Aspergillus spp.16 - 64
Hyperforin Candida albicans400
Eckol Trichophyton rubrum148

Table 4: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay, IC50 values in µg/mL)

CompoundIC50 (µg/mL)
Macrocarpal C Data not available
Phloroglucinol Data not available
Hyperforin (in H. perforatum extract) 9.82 ± 0.76
Eckol Data not available, but exhibits potent ROS scavenging

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments cited in this comparison.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Macrocarpal C) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidic isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a specific concentration (e.g., McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare different concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with the test compound solution.

  • Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • IC50 Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Signaling Pathway: Inhibition of Breast Cancer Metastasis by Phloroglucinol

Phloroglucinol has been shown to suppress the metastatic ability of breast cancer cells by inhibiting the PI3K/AKT and RAS/RAF-1/ERK signaling pathways. These pathways are crucial for the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

PI3K_RAS_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates SLUG SLUG AKT->SLUG upregulates RAF1 RAF-1 RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK ERK->SLUG upregulates EMT Epithelial-Mesenchymal Transition (EMT) SLUG->EMT promotes Metastasis Metastasis EMT->Metastasis leads to Phloroglucinol Phloroglucinol Phloroglucinol->PI3K inhibits Phloroglucinol->RAS inhibits

Caption: PI3K/AKT and RAS/ERK pathways in breast cancer metastasis and their inhibition by Phloroglucinol.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in the MTT assay for determining the cytotoxicity of a compound.

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance analyze Calculate cell viability and IC50 value read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

References

A Head-to-Head Comparison of Macrocarpal C and Other Natural Phloroglucinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Bioactivity and Therapeutic Potential

Natural phloroglucinols represent a diverse class of phenolic compounds with a wide array of promising biological activities. Among these, macrocarpals, isolated from Eucalyptus species, have garnered interest for their potent antimicrobial and potential anticancer properties. This guide provides a head-to-head comparison of Macrocarpal C, a representative macrocarpal, with other well-characterized natural phloroglucinols: the foundational Phloroglucinol molecule, Hyperforin from Hypericum perforatum (St. John's Wort), and Eckol from brown algae. This comparison is based on available experimental data to aid researchers in evaluating their potential for drug development.

Data Presentation: Comparative Bioactivity of Phloroglucinols

The following tables summarize the quantitative data on the anticancer, antibacterial, antifungal, and antioxidant activities of Macrocarpal C, Phloroglucinol, Hyperforin, and Eckol. It is important to note that the experimental conditions, such as the specific cell lines or microbial strains used, may vary between studies. Therefore, direct comparisons of potency should be made with consideration of these differences.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)
Macrocarpal C A549 (Lung Carcinoma)< 10[1]
HL-60 (Leukemia)< 10[1]
Phloroglucinol MDA-MB-231 (Breast Cancer)~50 (Inhibition of migration and invasion)[2][3]
Hyperforin K562 (Leukemia)14.9 - 19.9[4]
U937 (Leukemia)14.9 - 19.9
LN229 (Glioblastoma)14.9 - 19.9
Various human and rat tumor cell lines3 - 15
Eckol MDA-MB-231 (Breast Cancer)No direct IC50 value found
SK-BR-3 (Breast Cancer)No direct IC50 value found
HeLa (Cervical Cancer)No direct IC50 value found
H157 (Lung Cancer)No direct IC50 value found

Table 2: Comparative Antibacterial Activity (MIC values in µg/mL)

CompoundBacterial StrainMIC (µg/mL)
Macrocarpal C Staphylococcus aureus0.78 - 3.13
Bacillus subtilis0.78 - 3.13
Micrococcus luteus0.78 - 3.13
Mycobacterium smegmatis0.78 - 3.13
Phloroglucinol Pseudomonas aeruginosa>512 (Sub-inhibitory concentrations studied for anti-virulence)
Hyperforin Methicillin-resistant Staphylococcus aureus (MRSA)1.0
Eckol Methicillin-resistant Staphylococcus aureus (MRSA)125 - 250
Salmonella spp.125 - 250

Table 3: Comparative Antifungal Activity (MIC values in µg/mL)

CompoundFungal StrainMIC (µg/mL)
Macrocarpal C Trichophyton mentagrophytes1.95
Phloroglucinol Derivative (DPPG) Candida spp.16 - 128
Aspergillus spp.16 - 64
Hyperforin Candida albicans400
Eckol Trichophyton rubrum148

Table 4: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay, IC50 values in µg/mL)

CompoundIC50 (µg/mL)
Macrocarpal C Data not available
Phloroglucinol Data not available
Hyperforin (in H. perforatum extract) 9.82 ± 0.76
Eckol Data not available, but exhibits potent ROS scavenging

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments cited in this comparison.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Macrocarpal C) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a specific concentration (e.g., McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare different concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with the test compound solution.

  • Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • IC50 Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Signaling Pathway: Inhibition of Breast Cancer Metastasis by Phloroglucinol

Phloroglucinol has been shown to suppress the metastatic ability of breast cancer cells by inhibiting the PI3K/AKT and RAS/RAF-1/ERK signaling pathways. These pathways are crucial for the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

PI3K_RAS_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates SLUG SLUG AKT->SLUG upregulates RAF1 RAF-1 RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK ERK->SLUG upregulates EMT Epithelial-Mesenchymal Transition (EMT) SLUG->EMT promotes Metastasis Metastasis EMT->Metastasis leads to Phloroglucinol Phloroglucinol Phloroglucinol->PI3K inhibits Phloroglucinol->RAS inhibits

Caption: PI3K/AKT and RAS/ERK pathways in breast cancer metastasis and their inhibition by Phloroglucinol.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in the MTT assay for determining the cytotoxicity of a compound.

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance analyze Calculate cell viability and IC50 value read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

References

Cross-validation of Macrocarpal Efficacy in Different Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pressing search for novel antimicrobial agents to combat the escalating threat of antibiotic resistance, natural compounds derived from plants have emerged as a promising area of research. Among these, Macrocarpals, a class of phloroglucinol (B13840) derivatives isolated from Eucalyptus species, have demonstrated significant antibacterial properties. This guide provides a comprehensive cross-validation of the efficacy of Macrocarpals against various bacterial strains, presenting a comparative analysis with conventional antibiotics and detailing the supporting experimental data and protocols for researchers, scientists, and drug development professionals.

While this guide focuses on the available data for Macrocarpals A and B, it is important to note that a specific search for "Macrocarpal K" did not yield any direct results in the reviewed literature, suggesting it may be a less common or novel derivative. The data presented herein is based on published findings for closely related Macrocarpal compounds.

Comparative Antibacterial Efficacy

The antibacterial effectiveness of Macrocarpals is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a bacterium.

Performance Against Gram-Positive Bacteria

Macrocarpals have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The MIC for Macrocarpals against these bacteria has been reported to be in the range of 0.78 to 3.13 µg/mL.[1]

CompoundBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Macrocarpal ABacillus subtilis PCI219< 0.2--
Macrocarpal AStaphylococcus aureus FDA209P0.4--
Macrocarpal BStaphylococcus aureus0.78 - 3.13--
Macrocarpal BBacillus subtilis0.78 - 3.13--

Table 1: Comparative MIC of Macrocarpals and Standard Antibiotics against Gram-Positive Bacteria.[1][2]

Performance Against Periodontopathic Bacteria

A significant finding is the potent activity of Macrocarpals against Porphyromonas gingivalis, a key bacterium associated with periodontal disease.[1] Studies have demonstrated that Macrocarpals A and B can inhibit the growth of P. gingivalis at a concentration of 1 µg/mL.[1] However, other periodontopathic bacteria such as Actinobacillus actinomycetemcomitans and Fusobacterium nucleatum have shown more resistance.

CompoundBacterial StrainMIC (µg/mL)
Macrocarpal A or BPorphyromonas gingivalis1
MacrocarpalsPrevotella intermediaGrowth inhibited, but less strongly than P. gingivalis
MacrocarpalsPrevotella nigrescensGrowth inhibited, but less strongly than P. gingivalis
MacrocarpalsTreponema denticolaGrowth inhibited, but less strongly than P. gingivalis
MacrocarpalsActinobacillus actinomycetemcomitansMuch more resistant
MacrocarpalsFusobacterium nucleatumMuch more resistant

Table 2: Efficacy of Macrocarpals against Periodontopathic Bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Macrocarpal efficacy.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC of Macrocarpals is determined using the broth microdilution method.

1. Preparation of Macrocarpal Solutions:

  • A stock solution of the Macrocarpal compound is prepared in a suitable solvent, such as ethanol.

  • Serial two-fold dilutions of the stock solution are then performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller Hinton Broth) to achieve a range of concentrations.

2. Bacterial Inoculum Preparation:

  • The test bacterium is cultured on an appropriate agar (B569324) plate (e.g., Blood/Nutrient agar) for 18-24 hours at 37°C.

  • A suspension of the bacteria is prepared in a saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 5 x 10^5 CFU/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted Macrocarpal solution is inoculated with the standardized bacterial suspension.

  • Control wells are included: a growth control (broth and inoculum) and a sterility control (broth only).

  • The plate is then incubated at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the Macrocarpal that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

1. Inoculation of Agar Plates:

  • A sterile swab is dipped into a standardized microbial suspension and streaked evenly across the surface of an agar plate.

2. Preparation and Application of Disks:

  • Sterile paper disks are impregnated with a known concentration of the Macrocarpal solution and the solvent is allowed to evaporate.

  • Using sterile forceps, the disks are placed onto the inoculated agar surface.

  • A negative control disk with the solvent and a positive control disk with a known antibiotic are also included.

3. Incubation and Measurement:

  • The plates are incubated at the appropriate temperature for 18-24 hours.

  • The diameter of the clear zone of no growth around each disk (zone of inhibition) is measured in millimeters.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Macrocarpal Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution Add to plate prep_bacteria Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate Add to wells serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Read MIC Value (Lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Mechanism of Action for Macrocarpals

Mechanism_of_Action cluster_compound Macrocarpal Compound cluster_bacterium Bacterial Cell cluster_effect Antibacterial Effect macrocarpal This compound cell_membrane Bacterial Cell Membrane macrocarpal->cell_membrane Interacts with bacterial_enzymes Essential Bacterial Enzymes macrocarpal->bacterial_enzymes Targets ros Reactive Oxygen Species (ROS) macrocarpal->ros Induces generation of disruption Membrane Disruption cell_membrane->disruption inhibition Enzyme Inhibition bacterial_enzymes->inhibition oxidative_stress Oxidative Stress ros->oxidative_stress cell_death Bacterial Cell Death disruption->cell_death inhibition->cell_death oxidative_stress->cell_death

Caption: Proposed multi-targeted mechanism of action of Macrocarpals.

References

Cross-validation of Macrocarpal Efficacy in Different Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pressing search for novel antimicrobial agents to combat the escalating threat of antibiotic resistance, natural compounds derived from plants have emerged as a promising area of research. Among these, Macrocarpals, a class of phloroglucinol (B13840) derivatives isolated from Eucalyptus species, have demonstrated significant antibacterial properties. This guide provides a comprehensive cross-validation of the efficacy of Macrocarpals against various bacterial strains, presenting a comparative analysis with conventional antibiotics and detailing the supporting experimental data and protocols for researchers, scientists, and drug development professionals.

While this guide focuses on the available data for Macrocarpals A and B, it is important to note that a specific search for "Macrocarpal K" did not yield any direct results in the reviewed literature, suggesting it may be a less common or novel derivative. The data presented herein is based on published findings for closely related Macrocarpal compounds.

Comparative Antibacterial Efficacy

The antibacterial effectiveness of Macrocarpals is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a bacterium.

Performance Against Gram-Positive Bacteria

Macrocarpals have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The MIC for Macrocarpals against these bacteria has been reported to be in the range of 0.78 to 3.13 µg/mL.[1]

CompoundBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Macrocarpal ABacillus subtilis PCI219< 0.2--
Macrocarpal AStaphylococcus aureus FDA209P0.4--
Macrocarpal BStaphylococcus aureus0.78 - 3.13--
Macrocarpal BBacillus subtilis0.78 - 3.13--

Table 1: Comparative MIC of Macrocarpals and Standard Antibiotics against Gram-Positive Bacteria.[1][2]

Performance Against Periodontopathic Bacteria

A significant finding is the potent activity of Macrocarpals against Porphyromonas gingivalis, a key bacterium associated with periodontal disease.[1] Studies have demonstrated that Macrocarpals A and B can inhibit the growth of P. gingivalis at a concentration of 1 µg/mL.[1] However, other periodontopathic bacteria such as Actinobacillus actinomycetemcomitans and Fusobacterium nucleatum have shown more resistance.

CompoundBacterial StrainMIC (µg/mL)
Macrocarpal A or BPorphyromonas gingivalis1
MacrocarpalsPrevotella intermediaGrowth inhibited, but less strongly than P. gingivalis
MacrocarpalsPrevotella nigrescensGrowth inhibited, but less strongly than P. gingivalis
MacrocarpalsTreponema denticolaGrowth inhibited, but less strongly than P. gingivalis
MacrocarpalsActinobacillus actinomycetemcomitansMuch more resistant
MacrocarpalsFusobacterium nucleatumMuch more resistant

Table 2: Efficacy of Macrocarpals against Periodontopathic Bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Macrocarpal efficacy.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC of Macrocarpals is determined using the broth microdilution method.

1. Preparation of Macrocarpal Solutions:

  • A stock solution of the Macrocarpal compound is prepared in a suitable solvent, such as ethanol.

  • Serial two-fold dilutions of the stock solution are then performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller Hinton Broth) to achieve a range of concentrations.

2. Bacterial Inoculum Preparation:

  • The test bacterium is cultured on an appropriate agar (B569324) plate (e.g., Blood/Nutrient agar) for 18-24 hours at 37°C.

  • A suspension of the bacteria is prepared in a saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 5 x 10^5 CFU/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted Macrocarpal solution is inoculated with the standardized bacterial suspension.

  • Control wells are included: a growth control (broth and inoculum) and a sterility control (broth only).

  • The plate is then incubated at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the Macrocarpal that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

1. Inoculation of Agar Plates:

  • A sterile swab is dipped into a standardized microbial suspension and streaked evenly across the surface of an agar plate.

2. Preparation and Application of Disks:

  • Sterile paper disks are impregnated with a known concentration of the Macrocarpal solution and the solvent is allowed to evaporate.

  • Using sterile forceps, the disks are placed onto the inoculated agar surface.

  • A negative control disk with the solvent and a positive control disk with a known antibiotic are also included.

3. Incubation and Measurement:

  • The plates are incubated at the appropriate temperature for 18-24 hours.

  • The diameter of the clear zone of no growth around each disk (zone of inhibition) is measured in millimeters.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Macrocarpal Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution Add to plate prep_bacteria Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate Add to wells serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Read MIC Value (Lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Mechanism of Action for Macrocarpals

Mechanism_of_Action cluster_compound Macrocarpal Compound cluster_bacterium Bacterial Cell cluster_effect Antibacterial Effect macrocarpal This compound cell_membrane Bacterial Cell Membrane macrocarpal->cell_membrane Interacts with bacterial_enzymes Essential Bacterial Enzymes macrocarpal->bacterial_enzymes Targets ros Reactive Oxygen Species (ROS) macrocarpal->ros Induces generation of disruption Membrane Disruption cell_membrane->disruption inhibition Enzyme Inhibition bacterial_enzymes->inhibition oxidative_stress Oxidative Stress ros->oxidative_stress cell_death Bacterial Cell Death disruption->cell_death inhibition->cell_death oxidative_stress->cell_death

Caption: Proposed multi-targeted mechanism of action of Macrocarpals.

References

Cross-validation of Macrocarpal Efficacy in Different Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pressing search for novel antimicrobial agents to combat the escalating threat of antibiotic resistance, natural compounds derived from plants have emerged as a promising area of research. Among these, Macrocarpals, a class of phloroglucinol derivatives isolated from Eucalyptus species, have demonstrated significant antibacterial properties. This guide provides a comprehensive cross-validation of the efficacy of Macrocarpals against various bacterial strains, presenting a comparative analysis with conventional antibiotics and detailing the supporting experimental data and protocols for researchers, scientists, and drug development professionals.

While this guide focuses on the available data for Macrocarpals A and B, it is important to note that a specific search for "Macrocarpal K" did not yield any direct results in the reviewed literature, suggesting it may be a less common or novel derivative. The data presented herein is based on published findings for closely related Macrocarpal compounds.

Comparative Antibacterial Efficacy

The antibacterial effectiveness of Macrocarpals is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a bacterium.

Performance Against Gram-Positive Bacteria

Macrocarpals have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The MIC for Macrocarpals against these bacteria has been reported to be in the range of 0.78 to 3.13 µg/mL.[1]

CompoundBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Macrocarpal ABacillus subtilis PCI219< 0.2--
Macrocarpal AStaphylococcus aureus FDA209P0.4--
Macrocarpal BStaphylococcus aureus0.78 - 3.13--
Macrocarpal BBacillus subtilis0.78 - 3.13--

Table 1: Comparative MIC of Macrocarpals and Standard Antibiotics against Gram-Positive Bacteria.[1][2]

Performance Against Periodontopathic Bacteria

A significant finding is the potent activity of Macrocarpals against Porphyromonas gingivalis, a key bacterium associated with periodontal disease.[1] Studies have demonstrated that Macrocarpals A and B can inhibit the growth of P. gingivalis at a concentration of 1 µg/mL.[1] However, other periodontopathic bacteria such as Actinobacillus actinomycetemcomitans and Fusobacterium nucleatum have shown more resistance.

CompoundBacterial StrainMIC (µg/mL)
Macrocarpal A or BPorphyromonas gingivalis1
MacrocarpalsPrevotella intermediaGrowth inhibited, but less strongly than P. gingivalis
MacrocarpalsPrevotella nigrescensGrowth inhibited, but less strongly than P. gingivalis
MacrocarpalsTreponema denticolaGrowth inhibited, but less strongly than P. gingivalis
MacrocarpalsActinobacillus actinomycetemcomitansMuch more resistant
MacrocarpalsFusobacterium nucleatumMuch more resistant

Table 2: Efficacy of Macrocarpals against Periodontopathic Bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Macrocarpal efficacy.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC of Macrocarpals is determined using the broth microdilution method.

1. Preparation of Macrocarpal Solutions:

  • A stock solution of the Macrocarpal compound is prepared in a suitable solvent, such as ethanol.

  • Serial two-fold dilutions of the stock solution are then performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller Hinton Broth) to achieve a range of concentrations.

2. Bacterial Inoculum Preparation:

  • The test bacterium is cultured on an appropriate agar plate (e.g., Blood/Nutrient agar) for 18-24 hours at 37°C.

  • A suspension of the bacteria is prepared in a saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 5 x 10^5 CFU/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted Macrocarpal solution is inoculated with the standardized bacterial suspension.

  • Control wells are included: a growth control (broth and inoculum) and a sterility control (broth only).

  • The plate is then incubated at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the Macrocarpal that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

1. Inoculation of Agar Plates:

  • A sterile swab is dipped into a standardized microbial suspension and streaked evenly across the surface of an agar plate.

2. Preparation and Application of Disks:

  • Sterile paper disks are impregnated with a known concentration of the Macrocarpal solution and the solvent is allowed to evaporate.

  • Using sterile forceps, the disks are placed onto the inoculated agar surface.

  • A negative control disk with the solvent and a positive control disk with a known antibiotic are also included.

3. Incubation and Measurement:

  • The plates are incubated at the appropriate temperature for 18-24 hours.

  • The diameter of the clear zone of no growth around each disk (zone of inhibition) is measured in millimeters.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Macrocarpal Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution Add to plate prep_bacteria Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate Add to wells serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Read MIC Value (Lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Mechanism of Action for Macrocarpals

Mechanism_of_Action cluster_compound Macrocarpal Compound cluster_bacterium Bacterial Cell cluster_effect Antibacterial Effect macrocarpal This compound cell_membrane Bacterial Cell Membrane macrocarpal->cell_membrane Interacts with bacterial_enzymes Essential Bacterial Enzymes macrocarpal->bacterial_enzymes Targets ros Reactive Oxygen Species (ROS) macrocarpal->ros Induces generation of disruption Membrane Disruption cell_membrane->disruption inhibition Enzyme Inhibition bacterial_enzymes->inhibition oxidative_stress Oxidative Stress ros->oxidative_stress cell_death Bacterial Cell Death disruption->cell_death inhibition->cell_death oxidative_stress->cell_death

Caption: Proposed multi-targeted mechanism of action of Macrocarpals.

References

In Vivo Validation of Antidiabetic Effects: A Comparative Analysis of Macrocarpal K and Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo experimental data on the antidiabetic effects of Macrocarpal K is not available in the current body of scientific literature. This guide, therefore, extrapolates the potential mechanism and effects of this compound based on in vitro studies of the structurally related compound, Macrocarpal C. For the purpose of in vivo comparison, this guide utilizes data from plant extracts known to contain macrocarpals, such as Phaleria macrocarpa and Vatairea macrocarpa. This approach provides a foundational, albeit hypothetical, comparison with established antidiabetic agents.

This comparative guide is designed for researchers, scientists, and drug development professionals, offering an objective analysis of the potential antidiabetic properties of this compound against current therapeutic alternatives. The information is presented through structured data tables, detailed experimental protocols, and pathway visualizations to facilitate clear understanding and further investigation.

Putative Mechanism of Action: this compound

Based on the inhibitory action of the related compound, Macrocarpal C, on dipeptidyl peptidase-4 (DPP-4), it is hypothesized that this compound may exert its antidiabetic effects through a similar mechanism.[1] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound could potentially increase the levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[1][2]

Comparison with Standard Antidiabetic Agents

To provide a comprehensive perspective, the putative action of this compound is compared with three standard-of-care oral antidiabetic drugs with distinct mechanisms of action: Metformin, Acarbose, and Sitagliptin.

FeatureThis compound (Hypothesized)MetforminAcarboseSitagliptin
Drug Class PhloroglucinolBiguanideα-glucosidase inhibitorDPP-4 inhibitor
Primary Mechanism Inhibition of DPP-4 enzyme[1]Decreases hepatic glucose production, reduces intestinal glucose absorption, and improves insulin sensitivityInhibits pancreatic α-amylase and intestinal α-glucosidase, delaying carbohydrate digestion and absorptionCompetitively inhibits the DPP-4 enzyme, increasing active incretin levels
Effect on Insulin Secretion Glucose-dependent increaseNo direct effectNo direct effectGlucose-dependent increase
Effect on Glucagon Secretion Glucose-dependent decreaseNo direct effectNo direct effectGlucose-dependent decrease
Primary Site of Action Systemic (via incretin system)Liver, gut, peripheral tissuesSmall intestineSystemic (via incretin system)

In Vivo Antidiabetic Efficacy: A Comparative Overview

The following table summarizes the in vivo antidiabetic effects observed in studies using extracts from plants containing macrocarpals, alongside data for standard antidiabetic drugs in rodent models.

TreatmentAnimal ModelDosageKey FindingsReference(s)
Phaleria macrocarpa extract Streptozotocin-induced diabetic rats1 g/kg b.w. (methanol extract)58.33% reduction in blood glucose after 12 days; significant decrease in plasma insulin.
Phaleria macrocarpa extract Streptozotocin-induced diabetic rats100 mg/kg (n-butanol fraction)Reduced peak blood glucose by 15.08% and AUC by 14.23% in an oral sucrose (B13894) tolerance test.
Vatairea macrocarpa extract Streptozotocin-induced diabetic rats500 mg/kgSignificant decrease in serum and urinary glucose; improved insulin resistance (lower HOMA-R).
Metformin Streptozotocin-induced diabetic rats250 mg/kgSignificant reduction in blood glucose over 12 days.
Acarbose Sucrose-loaded normal and diabetic rats10 mg/kgSignificant reduction in peak blood glucose and AUC in oral sucrose tolerance tests.
Sitagliptin Diet-induced obese mice10 mg/kgImproved glucose tolerance and enhanced plasma insulin levels.

Experimental Protocols

Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model

This protocol outlines the induction of diabetes in rats, a common model for studying the efficacy of antidiabetic compounds.

  • Animal Selection: Healthy adult male Wistar or Sprague-Dawley rats, weighing between 200-250g, are used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in citrate (B86180) buffer (pH 4.5), is administered at a dose of 50-60 mg/kg body weight.

  • Confirmation of Diabetes: Three days post-injection, fasting blood glucose levels are measured. Rats with a fasting blood glucose concentration above 250 mg/dL are considered diabetic and selected for the study.

  • Treatment Administration: The diabetic rats are divided into groups: a diabetic control group receiving the vehicle, a positive control group receiving a standard antidiabetic drug (e.g., Metformin), and test groups receiving different doses of the compound under investigation (e.g., plant extract) via oral gavage daily for a specified period (e.g., 12-22 days).

  • Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly throughout the study period.

  • Outcome Measures: At the end of the treatment period, fasting blood glucose, plasma insulin levels, and other relevant biochemical parameters are measured. An oral glucose tolerance test may also be performed.

Oral Glucose/Sucrose Tolerance Test (OGTT/OSTT)

This test is used to evaluate the effect of a compound on glucose disposal after a carbohydrate challenge.

  • Animal Preparation: Rats are fasted overnight (12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample (time 0) is collected from the tail vein to measure fasting blood glucose.

  • Treatment Administration: The animals are administered the test compound, a standard drug (e.g., Acarbose), or the vehicle orally.

  • Carbohydrate Challenge: After a specific period (e.g., 30 minutes) post-treatment, a glucose or sucrose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points after the carbohydrate load (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Blood glucose concentrations at each time point are plotted to generate a glucose tolerance curve. The peak blood glucose (PBG) and the area under the curve (AUC) are calculated to assess the extent of glycemic control.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Gut Lumen cluster_1 Intestinal L-cell cluster_2 Pancreatic β-cell cluster_3 Systemic Circulation Meal Meal GLP-1 (active) GLP-1 (active) Meal->GLP-1 (active) releases Insulin Secretion Insulin Secretion GLP-1 (active)->Insulin Secretion stimulates DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates This compound This compound This compound->DPP-4 inhibits

Caption: Putative signaling pathway of this compound.

G start Overnight Fasting of Rats t0 Baseline Blood Sample (T=0 min) start->t0 admin Oral Administration (Vehicle, Test Compound, or Standard Drug) t0->admin wait Wait for 30 minutes admin->wait load Oral Glucose/Sucrose Load (2 g/kg b.w.) wait->load sampling Blood Sampling at Intervals (e.g., 30, 60, 120 min) load->sampling analysis Data Analysis (Blood Glucose Curve, AUC) sampling->analysis

References

In Vivo Validation of Antidiabetic Effects: A Comparative Analysis of Macrocarpal K and Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo experimental data on the antidiabetic effects of Macrocarpal K is not available in the current body of scientific literature. This guide, therefore, extrapolates the potential mechanism and effects of this compound based on in vitro studies of the structurally related compound, Macrocarpal C. For the purpose of in vivo comparison, this guide utilizes data from plant extracts known to contain macrocarpals, such as Phaleria macrocarpa and Vatairea macrocarpa. This approach provides a foundational, albeit hypothetical, comparison with established antidiabetic agents.

This comparative guide is designed for researchers, scientists, and drug development professionals, offering an objective analysis of the potential antidiabetic properties of this compound against current therapeutic alternatives. The information is presented through structured data tables, detailed experimental protocols, and pathway visualizations to facilitate clear understanding and further investigation.

Putative Mechanism of Action: this compound

Based on the inhibitory action of the related compound, Macrocarpal C, on dipeptidyl peptidase-4 (DPP-4), it is hypothesized that this compound may exert its antidiabetic effects through a similar mechanism.[1] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound could potentially increase the levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[1][2]

Comparison with Standard Antidiabetic Agents

To provide a comprehensive perspective, the putative action of this compound is compared with three standard-of-care oral antidiabetic drugs with distinct mechanisms of action: Metformin, Acarbose, and Sitagliptin.

FeatureThis compound (Hypothesized)MetforminAcarboseSitagliptin
Drug Class PhloroglucinolBiguanideα-glucosidase inhibitorDPP-4 inhibitor
Primary Mechanism Inhibition of DPP-4 enzyme[1]Decreases hepatic glucose production, reduces intestinal glucose absorption, and improves insulin sensitivityInhibits pancreatic α-amylase and intestinal α-glucosidase, delaying carbohydrate digestion and absorptionCompetitively inhibits the DPP-4 enzyme, increasing active incretin levels
Effect on Insulin Secretion Glucose-dependent increaseNo direct effectNo direct effectGlucose-dependent increase
Effect on Glucagon Secretion Glucose-dependent decreaseNo direct effectNo direct effectGlucose-dependent decrease
Primary Site of Action Systemic (via incretin system)Liver, gut, peripheral tissuesSmall intestineSystemic (via incretin system)

In Vivo Antidiabetic Efficacy: A Comparative Overview

The following table summarizes the in vivo antidiabetic effects observed in studies using extracts from plants containing macrocarpals, alongside data for standard antidiabetic drugs in rodent models.

TreatmentAnimal ModelDosageKey FindingsReference(s)
Phaleria macrocarpa extract Streptozotocin-induced diabetic rats1 g/kg b.w. (methanol extract)58.33% reduction in blood glucose after 12 days; significant decrease in plasma insulin.
Phaleria macrocarpa extract Streptozotocin-induced diabetic rats100 mg/kg (n-butanol fraction)Reduced peak blood glucose by 15.08% and AUC by 14.23% in an oral sucrose (B13894) tolerance test.
Vatairea macrocarpa extract Streptozotocin-induced diabetic rats500 mg/kgSignificant decrease in serum and urinary glucose; improved insulin resistance (lower HOMA-R).
Metformin Streptozotocin-induced diabetic rats250 mg/kgSignificant reduction in blood glucose over 12 days.
Acarbose Sucrose-loaded normal and diabetic rats10 mg/kgSignificant reduction in peak blood glucose and AUC in oral sucrose tolerance tests.
Sitagliptin Diet-induced obese mice10 mg/kgImproved glucose tolerance and enhanced plasma insulin levels.

Experimental Protocols

Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model

This protocol outlines the induction of diabetes in rats, a common model for studying the efficacy of antidiabetic compounds.

  • Animal Selection: Healthy adult male Wistar or Sprague-Dawley rats, weighing between 200-250g, are used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in citrate (B86180) buffer (pH 4.5), is administered at a dose of 50-60 mg/kg body weight.

  • Confirmation of Diabetes: Three days post-injection, fasting blood glucose levels are measured. Rats with a fasting blood glucose concentration above 250 mg/dL are considered diabetic and selected for the study.

  • Treatment Administration: The diabetic rats are divided into groups: a diabetic control group receiving the vehicle, a positive control group receiving a standard antidiabetic drug (e.g., Metformin), and test groups receiving different doses of the compound under investigation (e.g., plant extract) via oral gavage daily for a specified period (e.g., 12-22 days).

  • Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly throughout the study period.

  • Outcome Measures: At the end of the treatment period, fasting blood glucose, plasma insulin levels, and other relevant biochemical parameters are measured. An oral glucose tolerance test may also be performed.

Oral Glucose/Sucrose Tolerance Test (OGTT/OSTT)

This test is used to evaluate the effect of a compound on glucose disposal after a carbohydrate challenge.

  • Animal Preparation: Rats are fasted overnight (12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample (time 0) is collected from the tail vein to measure fasting blood glucose.

  • Treatment Administration: The animals are administered the test compound, a standard drug (e.g., Acarbose), or the vehicle orally.

  • Carbohydrate Challenge: After a specific period (e.g., 30 minutes) post-treatment, a glucose or sucrose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points after the carbohydrate load (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Blood glucose concentrations at each time point are plotted to generate a glucose tolerance curve. The peak blood glucose (PBG) and the area under the curve (AUC) are calculated to assess the extent of glycemic control.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Gut Lumen cluster_1 Intestinal L-cell cluster_2 Pancreatic β-cell cluster_3 Systemic Circulation Meal Meal GLP-1 (active) GLP-1 (active) Meal->GLP-1 (active) releases Insulin Secretion Insulin Secretion GLP-1 (active)->Insulin Secretion stimulates DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates This compound This compound This compound->DPP-4 inhibits

Caption: Putative signaling pathway of this compound.

G start Overnight Fasting of Rats t0 Baseline Blood Sample (T=0 min) start->t0 admin Oral Administration (Vehicle, Test Compound, or Standard Drug) t0->admin wait Wait for 30 minutes admin->wait load Oral Glucose/Sucrose Load (2 g/kg b.w.) wait->load sampling Blood Sampling at Intervals (e.g., 30, 60, 120 min) load->sampling analysis Data Analysis (Blood Glucose Curve, AUC) sampling->analysis

References

In Vivo Validation of Antidiabetic Effects: A Comparative Analysis of Macrocarpal K and Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo experimental data on the antidiabetic effects of Macrocarpal K is not available in the current body of scientific literature. This guide, therefore, extrapolates the potential mechanism and effects of this compound based on in vitro studies of the structurally related compound, Macrocarpal C. For the purpose of in vivo comparison, this guide utilizes data from plant extracts known to contain macrocarpals, such as Phaleria macrocarpa and Vatairea macrocarpa. This approach provides a foundational, albeit hypothetical, comparison with established antidiabetic agents.

This comparative guide is designed for researchers, scientists, and drug development professionals, offering an objective analysis of the potential antidiabetic properties of this compound against current therapeutic alternatives. The information is presented through structured data tables, detailed experimental protocols, and pathway visualizations to facilitate clear understanding and further investigation.

Putative Mechanism of Action: this compound

Based on the inhibitory action of the related compound, Macrocarpal C, on dipeptidyl peptidase-4 (DPP-4), it is hypothesized that this compound may exert its antidiabetic effects through a similar mechanism.[1] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound could potentially increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2]

Comparison with Standard Antidiabetic Agents

To provide a comprehensive perspective, the putative action of this compound is compared with three standard-of-care oral antidiabetic drugs with distinct mechanisms of action: Metformin, Acarbose, and Sitagliptin.

FeatureThis compound (Hypothesized)MetforminAcarboseSitagliptin
Drug Class PhloroglucinolBiguanideα-glucosidase inhibitorDPP-4 inhibitor
Primary Mechanism Inhibition of DPP-4 enzyme[1]Decreases hepatic glucose production, reduces intestinal glucose absorption, and improves insulin sensitivityInhibits pancreatic α-amylase and intestinal α-glucosidase, delaying carbohydrate digestion and absorptionCompetitively inhibits the DPP-4 enzyme, increasing active incretin levels
Effect on Insulin Secretion Glucose-dependent increaseNo direct effectNo direct effectGlucose-dependent increase
Effect on Glucagon Secretion Glucose-dependent decreaseNo direct effectNo direct effectGlucose-dependent decrease
Primary Site of Action Systemic (via incretin system)Liver, gut, peripheral tissuesSmall intestineSystemic (via incretin system)

In Vivo Antidiabetic Efficacy: A Comparative Overview

The following table summarizes the in vivo antidiabetic effects observed in studies using extracts from plants containing macrocarpals, alongside data for standard antidiabetic drugs in rodent models.

TreatmentAnimal ModelDosageKey FindingsReference(s)
Phaleria macrocarpa extract Streptozotocin-induced diabetic rats1 g/kg b.w. (methanol extract)58.33% reduction in blood glucose after 12 days; significant decrease in plasma insulin.
Phaleria macrocarpa extract Streptozotocin-induced diabetic rats100 mg/kg (n-butanol fraction)Reduced peak blood glucose by 15.08% and AUC by 14.23% in an oral sucrose tolerance test.
Vatairea macrocarpa extract Streptozotocin-induced diabetic rats500 mg/kgSignificant decrease in serum and urinary glucose; improved insulin resistance (lower HOMA-R).
Metformin Streptozotocin-induced diabetic rats250 mg/kgSignificant reduction in blood glucose over 12 days.
Acarbose Sucrose-loaded normal and diabetic rats10 mg/kgSignificant reduction in peak blood glucose and AUC in oral sucrose tolerance tests.
Sitagliptin Diet-induced obese mice10 mg/kgImproved glucose tolerance and enhanced plasma insulin levels.

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol outlines the induction of diabetes in rats, a common model for studying the efficacy of antidiabetic compounds.

  • Animal Selection: Healthy adult male Wistar or Sprague-Dawley rats, weighing between 200-250g, are used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), is administered at a dose of 50-60 mg/kg body weight.

  • Confirmation of Diabetes: Three days post-injection, fasting blood glucose levels are measured. Rats with a fasting blood glucose concentration above 250 mg/dL are considered diabetic and selected for the study.

  • Treatment Administration: The diabetic rats are divided into groups: a diabetic control group receiving the vehicle, a positive control group receiving a standard antidiabetic drug (e.g., Metformin), and test groups receiving different doses of the compound under investigation (e.g., plant extract) via oral gavage daily for a specified period (e.g., 12-22 days).

  • Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly throughout the study period.

  • Outcome Measures: At the end of the treatment period, fasting blood glucose, plasma insulin levels, and other relevant biochemical parameters are measured. An oral glucose tolerance test may also be performed.

Oral Glucose/Sucrose Tolerance Test (OGTT/OSTT)

This test is used to evaluate the effect of a compound on glucose disposal after a carbohydrate challenge.

  • Animal Preparation: Rats are fasted overnight (12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample (time 0) is collected from the tail vein to measure fasting blood glucose.

  • Treatment Administration: The animals are administered the test compound, a standard drug (e.g., Acarbose), or the vehicle orally.

  • Carbohydrate Challenge: After a specific period (e.g., 30 minutes) post-treatment, a glucose or sucrose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points after the carbohydrate load (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Blood glucose concentrations at each time point are plotted to generate a glucose tolerance curve. The peak blood glucose (PBG) and the area under the curve (AUC) are calculated to assess the extent of glycemic control.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Gut Lumen cluster_1 Intestinal L-cell cluster_2 Pancreatic β-cell cluster_3 Systemic Circulation Meal Meal GLP-1 (active) GLP-1 (active) Meal->GLP-1 (active) releases Insulin Secretion Insulin Secretion GLP-1 (active)->Insulin Secretion stimulates DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates This compound This compound This compound->DPP-4 inhibits

Caption: Putative signaling pathway of this compound.

G start Overnight Fasting of Rats t0 Baseline Blood Sample (T=0 min) start->t0 admin Oral Administration (Vehicle, Test Compound, or Standard Drug) t0->admin wait Wait for 30 minutes admin->wait load Oral Glucose/Sucrose Load (2 g/kg b.w.) wait->load sampling Blood Sampling at Intervals (e.g., 30, 60, 120 min) load->sampling analysis Data Analysis (Blood Glucose Curve, AUC) sampling->analysis

References

A Comparative Analysis of Macrocarpal K and Related Phloroglucinols from Eucalyptus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative examination of the biological activities of Macrocarpal K and other related macrocarpals found in various Eucalyptus species. Macrocarpals, a class of formylated phloroglucinol (B13840) meroterpenoids, have attracted considerable scientific interest due to their diverse pharmacological properties. This document consolidates available experimental data to provide a resource for researchers engaged in natural product chemistry, drug discovery, and pharmacology.

Comparative Biological Activities of Macrocarpals

Macrocarpals exhibit a range of biological effects, with antimicrobial and enzyme-inhibiting activities being the most extensively studied. The following tables summarize the quantitative data available for key macrocarpals, primarily isolated from Eucalyptus macrocarpa and Eucalyptus globulus.

Antimicrobial Activity

Macrocarpals have demonstrated significant activity against various pathogens, particularly Gram-positive bacteria and certain fungi.

Table 1: Antibacterial Activity of Macrocarpals (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Eucalyptus Source SpeciesReference(s)
Macrocarpal ABacillus subtilis< 0.2E. macrocarpa[1]
Macrocarpal AStaphylococcus aureus0.4E. macrocarpa[1]
Macrocarpals B-GBacillus subtilisNot specifiedE. macrocarpa[2]
Macrocarpals B-GStaphylococcus aureusNot specifiedE. macrocarpa[2]

Table 2: Antifungal Activity of Macrocarpal C (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Eucalyptus Source SpeciesReference(s)
Macrocarpal CTrichophyton mentagrophytes1.95E. globulus[3]
Enzyme Inhibitory Activity

Certain macrocarpals have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in the management of type 2 diabetes.

Table 3: Dipeptidyl Peptidase 4 (DPP-4) Inhibition

CompoundConcentration for Inhibition% InhibitionEucalyptus Source SpeciesReference(s)
Macrocarpal A500 µM~30%E. globulus
Macrocarpal B500 µM~30%E. globulus
Macrocarpal C50 µM~90%E. globulus

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of macrocarpals from Eucalyptus species, based on published literature.

Extraction and Isolation of Macrocarpals

A general workflow for isolating macrocarpals involves solvent extraction followed by chromatographic purification.

  • Plant Material Preparation : Fresh or dried leaves of the Eucalyptus species are collected and ground into a fine powder.

  • Removal of Essential Oils : The powdered leaf material is subjected to a process to remove essential oils, such as steam distillation.

  • Initial Solvent Extraction : The residue is then extracted with a low-concentration aqueous organic solvent (e.g., ≤ 30% ethanol (B145695) in water) or 80% acetone. The mixture is agitated and filtered.

  • Secondary Solvent Extraction : The remaining plant residue is extracted with a higher concentration of an organic solvent (e.g., 50-95% ethanol).

  • Purification by Chromatography : The crude extract is concentrated and subjected to a series of chromatographic techniques, such as silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (HPLC), to purify individual macrocarpals.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Macrocarpal Solutions : The purified macrocarpal is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate.

  • Incubation : The microbial inoculum is added to the wells containing the diluted macrocarpal solutions and incubated under appropriate conditions.

  • Determination of MIC : The MIC is determined as the lowest concentration of the macrocarpal that completely inhibits the visible growth of the microorganism.

DPP-4 Inhibition Assay

The inhibitory activity of macrocarpals against DPP-4 can be assessed using a fluorometric assay.

  • Reaction Mixture : The reaction is initiated by adding the DPP-4 enzyme to a buffer solution containing the macrocarpal compound and a fluorogenic substrate.

  • Incubation : The mixture is incubated at a controlled temperature.

  • Fluorescence Measurement : The fluorescence intensity is measured at appropriate excitation and emission wavelengths. The level of inhibition is calculated by comparing the fluorescence in the presence of the macrocarpal to that of a control without the inhibitor.

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of action for macrocarpals and a typical experimental workflow.

experimental_workflow plant_material Eucalyptus Leaves grinding Grinding plant_material->grinding oil_removal Essential Oil Removal grinding->oil_removal extraction1 Initial Solvent Extraction (e.g., 80% Acetone) oil_removal->extraction1 extraction2 Secondary Solvent Extraction (e.g., 50-95% Ethanol) extraction1->extraction2 concentration Concentration extraction2->concentration chromatography Chromatographic Purification (Silica Gel, HPLC) concentration->chromatography isolated_macrocarpal Isolated this compound chromatography->isolated_macrocarpal bioactivity Bioactivity Screening isolated_macrocarpal->bioactivity

Caption: General experimental workflow for the isolation and bioactivity screening of macrocarpals.

antifungal_pathway macrocarpal Macrocarpal C cell_membrane Fungal Cell Membrane macrocarpal->cell_membrane Interacts with membrane_disruption Membrane Permeability Increase cell_membrane->membrane_disruption ros Intracellular ROS Production membrane_disruption->ros dna_fragmentation DNA Fragmentation ros->dna_fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis

Caption: Proposed antifungal mode of action of Macrocarpal C, leading to apoptosis in fungal cells.

dpp4_inhibition_pathway macrocarpal Macrocarpal C dpp4 DPP-4 Enzyme macrocarpal->dpp4 Inhibits inactivation Inactivation dpp4->inactivation incretins Incretin Hormones (GLP-1, GIP) incretins->inactivation pancreas Pancreas incretins->pancreas Stimulates insulin Insulin Secretion ↑ pancreas->insulin glucagon Glucagon Release ↓ pancreas->glucagon glucose_control Improved Glucose Homeostasis insulin->glucose_control glucagon->glucose_control

Caption: Signaling pathway of DPP-4 inhibition by Macrocarpal C.

References

A Comparative Analysis of Macrocarpal K and Related Phloroglucinols from Eucalyptus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative examination of the biological activities of Macrocarpal K and other related macrocarpals found in various Eucalyptus species. Macrocarpals, a class of formylated phloroglucinol (B13840) meroterpenoids, have attracted considerable scientific interest due to their diverse pharmacological properties. This document consolidates available experimental data to provide a resource for researchers engaged in natural product chemistry, drug discovery, and pharmacology.

Comparative Biological Activities of Macrocarpals

Macrocarpals exhibit a range of biological effects, with antimicrobial and enzyme-inhibiting activities being the most extensively studied. The following tables summarize the quantitative data available for key macrocarpals, primarily isolated from Eucalyptus macrocarpa and Eucalyptus globulus.

Antimicrobial Activity

Macrocarpals have demonstrated significant activity against various pathogens, particularly Gram-positive bacteria and certain fungi.

Table 1: Antibacterial Activity of Macrocarpals (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Eucalyptus Source SpeciesReference(s)
Macrocarpal ABacillus subtilis< 0.2E. macrocarpa[1]
Macrocarpal AStaphylococcus aureus0.4E. macrocarpa[1]
Macrocarpals B-GBacillus subtilisNot specifiedE. macrocarpa[2]
Macrocarpals B-GStaphylococcus aureusNot specifiedE. macrocarpa[2]

Table 2: Antifungal Activity of Macrocarpal C (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Eucalyptus Source SpeciesReference(s)
Macrocarpal CTrichophyton mentagrophytes1.95E. globulus[3]
Enzyme Inhibitory Activity

Certain macrocarpals have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in the management of type 2 diabetes.

Table 3: Dipeptidyl Peptidase 4 (DPP-4) Inhibition

CompoundConcentration for Inhibition% InhibitionEucalyptus Source SpeciesReference(s)
Macrocarpal A500 µM~30%E. globulus
Macrocarpal B500 µM~30%E. globulus
Macrocarpal C50 µM~90%E. globulus

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of macrocarpals from Eucalyptus species, based on published literature.

Extraction and Isolation of Macrocarpals

A general workflow for isolating macrocarpals involves solvent extraction followed by chromatographic purification.

  • Plant Material Preparation : Fresh or dried leaves of the Eucalyptus species are collected and ground into a fine powder.

  • Removal of Essential Oils : The powdered leaf material is subjected to a process to remove essential oils, such as steam distillation.

  • Initial Solvent Extraction : The residue is then extracted with a low-concentration aqueous organic solvent (e.g., ≤ 30% ethanol (B145695) in water) or 80% acetone. The mixture is agitated and filtered.

  • Secondary Solvent Extraction : The remaining plant residue is extracted with a higher concentration of an organic solvent (e.g., 50-95% ethanol).

  • Purification by Chromatography : The crude extract is concentrated and subjected to a series of chromatographic techniques, such as silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (HPLC), to purify individual macrocarpals.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Macrocarpal Solutions : The purified macrocarpal is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate.

  • Incubation : The microbial inoculum is added to the wells containing the diluted macrocarpal solutions and incubated under appropriate conditions.

  • Determination of MIC : The MIC is determined as the lowest concentration of the macrocarpal that completely inhibits the visible growth of the microorganism.

DPP-4 Inhibition Assay

The inhibitory activity of macrocarpals against DPP-4 can be assessed using a fluorometric assay.

  • Reaction Mixture : The reaction is initiated by adding the DPP-4 enzyme to a buffer solution containing the macrocarpal compound and a fluorogenic substrate.

  • Incubation : The mixture is incubated at a controlled temperature.

  • Fluorescence Measurement : The fluorescence intensity is measured at appropriate excitation and emission wavelengths. The level of inhibition is calculated by comparing the fluorescence in the presence of the macrocarpal to that of a control without the inhibitor.

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of action for macrocarpals and a typical experimental workflow.

experimental_workflow plant_material Eucalyptus Leaves grinding Grinding plant_material->grinding oil_removal Essential Oil Removal grinding->oil_removal extraction1 Initial Solvent Extraction (e.g., 80% Acetone) oil_removal->extraction1 extraction2 Secondary Solvent Extraction (e.g., 50-95% Ethanol) extraction1->extraction2 concentration Concentration extraction2->concentration chromatography Chromatographic Purification (Silica Gel, HPLC) concentration->chromatography isolated_macrocarpal Isolated this compound chromatography->isolated_macrocarpal bioactivity Bioactivity Screening isolated_macrocarpal->bioactivity

Caption: General experimental workflow for the isolation and bioactivity screening of macrocarpals.

antifungal_pathway macrocarpal Macrocarpal C cell_membrane Fungal Cell Membrane macrocarpal->cell_membrane Interacts with membrane_disruption Membrane Permeability Increase cell_membrane->membrane_disruption ros Intracellular ROS Production membrane_disruption->ros dna_fragmentation DNA Fragmentation ros->dna_fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis

Caption: Proposed antifungal mode of action of Macrocarpal C, leading to apoptosis in fungal cells.

dpp4_inhibition_pathway macrocarpal Macrocarpal C dpp4 DPP-4 Enzyme macrocarpal->dpp4 Inhibits inactivation Inactivation dpp4->inactivation incretins Incretin Hormones (GLP-1, GIP) incretins->inactivation pancreas Pancreas incretins->pancreas Stimulates insulin Insulin Secretion ↑ pancreas->insulin glucagon Glucagon Release ↓ pancreas->glucagon glucose_control Improved Glucose Homeostasis insulin->glucose_control glucagon->glucose_control

Caption: Signaling pathway of DPP-4 inhibition by Macrocarpal C.

References

A Comparative Analysis of Macrocarpal K and Related Phloroglucinols from Eucalyptus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative examination of the biological activities of Macrocarpal K and other related macrocarpals found in various Eucalyptus species. Macrocarpals, a class of formylated phloroglucinol meroterpenoids, have attracted considerable scientific interest due to their diverse pharmacological properties. This document consolidates available experimental data to provide a resource for researchers engaged in natural product chemistry, drug discovery, and pharmacology.

Comparative Biological Activities of Macrocarpals

Macrocarpals exhibit a range of biological effects, with antimicrobial and enzyme-inhibiting activities being the most extensively studied. The following tables summarize the quantitative data available for key macrocarpals, primarily isolated from Eucalyptus macrocarpa and Eucalyptus globulus.

Antimicrobial Activity

Macrocarpals have demonstrated significant activity against various pathogens, particularly Gram-positive bacteria and certain fungi.

Table 1: Antibacterial Activity of Macrocarpals (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Eucalyptus Source SpeciesReference(s)
Macrocarpal ABacillus subtilis< 0.2E. macrocarpa[1]
Macrocarpal AStaphylococcus aureus0.4E. macrocarpa[1]
Macrocarpals B-GBacillus subtilisNot specifiedE. macrocarpa[2]
Macrocarpals B-GStaphylococcus aureusNot specifiedE. macrocarpa[2]

Table 2: Antifungal Activity of Macrocarpal C (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Eucalyptus Source SpeciesReference(s)
Macrocarpal CTrichophyton mentagrophytes1.95E. globulus[3]
Enzyme Inhibitory Activity

Certain macrocarpals have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in the management of type 2 diabetes.

Table 3: Dipeptidyl Peptidase 4 (DPP-4) Inhibition

CompoundConcentration for Inhibition% InhibitionEucalyptus Source SpeciesReference(s)
Macrocarpal A500 µM~30%E. globulus
Macrocarpal B500 µM~30%E. globulus
Macrocarpal C50 µM~90%E. globulus

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of macrocarpals from Eucalyptus species, based on published literature.

Extraction and Isolation of Macrocarpals

A general workflow for isolating macrocarpals involves solvent extraction followed by chromatographic purification.

  • Plant Material Preparation : Fresh or dried leaves of the Eucalyptus species are collected and ground into a fine powder.

  • Removal of Essential Oils : The powdered leaf material is subjected to a process to remove essential oils, such as steam distillation.

  • Initial Solvent Extraction : The residue is then extracted with a low-concentration aqueous organic solvent (e.g., ≤ 30% ethanol in water) or 80% acetone. The mixture is agitated and filtered.

  • Secondary Solvent Extraction : The remaining plant residue is extracted with a higher concentration of an organic solvent (e.g., 50-95% ethanol).

  • Purification by Chromatography : The crude extract is concentrated and subjected to a series of chromatographic techniques, such as silica gel column chromatography and reversed-phase high-performance liquid chromatography (HPLC), to purify individual macrocarpals.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Macrocarpal Solutions : The purified macrocarpal is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate.

  • Incubation : The microbial inoculum is added to the wells containing the diluted macrocarpal solutions and incubated under appropriate conditions.

  • Determination of MIC : The MIC is determined as the lowest concentration of the macrocarpal that completely inhibits the visible growth of the microorganism.

DPP-4 Inhibition Assay

The inhibitory activity of macrocarpals against DPP-4 can be assessed using a fluorometric assay.

  • Reaction Mixture : The reaction is initiated by adding the DPP-4 enzyme to a buffer solution containing the macrocarpal compound and a fluorogenic substrate.

  • Incubation : The mixture is incubated at a controlled temperature.

  • Fluorescence Measurement : The fluorescence intensity is measured at appropriate excitation and emission wavelengths. The level of inhibition is calculated by comparing the fluorescence in the presence of the macrocarpal to that of a control without the inhibitor.

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of action for macrocarpals and a typical experimental workflow.

experimental_workflow plant_material Eucalyptus Leaves grinding Grinding plant_material->grinding oil_removal Essential Oil Removal grinding->oil_removal extraction1 Initial Solvent Extraction (e.g., 80% Acetone) oil_removal->extraction1 extraction2 Secondary Solvent Extraction (e.g., 50-95% Ethanol) extraction1->extraction2 concentration Concentration extraction2->concentration chromatography Chromatographic Purification (Silica Gel, HPLC) concentration->chromatography isolated_macrocarpal Isolated this compound chromatography->isolated_macrocarpal bioactivity Bioactivity Screening isolated_macrocarpal->bioactivity

Caption: General experimental workflow for the isolation and bioactivity screening of macrocarpals.

antifungal_pathway macrocarpal Macrocarpal C cell_membrane Fungal Cell Membrane macrocarpal->cell_membrane Interacts with membrane_disruption Membrane Permeability Increase cell_membrane->membrane_disruption ros Intracellular ROS Production membrane_disruption->ros dna_fragmentation DNA Fragmentation ros->dna_fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis

Caption: Proposed antifungal mode of action of Macrocarpal C, leading to apoptosis in fungal cells.

dpp4_inhibition_pathway macrocarpal Macrocarpal C dpp4 DPP-4 Enzyme macrocarpal->dpp4 Inhibits inactivation Inactivation dpp4->inactivation incretins Incretin Hormones (GLP-1, GIP) incretins->inactivation pancreas Pancreas incretins->pancreas Stimulates insulin Insulin Secretion ↑ pancreas->insulin glucagon Glucagon Release ↓ pancreas->glucagon glucose_control Improved Glucose Homeostasis insulin->glucose_control glucagon->glucose_control

Caption: Signaling pathway of DPP-4 inhibition by Macrocarpal C.

References

Confirming the Target Specificity of Macrocarpal K: A Comparative Guide to Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data regarding the biological target of Macrocarpal K or studies confirming its target specificity through genetic knockout. This guide will use the closely related and studied compound, Macrocarpal C , as a proxy to illustrate the principles and methodologies for confirming target specificity. The data and experimental protocols presented herein are based on existing research on Macrocarpal C and its known biological activities.

Macrocarpal C, a natural compound isolated from Eucalyptus species, has demonstrated potential as both a dipeptidyl peptidase-4 (DPP-4) inhibitor and an antifungal agent. This guide provides a comparative analysis of Macrocarpal C's performance against established alternatives in these therapeutic areas and outlines the experimental framework for validating its target specificity using genetic knockout studies.

Comparative Performance Data

To objectively assess the potential of a novel compound, its performance must be compared against current standards. The following tables summarize the in vitro efficacy of Macrocarpal C against established DPP-4 inhibitors and antifungal drugs.

Table 1: Comparison of DPP-4 Inhibitory Activity

CompoundTypeTargetIC50 / % Inhibition
Macrocarpal C Natural ProductDPP-490% inhibition at 50 µM[1][2][3]
Sitagliptin Synthetic DrugDPP-4~8.6 nM[4]
Vildagliptin (B1682220) Synthetic DrugDPP-4~4.5 nM[5]

Table 2: Comparison of Antifungal Activity against Trichophyton mentagrophytes

CompoundTypeProposed TargetMinimum Inhibitory Concentration (MIC)
Macrocarpal C Natural ProductFungal membrane, ROS induction, DNA fragmentation1.95 µg/mL
Terbinafine Synthetic DrugSqualene epoxidase0.007–0.031 µg/mL
Fluconazole Synthetic DrugLanosterol 14α-demethylase1–64 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments relevant to the study of Macrocarpal C and the confirmation of its biological targets.

1. DPP-4 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of DPP-4.

  • Materials: Recombinant human DPP-4 enzyme, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl), test compound (Macrocarpal C and reference inhibitors), 96-well microplate, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

    • In a 96-well plate, add the recombinant DPP-4 enzyme to each well.

    • Add the diluted compounds to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

2. Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

  • Materials: Fungal isolate (Trichophyton mentagrophytes), RPMI-1640 medium, test compound, positive control antifungals (e.g., Terbinafine, Fluconazole), 96-well microtiter plate, spectrophotometer.

  • Procedure:

    • Prepare a standardized inoculum of the fungal isolate.

    • Prepare serial twofold dilutions of the test compound and control antifungals in RPMI-1640 medium in a 96-well plate.

    • Add the fungal inoculum to each well.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plate at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 4-7 days).

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥80%) compared to the growth control.

3. CRISPR-Cas9 Mediated Gene Knockout for Target Validation

This protocol outlines the steps to create a knockout cell line to confirm if the observed phenotype of a drug is due to its interaction with a specific target.

  • Materials: Human cell line expressing the target protein (e.g., a cell line with endogenous DPP-4 expression), CRISPR-Cas9 system components (Cas9 nuclease and a guide RNA specific to the target gene), transfection reagent, selection agent (if applicable), PCR primers for target gene amplification, antibodies for Western blotting.

  • Procedure:

    • gRNA Design and Synthesis: Design and synthesize a guide RNA (gRNA) that specifically targets an early exon of the gene of interest (e.g., DPP4).

    • Transfection: Co-transfect the Cas9 nuclease and the specific gRNA into the chosen cell line using a suitable transfection method.

    • Single-Cell Cloning: Isolate individual cells to establish clonal populations.

    • Genomic DNA Verification: Extract genomic DNA from the clonal populations and perform PCR to amplify the targeted region. Sequence the PCR products to identify clones with frameshift mutations (indels) that result in a premature stop codon.

    • Protein Expression Analysis: Confirm the absence of the target protein in the knockout clones using Western blotting with a specific antibody.

    • Phenotypic Assay: Treat the wild-type and knockout cell lines with the compound of interest (e.g., Macrocarpal C). The compound should elicit a biological response in the wild-type cells but have a significantly reduced or no effect in the knockout cells if the knocked-out gene is the true target.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Target Validation via Genetic Knockout

cluster_0 CRISPR-Cas9 Gene Editing cluster_1 Knockout Clone Validation cluster_2 Phenotypic Analysis A Design gRNA for Target Gene (e.g., DPP4) B Co-transfect Cas9 & gRNA into Cells A->B C Single-Cell Cloning B->C D Genomic DNA Sequencing (Indel Detection) C->D E Western Blot (Protein Absence Confirmation) D->E F Treat Wild-Type & Knockout Cells with Macrocarpal E->F G Measure Biological Response F->G H Compare Response between WT and KO G->H I Confirmed H->I Target Specificity Confirmed

Caption: Workflow for validating a drug target using CRISPR-Cas9 gene knockout.

Hypothetical Signaling Pathway of DPP-4 Inhibition by Macrocarpal C

cluster_0 DPP-4 Inhibition cluster_1 Incretin Pathway MC Macrocarpal C DPP4 DPP-4 MC->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Degrades GLP1_active Active GLP-1 GLP1_active->GLP1_inactive GLP1R GLP-1 Receptor GLP1_active->GLP1R Activates Insulin Insulin Secretion GLP1R->Insulin

Caption: Proposed mechanism of Macrocarpal C via DPP-4 inhibition.

References

Confirming the Target Specificity of Macrocarpal K: A Comparative Guide to Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data regarding the biological target of Macrocarpal K or studies confirming its target specificity through genetic knockout. This guide will use the closely related and studied compound, Macrocarpal C , as a proxy to illustrate the principles and methodologies for confirming target specificity. The data and experimental protocols presented herein are based on existing research on Macrocarpal C and its known biological activities.

Macrocarpal C, a natural compound isolated from Eucalyptus species, has demonstrated potential as both a dipeptidyl peptidase-4 (DPP-4) inhibitor and an antifungal agent. This guide provides a comparative analysis of Macrocarpal C's performance against established alternatives in these therapeutic areas and outlines the experimental framework for validating its target specificity using genetic knockout studies.

Comparative Performance Data

To objectively assess the potential of a novel compound, its performance must be compared against current standards. The following tables summarize the in vitro efficacy of Macrocarpal C against established DPP-4 inhibitors and antifungal drugs.

Table 1: Comparison of DPP-4 Inhibitory Activity

CompoundTypeTargetIC50 / % Inhibition
Macrocarpal C Natural ProductDPP-490% inhibition at 50 µM[1][2][3]
Sitagliptin Synthetic DrugDPP-4~8.6 nM[4]
Vildagliptin (B1682220) Synthetic DrugDPP-4~4.5 nM[5]

Table 2: Comparison of Antifungal Activity against Trichophyton mentagrophytes

CompoundTypeProposed TargetMinimum Inhibitory Concentration (MIC)
Macrocarpal C Natural ProductFungal membrane, ROS induction, DNA fragmentation1.95 µg/mL
Terbinafine Synthetic DrugSqualene epoxidase0.007–0.031 µg/mL
Fluconazole Synthetic DrugLanosterol 14α-demethylase1–64 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments relevant to the study of Macrocarpal C and the confirmation of its biological targets.

1. DPP-4 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of DPP-4.

  • Materials: Recombinant human DPP-4 enzyme, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl), test compound (Macrocarpal C and reference inhibitors), 96-well microplate, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

    • In a 96-well plate, add the recombinant DPP-4 enzyme to each well.

    • Add the diluted compounds to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

2. Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

  • Materials: Fungal isolate (Trichophyton mentagrophytes), RPMI-1640 medium, test compound, positive control antifungals (e.g., Terbinafine, Fluconazole), 96-well microtiter plate, spectrophotometer.

  • Procedure:

    • Prepare a standardized inoculum of the fungal isolate.

    • Prepare serial twofold dilutions of the test compound and control antifungals in RPMI-1640 medium in a 96-well plate.

    • Add the fungal inoculum to each well.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plate at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 4-7 days).

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥80%) compared to the growth control.

3. CRISPR-Cas9 Mediated Gene Knockout for Target Validation

This protocol outlines the steps to create a knockout cell line to confirm if the observed phenotype of a drug is due to its interaction with a specific target.

  • Materials: Human cell line expressing the target protein (e.g., a cell line with endogenous DPP-4 expression), CRISPR-Cas9 system components (Cas9 nuclease and a guide RNA specific to the target gene), transfection reagent, selection agent (if applicable), PCR primers for target gene amplification, antibodies for Western blotting.

  • Procedure:

    • gRNA Design and Synthesis: Design and synthesize a guide RNA (gRNA) that specifically targets an early exon of the gene of interest (e.g., DPP4).

    • Transfection: Co-transfect the Cas9 nuclease and the specific gRNA into the chosen cell line using a suitable transfection method.

    • Single-Cell Cloning: Isolate individual cells to establish clonal populations.

    • Genomic DNA Verification: Extract genomic DNA from the clonal populations and perform PCR to amplify the targeted region. Sequence the PCR products to identify clones with frameshift mutations (indels) that result in a premature stop codon.

    • Protein Expression Analysis: Confirm the absence of the target protein in the knockout clones using Western blotting with a specific antibody.

    • Phenotypic Assay: Treat the wild-type and knockout cell lines with the compound of interest (e.g., Macrocarpal C). The compound should elicit a biological response in the wild-type cells but have a significantly reduced or no effect in the knockout cells if the knocked-out gene is the true target.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Target Validation via Genetic Knockout

cluster_0 CRISPR-Cas9 Gene Editing cluster_1 Knockout Clone Validation cluster_2 Phenotypic Analysis A Design gRNA for Target Gene (e.g., DPP4) B Co-transfect Cas9 & gRNA into Cells A->B C Single-Cell Cloning B->C D Genomic DNA Sequencing (Indel Detection) C->D E Western Blot (Protein Absence Confirmation) D->E F Treat Wild-Type & Knockout Cells with Macrocarpal E->F G Measure Biological Response F->G H Compare Response between WT and KO G->H I Confirmed H->I Target Specificity Confirmed

Caption: Workflow for validating a drug target using CRISPR-Cas9 gene knockout.

Hypothetical Signaling Pathway of DPP-4 Inhibition by Macrocarpal C

cluster_0 DPP-4 Inhibition cluster_1 Incretin Pathway MC Macrocarpal C DPP4 DPP-4 MC->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Degrades GLP1_active Active GLP-1 GLP1_active->GLP1_inactive GLP1R GLP-1 Receptor GLP1_active->GLP1R Activates Insulin Insulin Secretion GLP1R->Insulin

Caption: Proposed mechanism of Macrocarpal C via DPP-4 inhibition.

References

Confirming the Target Specificity of Macrocarpal K: A Comparative Guide to Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data regarding the biological target of Macrocarpal K or studies confirming its target specificity through genetic knockout. This guide will use the closely related and studied compound, Macrocarpal C , as a proxy to illustrate the principles and methodologies for confirming target specificity. The data and experimental protocols presented herein are based on existing research on Macrocarpal C and its known biological activities.

Macrocarpal C, a natural compound isolated from Eucalyptus species, has demonstrated potential as both a dipeptidyl peptidase-4 (DPP-4) inhibitor and an antifungal agent. This guide provides a comparative analysis of Macrocarpal C's performance against established alternatives in these therapeutic areas and outlines the experimental framework for validating its target specificity using genetic knockout studies.

Comparative Performance Data

To objectively assess the potential of a novel compound, its performance must be compared against current standards. The following tables summarize the in vitro efficacy of Macrocarpal C against established DPP-4 inhibitors and antifungal drugs.

Table 1: Comparison of DPP-4 Inhibitory Activity

CompoundTypeTargetIC50 / % Inhibition
Macrocarpal C Natural ProductDPP-490% inhibition at 50 µM[1][2][3]
Sitagliptin Synthetic DrugDPP-4~8.6 nM[4]
Vildagliptin Synthetic DrugDPP-4~4.5 nM[5]

Table 2: Comparison of Antifungal Activity against Trichophyton mentagrophytes

CompoundTypeProposed TargetMinimum Inhibitory Concentration (MIC)
Macrocarpal C Natural ProductFungal membrane, ROS induction, DNA fragmentation1.95 µg/mL
Terbinafine Synthetic DrugSqualene epoxidase0.007–0.031 µg/mL
Fluconazole Synthetic DrugLanosterol 14α-demethylase1–64 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments relevant to the study of Macrocarpal C and the confirmation of its biological targets.

1. DPP-4 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of DPP-4.

  • Materials: Recombinant human DPP-4 enzyme, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl), test compound (Macrocarpal C and reference inhibitors), 96-well microplate, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

    • In a 96-well plate, add the recombinant DPP-4 enzyme to each well.

    • Add the diluted compounds to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

2. Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

  • Materials: Fungal isolate (Trichophyton mentagrophytes), RPMI-1640 medium, test compound, positive control antifungals (e.g., Terbinafine, Fluconazole), 96-well microtiter plate, spectrophotometer.

  • Procedure:

    • Prepare a standardized inoculum of the fungal isolate.

    • Prepare serial twofold dilutions of the test compound and control antifungals in RPMI-1640 medium in a 96-well plate.

    • Add the fungal inoculum to each well.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plate at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 4-7 days).

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥80%) compared to the growth control.

3. CRISPR-Cas9 Mediated Gene Knockout for Target Validation

This protocol outlines the steps to create a knockout cell line to confirm if the observed phenotype of a drug is due to its interaction with a specific target.

  • Materials: Human cell line expressing the target protein (e.g., a cell line with endogenous DPP-4 expression), CRISPR-Cas9 system components (Cas9 nuclease and a guide RNA specific to the target gene), transfection reagent, selection agent (if applicable), PCR primers for target gene amplification, antibodies for Western blotting.

  • Procedure:

    • gRNA Design and Synthesis: Design and synthesize a guide RNA (gRNA) that specifically targets an early exon of the gene of interest (e.g., DPP4).

    • Transfection: Co-transfect the Cas9 nuclease and the specific gRNA into the chosen cell line using a suitable transfection method.

    • Single-Cell Cloning: Isolate individual cells to establish clonal populations.

    • Genomic DNA Verification: Extract genomic DNA from the clonal populations and perform PCR to amplify the targeted region. Sequence the PCR products to identify clones with frameshift mutations (indels) that result in a premature stop codon.

    • Protein Expression Analysis: Confirm the absence of the target protein in the knockout clones using Western blotting with a specific antibody.

    • Phenotypic Assay: Treat the wild-type and knockout cell lines with the compound of interest (e.g., Macrocarpal C). The compound should elicit a biological response in the wild-type cells but have a significantly reduced or no effect in the knockout cells if the knocked-out gene is the true target.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Target Validation via Genetic Knockout

cluster_0 CRISPR-Cas9 Gene Editing cluster_1 Knockout Clone Validation cluster_2 Phenotypic Analysis A Design gRNA for Target Gene (e.g., DPP4) B Co-transfect Cas9 & gRNA into Cells A->B C Single-Cell Cloning B->C D Genomic DNA Sequencing (Indel Detection) C->D E Western Blot (Protein Absence Confirmation) D->E F Treat Wild-Type & Knockout Cells with Macrocarpal E->F G Measure Biological Response F->G H Compare Response between WT and KO G->H I Confirmed H->I Target Specificity Confirmed

Caption: Workflow for validating a drug target using CRISPR-Cas9 gene knockout.

Hypothetical Signaling Pathway of DPP-4 Inhibition by Macrocarpal C

cluster_0 DPP-4 Inhibition cluster_1 Incretin Pathway MC Macrocarpal C DPP4 DPP-4 MC->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Degrades GLP1_active Active GLP-1 GLP1_active->GLP1_inactive GLP1R GLP-1 Receptor GLP1_active->GLP1R Activates Insulin Insulin Secretion GLP1R->Insulin

Caption: Proposed mechanism of Macrocarpal C via DPP-4 inhibition.

References

Evaluating the Resistance Potential of Pathogens to Macrocarpal K: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the resistance potential of pathogens to Macrocarpal K is not currently available in published literature. This guide provides a comparative analysis based on data from structurally similar phloroglucinol (B13840) derivatives, namely Macrocarpal A, Macrocarpal B, and Macrocarpal C, isolated from Eucalyptus species. The findings presented here serve as a foundational resource to inform future research directions and experimental design for evaluating this compound.

Comparative Antimicrobial Activity

The antimicrobial efficacy of macrocarpals has been demonstrated primarily against Gram-positive bacteria and some fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Macrocarpal A, B, and C against various pathogens, providing a benchmark for assessing the potential activity of this compound.

Table 1: Antibacterial Activity of Macrocarpal Derivatives (MIC in µg/mL)

Bacterial StrainMacrocarpal AMacrocarpal BVancomycin (Reference)
Bacillus subtilis< 0.2[1]0.78 - 3.13[2]-
Staphylococcus aureus0.4[1]0.78 - 3.13[2]-
Methicillin-resistantStaphylococcus aureus (MRSA)--0.98 (for a derivative)[3]
Micrococcus luteus-0.78 - 3.13-
Mycobacterium smegmatis-0.78 - 3.13-

Table 2: Antifungal Activity of Macrocarpal C (MIC in µg/mL)

Fungal StrainMacrocarpal CTerbinafine (Reference)Nystatin (Reference)
Trichophyton mentagrophytes1.950.6251.25

Potential Mechanisms of Action and Resistance

The antimicrobial activity of phloroglucinol derivatives like macrocarpals is believed to be multifaceted. The proposed mechanism of action for these compounds, including Macrocarpal C, involves the disruption of microbial cell membranes, leading to increased permeability, the generation of reactive oxygen species (ROS), and subsequent DNA fragmentation.

The development of resistance to phloroglucinol derivatives may occur through several mechanisms common to other antimicrobial agents. These potential pathways for resistance are crucial considerations in the development of new therapeutics.

Potential Mechanisms of Pathogen Resistance to Phloroglucinol Derivatives cluster_0 Antimicrobial Action cluster_1 Potential Resistance Mechanisms A Phloroglucinol Derivative (e.g., this compound) B Cell Membrane Disruption A->B F Target Modification A->F inhibition G Enzymatic Degradation A->G inhibition H Efflux Pump Overexpression A->H inhibition I Reduced Cell Permeability A->I inhibition C Increased Membrane Permeability B->C D Reactive Oxygen Species (ROS) Production C->D E DNA Fragmentation & Cell Death D->E

Caption: Proposed antimicrobial action and potential resistance pathways.

Experimental Protocols

To rigorously evaluate the resistance potential of this compound, a series of standardized in vitro experiments are recommended. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

Materials:

  • This compound

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the test microorganism overnight and then dilute the culture in fresh broth to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted this compound. Include a growth control (inoculum without drug) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Workflow for MIC Determination by Broth Microdilution A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Experimental workflow for MIC determination.

Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound

  • Test microorganism

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Agar (B569324) plates

  • Incubator

  • Colony counter

Procedure:

  • Preparation: Prepare a standardized inoculum of the test microorganism as described for the MIC assay.

  • Assay Setup: Prepare culture tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, include a growth control tube without the compound.

  • Inoculation: Inoculate all tubes with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.

Workflow for Time-Kill Kinetic Assay A Prepare Standardized Inoculum B Inoculate Broth with Varying this compound Concentrations A->B C Incubate Cultures B->C D Collect Aliquots at Time Intervals C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Experimental workflow for time-kill kinetic assay.

In Vitro Resistance Induction (Serial Passage) Assay

This assay assesses the potential for microorganisms to develop resistance to an antimicrobial agent upon repeated exposure.

Materials:

  • This compound

  • Test microorganism

  • Appropriate broth medium

  • Sterile culture tubes

  • 96-well microtiter plates

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the test microorganism.

  • Serial Passage:

    • Inoculate a culture tube containing broth with the test microorganism and sub-inhibitory concentrations of this compound (e.g., 0.5x the MIC).

    • Incubate until growth is observed.

    • On the following day, use this culture to inoculate a new series of tubes with increasing concentrations of this compound.

    • Simultaneously, determine the MIC of the passaged culture.

  • Repeat Passages: Repeat this process for a predetermined number of passages (e.g., 15-30 days).

  • Monitor MIC Changes: Record the MIC at each passage. A significant increase (typically ≥4-fold) in the MIC compared to the baseline indicates the development of resistance.

  • Stability of Resistance: To assess the stability of the developed resistance, culture the resistant strain in a drug-free medium for several passages and then re-determine the MIC.

Caption: Logical flow for in vitro resistance induction studies.

References

Evaluating the Resistance Potential of Pathogens to Macrocarpal K: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the resistance potential of pathogens to Macrocarpal K is not currently available in published literature. This guide provides a comparative analysis based on data from structurally similar phloroglucinol (B13840) derivatives, namely Macrocarpal A, Macrocarpal B, and Macrocarpal C, isolated from Eucalyptus species. The findings presented here serve as a foundational resource to inform future research directions and experimental design for evaluating this compound.

Comparative Antimicrobial Activity

The antimicrobial efficacy of macrocarpals has been demonstrated primarily against Gram-positive bacteria and some fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Macrocarpal A, B, and C against various pathogens, providing a benchmark for assessing the potential activity of this compound.

Table 1: Antibacterial Activity of Macrocarpal Derivatives (MIC in µg/mL)

Bacterial StrainMacrocarpal AMacrocarpal BVancomycin (Reference)
Bacillus subtilis< 0.2[1]0.78 - 3.13[2]-
Staphylococcus aureus0.4[1]0.78 - 3.13[2]-
Methicillin-resistantStaphylococcus aureus (MRSA)--0.98 (for a derivative)[3]
Micrococcus luteus-0.78 - 3.13-
Mycobacterium smegmatis-0.78 - 3.13-

Table 2: Antifungal Activity of Macrocarpal C (MIC in µg/mL)

Fungal StrainMacrocarpal CTerbinafine (Reference)Nystatin (Reference)
Trichophyton mentagrophytes1.950.6251.25

Potential Mechanisms of Action and Resistance

The antimicrobial activity of phloroglucinol derivatives like macrocarpals is believed to be multifaceted. The proposed mechanism of action for these compounds, including Macrocarpal C, involves the disruption of microbial cell membranes, leading to increased permeability, the generation of reactive oxygen species (ROS), and subsequent DNA fragmentation.

The development of resistance to phloroglucinol derivatives may occur through several mechanisms common to other antimicrobial agents. These potential pathways for resistance are crucial considerations in the development of new therapeutics.

Potential Mechanisms of Pathogen Resistance to Phloroglucinol Derivatives cluster_0 Antimicrobial Action cluster_1 Potential Resistance Mechanisms A Phloroglucinol Derivative (e.g., this compound) B Cell Membrane Disruption A->B F Target Modification A->F inhibition G Enzymatic Degradation A->G inhibition H Efflux Pump Overexpression A->H inhibition I Reduced Cell Permeability A->I inhibition C Increased Membrane Permeability B->C D Reactive Oxygen Species (ROS) Production C->D E DNA Fragmentation & Cell Death D->E

Caption: Proposed antimicrobial action and potential resistance pathways.

Experimental Protocols

To rigorously evaluate the resistance potential of this compound, a series of standardized in vitro experiments are recommended. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

Materials:

  • This compound

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the test microorganism overnight and then dilute the culture in fresh broth to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted this compound. Include a growth control (inoculum without drug) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Workflow for MIC Determination by Broth Microdilution A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Experimental workflow for MIC determination.

Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound

  • Test microorganism

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Agar (B569324) plates

  • Incubator

  • Colony counter

Procedure:

  • Preparation: Prepare a standardized inoculum of the test microorganism as described for the MIC assay.

  • Assay Setup: Prepare culture tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, include a growth control tube without the compound.

  • Inoculation: Inoculate all tubes with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.

Workflow for Time-Kill Kinetic Assay A Prepare Standardized Inoculum B Inoculate Broth with Varying this compound Concentrations A->B C Incubate Cultures B->C D Collect Aliquots at Time Intervals C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Experimental workflow for time-kill kinetic assay.

In Vitro Resistance Induction (Serial Passage) Assay

This assay assesses the potential for microorganisms to develop resistance to an antimicrobial agent upon repeated exposure.

Materials:

  • This compound

  • Test microorganism

  • Appropriate broth medium

  • Sterile culture tubes

  • 96-well microtiter plates

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the test microorganism.

  • Serial Passage:

    • Inoculate a culture tube containing broth with the test microorganism and sub-inhibitory concentrations of this compound (e.g., 0.5x the MIC).

    • Incubate until growth is observed.

    • On the following day, use this culture to inoculate a new series of tubes with increasing concentrations of this compound.

    • Simultaneously, determine the MIC of the passaged culture.

  • Repeat Passages: Repeat this process for a predetermined number of passages (e.g., 15-30 days).

  • Monitor MIC Changes: Record the MIC at each passage. A significant increase (typically ≥4-fold) in the MIC compared to the baseline indicates the development of resistance.

  • Stability of Resistance: To assess the stability of the developed resistance, culture the resistant strain in a drug-free medium for several passages and then re-determine the MIC.

Caption: Logical flow for in vitro resistance induction studies.

References

Evaluating the Resistance Potential of Pathogens to Macrocarpal K: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the resistance potential of pathogens to Macrocarpal K is not currently available in published literature. This guide provides a comparative analysis based on data from structurally similar phloroglucinol derivatives, namely Macrocarpal A, Macrocarpal B, and Macrocarpal C, isolated from Eucalyptus species. The findings presented here serve as a foundational resource to inform future research directions and experimental design for evaluating this compound.

Comparative Antimicrobial Activity

The antimicrobial efficacy of macrocarpals has been demonstrated primarily against Gram-positive bacteria and some fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Macrocarpal A, B, and C against various pathogens, providing a benchmark for assessing the potential activity of this compound.

Table 1: Antibacterial Activity of Macrocarpal Derivatives (MIC in µg/mL)

Bacterial StrainMacrocarpal AMacrocarpal BVancomycin (Reference)
Bacillus subtilis< 0.2[1]0.78 - 3.13[2]-
Staphylococcus aureus0.4[1]0.78 - 3.13[2]-
Methicillin-resistantStaphylococcus aureus (MRSA)--0.98 (for a derivative)[3]
Micrococcus luteus-0.78 - 3.13-
Mycobacterium smegmatis-0.78 - 3.13-

Table 2: Antifungal Activity of Macrocarpal C (MIC in µg/mL)

Fungal StrainMacrocarpal CTerbinafine (Reference)Nystatin (Reference)
Trichophyton mentagrophytes1.950.6251.25

Potential Mechanisms of Action and Resistance

The antimicrobial activity of phloroglucinol derivatives like macrocarpals is believed to be multifaceted. The proposed mechanism of action for these compounds, including Macrocarpal C, involves the disruption of microbial cell membranes, leading to increased permeability, the generation of reactive oxygen species (ROS), and subsequent DNA fragmentation.

The development of resistance to phloroglucinol derivatives may occur through several mechanisms common to other antimicrobial agents. These potential pathways for resistance are crucial considerations in the development of new therapeutics.

Potential Mechanisms of Pathogen Resistance to Phloroglucinol Derivatives cluster_0 Antimicrobial Action cluster_1 Potential Resistance Mechanisms A Phloroglucinol Derivative (e.g., this compound) B Cell Membrane Disruption A->B F Target Modification A->F inhibition G Enzymatic Degradation A->G inhibition H Efflux Pump Overexpression A->H inhibition I Reduced Cell Permeability A->I inhibition C Increased Membrane Permeability B->C D Reactive Oxygen Species (ROS) Production C->D E DNA Fragmentation & Cell Death D->E

Caption: Proposed antimicrobial action and potential resistance pathways.

Experimental Protocols

To rigorously evaluate the resistance potential of this compound, a series of standardized in vitro experiments are recommended. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

Materials:

  • This compound

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the test microorganism overnight and then dilute the culture in fresh broth to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted this compound. Include a growth control (inoculum without drug) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Workflow for MIC Determination by Broth Microdilution A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Experimental workflow for MIC determination.

Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound

  • Test microorganism

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Agar plates

  • Incubator

  • Colony counter

Procedure:

  • Preparation: Prepare a standardized inoculum of the test microorganism as described for the MIC assay.

  • Assay Setup: Prepare culture tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, include a growth control tube without the compound.

  • Inoculation: Inoculate all tubes with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.

Workflow for Time-Kill Kinetic Assay A Prepare Standardized Inoculum B Inoculate Broth with Varying this compound Concentrations A->B C Incubate Cultures B->C D Collect Aliquots at Time Intervals C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Experimental workflow for time-kill kinetic assay.

In Vitro Resistance Induction (Serial Passage) Assay

This assay assesses the potential for microorganisms to develop resistance to an antimicrobial agent upon repeated exposure.

Materials:

  • This compound

  • Test microorganism

  • Appropriate broth medium

  • Sterile culture tubes

  • 96-well microtiter plates

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the test microorganism.

  • Serial Passage:

    • Inoculate a culture tube containing broth with the test microorganism and sub-inhibitory concentrations of this compound (e.g., 0.5x the MIC).

    • Incubate until growth is observed.

    • On the following day, use this culture to inoculate a new series of tubes with increasing concentrations of this compound.

    • Simultaneously, determine the MIC of the passaged culture.

  • Repeat Passages: Repeat this process for a predetermined number of passages (e.g., 15-30 days).

  • Monitor MIC Changes: Record the MIC at each passage. A significant increase (typically ≥4-fold) in the MIC compared to the baseline indicates the development of resistance.

  • Stability of Resistance: To assess the stability of the developed resistance, culture the resistant strain in a drug-free medium for several passages and then re-determine the MIC.

Caption: Logical flow for in vitro resistance induction studies.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Information

Macrocarpal K is a polyphenolic compound that requires careful handling to minimize exposure and ensure a safe laboratory environment.[1] The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.

Personal Protective Equipment (PPE)SpecificationRationale
Hand Protection Nitrile or neoprene glovesTo prevent skin contact. Contaminated gloves should be disposed of properly after use.[2][3]
Eye Protection Chemical safety goggles or glassesTo protect eyes from dust particles or splashes.[2]
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing risks associated with handling this compound.

  • Preparation :

    • Ensure a clean and organized workspace.

    • Verify that a chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Conduct all manipulations of solid this compound within a chemical fume hood to control potential dust.

    • Avoid generating dust when transferring the compound.

    • Use appropriate tools (e.g., spatulas, weighing paper) for handling.

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Remove and dispose of PPE in the designated waste containers.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Unused or waste this compound should be treated as chemical waste.

  • Containerization : Collect waste in a clearly labeled, sealed container suitable for chemical waste.

  • Disposal Route : Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it in the regular trash or down the drain.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_area Prepare clean workspace don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh/transfer this compound don_ppe->weigh Proceed to handling dissolve Dissolve/react compound weigh->dissolve decontaminate Decontaminate workspace & equipment dissolve->decontaminate Experiment complete dispose_waste Dispose of waste in labeled container decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

Essential Safety and Handling Protocols for Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Information

Macrocarpal K is a polyphenolic compound that requires careful handling to minimize exposure and ensure a safe laboratory environment.[1] The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.

Personal Protective Equipment (PPE)SpecificationRationale
Hand Protection Nitrile or neoprene glovesTo prevent skin contact. Contaminated gloves should be disposed of properly after use.[2][3]
Eye Protection Chemical safety goggles or glassesTo protect eyes from dust particles or splashes.[2]
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing risks associated with handling this compound.

  • Preparation :

    • Ensure a clean and organized workspace.

    • Verify that a chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Conduct all manipulations of solid this compound within a chemical fume hood to control potential dust.

    • Avoid generating dust when transferring the compound.

    • Use appropriate tools (e.g., spatulas, weighing paper) for handling.

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Remove and dispose of PPE in the designated waste containers.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Unused or waste this compound should be treated as chemical waste.

  • Containerization : Collect waste in a clearly labeled, sealed container suitable for chemical waste.

  • Disposal Route : Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it in the regular trash or down the drain.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_area Prepare clean workspace don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh/transfer this compound don_ppe->weigh Proceed to handling dissolve Dissolve/react compound weigh->dissolve decontaminate Decontaminate workspace & equipment dissolve->decontaminate Experiment complete dispose_waste Dispose of waste in labeled container decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

Essential Safety and Handling Protocols for Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Information

Macrocarpal K is a polyphenolic compound that requires careful handling to minimize exposure and ensure a safe laboratory environment.[1] The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.

Personal Protective Equipment (PPE)SpecificationRationale
Hand Protection Nitrile or neoprene glovesTo prevent skin contact. Contaminated gloves should be disposed of properly after use.[2][3]
Eye Protection Chemical safety goggles or glassesTo protect eyes from dust particles or splashes.[2]
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing risks associated with handling this compound.

  • Preparation :

    • Ensure a clean and organized workspace.

    • Verify that a chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Conduct all manipulations of solid this compound within a chemical fume hood to control potential dust.

    • Avoid generating dust when transferring the compound.

    • Use appropriate tools (e.g., spatulas, weighing paper) for handling.

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Remove and dispose of PPE in the designated waste containers.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Unused or waste this compound should be treated as chemical waste.

  • Containerization : Collect waste in a clearly labeled, sealed container suitable for chemical waste.

  • Disposal Route : Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it in the regular trash or down the drain.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_area Prepare clean workspace don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh/transfer this compound don_ppe->weigh Proceed to handling dissolve Dissolve/react compound weigh->dissolve decontaminate Decontaminate workspace & equipment dissolve->decontaminate Experiment complete dispose_waste Dispose of waste in labeled container decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Macrocarpal K
Reactant of Route 2
Macrocarpal K

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.